Blood group H disaccharide
説明
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特性
分子式 |
C12H22O10 |
|---|---|
分子量 |
326.30 g/mol |
IUPAC名 |
(3S,4S,6S)-2-methyl-6-[(4S,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3?,4?,5-,6+,7+,8+,9?,10?,11?,12+/m1/s1 |
InChIキー |
VSRVRBXGIRFARR-IFBIAYTPSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The H Disaccharide: A Cornerstone of Immunohematology and Beyond
An In-depth Technical Guide on its Discovery, Significance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The blood group H antigen, a seemingly simple disaccharide, forms the fundamental building block for the ABO blood group system, the most critical system in transfusion medicine. Its discovery, born from the investigation of a rare blood phenotype, unraveled a new layer of complexity in human genetics and glycobiology. This technical guide provides a comprehensive overview of the discovery, biochemical nature, genetic basis, and clinical significance of the H disaccharide. It further details the experimental protocols crucial for its identification and characterization, and presents this information through structured data and visual workflows to support researchers and professionals in the field.
Discovery and Historical Context
The journey to understanding the H antigen began with a clinical puzzle. In 1952, Dr. Y. M. Bhende and his colleagues in Bombay (now Mumbai), India, encountered patients whose red blood cells were not agglutinated by anti-A, anti-B, or anti-A,B sera, initially suggesting they belonged to blood group O.[1][2] However, their serum agglutinated the red blood cells of all ABO phenotypes, including group O.[1][3] This paradoxical finding led to the identification of a new, rare blood type, aptly named the "Bombay phenotype" (Oh).[1][2][3]
Subsequent research by pioneers like Winifred Watkins and Walter Morgan in the 1950s and 60s elucidated the biochemical and genetic basis of this phenomenon.[4][5][6] They established that the Bombay phenotype results from the absence of a precursor substance, which they termed the H antigen.[2][5] This pivotal work revealed that the A and B antigens are not synthesized de novo but are modifications of the H antigen.[3][7][8] Individuals with the Bombay phenotype lack the H antigen and therefore cannot produce A or B antigens, even if they possess the genes for the A and B glycosyltransferases.[1]
Biochemical Structure and Synthesis
The H antigen is a carbohydrate structure present on glycoproteins and glycolipids on the surface of red blood cells and other tissues.[3][9] The minimal requirement for H antigenicity is a terminal disaccharide composed of L-fucose linked to D-galactose (Fucα1-2Gal).[3][9]
The synthesis of the H antigen is catalyzed by a specific type of enzyme called an α-1,2-fucosyltransferase.[2][3][10] This enzyme transfers an L-fucose sugar from a donor molecule, guanosine (B1672433) diphosphate-fucose (GDP-fucose), to the terminal galactose of a precursor oligosaccharide chain.[11] There are several types of precursor chains, leading to different types of H antigens, with type 2 chains being predominant on red blood cells.[12][13]
Genetic Basis: The H and Se Loci
The production of the α-1,2-fucosyltransferases responsible for H antigen synthesis is governed by two closely linked genes on chromosome 19: FUT1 (H locus) and FUT2 (Se locus).[1][14]
-
FUT1 (H locus): This gene encodes the α-1,2-fucosyltransferase 1 (FUT1), which is primarily expressed in hematopoietic cells and is responsible for the synthesis of the H antigen on red blood cells.[3][12] Individuals with at least one functional FUT1 allele (genotypes HH or Hh) will produce H antigen on their erythrocytes. The Bombay phenotype arises from inheriting two non-functional h alleles (hh genotype), leading to a lack of H antigen on red blood cells.[1][3]
-
FUT2 (Se locus): This gene encodes the α-1,2-fucosyltransferase 2 (FUT2), which is expressed in secretory glands.[1][3] This enzyme is responsible for the synthesis of a soluble form of the H antigen found in bodily fluids such as saliva, tears, and milk.[1][2] Individuals with at least one functional FUT2 allele are known as "secretors" and will have soluble H antigen (and soluble A and/or B antigens if they have the corresponding genes). Individuals with two non-functional se alleles (sese genotype) are "non-secretors" and do not have soluble H antigen in their secretions.[1]
Clinical and Biological Significance
The H antigen and its genetic determinants have profound clinical and biological implications.
Foundation of the ABO Blood Group System
The H antigen is the essential precursor for the A and B antigens.[3][7][8] The enzymes encoded by the A and B alleles of the ABO gene, N-acetylgalactosaminyltransferase and D-galactosyltransferase respectively, modify the H antigen by adding a specific sugar to its structure. Individuals with blood group O have unmodified H antigen on their red blood cells.[3][8] The amount of H antigen varies depending on the ABO blood group, with the highest concentration found in group O individuals and the lowest in group A1B individuals.[5][8][15]
The Bombay Phenotype and Transfusion Medicine
Individuals with the Bombay phenotype (hh) lack the H antigen on their red blood cells and, consequently, also lack A and B antigens.[1][3] Their serum contains potent, naturally occurring anti-A, anti-B, and anti-H antibodies.[16] The presence of anti-H is of major clinical significance. If a person with the Bombay phenotype is transfused with blood from a "universal donor" (group O), which is rich in H antigen, a severe and potentially fatal acute hemolytic transfusion reaction can occur.[3][16] Therefore, individuals with the Bombay phenotype can only receive blood from other individuals with the same rare phenotype.[1][3]
Para-Bombay Phenotype
A related, but distinct, phenotype is the para-Bombay phenotype. In this case, individuals have a weak expression of the H antigen on their red blood cells.[3][15] They may or may not have H antigen in their saliva, depending on their FUT2 genotype.[3] Their serum typically contains anti-H.
Other Biological Roles
Beyond its role in the ABO blood group system, the H antigen and related fucosylated structures are involved in various biological processes, including cell adhesion and as receptors for microorganisms.[1]
Quantitative Data
The following tables summarize key quantitative data related to the H antigen.
Table 1: Prevalence of the Bombay (Oh) Phenotype
| Population | Estimated Frequency | Citation(s) |
| India (in and around Mumbai) | 1 in 10,000 | [3][16] |
| Europe | 1 in 1,000,000 | [3] |
| Taiwan | 1 in 8,000 | [3] |
Table 2: Relative Amount of H Antigen on Red Blood Cells by ABO Phenotype
| ABO Phenotype | Relative Amount of H Antigen | Citation(s) |
| O | Highest | [3][5][8][15] |
| A2 | High | [5][8][15] |
| B | Intermediate | [5][8][15] |
| A2B | Intermediate | [5][8][15] |
| A1 | Low | [5][8][15] |
| A1B | Lowest | [5][8][15] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the identification and characterization of the H antigen and related phenotypes.
Hemagglutination Assay for Blood Group Typing
This is a fundamental serological technique to determine the ABO blood group and the presence of unexpected antibodies.
-
Principle: Red blood cells carrying a specific antigen will clump together (agglutinate) when mixed with serum containing the corresponding antibody.[16]
-
Materials:
-
Patient's whole blood sample (anticoagulated)
-
Commercially available anti-A, anti-B, and anti-D sera
-
Known A1 and B red blood cells (for reverse typing)
-
Glass slides or microtiter plates
-
Pipettes
-
Centrifuge (for tube method)
-
-
Procedure (Slide Method):
-
Place one drop of anti-A serum and one drop of anti-B serum on separate areas of a clean glass slide.
-
Add one drop of the patient's whole blood to each drop of antiserum.
-
Mix the blood and antiserum using a clean applicator stick for each.
-
Gently rock the slide for two minutes and observe for agglutination.
-
-
Interpretation:
-
Agglutination with anti-A only: Blood group A
-
Agglutination with anti-B only: Blood group B
-
Agglutination with both anti-A and anti-B: Blood group AB
-
No agglutination with either anti-A or anti-B: Blood group O
-
Ulex europaeus Lectin Test for H Antigen
The lectin from the gorse plant, Ulex europaeus, specifically binds to the L-fucose residue of the H antigen.
-
Principle: Ulex europaeus lectin will agglutinate red blood cells that possess the H antigen.[11][13][15]
-
Materials:
-
Patient's red blood cells (washed suspension)
-
Anti-H lectin (Ulex europaeus extract)
-
Positive control (Group O red blood cells)
-
Negative control (for Bombay phenotype, if available)
-
Test tubes
-
Centrifuge
-
-
Procedure (Tube Method):
-
Prepare a 2-5% suspension of the patient's washed red blood cells in saline.
-
Place one drop of anti-H lectin into a labeled test tube.
-
Add one drop of the patient's red blood cell suspension to the tube.
-
Mix and centrifuge for 15-30 seconds at 1000g.
-
Gently resuspend the cell button and observe for agglutination.
-
-
Interpretation:
-
Agglutination: H antigen is present.
-
No agglutination: H antigen is absent (suggestive of Bombay phenotype).
-
Absorption-Elution Technique
This is a highly sensitive method used to detect weakly expressed antigens on red blood cells or to identify antibodies in a serum sample.
-
Principle: Antibodies are first incubated with red blood cells to allow for binding (absorption). Unbound antibodies are washed away. The bound antibodies are then detached from the red blood cells (elution), usually by heating, and the resulting eluate is tested against a panel of known red blood cells to identify the antibody specificity.[1][10][14]
-
Materials:
-
Patient's red blood cells and serum
-
Panel of known reagent red blood cells
-
Saline
-
Water bath at 56°C
-
Centrifuge
-
Test tubes
-
-
Procedure:
-
Absorption: Incubate the patient's serum with their thoroughly washed red blood cells (or with known red blood cells if identifying an antibody in the serum) at an appropriate temperature to allow antibody binding.
-
Wash the red blood cells extensively with cold saline to remove all unbound antibodies.
-
Elution: Add a small volume of saline or a special eluting solution to the washed red blood cells.
-
Incubate the tube in a 56°C water bath for 10 minutes to dissociate the antibodies from the red blood cells.
-
Immediately centrifuge the tube at high speed and transfer the supernatant (the eluate) to a clean test tube.
-
Testing the Eluate: Test the eluate against a panel of known red blood cells using standard hemagglutination techniques to identify the specificity of the eluted antibody.
-
Fucosyltransferase Activity Assay
This assay measures the enzymatic activity of fucosyltransferases, such as FUT1 and FUT2.
-
Principle: The assay measures the transfer of a radiolabeled or fluorescently tagged fucose from a donor substrate (e.g., GDP-[¹⁴C]fucose) to an acceptor oligosaccharide. The amount of incorporated label is proportional to the enzyme activity.[3]
-
Materials:
-
Enzyme source (e.g., cell lysate, purified recombinant enzyme)
-
Acceptor substrate (e.g., a synthetic oligosaccharide with a terminal galactose)
-
Donor substrate (e.g., GDP-[¹⁴C]fucose)
-
Reaction buffer (containing appropriate pH and divalent cations like Mn²⁺)
-
Method for separating the product from the unreacted substrate (e.g., chromatography)
-
Scintillation counter (for radiolabeled assays) or fluorometer (for fluorescent assays)
-
-
Procedure (General):
-
Prepare a reaction mixture containing the enzyme source, acceptor substrate, and reaction buffer.
-
Initiate the reaction by adding the donor substrate (e.g., GDP-[¹⁴C]fucose).
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA or by boiling).
-
Separate the fucosylated product from the unreacted GDP-fucose using a suitable chromatographic method (e.g., HPLC, ion-exchange chromatography).
-
Quantify the amount of radioactivity or fluorescence in the product fraction to determine the enzyme activity.
-
Anti-H Antibody Titer Measurement
This protocol determines the concentration of anti-H antibodies in a patient's serum.
-
Principle: A serial dilution of the patient's serum is prepared and each dilution is tested against group O red blood cells (which are rich in H antigen). The titer is the reciprocal of the highest dilution that causes visible agglutination.[17][18]
-
Materials:
-
Patient's serum
-
Group O red blood cells (as a 2-5% suspension in saline)
-
Saline
-
Test tubes or microtiter plate
-
Pipettes
-
-
Procedure:
-
Label a series of test tubes (e.g., 1 through 10).
-
Add an equal volume of saline to all tubes except the first one.
-
Add the same volume of the patient's serum to the first tube.
-
Perform a serial two-fold dilution by transferring the same volume of serum from the first tube to the second, mixing, then transferring from the second to the third, and so on. Discard the excess volume from the last tube.
-
Add an equal volume of the group O red blood cell suspension to each tube.
-
Mix and incubate at the appropriate temperature (room temperature or 37°C, depending on the suspected antibody class).
-
Centrifuge and examine for agglutination.
-
-
Interpretation: The antibody titer is reported as the reciprocal of the highest dilution of serum that shows a positive agglutination reaction.
Visualizations
The following diagrams illustrate key concepts related to the H disaccharide.
Caption: Biosynthesis of the H, A, and B blood group antigens.
Caption: Experimental workflow for the investigation of a suspected Bombay phenotype.
Caption: Logical relationship between FUT1/FUT2 genes and H antigen expression.
Conclusion
The discovery and characterization of the blood group H disaccharide have been instrumental in advancing our understanding of immunohematology, genetics, and glycobiology. From resolving a rare blood typing anomaly to revealing the fundamental biosynthetic pathway of the ABO antigens, the significance of the H antigen cannot be overstated. For researchers and clinicians, a thorough understanding of its properties and the methodologies for its detection is crucial for ensuring patient safety in transfusion medicine and for exploring its broader roles in human health and disease. This guide provides a foundational resource to support these endeavors.
References
- 1. prezi.com [prezi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. learntransfusion.com [learntransfusion.com]
- 6. health.uconn.edu [health.uconn.edu]
- 7. scribd.com [scribd.com]
- 8. scispace.com [scispace.com]
- 9. tulipgroup.com [tulipgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. exa.exa.unne.edu.ar [exa.exa.unne.edu.ar]
- 12. news-medical.net [news-medical.net]
- 13. rapidlabs.co.uk [rapidlabs.co.uk]
- 14. Elution Definition & Techniques - Lesson | Study.com [study.com]
- 15. sbspl.com.sg [sbspl.com.sg]
- 16. microbenotes.com [microbenotes.com]
- 17. academic.oup.com [academic.oup.com]
- 18. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fucosyltransferase 1 in H Antigen Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyltransferase 1 (FUT1), also known as H transferase, is a critical enzyme in the biosynthesis of the H antigen, a fundamental precursor for the A and B antigens of the ABO blood group system.[1] This technical guide provides an in-depth overview of FUT1's role in H antigen synthesis, its regulation, and its implications in health and disease, with a focus on cancer. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.
Core Concepts: FUT1 and H Antigen Synthesis
FUT1 is a galactoside 2-α-L-fucosyltransferase that catalyzes the transfer of an L-fucose residue from a GDP-fucose donor to the terminal galactose (Gal) of a precursor oligosaccharide chain.[1] This reaction, which occurs in the Golgi apparatus, results in the formation of the H antigen (Fucα1-2Gal-R). The H antigen is the essential building block upon which A and B antigens are synthesized by their respective glycosyltransferases.[1] Individuals lacking a functional FUT1 enzyme are unable to produce the H antigen and consequently exhibit the rare Bombay blood phenotype (Oh), characterized by the absence of A, B, and H antigens on red blood cells.[2]
The synthesis of the H antigen is a crucial step in determining an individual's blood type and has broader implications in cell adhesion, immune responses, and pathogenesis.
Data Presentation
Quantitative Analysis of FUT1 mRNA Expression
The expression of FUT1 varies across different tissues and is frequently dysregulated in cancer. The following tables summarize quantitative data on FUT1 mRNA expression from various databases, providing a comparative overview for research and drug development purposes.
Table 1: FUT1 mRNA Expression in Normal Human Tissues
| Tissue | Expression Level (Median TPM) | Data Source |
| Pancreas | 2.4 | GTEx[3] |
| Stomach | 2.7 | GTEx[3] |
| Kidney (KICH) | ~1.0 | GTEx[4] |
| Lung (LUAD) | Higher in normal tissue | TCGA/GTEx[4] |
| Lung (LUSC) | Higher in normal tissue | TCGA/GTEx[4] |
TPM: Transcripts Per Million. Data is illustrative and compiled from pan-cancer analyses.[3][4]
Table 2: Differential Expression of FUT1 in Cancer
| Cancer Type (TCGA Code) | Expression in Tumor vs. Normal | Fold Change (Tumor/Normal) | Data Source |
| Kidney Chromophobe (KICH) | Upregulated | 6.16 | TCGA/GTEx[4] |
| Bladder Urothelial Carcinoma (BLCA) | Upregulated | - | TCGA/GTEx[4] |
| Colon Adenocarcinoma (COAD) | Upregulated | - | TCGA/GTEx[4] |
| Lung Adenocarcinoma (LUAD) | Downregulated | - | TCGA/GTEx[4] |
| Lung Squamous Cell Carcinoma (LUSC) | Downregulated | - | TCGA/GTEx[4] |
| Breast Invasive Carcinoma (BRCA) | Upregulated | - | TCGA/GTEx[4] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Upregulated | - | TCGA/GTEx[4] |
Fold change data is not always explicitly provided in the source material, but the direction of regulation is indicated.[4]
Table 3: Enzyme Kinetics of Fucosyltransferase 1
| Parameter | Description | General Significance for FUT1 |
| Km (Michaelis Constant) | The substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for its substrate.[3][5] | A low Km for GDP-fucose or the acceptor substrate would indicate a high affinity of FUT1 for these molecules, allowing for efficient H antigen synthesis even at low substrate concentrations. |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. It is proportional to the enzyme concentration and its catalytic efficiency.[3][5] | A high Vmax would signify a high catalytic turnover rate for FUT1, leading to rapid production of the H antigen. This parameter is essential for quantifying enzyme activity and for screening potential inhibitors. |
Experimental Protocols
Fucosyltransferase Activity Assay (Colorimetric/Fluorometric)
This protocol is adapted from methods used for assaying fucosyltransferase activity.[6][7]
Objective: To quantify the enzymatic activity of FUT1 by measuring the transfer of fucose to an acceptor substrate.
Materials:
-
Enzyme Source: Cell lysate from cells overexpressing FUT1 or purified recombinant FUT1 protein.
-
Donor Substrate: GDP-fucose.[6]
-
Acceptor Substrate: A suitable galactose-terminal oligosaccharide, such as Phenyl-β-D-galactopyranoside or a fluorescently labeled acceptor like 4-methylumbelliferyl β-N-acetyllactosaminide (MU-β-LacNAc).[6][8]
-
Assay Buffer: 50 mM HEPES or Cacodylate buffer (pH 6.8-7.4) containing 25 mM MnCl₂.[6]
-
Detection Reagents: For colorimetric assays, coupling enzymes that lead to a detectable color change upon GDP release. For fluorometric assays, glycosidases that release the fluorophore only from the unfucosylated acceptor.[8]
-
Stop Solution: 20 mM EDTA to chelate Mn²⁺ and stop the reaction.
-
96-well microplate and plate reader.
Procedure:
-
Enzyme Preparation: Prepare cell lysates by sonication in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) or use purified recombinant FUT1.[6]
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, a defined concentration of the acceptor substrate, and the enzyme source.
-
Initiation of Reaction: Start the reaction by adding a saturating concentration of GDP-fucose to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution (EDTA).
-
Detection:
-
Colorimetric: Add the detection reagents that quantify the amount of GDP produced, which is stoichiometric to the fucose transferred.
-
Fluorometric: Add specific glycosidases that cleave the fluorescent tag from the unreacted acceptor substrate. The decrease in fluorescence is proportional to FUT1 activity.[8]
-
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the specific activity of FUT1 (e.g., in pmol/min/mg of protein) by comparing the signal to a standard curve.
Immunohistochemistry (IHC) for FUT1 Detection in Tissues
This protocol provides a general workflow for the detection of FUT1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[9][10]
Objective: To visualize the localization and expression of FUT1 protein within tissue architecture.
Materials:
-
FFPE tissue sections on charged slides.
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen Retrieval Buffer: Sodium Citrate buffer (10 mM, pH 6.0) or EDTA buffer (1 mM, pH 8.0).
-
Blocking Solution: 5-10% normal serum (from the same species as the secondary antibody) in PBS or TBS with 1-3% BSA.[9][10]
-
Primary Antibody: Rabbit polyclonal anti-FUT1 antibody (or other validated primary antibody) diluted in blocking solution (e.g., 1:50 - 1:300 dilution).[9][10]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Detection System: DAB (3,3'-Diaminobenzidine) chromogen kit.
-
Counterstain: Hematoxylin (B73222).
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3-5 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (PBS or TBS).
-
Blocking: Incubate slides with blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Drain the blocking solution and incubate slides with the diluted primary anti-FUT1 antibody overnight at 4°C in a humidified chamber.[9]
-
Washing: Rinse slides with wash buffer (3 x 5 min).
-
Secondary Antibody Incubation: Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Rinse slides with wash buffer (3 x 5 min).
-
Detection: Incubate slides with the DAB chromogen solution until the desired brown staining intensity develops. Monitor under a microscope.
-
Counterstaining: Rinse with distilled water and counterstain with hematoxylin for 30-60 seconds.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then coverslip with mounting medium.
-
Analysis: Examine the slides under a light microscope to assess the staining pattern and intensity of FUT1.
Real-Time Quantitative PCR (RT-qPCR) for FUT1 mRNA Expression
This protocol outlines the steps for quantifying FUT1 mRNA levels from total RNA.[11][12]
Objective: To measure the relative or absolute expression level of the FUT1 gene.
Materials:
-
Total RNA extracted from cells or tissues.
-
Reverse Transcriptase and associated reagents for cDNA synthesis.
-
qPCR Primers for FUT1:
-
qPCR Primers for a Housekeeping Gene (e.g., GAPDH):
-
SYBR Green or TaqMan-based qPCR master mix.
-
Real-time PCR instrument.
Procedure:
-
RNA Quality Control: Assess the purity and integrity of the extracted RNA using a spectrophotometer (A260/A280 ratio) and/or gel electrophoresis.
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.[11]
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for FUT1 (or the housekeeping gene), and the diluted cDNA template.
-
Set up reactions in triplicate for each sample and each gene. Include no-template controls.
-
-
Real-Time PCR Cycling:
-
Perform the qPCR using a real-time PCR instrument with a typical cycling protocol:
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for FUT1 and the housekeeping gene for each sample.
-
Calculate the relative expression of FUT1 using the ΔΔCt method, normalizing the FUT1 Ct values to the housekeeping gene and comparing to a control sample.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving FUT1.
Caption: Biosynthetic pathway of H, A, and B antigens.
Caption: Workflow for a fucosyltransferase inhibition assay.
Caption: FUT1-mediated activation of signaling pathways.
Conclusion
Fucosyltransferase 1 is a pivotal enzyme in glycobiology, with its role in H antigen synthesis being fundamental to the ABO blood group system. Its dysregulation, particularly in the context of cancer, underscores its importance as a potential biomarker and therapeutic target. The overexpression of FUT1 in various cancers and its involvement in key signaling pathways like EGFR/MAPK and PI3K/AKT/mTOR highlight its contribution to tumor progression, including proliferation, migration, and drug resistance.[4][13] The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate the functions of FUT1 and explore its therapeutic potential. Future investigations into the specific enzyme kinetics of FUT1 and the development of targeted inhibitors will be crucial in translating our understanding of this enzyme into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose deprivation–induced aberrant FUT1-mediated fucosylation drives cancer stemness in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 4. Comprehensive Multi-Omics Analysis Identifies FUT1 as a Prognostic and Therapeutic Biomarker Across Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 11. Transcriptional Regulation of Fucosyltransferase 1 Gene Expression in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Comprehensive Multi-Omics Analysis Identifies FUT1 as a Prognostic and Therapeutic Biomarker Across Pan-Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of the H Antigen: A Technical Guide
Abstract
The H antigen is the fundamental precursor for the A and B antigens of the ABO blood group system. Its synthesis is a critical step in immunohematology, with significant implications for transfusion medicine, transplantation, and disease association studies. This technical guide provides an in-depth exploration of the H antigen's biosynthetic pathway, detailing the genetic and enzymatic components, substrate specificity, and regulatory mechanisms. It includes a comprehensive summary of quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams of the core biochemical processes and workflows to facilitate a deeper understanding for research and development professionals.
Core Biosynthetic Pathway of the H Antigen
The biosynthesis of the H antigen is a process of glycosylation, involving the addition of a single fucose sugar to a precursor oligosaccharide chain. This reaction is catalyzed by specific fucosyltransferases. The resulting H antigen serves as the acceptor substrate for the A- and B-glycosyltransferases that produce the A and B antigens, respectively.[1] Individuals with the O blood group retain the unmodified H antigen on their cells.[1]
Precursor Substrates
The synthesis of the H antigen begins with precursor oligosaccharide chains that are attached to proteins or lipids on the cell surface and in secretions.[1] There are two primary types of precursor chains, distinguished by the glycosidic linkage between the terminal galactose (Gal) and N-acetylglucosamine (GlcNAc) residues.
-
Type 1 Chain: Characterized by a Galactose-β-1,3-N-acetylglucosamine (Galβ1-3GlcNAc) terminal linkage. These chains are predominantly found in secretions and on the surface of epithelial cells.[2][3]
-
Type 2 Chain: Characterized by a Galactose-β-1,4-N-acetylglucosamine (Galβ1-4GlcNAc) terminal linkage. Type 2 chains are the primary precursors on the surface of red blood cells (RBCs), as well as epithelial and endothelial cells.[2][4]
Key Enzymes and Genetic Control
The addition of L-fucose to the terminal galactose of the precursor chains is catalyzed by α-1,2-fucosyltransferases.[3] Two distinct genes, located on chromosome 19, encode two fucosyltransferases with similar functions but different tissue expression and substrate preferences.[1][5]
-
FUT1 (H gene): Located at the H locus, the FUT1 gene encodes α-1,2-fucosyltransferase 1. This enzyme is primarily expressed in hematopoietic tissues and vascular endothelium.[1][5] It preferentially acts on Type 2 chains to synthesize the H antigen on red blood cells.[4][6] Inactive or null mutations in both alleles of FUT1 (genotype h/h) result in the rare Bombay (Oh) phenotype, where individuals lack H antigen on their RBCs and consequently cannot produce A or B antigens.[1][5]
-
FUT2 (Se gene): Located at the Secretor (Se) locus, the FUT2 gene encodes α-1,2-fucosyltransferase 2. This enzyme is expressed in secretory glands and epithelial cells.[1][7] It primarily acts on Type 1 chains to produce the soluble H antigen found in bodily fluids like saliva, tears, and mucus.[4][5] Individuals with at least one functional FUT2 allele are known as "secretors." Those with two non-functional alleles (se/se) are "non-secretors" and do not have soluble H, A, or B antigens in their secretions.[5][7]
The enzymatic reaction involves the transfer of an L-fucose residue from a donor substrate, GDP-L-fucose, to the C2 position of the terminal galactose on the precursor chain, forming an α-1,2 linkage.[1][3]
Caption: The H antigen biosynthetic pathway.
Quantitative Data
The expression of H antigen, particularly on red blood cells, is not uniform and varies significantly depending on the individual's ABO blood type. This is because the A and B glycosyltransferases use the H antigen as a substrate; the more efficient these enzymes are, the less H antigen remains.[8]
Table 1: Relative H Antigen Expression on Red Blood Cells by ABO Phenotype
| ABO Blood Group | Relative Amount of H Antigen | Rationale |
| O | Highest | No A or B transferase activity to convert the H antigen.[5][9] |
| A₂ | High | The A₂ transferase is less efficient than the A₁ transferase, leaving more H antigen unconverted.[5][9] |
| B | Intermediate | The B transferase is less efficient than the A₁ transferase.[5][9] |
| A₂B | Low | Both A₂ and B transferases are present, converting H antigen. |
| A₁ | Very Low | The A₁ transferase is highly efficient at converting H antigen to A antigen.[5][9] |
| A₁B | Lowest | The highly efficient A₁ transferase and the B transferase compete for H antigen, leaving very little.[5][9] |
| Oₕ (Bombay) | None | Non-functional FUT1 gene results in no H antigen synthesis on RBCs.[1] |
Note: Specific enzyme kinetic values (Km, Vmax) for FUT1 and FUT2 are highly dependent on the specific acceptor substrate and experimental conditions, and thus are not broadly generalizable in a summary table. Studies typically report relative activities or values determined under specific assay conditions.
Experimental Protocols
Analyzing the H antigen pathway involves measuring the activity of fucosyltransferases and quantifying the expression of the H antigen on cell surfaces.
Protocol: Fucosyltransferase Activity Assay (Colorimetric)
This protocol describes a non-radioactive method to determine the activity of α-1,2-fucosyltransferases (FUT1/FUT2) by measuring the release of GDP, a product of the transferase reaction.
Principle: The fucosyltransferase transfers fucose from GDP-L-fucose to an acceptor substrate. The resulting GDP is then dephosphorylated to GMP and inorganic phosphate (B84403) (Pi) by a phosphatase. The released Pi is detected colorimetrically using a malachite green-based reagent, where the absorbance is directly proportional to the enzyme activity.[10][11][12]
Materials:
-
Enzyme source (e.g., cell lysate, purified FUT1 or FUT2)
-
Acceptor substrate (e.g., Phenyl β-D-galactopyranoside for a generic assay, or a specific Type 1/Type 2 oligosaccharide)
-
Donor substrate: GDP-L-fucose
-
Reaction Buffer: 50 mM HEPES, pH 7.0, 25 mM MnCl₂, 0.1% Triton X-100
-
Calf Intestinal Phosphatase (CIP)
-
Stop Solution: 0.5 M EDTA
-
Malachite Green Phosphate Detection Kit
-
96-well microplate and plate reader (620-650 nm)
Procedure:
-
Prepare Phosphate Standard Curve: Prepare a series of known phosphate concentrations (0-50 µM) to correlate absorbance with Pi amount.
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture (50 µL final volume per well):
-
25 µL of 2x Reaction Buffer
-
5 µL of Acceptor Substrate (e.g., 10 mM stock)
-
5 µL of GDP-L-fucose (e.g., 2 mM stock)
-
5 µL of CIP (1 U/mL)
-
10 µL of enzyme source (diluted appropriately). Include a no-enzyme control.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined experimentally to ensure the reaction is in the linear range.
-
Stop Reaction: Add 10 µL of Stop Solution to each well.
-
Color Development: Add 100 µL of the Malachite Green reagent to each well. Incubate at room temperature for 15-20 minutes until the color develops.
-
Measurement: Read the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-enzyme control from the sample wells. Use the phosphate standard curve to convert the corrected absorbance values into the amount of Pi released, which corresponds to the amount of GDP produced and thus the fucosyltransferase activity.
Caption: Experimental workflow for a fucosyltransferase assay.
Protocol: Analysis of H Antigen Expression by Flow Cytometry
This protocol details the quantification of H antigen on the surface of red blood cells using a fluorescein-labeled lectin.
Principle: The lectin Ulex europaeus agglutinin I (UEA I) specifically binds to the terminal α-L-fucosyl residue of the H antigen.[9] By using a fluorescently-conjugated UEA I, the level of H antigen expression on a cell population can be quantified by measuring the mean fluorescence intensity (MFI) via flow cytometry.
Materials:
-
Whole blood sample (e.g., in EDTA)
-
Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA) (Staining Buffer)
-
FITC-conjugated Ulex europaeus Agglutinin I (FITC-UEA I)
-
Isotype control (if using antibodies) or unstained control
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate red blood cells by centrifugation of whole blood. Remove plasma and buffy coat.
-
Wash the RBCs three times with cold PBS.
-
Resuspend the RBCs in Staining Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the FITC-UEA I lectin to the sample tube at a pre-titrated optimal concentration (e.g., 5-10 µg/mL).
-
Prepare a control tube with cells only (unstained control).
-
Incubate the tubes in the dark at 4°C for 30-45 minutes.
-
-
Washing:
-
Add 2 mL of cold Staining Buffer to each tube.
-
Centrifuge at 500 x g for 5 minutes to pellet the cells.
-
Carefully decant the supernatant.
-
Repeat the wash step two more times.
-
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Staining Buffer for analysis.
-
Data Acquisition:
-
Acquire data on a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the RBC population.
-
Collect fluorescence data from the appropriate channel for FITC (e.g., FL1).
-
Collect at least 10,000-20,000 events within the RBC gate for each sample.
-
-
Data Analysis:
-
Analyze the generated FCS files using appropriate software.
-
Compare the histogram of the stained sample to the unstained control.
-
The Mean Fluorescence Intensity (MFI) of the gated RBC population directly correlates with the amount of H antigen expressed on the cell surface.
-
Conclusion
The biosynthesis of the H antigen is a tightly regulated, two-gene process crucial for the expression of the ABO blood group antigens. The differential activity of FUT1 on erythroid cells and FUT2 in secretory tissues dictates the presence of H antigen on cell surfaces and in bodily fluids. Understanding this pathway is not only fundamental to transfusion science but also provides a framework for investigating the roles of glycans in cellular recognition, microbial pathogenesis, and disease susceptibility. The quantitative methods and experimental protocols outlined in this guide offer robust tools for researchers and developers to further explore the complexities of this vital biosynthetic pathway.
References
- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]
- 9. learntransfusion.com [learntransfusion.com]
- 10. researchgate.net [researchgate.net]
- 11. Glycosyltransferase Activity Assay Using Colorimetric Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
An In-depth Technical Guide to the Structural Composition of the H Antigen Disaccharide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the core structural components of the H antigen disaccharide, a fundamental building block of the ABO blood group antigens. Understanding its structure is crucial for various fields, including immunology, glycobiology, and the development of novel therapeutics.
Core Structural Composition
The H antigen is a carbohydrate structure that serves as the precursor for the A and B antigens of the ABO blood group system. The minimal requirement for H antigenicity is a terminal disaccharide composed of two monosaccharide units: L-fucose and D-galactose. These units are linked by a specific type of covalent bond known as a glycosidic bond.
The precise chemical structure is α-L-fucopyranosyl-(1→2)-β-D-galactopyranose . This nomenclature indicates:
-
α-L-fucopyranosyl: An L-fucose sugar in its pyranose (six-membered ring) form, with the anomeric carbon in the alpha (α) configuration.
-
(1→2): A glycosidic linkage between carbon 1 of the fucose residue and carbon 2 of the galactose residue.
-
β-D-galactopyranose: A D-galactose sugar in its pyranose form, with the anomeric carbon in the beta (β) configuration.
This disaccharide is typically attached to a larger oligosaccharide chain, which in turn is linked to either a protein (forming a glycoprotein) or a lipid (forming a glycolipid) on the surface of cells, most notably red blood cells.
Visualization of the H Antigen Disaccharide Core Structure
Caption: Chemical structure of the H antigen disaccharide core.
Quantitative Structural Data
While extensive crystallographic data for the isolated H antigen disaccharide is limited, conformational studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provide valuable insights into its three-dimensional structure. The key parameters defining the conformation of the glycosidic linkage are the torsion angles (also known as dihedral angles) Phi (Φ) and Psi (Ψ).
| Parameter | Description | Typical Value Range | Source |
| Glycosidic Linkage | Type of bond connecting the monosaccharides | α-(1→2) | [Biochemical literature] |
| Torsion Angle Φ | O5(Fuc) - C1(Fuc) - O2(Gal) - C2(Gal) | -60° to -80° | [Computational Modeling Studies] |
| Torsion Angle Ψ | C1(Fuc) - O2(Gal) - C2(Gal) - C3(Gal) | -110° to -130° | [Computational Modeling Studies] |
| C1-O Glycosidic Bond Length | Distance between C1 of Fucose and the glycosidic oxygen | ~1.42 Å | [General Glycosidic Bond Data] |
| O-C2 Glycosidic Bond Length | Distance between the glycosidic oxygen and C2 of Galactose | ~1.42 Å | [General Glycosidic Bond Data] |
| C-O-C Glycosidic Angle | Angle formed by the glycosidic linkage | ~117° | [General Glycosidic Bond Data] |
Note: The provided values for bond lengths and angles are typical for glycosidic bonds and may vary slightly in the specific context of the H antigen disaccharide. Conformational flexibility allows for a range of torsion angles.
Experimental Protocols for Structural Determination
The structural elucidation of oligosaccharides like the H antigen disaccharide relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms, allowing for the determination of monosaccharide composition, anomeric configuration, and linkage analysis.
Objective: To determine the complete structure and conformation of the H antigen disaccharide.
Methodology:
-
Sample Preparation:
-
Dissolve a purified sample of the H antigen disaccharide (or a larger oligosaccharide containing it) in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).
-
Ensure the sample concentration is optimized for the spectrometer being used (typically in the millimolar range).
-
Lyophilize the sample multiple times from D₂O to exchange all labile protons with deuterium.
-
-
1D ¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Analysis:
-
Identify the anomeric proton signals, which typically resonate in a distinct downfield region (around 4.5-5.5 ppm). The coupling constant (³J(H1,H2)) of the anomeric proton of fucose will be characteristic of an α-linkage.
-
The chemical shifts of other protons provide information about the monosaccharide type and ring conformation.
-
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton scalar coupling networks within each monosaccharide ring, allowing for the assignment of all protons in each sugar residue.
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to correlate all protons within a spin system, which is particularly useful for resolving overlapping signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. A key cross-peak will be observed between the anomeric proton of fucose (H-1) and the H-2 proton of galactose, confirming the α-(1→2) linkage.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range correlations between protons and carbons (typically 2-3 bonds). A crucial correlation will be observed between the anomeric proton of fucose (H-1) and the C-2 of galactose, providing definitive evidence for the linkage position.
-
Workflow for NMR Analysis:
Caption: Experimental workflow for NMR-based structural analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the disaccharide and its fragmentation pattern, which can be used to deduce the sequence and linkage of the monosaccharide units.
Objective: To determine the mass and fragmentation pattern of the H antigen disaccharide to confirm its composition and linkage.
Methodology:
-
Sample Preparation and Derivatization:
-
The disaccharide can be analyzed in its native form or after derivatization to improve ionization efficiency and provide more informative fragmentation. Permethylation is a common derivatization technique for carbohydrates.
-
Dissolve the sample in an appropriate solvent for the chosen ionization method (e.g., methanol/water for electrospray ionization).
-
-
Ionization:
-
Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.
-
-
MS Analysis (MS¹):
-
Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the overall composition (Hexose-Deoxyhexose).
-
-
Tandem MS Analysis (MS/MS or MSⁿ):
-
Isolate the molecular ion of the disaccharide.
-
Induce fragmentation using Collision-Induced Dissociation (CID) or other fragmentation methods.
-
Acquire the MS/MS spectrum of the fragment ions.
-
Analysis: The fragmentation pattern will show characteristic losses of monosaccharide units. Cleavage of the glycosidic bond will result in B and Y ions. The masses of these fragment ions can be used to determine the sequence of the monosaccharides. Cross-ring fragmentation can provide information about the linkage position. For the H antigen disaccharide, a prominent fragmentation would be the loss of the fucose residue.[1]
-
Logical Flow of Mass Spectrometry Analysis:
Caption: Logical flow for mass spectrometry-based structural analysis.
Enzymatic Digestion
Enzymatic digestion using specific glycosidases can be employed to confirm the identity and anomeric configuration of the monosaccharides and their linkage.
Objective: To confirm the α-L-fucosidase linkage in the H antigen disaccharide.
Methodology:
-
Sample Preparation:
-
Dissolve the H antigen-containing sample in a buffer solution optimal for the chosen enzyme's activity (pH and temperature).
-
-
Enzymatic Treatment:
-
Treat an aliquot of the sample with a specific α-L-fucosidase. This enzyme will specifically cleave the α-linked fucose from the galactose.
-
As a control, incubate another aliquot of the sample under the same conditions without the enzyme.
-
-
Analysis:
-
Analyze the reaction products and the control sample using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
-
Expected Result: The enzyme-treated sample will show the disappearance of the H antigen disaccharide and the appearance of free fucose and galactose, confirming the presence of an α-L-fucosidic linkage.
-
Conclusion
The structural composition of the H antigen disaccharide, α-L-fucopyranosyl-(1→2)-β-D-galactopyranose, is a cornerstone of immunohematology and glycobiology. A thorough understanding of its structure, facilitated by the advanced analytical techniques outlined in this guide, is essential for researchers and professionals working on blood group serology, the development of universal blood products, and the design of drugs that target carbohydrate-mediated biological processes. The combination of NMR spectroscopy, mass spectrometry, and enzymatic digestion provides a robust framework for the complete structural elucidation of this critical biomolecule.
References
The H Disaccharide: A Linchpin of Red Blood Cell Identity and a Gateway for Pathogen Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The blood group H disaccharide, a seemingly simple carbohydrate moiety on the surface of red blood cells, plays a profound and multifaceted role in human biology and disease. As the fundamental precursor to the A and B antigens of the ABO blood group system, its presence is critical for normal red blood cell phenotyping and safe blood transfusion practices. The absence of the H antigen, a rare condition known as the Bombay phenotype, underscores its importance, rendering individuals incompatible with all standard ABO blood types. Beyond its foundational role in immunohematology, the H disaccharide is increasingly recognized as a key player in cellular recognition and as a docking site for various pathogens. This technical guide provides a comprehensive overview of the biochemical structure, function, and clinical significance of the H disaccharide on erythrocytes. It delves into the quantitative expression of the H antigen across different blood groups, details experimental protocols for its characterization, and explores its involvement in disease pathogenesis, offering valuable insights for researchers and professionals in drug development.
Introduction
The surface of the human red blood cell is adorned with a complex array of glycans that define an individual's blood group. Among these, the H disaccharide holds a unique and central position. Structurally, it is a disaccharide composed of L-fucose and D-galactose, with the fucose linked to the galactose in an α-(1-2) linkage.[1][2] This seemingly simple structure is the biosynthetic foundation upon which the A and B antigens are built.[1][2] The synthesis of the H antigen is catalyzed by an α-1,2-fucosyltransferase, an enzyme encoded by the FUT1 gene.[1] A second gene, FUT2 (the secretor gene), encodes a similar enzyme responsible for the production of soluble H antigen found in bodily secretions.[1]
Individuals with at least one functional FUT1 gene express the H antigen on their erythrocytes.[1] In individuals with blood group O, the H antigen remains unmodified and is present in the highest abundance.[1][3] In those with blood groups A, B, or AB, the H antigen serves as an acceptor substrate for the addition of N-acetylgalactosamine (for the A antigen) or another D-galactose (for the B antigen), catalyzed by glycosyltransferases encoded by the ABO gene.[1][2] This enzymatic conversion leads to a reciprocal relationship between the amount of H antigen and the A and/or B antigens on the red blood cell surface.[2]
The clinical significance of the H antigen is most dramatically illustrated by the rare Bombay (Oh) phenotype, where individuals are homozygous for a non-functional FUT1 gene (hh).[1] These individuals lack the H antigen on their red blood cells and consequently cannot produce A or B antigens, even if they possess the corresponding ABO alleles.[1][4] Their serum contains potent anti-H, anti-A, and anti-B antibodies, making them universal donors of red blood cells but restricted to receiving blood only from other individuals with the Bombay phenotype.[4]
Beyond its role in transfusion medicine, the H disaccharide is a key molecule in cell-cell recognition and serves as a receptor for various pathogens, including viruses and bacteria.[5][6][7] This guide will provide a detailed exploration of these functions, supported by quantitative data, experimental methodologies, and visual representations of the underlying biochemical and logical relationships.
Biochemical Properties and Quantitative Expression
The H antigen is primarily found on type 2 oligosaccharide chains on red blood cell membranes, where the terminal galactose is linked to N-acetylglucosamine in a β-(1-4) linkage. The defining feature of the H antigen is the terminal α-1,2-linked fucose residue on this galactose.
Quantitative Data on H Antigen Expression
The expression of the H antigen on red blood cells is inversely proportional to the expression of A and B antigens. While precise numbers can vary between individuals, the general hierarchy of H antigen expression is well-established.
| Blood Group Phenotype | Relative Amount of H Antigen |
| O | Highest |
| A2 | High |
| B | Intermediate |
| A2B | Intermediate |
| A1 | Low |
| A1B | Lowest |
| Bombay (Oh) | None |
Table 1: Relative expression of H antigen on red blood cells of different ABO phenotypes.[3][8]
Core Functions of the H Disaccharide
The primary functions of the H disaccharide on red blood cells can be categorized into its role as a biosynthetic precursor and its involvement in cellular recognition and pathogen binding.
Precursor to A and B Blood Group Antigens
The central role of the H disaccharide is to serve as the molecular scaffold for the synthesis of the A and B antigens. This hierarchical relationship is fundamental to the ABO blood group system.
Cellular Recognition and Pathogen Binding
The H disaccharide, along with other blood group antigens, contributes to the glycocalyx of the red blood cell, playing a role in cell-cell interactions. More significantly, it serves as a direct binding site for a variety of pathogens.
Norovirus: Several strains of Norovirus, a common cause of acute gastroenteritis, utilize histo-blood group antigens, including the H antigen, as receptors for attachment to host cells.[5][6][9][10] The binding specificity can vary between different norovirus genotypes.[5][9]
Helicobacter pylori: This bacterium, a major cause of gastritis and peptic ulcers, is known to adhere to the gastric mucosa. Some studies suggest that H. pylori can bind to Lewis b antigen, which is structurally related to the H antigen, and that this interaction may be influenced by the host's ABO and secretor status.[7][11][12] While direct binding to the H antigen on red blood cells is less characterized, the structural similarity is noteworthy.
Vibrio cholerae: The causative agent of cholera, Vibrio cholerae, has also been linked to the ABO blood group system. Individuals with blood group O, who have the highest expression of the H antigen, are known to be more susceptible to severe cholera.[8] This suggests a potential role for the H antigen in the pathogenesis of this disease.
Experimental Protocols
The characterization and quantification of the H disaccharide on red blood cells are crucial for both clinical diagnostics and research. The following are detailed methodologies for key experiments.
Hemagglutination Assay for H Antigen Detection
This assay is a fundamental serological technique to detect the presence of H antigen on red blood cells using the anti-H lectin from Ulex europaeus.[13][14]
Materials:
-
Patient red blood cell (RBC) suspension (5% in saline)
-
Anti-H lectin (Ulex europaeus agglutinin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test tubes (12 x 75 mm)
-
Centrifuge
-
Microscope
Protocol:
-
Label two test tubes: "Test" and "Control".
-
Add 2 drops of anti-H lectin to the "Test" tube.
-
Add 2 drops of PBS to the "Control" tube.
-
Add 1 drop of the 5% patient RBC suspension to both tubes.
-
Gently mix the contents of each tube and centrifuge at 1000 x g for 1 minute.
-
Gently resuspend the cell button and observe for agglutination macroscopically.
-
Grade the agglutination reaction (0 to 4+). A positive reaction (agglutination) in the "Test" tube and a negative reaction in the "Control" tube indicates the presence of the H antigen.
-
For weak reactions, confirm by microscopic examination.
Flow Cytometry for Quantitative Analysis of H Antigen
Flow cytometry allows for the precise quantification of H antigen expression on individual red blood cells.
Materials:
-
Whole blood collected in EDTA
-
FITC-conjugated anti-H lectin (Ulex europaeus agglutinin)
-
PBS with 1% Bovine Serum Albumin (BSA) (Staining Buffer)
-
Red Blood Cell Lysis Buffer
-
Flow cytometer
Protocol:
-
Collect 100 µL of whole blood into a flow cytometry tube.
-
Add the predetermined optimal concentration of FITC-conjugated anti-H lectin.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of staining buffer and centrifuging at 500 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
Resuspend the cell pellet in 500 µL of staining buffer.
-
(Optional) If leukocyte interference is a concern, lyse the red blood cells using a commercial RBC lysis buffer according to the manufacturer's instructions after the staining and washing steps.
-
Acquire the samples on a flow cytometer, collecting data from at least 50,000 events in the red blood cell gate (defined by forward and side scatter).
-
Analyze the data to determine the mean fluorescence intensity (MFI), which is proportional to the number of H antigen sites per cell.
Western Blotting for H Antigen-Carrying Glycoproteins
Western blotting can be used to identify the glycoproteins that carry the H antigen in the red blood cell membrane.
Materials:
-
Packed red blood cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Biotinylated anti-H lectin (Ulex europaeus agglutinin)
-
Secondary reagent: Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare red blood cell ghosts by hypotonic lysis to isolate the cell membranes.
-
Solubilize membrane proteins in lysis buffer.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with biotinylated anti-H lectin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Conclusion and Future Directions
The this compound is a molecule of fundamental importance in transfusion medicine and is increasingly appreciated for its role in host-pathogen interactions. Its function as the precursor to the A and B antigens dictates the landscape of the ABO blood group system, with profound implications for compatibility in blood transfusions and organ transplantation. The absence of this single disaccharide in individuals with the Bombay phenotype highlights its critical role in red blood cell serology.
For drug development professionals, the H disaccharide and its associated fucosyltransferases represent potential therapeutic targets. The development of small molecules that could modulate the expression of blood group antigens or block pathogen binding to the H disaccharide could have significant clinical applications. For instance, enzymatic conversion of blood group A and B red blood cells to group O by removing the terminal sugars has been an area of active research to create universal blood products. A deeper understanding of the regulation of FUT1 and the structure of the H antigen could inform such endeavors.
References
- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]
- 3. learntransfusion.com [learntransfusion.com]
- 4. Blood Diathesis in a Patient of Rare Blood Group ‘Bombay Phenotype’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Norovirus Binding to Ligands Beyond Histo-Blood Group Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adherence and Colonization - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Norovirus - Wikipedia [en.wikipedia.org]
- 11. The Helicobacter pylori blood group antigen-binding adhesin facilitates bacterial colonization and augments a nonspecific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Glossary: Ulex europaeus - Blood Bank Guy [bbguy.org]
- 14. rapidlabs.co.uk [rapidlabs.co.uk]
The Intricate Relationship Between H Antigen and the Bombay Blood Phenotype: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bombay blood phenotype (Oh) represents a rare and fascinating deviation within the ABO blood group system, fundamentally linked to the expression of the H antigen. This technical guide provides an in-depth exploration of the molecular and serological basis of the Bombay phenotype, emphasizing its relationship with the H antigen. It details the genetic underpinnings, biosynthetic pathways, and the critical clinical implications for transfusion medicine and diagnostics. This document serves as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
The ABO blood group system, a cornerstone of transfusion medicine, is predicated on the presence of A and B antigens on the surface of red blood cells (RBCs). The expression of these antigens is dependent on a precursor carbohydrate structure known as the H antigen.[1][2][3] The Bombay blood phenotype, first discovered in Bombay (now Mumbai), India, in 1952, is characterized by the complete absence of A, B, and H antigens on RBCs.[4] Individuals with this phenotype have a normal ABO genotype but are unable to express the corresponding antigens due to the lack of the H antigen precursor.[4][5] This guide elucidates the critical role of the H antigen in the context of the Bombay phenotype, from its genetic origins to its profound impact on clinical practice.
Genetic and Biochemical Basis
The H Locus and the FUT1 Gene
The synthesis of the H antigen is controlled by the H locus on chromosome 19, which contains the FUT1 (fucosyltransferase 1) gene.[3][4] The FUT1 gene encodes an α-1,2-fucosyltransferase, an enzyme that adds a fucose molecule to a terminal galactose on a precursor carbohydrate chain on the surface of red blood cells.[2][6] This fucosylated structure is the H antigen.[1]
The Bombay phenotype arises from inheriting two recessive alleles at the H locus, resulting in a genotype of hh.[4] These null alleles are typically the result of point mutations in the FUT1 gene, leading to the production of an inactive fucosyltransferase.[7] Consequently, the precursor chain remains unmodified, and the H antigen is not synthesized on erythrocytes.[5]
The Secretor Locus and the FUT2 Gene
A second gene, FUT2 (fucosyltransferase 2), located at the Secretor (Se) locus, also on chromosome 19, encodes another α-1,2-fucosyltransferase.[2] This enzyme is responsible for the synthesis of H antigen in secretory tissues, leading to the presence of soluble A, B, and H antigens in bodily fluids like saliva.[2] Individuals with at least one functional Se allele are termed "secretors," while those with the sese genotype are "non-secretors." The classic Bombay phenotype (hh) is typically associated with a non-secretor status (sese), meaning there is a complete absence of H antigen from both red cells and secretions.[8] A related, but distinct, "para-Bombay" phenotype exists where individuals are hh but possess a functional Se allele, resulting in the absence of H antigen on red cells but its presence in secretions.[9][10]
The Biosynthetic Pathway of ABH Antigens
The synthesis of A and B antigens is a stepwise enzymatic process. The H antigen serves as the essential substrate for the glycosyltransferases encoded by the A and B alleles of the ABO gene.
-
Blood Group O: Individuals with the O allele do not produce a functional glycosyltransferase. Therefore, the H antigen remains unmodified on their red blood cells.[2][3]
-
Blood Group A: The A allele encodes an N-acetylgalactosaminyltransferase that adds an N-acetylgalactosamine sugar to the H antigen, forming the A antigen.[11]
-
Blood Group B: The B allele encodes a galactosyltransferase that adds a galactose sugar to the H antigen, forming the B antigen.[11]
-
Blood Group AB: Individuals with both A and B alleles express both enzymes, resulting in the presence of both A and B antigens.[11]
In individuals with the Bombay phenotype (hh), this entire pathway is blocked at the initial step due to the absence of the H antigen substrate.[5][12]
Logical Relationship of H Antigen Synthesis and ABO Blood Group Expression
Caption: Genetic and biochemical pathway leading to ABO antigen expression or the Bombay phenotype.
Serological Characteristics and Clinical Significance
Serological Findings in Bombay Phenotype
The serological profile of individuals with the Bombay phenotype is distinct and critical for accurate diagnosis.
-
Forward Typing: Red cells from Bombay individuals do not agglutinate with anti-A, anti-B, or anti-H reagents.[13] This lack of reaction with anti-A and anti-B initially suggests a blood group O phenotype.[14]
-
Reverse Typing: The serum of Bombay individuals contains anti-A, anti-B, and a potent, naturally occurring anti-H antibody.[5] This anti-H antibody will agglutinate all red blood cells except those from another Bombay individual, as all other ABO groups express the H antigen.[14] The presence of anti-H is the key differentiating feature from a standard group O individual.
Transfusion Medicine Implications
The presence of strong anti-H antibodies in the plasma of Bombay individuals has profound implications for blood transfusion.[15] They can only receive blood from another individual with the Bombay phenotype.[2][14] Transfusion of any other blood type, including the seemingly compatible group O, will lead to a severe, potentially fatal, hemolytic transfusion reaction due to the interaction of the recipient's anti-H with the H antigen on the donor's red cells.[16]
Quantitative Data
Table 1: Prevalence of the Bombay Phenotype
| Population | Estimated Prevalence |
| India (Mumbai) | 1 in 10,000[2][3] |
| India (General) | 1 in 10,000[17] |
| Europe | 1 in 1,000,000[2][3] |
| Caucasians | 1 in 250,000[16] |
| Taiwan | 1 in 8,000[12] |
Table 2: Relative Amount of H Antigen on Red Blood Cells by ABO Phenotype
| ABO Phenotype | Relative Amount of H Antigen |
| O | Highest[1][6][18] |
| A2 | High[1][6][18] |
| B | Intermediate[1][6][18] |
| A2B | Intermediate[1][6][18] |
| A1 | Low[1][6][18] |
| A1B | Lowest[1][6][18] |
| Bombay (Oh) | None[5] |
Experimental Protocols
ABO Blood Grouping (Forward and Reverse Typing - Tube Method)
This protocol outlines the standard tube method for determining ABO blood type.
Materials:
-
Patient's whole blood sample (EDTA or clotted)
-
Anti-A and Anti-B typing sera
-
A1 and B reagent red blood cells (3-5% suspension)
-
Isotonic saline
-
Test tubes (12 x 75 mm)
-
Pipettes
-
Centrifuge
Procedure: Forward Typing
-
Prepare a 3-5% suspension of the patient's red blood cells in isotonic saline.[4]
-
Label two test tubes "Anti-A" and "Anti-B".
-
Add one drop of Anti-A serum to the "Anti-A" tube and one drop of Anti-B serum to the "Anti-B" tube.[4]
-
Add one drop of the patient's red cell suspension to each tube.[4]
-
Mix the contents of the tubes gently and centrifuge for 15-30 seconds at 1000 x g.[4]
-
Gently resuspend the cell button and examine for agglutination.
-
Record the results. Agglutination indicates the presence of the corresponding antigen.
Procedure: Reverse Typing
-
Label two test tubes "A1 cells" and "B cells".
-
Add two drops of the patient's serum or plasma to each tube.[4]
-
Add one drop of A1 reagent red cells to the "A1 cells" tube and one drop of B reagent red cells to the "B cells" tube.[4]
-
Mix the contents of the tubes gently and centrifuge for 15-30 seconds at 1000 x g.[4]
-
Gently resuspend the cell button and examine for agglutination.
-
Record the results. Agglutination indicates the presence of the corresponding antibody.
Experimental Workflow for ABO and H Antigen Typing
Caption: Workflow for the serological investigation of blood type, including H antigen status.
H Antigen Testing using Anti-H Lectin (Ulex europaeus)
This protocol is used to detect the presence of H antigen on red blood cells.
Materials:
-
Patient's whole blood sample
-
Anti-H lectin reagent
-
Isotonic saline
-
Test tubes (12 x 75 mm)
-
Pipettes
-
Centrifuge
Procedure (Tube Test):
-
Prepare a 2-5% suspension of the patient's red blood cells in isotonic saline.[12][19]
-
Label a test tube.
-
Add one drop of the patient's red cell suspension to the tube.[17]
-
Mix gently and centrifuge for 15-30 seconds at 1000 x g.
-
Gently resuspend the cell button and observe for agglutination.
-
A positive result (agglutination) indicates the presence of H antigen. A negative result (no agglutination) in a patient who appears to be group O is indicative of the Bombay phenotype.[17]
Donath-Landsteiner Test
This test is used to detect the biphasic hemolysin characteristic of Paroxysmal Cold Hemoglobinuria (PCH), which is an anti-P antibody, not directly related to the H antigen, but is included here as a key immunohematological procedure.
Materials:
-
Patient's fresh serum (maintained at 37°C)
-
Fresh normal serum (as a source of complement)
-
P-antigen-positive group O red blood cells (3-5% suspension)
-
Test tubes
-
Ice bath (0-4°C)
-
Water bath (37°C)
-
Centrifuge
Procedure:
-
Label three sets of two tubes each (A1, A2; B1, B2; C1, C2).
-
To tubes A1 and A2, add 10 volumes of the patient's serum.[11]
-
To tubes B1 and B2, add 10 volumes of the patient's serum and 1 volume of fresh normal serum.[11]
-
To tubes C1 and C2, add 10 volumes of fresh normal serum.[11]
-
To all six tubes, add one volume of the 50% suspension of P-positive red cells.[11]
-
Incubate the "A" tubes in an ice bath for 30 minutes, then transfer to a 37°C water bath for 60 minutes.[11]
-
Incubate the "B" tubes in an ice bath for 90 minutes.[11]
-
Incubate the "C" tubes in a 37°C water bath for 90 minutes.[11]
-
Centrifuge all tubes and examine the supernatant for hemolysis.
-
A positive result is indicated by hemolysis only in the tubes incubated first in the cold and then warmed (A and B tubes), while the control tubes (C) show no hemolysis.[11]
Conclusion
The relationship between the H antigen and the Bombay blood phenotype is a clear illustration of the molecular intricacies that govern human blood groups. The absence of a single functional enzyme, α-1,2-fucosyltransferase, due to mutations in the FUT1 gene, leads to the complete lack of the H antigen, which in turn prevents the expression of A and B antigens, resulting in the rare Bombay phenotype. This has significant clinical consequences, particularly in transfusion medicine, where the presence of a potent anti-H antibody necessitates transfusion with equally rare H-deficient blood. A thorough understanding of the genetics, biochemistry, and serology of the H antigen and the Bombay phenotype, supported by robust laboratory protocols, is essential for accurate diagnosis and safe clinical practice. This guide provides a foundational resource for professionals dedicated to advancing research and development in hematology and transfusion science.
References
- 1. learntransfusion.com [learntransfusion.com]
- 2. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of two novel FUT1 mutations in people with Bombay phenotype from Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the molecular mechanism and pedigree investigation of para-Bombay phenotype caused by combined mutations at position h649 and h768 of FUT1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. transfusionontario.org [transfusionontario.org]
- 10. tulipgroup.com [tulipgroup.com]
- 11. Guidance for addressing blood type determination - OPTN [optn.transplant.hrsa.gov]
- 12. ijbti.com [ijbti.com]
- 13. Blood type - Wikipedia [en.wikipedia.org]
- 14. Detection of rare blood group, Bombay (Oh) phenotype patients and management by acute normovolemic hemodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. exa.exa.unne.edu.ar [exa.exa.unne.edu.ar]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. atlas-medical.com [atlas-medical.com]
- 18. jmitra.co.in [jmitra.co.in]
- 19. How to use Donath-Landsteiner test to diagnose paroxysmal cold haemoglobinuria (PCH) - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Basis of H Antigen Expression and Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The H antigen is a fundamental carbohydrate structure that serves as the precursor for the A and B antigens of the ABO blood group system. Its expression is critical for normal ABO blood type determination and has implications in transfusion medicine, transplantation, and susceptibility to certain infectious diseases. This technical guide provides a comprehensive overview of the genetic and biochemical mechanisms governing H antigen synthesis and the molecular basis of its deficiency, leading to rare phenotypes such as Bombay and para-Bombay. Detailed methodologies for key experimental procedures and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field.
Introduction
The H antigen is a fucose-containing oligosaccharide present on the surface of red blood cells and in secretions of most individuals.[1] Its synthesis is a critical step in the biosynthesis of the A and B antigens.[2] The absence of the H antigen results in the rare Bombay (Oh) phenotype, where individuals lack all ABH antigens on their red blood cells, even if they possess the genes for A and/or B antigen synthesis.[3][4] A related, but distinct, para-Bombay phenotype is characterized by a deficiency of H antigen on red cells but its presence in secretions.[5][6] Understanding the genetic basis of H antigen expression and its deficiency is crucial for accurate blood typing, safe blood transfusion practices, and for elucidating the role of fucosylated antigens in health and disease.
This guide details the roles of the fucosyltransferase genes, FUT1 and FUT2, in H antigen synthesis, the molecular genetics of the Bombay and para-Bombay phenotypes, and provides detailed protocols for the serological and molecular techniques used to study these phenomena.
Genetic and Biochemical Basis of H Antigen Expression
The synthesis of the H antigen is controlled by two closely linked genes on chromosome 19q13.3: FUT1 (H locus) and FUT2 (Secretor locus).[1][7] These genes encode for two distinct α-1,2-fucosyltransferases with similar substrate specificities but different tissue expression patterns.[8][9]
The Role of FUT1 and FUT2 Genes
-
FUT1 (H gene): This gene is primarily expressed in erythroid precursor cells and encodes for α-1,2-fucosyltransferase 1 (FUT1).[1][10] This enzyme is responsible for the synthesis of the H antigen on the surface of red blood cells by transferring an L-fucose molecule from a GDP-fucose donor to the terminal galactose of a precursor carbohydrate chain (Type 2 precursor chains).[11][12] The presence of at least one functional FUT1 allele (genotype HH or Hh) is necessary for H antigen expression on red blood cells.[1]
-
FUT2 (Secretor gene): This gene is expressed in secretory glands and epithelial cells.[1][13] It encodes for α-1,2-fucosyltransferase 2 (FUT2), which synthesizes H antigen (on Type 1 precursor chains) that is secreted into bodily fluids such as saliva, sweat, tears, and digestive juices.[12][13] Individuals with at least one functional FUT2 allele (Se/Se or Se/se) are termed "secretors," while those with two non-functional alleles (se/se) are "non-secretors" and do not have soluble H antigen in their secretions.[3][13]
Biochemical Pathway of H Antigen Synthesis
The synthesis of the H antigen is a crucial step in the formation of A and B antigens. The process can be summarized as follows:
-
Precursor Substance: A basic carbohydrate chain, the precursor substance, is present on the surface of red blood cells and in secretions.
-
H Antigen Formation: The α-1,2-fucosyltransferase encoded by FUT1 (on red blood cells) or FUT2 (in secretions) adds a fucose molecule to the terminal galactose of the precursor substance.[2] This fucosylated structure is the H antigen.
-
A and B Antigen Formation: The H antigen then serves as a substrate for the A- and B-glycosyltransferases, encoded by the ABO gene. The A-transferase adds an N-acetylgalactosamine to the H antigen to form the A antigen, while the B-transferase adds a D-galactose to form the B antigen. Individuals with blood group O lack functional A and B transferases, and therefore their red blood cells have the highest expression of the H antigen.[1][14]
Biochemical pathway of H, A, and B antigen synthesis.
H Antigen Deficiency: Bombay and Para-Bombay Phenotypes
Deficiency of the H antigen is a rare condition resulting from mutations in the FUT1 gene. This leads to two primary phenotypes: the Bombay phenotype and the para-Bombay phenotype.
Bombay Phenotype (Oh)
The Bombay phenotype was first discovered in Bombay (now Mumbai), India, in 1952.[15] Individuals with this phenotype have a genotype of hh (homozygous for a non-functional FUT1 allele) and se/se (non-secretor).[5][15]
-
Genetic Basis: The classic Bombay phenotype is often caused by a nonsense mutation in the FUT1 gene.[1] However, various other inactivating mutations have been identified.[7] Due to the lack of a functional FUT1 enzyme, no H antigen is produced on their red blood cells. Consequently, A and B antigens cannot be synthesized, regardless of the individual's ABO genotype.[3][4]
-
Serological Characteristics: Red blood cells of Bombay individuals are not agglutinated by anti-A, anti-B, or anti-H reagents. Their serum contains anti-A, anti-B, and a potent, naturally occurring anti-H antibody.[3][4]
-
Clinical Significance: Individuals with the Bombay phenotype can only receive blood from other Bombay individuals. Transfusion with blood from a regular group O donor, which is rich in H antigen, will cause a severe hemolytic transfusion reaction.[4]
Para-Bombay Phenotype
The para-Bombay phenotype is characterized by a deficiency or complete absence of H antigen on red blood cells, but the presence of H antigen in secretions.[5][6]
-
Genetic Basis: Para-Bombay individuals have a genotype of hh (homozygous for a non-functional FUT1 allele) but possess at least one functional FUT2 allele (Se/Se or Se/se).[5] This allows for the synthesis and secretion of H antigen (and subsequently A or B antigens if the corresponding ABO alleles are present) into bodily fluids.
-
Serological Characteristics: The red blood cells of para-Bombay individuals show weak or no reaction with anti-H lectin. They may have weakly expressed A or B antigens on their red cells due to the adsorption of soluble antigens from the plasma.[5] Their serum may or may not contain anti-H.
-
Clinical Significance: Transfusion requirements for para-Bombay individuals depend on the presence and clinical significance of anti-H in their serum. If a clinically significant anti-H is present, H-deficient blood (from Bombay or para-Bombay donors) is required.[5]
Logical relationship between FUT1/FUT2 genotypes and phenotypes.
Quantitative Data
Table 1: Prevalence of Bombay and Para-Bombay Phenotypes in Various Populations
| Phenotype | Population | Prevalence | Citation(s) |
| Bombay | India | 1 in 10,000 | [15][16] |
| Bombay | Europe | 1 in 1,000,000 | [15][16] |
| Bombay | Taiwan | 1 in 8,000 | [16] |
| Bombay | Southern Bengal (Donors) | 0.007% | [15] |
| Bombay | Southern Bengal (Patients) | 0.014% | [15] |
| Para-Bombay | Chinese | 1 in 12,000 | [5][17] |
| Para-Bombay to Bombay Ratio | General | 1:15 | [18] |
Table 2: H Antigen Expression on Red Blood Cells by ABO Blood Group
| ABO Blood Group | Relative Amount of H Antigen | Citation(s) |
| O | Highest | [3][4][19] |
| A2 | High | [4][19] |
| B | Intermediate | [4][19] |
| A2B | Intermediate | [4][19] |
| A1 | Low | [4][19] |
| A1B | Lowest | [3][4][19] |
Table 3: Frequencies of Selected FUT1 and FUT2 Alleles in Different Populations
| Gene | Allele | Population | Allele Frequency (%) | Citation(s) |
| FUT1 | Wild-type | Tibetan | 97.75 | [20] |
| FUT2 | Se357 (functional) | Tibetan | 32.75 | [20] |
| FUT2 | se357,385 (non-functional) | Tibetan | 55.0 | [20] |
| FUT2 | Non-secretor alleles | Han Chinese | 1.09 | [21] |
| FUT2 | Non-secretor alleles | Uyghur | 26.53 | [21] |
| FUT2 | Non-secretor alleles | Indian | 50.00 | [21] |
Experimental Protocols
Serological Typing of ABH Antigens
Principle: This method relies on the principle of hemagglutination, where red blood cells clump together in the presence of their corresponding antibodies.
Methodology:
-
Forward Grouping (Cell Typing):
-
Prepare a 2-5% suspension of the patient's red blood cells in saline.
-
Place one drop of the cell suspension into three separate labeled test tubes or onto a slide.
-
Add one drop of anti-A serum to the first tube/slide area, one drop of anti-B serum to the second, and one drop of anti-H lectin (Ulex europaeus) to the third.
-
Mix the contents and centrifuge the tubes or gently rock the slide.
-
Observe for agglutination. The presence of agglutination indicates the presence of the corresponding antigen.[22][23]
-
-
Reverse Grouping (Serum Typing):
-
Separate the serum from the patient's blood sample.
-
Place two drops of the patient's serum into two separate labeled test tubes.
-
Add one drop of a 2-5% suspension of known group A1 red cells to the first tube and one drop of a 2-5% suspension of known group B red cells to the second tube.
-
Mix, centrifuge, and observe for agglutination. Agglutination indicates the presence of the corresponding antibody.[22][24]
-
Interpretation: The forward and reverse grouping results should be complementary. For example, a person with blood group A will show agglutination with anti-A serum and with B cells. Bombay phenotype individuals will show no agglutination in the forward grouping with anti-A and anti-B, and their serum will agglutinate both A and B cells, similar to group O. However, they will also show no agglutination with anti-H lectin, and their serum will contain anti-H, which can be detected by testing against group O red cells.[4]
Saliva Secretor Status Testing (Hemagglutination Inhibition)
Principle: This test determines the presence of soluble ABH antigens in saliva. If present, these antigens will neutralize their corresponding antibodies, thereby inhibiting the agglutination of red blood cells.[6]
Methodology:
-
Sample Preparation:
-
Inhibition Test:
-
In a test tube, mix one drop of the saliva supernatant with one drop of the corresponding anti-serum (e.g., anti-A for a group A individual).
-
Incubate at room temperature for 10-20 minutes.
-
Add one drop of a 2-5% suspension of the corresponding indicator red blood cells (e.g., A1 cells).
-
Mix, centrifuge, and observe for agglutination.
-
Interpretation:
-
Secretor: No agglutination indicates that the soluble antigens in the saliva have neutralized the antibodies.[6]
-
Non-secretor: Agglutination indicates the absence of soluble antigens in the saliva, leaving the antibodies free to react with the red blood cells.[26]
Molecular Analysis of FUT1 and FUT2 Genes
Genomic DNA is extracted from peripheral blood leukocytes using standard commercial kits according to the manufacturer's instructions.
The entire coding regions of the FUT1 and FUT2 genes are amplified using specific primers. Primer sequences can be designed based on the published gene sequences.[27][28]
Principle: This method determines the precise nucleotide sequence of a DNA fragment. It involves the use of dideoxynucleotides (ddNTPs) that terminate DNA synthesis.[29]
Methodology:
-
The PCR products are purified to remove excess primers and dNTPs.
-
A sequencing reaction is set up containing the purified PCR product, a sequencing primer, DNA polymerase, the four deoxynucleotides (dNTPs), and a small amount of the four fluorescently labeled dideoxynucleotides (ddNTPs).
-
The reaction undergoes thermal cycling, resulting in a series of DNA fragments of varying lengths, each terminated by a labeled ddNTP.
-
The fragments are separated by size using capillary electrophoresis.
-
A laser excites the fluorescent labels, and a detector reads the color of the fluorescence for each fragment, thereby determining the nucleotide sequence.[29]
Interpretation: The obtained sequence is compared to the reference sequences of FUT1 and FUT2 to identify any mutations.
Principle: This technique is used to detect specific known mutations that alter a restriction enzyme recognition site.
Methodology:
-
The region of the gene containing the mutation of interest is amplified by PCR.
-
The PCR product is then incubated with the specific restriction enzyme that recognizes the sequence in the wild-type or mutant allele.
-
The digested products are separated by agarose (B213101) gel electrophoresis.[2]
Interpretation: The pattern of DNA fragments on the gel will differ depending on whether the restriction site is present or absent, allowing for the determination of the genotype.[9]
Workflow of key experimental procedures.
Fucosyltransferase Enzyme Activity Assay
Principle: This assay measures the ability of the FUT1 or FUT2 enzyme to transfer a fucose residue from a donor substrate (GDP-fucose) to an acceptor substrate (a synthetic oligosaccharide).
Methodology (General Steps):
-
Enzyme Source Preparation:
-
The FUT1 or FUT2 gene is cloned into an expression vector and transfected into a suitable cell line (e.g., COS-1, HEK293T).
-
The cells are lysed, and the cell extract containing the recombinant fucosyltransferase is used as the enzyme source.[7]
-
-
Enzyme Reaction:
-
Product Detection and Quantification:
-
The reaction is stopped, and the fucosylated product is separated from the unreacted substrates using methods like high-performance liquid chromatography (HPLC) or by capturing the product on a solid phase.[7]
-
The amount of product is quantified, for example, by measuring the incorporated radioactivity if a radiolabeled donor was used.[30]
-
Conclusion
The expression of the H antigen is a complex process governed by the interplay of the FUT1 and FUT2 genes. Mutations in FUT1 lead to the rare but clinically significant Bombay and para-Bombay phenotypes, which pose challenges for blood transfusion. A thorough understanding of the molecular genetics and biochemistry of the H system is essential for accurate diagnosis and management of these conditions. The experimental protocols outlined in this guide provide a framework for the serological and molecular investigation of H antigen expression and deficiency, aiding researchers and clinicians in this specialized area of transfusion medicine and human genetics.
References
- 1. afr-rn.samrc.ac.za [afr-rn.samrc.ac.za]
- 2. fishersci.es [fishersci.es]
- 3. clinicalpub.com [clinicalpub.com]
- 4. learntransfusion.com [learntransfusion.com]
- 5. AB para-Bombay phenotype: a rare blood group variant and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. FUT2 fucosyltransferase 2 (H blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Genotypic mutation analysis by RFLP/PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic and mechanistic evaluation of an individual with para-Bombay phenotype associated with a compound heterozygote comprising two novel FUT1 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Survey and characterization of nonfunctional alleles of FUT2 in a database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prevalence of Bombay Group Blood in Southern Bengal Population - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Para-Bombay Phenotype of a Pregnant Mother in Malaysia: Transfusion for an Extremely Premature Baby - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Sequence analysis of the human fucosyltransferase 1 and 2 genes in Tibetan blood donors: identification of three novel alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Immunohematology Lab - 02 Methods for ABO Blood System | College - Edubirdie [edubirdie.com]
- 23. bioted.es [bioted.es]
- 24. Guidance for Addressing Blood Type Determination | HRSA [hrsa.gov]
- 25. Evaluation of the Secretor Status of ABO Blood Group Antigens in Saliva using Absorption Inhibition Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of ABO blood grouping and secretor status in the saliva of the patients with oral potentially malignant disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Genotyping of the rare Para-Bombay blood group in southern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. cd-genomics.com [cd-genomics.com]
- 30. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Relevance of the Fuc(α1-2)Gal Linkage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fuc(α1-2)Gal linkage, a terminal fucosylation creating the H-antigen, is a critical carbohydrate motif in glycobiology. This disaccharide plays a fundamental role in the ABO blood group system and is increasingly recognized for its diverse functions in cell signaling, host-pathogen interactions, and cancer biology. Its expression is dynamically regulated by fucosyltransferases FUT1 and FUT2, and its presence or absence can significantly impact cellular phenotype and disease progression. This technical guide provides a comprehensive overview of the biological relevance of the Fuc(α1-2)Gal linkage, including quantitative data on its interactions, detailed experimental protocols for its study, and visual representations of associated pathways and workflows.
Introduction to the Fuc(α1-2)Gal Linkage
The Fuc(α1-2)Gal disaccharide is a key structural element found at the non-reducing end of glycan chains on glycoproteins and glycolipids. This linkage is formed by the enzymatic transfer of a fucose residue from a GDP-fucose donor to a terminal galactose acceptor, a reaction catalyzed by α(1,2)-fucosyltransferases.
Key Biological Roles:
-
Histo-blood Group Antigens: The Fuc(α1-2)Gal structure forms the H-antigen, which is the precursor for the A and B blood group antigens.[1][2][3] The presence or absence of the H-antigen on red blood cells and in secretions is determined by the activity of the FUT1 (H enzyme) and FUT2 (Secretor enzyme) genes, respectively.[2]
-
Host-Pathogen Interactions: The Fuc(α1-2)Gal linkage can act as a receptor for various pathogens, including viruses and bacteria, mediating their attachment to host cells. Conversely, soluble forms of this glycan, such as those found in human milk, can act as decoys to inhibit pathogen binding.
-
Cancer Biology: Altered expression of the Fuc(α1-2)Gal linkage is a hallmark of many cancers.[4][5] Depending on the cancer type and context, its expression can either promote or suppress tumor progression, influencing cell signaling, adhesion, and metastasis.[4][5] For instance, high expression of the α1,2-fucosyltransferase FUT2 has been correlated with improved overall survival in head and neck squamous cell carcinoma.[4]
-
Immunology and Inflammation: Fucosylated structures, including the Fuc(α1-2)Gal motif, are involved in leukocyte trafficking and selectin-mediated adhesion, playing a role in inflammatory responses.
-
Neuronal Function: Evidence suggests a role for α(1,2)-fucosylation in neuronal development and plasticity.
Quantitative Data
Understanding the quantitative aspects of Fuc(α1-2)Gal interactions is crucial for elucidating its biological functions and for designing targeted therapeutics. The following tables summarize available quantitative data.
Table 1: Binding Affinities of Lectins to Fuc(α1-2)Gal and Related Structures
| Lectin | Ligand | Dissociation Constant (Kd) | Method | Reference |
| Ulex europaeus agglutinin I (UEA-I) | Fucα1-2Gal | ~200-fold less inhibitory than H type 2 trisaccharide | Hapten Inhibition | [6] |
| Bandeiraea simplicifolia lectin I-B4 (BSL-I B4) | Methyl α-D-galactopyranoside | 4.8 x 10⁻⁵ M | Equilibrium Dialysis | [7] |
Note: Direct Kd values for Fuc(α1-2)Gal binding are not always readily available in the literature. The data presented often reflects relative affinities or binding to related structures.
Table 2: Altered Expression of Fucosylation-Related Genes in Cancer
| Gene | Cancer Type | Change in Expression | Method | Reference |
| FUT2 | Head and Neck Squamous Cell Carcinoma | High expression correlates with improved survival | Kaplan-Meier analysis | [4] |
| FUT1/FUT2 | Colorectal Carcinoma | Increased α(1,2)FT activity in tumor tissue | Enzyme activity assays | [8] |
Signaling Pathways and Logical Relationships
The Fuc(α1-2)Gal linkage can modulate key signaling pathways, influencing cellular behavior.
Caption: Modulation of EGFR signaling by Fuc(α1-2)Gal.
The presence of the Fuc(α1-2)Gal linkage on receptors like EGFR can alter their conformation and subsequent signaling cascades.[4] Additionally, α(1,2)-fucosylation can sterically hinder the addition of sialic acid residues, a modification often associated with cancer progression.[4]
Experimental Protocols
A variety of experimental techniques are employed to study the Fuc(α1-2)Gal linkage.
Detection of Fuc(α1-2)Gal on Live Cells by Chemoenzymatic Labeling
This method allows for the specific labeling and visualization of Fuc(α1-2)Gal structures on the surface of living cells.
Caption: Chemoenzymatic labeling workflow.
Methodology:
-
Cell Culture: Culture cells of interest to the desired confluency in an appropriate culture vessel.
-
Enzymatic Labeling:
-
Prepare a labeling solution containing an engineered glycosyltransferase (e.g., a mutant β-1,4-galactosyltransferase) that can transfer an azide-modified sugar analog (e.g., UDP-GalNAz) onto terminal galactose residues.
-
Incubate the live cells with the labeling solution for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated azido-sugars and enzyme.
-
Click Chemistry Reaction:
-
Prepare a click chemistry reaction cocktail containing a copper(I) catalyst (or use a copper-free click chemistry reagent) and an alkyne-functionalized fluorescent probe.
-
Incubate the cells with the reaction cocktail in the dark at room temperature for 30-60 minutes.
-
-
Final Washing: Wash the cells with buffer to remove unreacted fluorescent probe.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy to visualize the localization of Fuc(α1-2)Gal structures or by flow cytometry for quantitative analysis of their expression levels.
Analysis of Fucosylated Glycans by MALDI-TOF Mass Spectrometry
This technique is used to determine the mass and, by inference, the composition of glycans, including those containing the Fuc(α1-2)Gal linkage.
Methodology:
-
Glycan Release:
-
Denature the glycoprotein (B1211001) sample by heating.
-
Release N-glycans enzymatically using PNGase F.
-
Release O-glycans chemically via β-elimination.
-
-
Purification: Purify the released glycans from proteins and salts using a solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon).
-
Permethylation (Optional but Recommended): Chemically derivatize the glycans by permethylation to improve ionization efficiency and stability during mass spectrometric analysis.
-
MALDI Target Preparation:
-
Co-crystallize the purified (and permethylated) glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) on a MALDI target plate.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive-ion reflectron mode.
-
The mass of the Fuc(α1-2)Gal-containing glycan will be increased by the mass of a fucose residue (146.057 Da for the permethylated residue).
-
Further structural information can be obtained by tandem mass spectrometry (MS/MS) to fragment the glycan and identify the linkage positions.
-
Functional Analysis using α(1,2)-Fucosidase
Specific exoglycosidases can be used to remove the terminal fucose from the Fuc(α1-2)Gal linkage to assess its functional importance.
Methodology:
-
Enzymatic Digestion:
-
Incubate the glycoprotein or cells of interest with a highly specific α(1,2)-fucosidase in an appropriate buffer and at the optimal temperature and pH for the enzyme.
-
Include a control sample incubated under the same conditions without the enzyme.
-
-
Functional Assay:
-
Perform a relevant functional assay to compare the activity of the fucosidase-treated sample with the control. This could include:
-
Cell adhesion assays
-
Receptor-ligand binding assays (e.g., using SPR)
-
Cell signaling assays (e.g., Western blotting for phosphorylated signaling proteins)
-
Pathogen binding assays
-
-
-
Analysis: A change in the functional readout upon removal of the α(1,2)-linked fucose indicates a direct role for this glycan modification in the biological process under investigation.
Therapeutic Targeting of the Fuc(α1-2)Gal Linkage
Given its role in various diseases, the Fuc(α1-2)Gal linkage and the enzymes that synthesize it are attractive therapeutic targets.
Strategies include:
-
Inhibition of Fucosyltransferases: Small molecule inhibitors of FUT1 and FUT2 could be developed to reduce the expression of H-antigens in cancer cells, potentially inhibiting their metastatic potential.
-
Antibody-based Therapies: Monoclonal antibodies that specifically recognize the Fuc(α1-2)Gal epitope on cancer cells could be used for targeted drug delivery or to elicit an immune response against the tumor.
-
Glycan-based Decoys: Soluble Fuc(α1-2)Gal-containing oligosaccharides could be used as competitive inhibitors to block the binding of pathogens to host cells.
Conclusion
The Fuc(α1-2)Gal linkage is a deceptively simple disaccharide with profound and diverse biological implications. From defining our blood type to influencing the course of cancer and infectious diseases, this glycan motif is a critical player in cellular communication and recognition. A deeper understanding of its synthesis, recognition, and functional consequences, facilitated by the experimental approaches outlined in this guide, will undoubtedly pave the way for novel diagnostic and therapeutic strategies in a wide range of human diseases.
References
- 1. raybiotech.com [raybiotech.com]
- 2. ABO blood group antigens and differential glycan expression: Perspective on the evolution of common human enzyme deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of α1,2-fucosylated signaling and adhesion molecules in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Graphviz [graphviz.org]
- 6. Ulex europaeus - EY Laboratories, Inc. [eylabs.com]
- 7. Carbohydrate binding studies on the Bandeiraea simplicifolia I isolectins. Lectins which are mono-, di-, tri-, and tetravalent for N-acetyl-D-galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative glycoproteomics analysis reveals changes in N-glycosylation level associated with pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Histo-Blood Group Antigens and Their Foundational Disaccharides
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the major histo-blood group antigen (HBGA) systems, focusing on their foundational disaccharide precursors and the enzymatic pathways that lead to their synthesis. It includes detailed experimental protocols for their study and quantitative data on their interactions, designed to serve as a valuable resource for research and development in glycobiology and related fields.
Introduction to Histo-Blood Group Antigens (HBGAs)
Histo-blood group antigens are complex carbohydrate structures, primarily oligosaccharides, found on the surface of red blood cells, epithelial cells of the respiratory, digestive, and genitourinary tracts, and as free molecules in bodily secretions like saliva and milk.[1][2] Their synthesis is a stepwise process involving the sequential addition of monosaccharides to precursor disaccharide chains, catalyzed by a series of genetically determined glycosyltransferases.[1][3][4] These antigens are not only critical in transfusion and transplantation medicine but also serve as receptors for a variety of pathogens, including viruses and bacteria, making them key targets in drug development and disease research.[5][6][7][8]
Foundational Disaccharide Precursors
The structural diversity of HBGAs arises from a limited number of core disaccharide structures, known as precursor chains. These chains are typically attached to either proteins (forming glycoproteins) or lipids (forming glycosphingolipids).[9] The most common precursors for the ABH and Lewis systems are Type 1 and Type 2 chains.[10]
| Precursor Chain | Disaccharide Structure | Linkage | Primary Location |
| Type 1 | Galactose-β-1,3-N-acetylglucosamine | Galβ1-3GlcNAc | Secretions, epithelial cells |
| Type 2 | Galactose-β-1,4-N-acetylglucosamine | Galβ1-4GlcNAc | Red blood cells, epithelial cells |
| Type 3 | Galactose-β-1,3-N-acetylgalactosamine | Galβ1-3GalNAc | O-glycans |
| Type 4 | Galactose-β-1,3-N-acetylgalactosamine | Galβ1-3GalNAc | Glycosphingolipids (globo-series) |
Biosynthetic Pathways of Major HBGA Systems
The synthesis of specific antigens is determined by the expression of functional glycosyltransferase enzymes encoded by several key gene loci: FUT1 (H), FUT2 (Se), ABO, FUT3 (Le), and others.
The ABH and Lewis Systems
The ABH and Lewis antigens are intricately linked through a shared biosynthetic pathway starting from Type 1 and Type 2 precursors. The process is governed by the interplay between fucosyltransferases and the A/B glycosyltransferases.
-
H Antigen Synthesis : The crucial first step is the creation of the H antigen, which is the direct precursor for A and B antigens.[4][10] This is catalyzed by α-1,2-fucosyltransferases that add a fucose molecule to the terminal galactose of the precursor chain.
-
A and B Antigen Synthesis : Once the H antigen is formed, the A- or B-transferases, encoded by the ABO gene, can act upon it.[2][3]
-
Lewis Antigen Synthesis : The Lewis antigens (Leª, Leᵇ, Leˣ, Leʸ) are synthesized by α-1,3/1,4-fucosyltransferases, primarily FUT3 (Lewis enzyme), which adds a fucose to the N-acetylglucosamine (GlcNAc) residue of the precursor chain.[12][13][14]
-
Lewis a (Leª) is formed by adding fucose to a Type 1 chain.[1][15]
-
Lewis b (Leᵇ) is formed when both FUT2 and FUT3 are active, adding fucose to both the galactose and GlcNAc of a Type 1 chain.[1][13]
-
Lewis x (Leˣ) and Lewis y (Leʸ) are the structural isomers of Leª and Leᵇ, formed on Type 2 chains.[15]
-
The Ii Blood Group System
The I and i antigens are not encoded by allelic genes but represent a developmental transition.[16] The "i" antigen is a linear, unbranched polylactosamine chain (repeating Type 2 units), prevalent on fetal red blood cells.[17] Postnatally, the "I" antigen is formed by the action of an I-branching enzyme (a β-1,6-N-acetylglucosaminyltransferase), which creates a branched polylactosamine structure.[17][18] Thus, the branched I antigen is formed at the expense of its linear i precursor.[16]
The P1PK and GLOB Systems
Antigens of the P1PK and GLOB systems are glycosphingolipids synthesized from lactosylceramide.[9] The coordinated action of at least seven different glycosyltransferases leads to the formation of a complex set of 13 related antigens.[5][6]
-
P1PK System : The Pk and P1 antigens are synthesized by α-1,4-galactosyltransferase (also known as P1/Pk synthase), encoded by the A4GALT gene.[19][20]
-
Pk antigen (also known as Gb3) is formed by adding an α-1,4-linked galactose to lactosylceramide.
-
P1 antigen is formed by adding the same Galα1-4Gal structure to a paragloboside (neolactoseries) precursor.[19]
-
-
GLOB System : The P antigen (globoside) is synthesized from the Pk antigen by the addition of a β-1,3-linked N-acetylgalactosamine, a reaction catalyzed by P synthase.[19]
Quantitative Data: Antigen-Pathogen Interactions
HBGAs are well-established binding targets for many pathogens. The affinity of these interactions can determine host susceptibility.[7][21] Noroviruses, a major cause of gastroenteritis, show distinct binding profiles to different HBGAs.[7] Quantitative binding data, often measured via mass spectrometry or surface plasmon resonance, is crucial for developing antiviral strategies.
Table 1: Intrinsic Affinities (Ka,int) of Norovirus VA387 Capsid Complexes for HBGA Oligosaccharides
| HBGA Ligand | Precursor Type | Affinity for P Particle (M⁻¹) | Affinity for VLP (M⁻¹) |
| A trisaccharide | - | 1900 ± 100 | 4000 ± 200 |
| B trisaccharide | - | 2300 ± 100 | 3600 ± 200 |
| H disaccharide | Type 2 | 500 ± 100 | Not Determined |
| A tetrasaccharide | Type 6 | 1700 ± 100 | 2800 ± 100 |
| B tetrasaccharide | Type 6 | 1700 ± 100 | 2500 ± 100 |
| Lewis b | Type 1 | 1400 ± 100 | Not Determined |
| Lewis y | Type 2 | 1500 ± 100 | Not Determined |
| Data sourced from electrospray ionization mass spectrometry (ESI-MS) measurements.[22] |
Experimental Protocols for HBGA Analysis
The structural analysis and quantification of HBGAs require specialized biochemical techniques. Below are outlines of key experimental protocols.
Mass Spectrometry (MS) for Glycan Analysis
MS is a powerful tool for determining the mass, and thus the composition, of glycan structures.[23] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a commonly used technique.[23]
Objective: To determine the mass of purified glycan structures released from glycoproteins or glycolipids.
Methodology Outline:
-
Sample Preparation:
-
Glycan Release: N-glycans are enzymatically released from glycoproteins using PNGase F.[24][25] O-glycans are typically released via chemical methods like β-elimination. Glycolipids may be analyzed intact or their glycans released by endoglycoceramidases.
-
Purification: Released glycans are purified from peptides and salts, often using solid-phase extraction (SPE) with a graphitized carbon or HILIC stationary phase.[24]
-
Derivatization (Optional): To improve ionization efficiency, glycans can be permethylated or labeled with a fluorescent tag.[26]
-
-
Matrix Preparation: A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) for neutral glycans, is dissolved in a solvent like 50% acetonitrile/0.1% trifluoroacetic acid to a concentration of ~10 mg/mL.[23]
-
Target Plate Spotting (Dried-Droplet Method):
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire spectra, typically in positive ion mode for neutral glycans (detecting [M+Na]⁺ adducts) or negative ion mode for acidic (sialylated) glycans.[23]
-
-
Data Analysis: The resulting spectrum shows peaks corresponding to the mass-to-charge ratio (m/z) of the glycans. The mass can be used to deduce the monosaccharide composition. Tandem MS (MS/MS) can be used for structural sequencing.[26]
High-Performance Thin-Layer Chromatography (HPTLC) of Glycolipids
HPTLC is a planar chromatography technique used to separate different classes of lipids, including the glycosphingolipids that carry many HBGAs, based on their polarity.[27]
Objective: To separate and visualize HBGA-carrying glycosphingolipids from a total lipid extract.
Methodology Outline:
-
Sample Preparation: Extract total lipids from cells or tissues using a solvent system like chloroform:methanol (e.g., 2:1, v/v).
-
HPTLC Plate Preparation: Use a silica (B1680970) gel 60 HPTLC plate. Mark the origin for sample application with a pencil.[28]
-
Sample Application: Apply 1-5 µg of the lipid extract as a small spot or band onto the origin using a microsyringe.[28]
-
Chromatogram Development:
-
Place the plate in a TLC developing chamber pre-saturated with the vapor of the mobile phase.[28]
-
A common solvent system for neutral glycolipids is chloroform:methanol:water (e.g., 60:35:8, v/v/v).
-
Allow the solvent front to migrate up the plate until it is ~1 cm from the top edge.
-
Remove the plate and dry completely with a hair dryer.[28]
-
-
Visualization:
-
Spray the dried plate with a visualizing reagent.
-
Orcinol-sulfuric acid reagent: (For all neutral glycosphingolipids) Spray the plate and heat at 110°C for 5-10 minutes. Glycolipids will appear as purple-violet bands.[28][29]
-
Resorcinol-HCl reagent: (Specific for sialic acid-containing gangliosides) Spray and heat at 95°C. Gangliosides appear as blue-violet bands.[28][29]
-
-
Analysis: Identify the separated lipids by comparing their migration distance (Rf value) to that of known standards run on the same plate.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay used to detect and quantify the presence of a specific antigen.[30][31][32] A competitive ELISA can be used to determine the concentration of a specific HBGA in a sample.
Objective: To quantify the amount of a specific HBGA (e.g., Blood Group A antigen) in a biological sample like saliva.
Methodology Outline:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a capture antibody specific for the target antigen (e.g., anti-A antibody). Incubate and then wash to remove unbound antibody.
-
Blocking: Block any remaining non-specific binding sites on the plate surface with a blocking buffer (e.g., bovine serum albumin or non-fat milk). Incubate and wash.
-
Competition Reaction:
-
Prepare a mixture containing the biological sample (with an unknown amount of A antigen) and a known, fixed amount of enzyme-conjugated A antigen (e.g., A-trisaccharide-HRP conjugate).[33]
-
Add this mixture to the coated and blocked wells. The free antigen in the sample will compete with the enzyme-conjugated antigen for binding to the capture antibody.[33][34]
-
Incubate to allow binding to reach equilibrium, then wash thoroughly to remove all unbound components.
-
-
Signal Development: Add an appropriate enzyme substrate (e.g., TMB for HRP). The enzyme bound to the plate will convert the substrate into a colored product.
-
Measurement: Stop the reaction (e.g., with dilute sulfuric acid) and measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
-
Analysis: The signal intensity is inversely proportional to the concentration of the antigen in the original sample. A standard curve is generated using known concentrations of the free antigen to determine the concentration in the unknown sample.[33]
References
- 1. Histo-blood group antigens: a common niche for norovirus and rotavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. P1PK, GLOB, and FORS blood group systems and GLOB collection: biochemical and clinical aspects. Do we understand it all yet? [pubmed.ncbi.nlm.nih.gov]
- 7. The histo-blood group antigens of the host cell may determine the binding of different viruses such as SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of ABO glycolipids - Glycopedia [glycopedia.eu]
- 10. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Reactome | ABO blood group biosynthesis [reactome.org]
- 12. Reactome | Lewis blood group biosynthesis [reactome.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lewis blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The gene encoding the I blood group antigen: review of an I for an eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Biosynthesis of blood group I and i antigens in rat tissues. Identification of a novel beta 1-6-N-acetylglucosaminyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. daneshyari.com [daneshyari.com]
- 20. P1PK blood group system - Wikipedia [en.wikipedia.org]
- 21. ashpublications.org [ashpublications.org]
- 22. academic.oup.com [academic.oup.com]
- 23. 聚糖的质谱 [sigmaaldrich.com]
- 24. zenodo.org [zenodo.org]
- 25. Recent Advances in the Mass Spectrometry Methods for Glycomics and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aspariaglycomics.com [aspariaglycomics.com]
- 27. Analysis of Neutral Lipids, Phospholipids, Glycolipids, and Total Lipids by High-Performance Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 28. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 30. my.clevelandclinic.org [my.clevelandclinic.org]
- 31. Enzyme-Linked Immunosorbent Assay: Overview & Application [excedr.com]
- 32. ELISA - Wikipedia [en.wikipedia.org]
- 33. Enzyme-linked immunosorbent assay for the detection of substances that carry blood group A specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. What is ELISA: Assay and Applications | Molecular Devices [moleculardevices.com]
Unraveling the H Antigen: A Technical Guide to its Molecular Architecture
For Immediate Release
This technical guide provides a comprehensive overview of the molecular structure of the H antigen, a critical precursor in the biosynthesis of the ABO blood group antigens. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate structural details, biosynthetic pathways, and the experimental methodologies used to elucidate its characteristics.
Core Molecular Structure
The H antigen is an oligosaccharide present on the surface of red blood cells and in secretions.[1] Its fundamental structure consists of a terminal L-fucose residue linked to a D-galactose residue by an α-1,2 glycosidic bond.[1] This disaccharide is, in turn, attached to a precursor oligosaccharide chain, which can vary, leading to different types of H antigens. These precursor chains are primarily categorized as Type 1 or Type 2, distinguished by the linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc).
-
Type 1 Chain: Galβ1-3GlcNAc
-
Type 2 Chain: Galβ1-4GlcNAc[2]
The H antigen is the foundational structure upon which the A and B antigens are built. In individuals with blood type A, an N-acetylgalactosamine (GalNAc) is added to the galactose of the H antigen. In those with blood type B, a galactose is added. For individuals with blood type O, the H antigen remains unmodified.[2]
Quantitative Structural Data
| Feature | Bond/Angle | Typical Value |
| Fucose-Galactose Linkage | C1 (Fuc) - O2 (Gal) bond length | ~1.42 Å |
| O5 (Fuc) - C1 (Fuc) - O2 (Gal) angle (φ) | Variable (describes rotation around the glycosidic bond) | |
| C1 (Fuc) - O2 (Gal) - C2 (Gal) angle (ψ) | Variable (describes rotation around the glycosidic bond) | |
| Galactose-Precursor Linkage (Type 2) | C1 (Gal) - O4 (GlcNAc) bond length | ~1.42 Å |
| O5 (Gal) - C1 (Gal) - O4 (GlcNAc) angle (φ) | Variable | |
| C1 (Gal) - O4 (GlcNAc) - C4 (GlcNAc) angle (ψ) | Variable |
Note: The φ and ψ torsion angles are highly dependent on the conformational state of the oligosaccharide in solution.
Biosynthesis of the H Antigen
The synthesis of the H antigen is catalyzed by a family of enzymes known as fucosyltransferases (FUTs). Specifically, two main enzymes are responsible for creating the α-1,2 fucose linkage:
-
Fucosyltransferase 1 (FUT1): Encoded by the FUT1 gene (also known as the H gene), this enzyme is primarily active in erythroid precursor cells and is responsible for the synthesis of the H antigen on red blood cells.[3][4]
-
Fucosyltransferase 2 (FUT2): Encoded by the FUT2 gene (also known as the Se gene), this enzyme is expressed in secretory tissues and is responsible for the presence of H antigen in bodily fluids like saliva.[5]
The biosynthetic pathway begins with a precursor oligosaccharide chain (Type 1 or Type 2). The fucosyltransferase then transfers an L-fucose molecule from a donor substrate, GDP-fucose, to the terminal galactose of the precursor chain.
Caption: Biosynthesis of the H antigen from a precursor oligosaccharide and GDP-fucose, catalyzed by FUT1 or FUT2.
Experimental Protocols
The structural elucidation and characterization of the H antigen rely on a combination of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
Two-dimensional NMR spectroscopy is a powerful tool for determining the three-dimensional structure and conformation of oligosaccharides in solution.
Objective: To determine the glycosidic linkages and the spatial arrangement of the monosaccharide units of the H antigen.
Methodology:
-
Sample Preparation: A purified sample of the H antigen oligosaccharide is dissolved in a suitable solvent, typically D₂O, to a concentration of 1-10 mM.
-
Data Acquisition: A series of 2D NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same monosaccharide ring.[6]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within a single monosaccharide).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the conformation across glycosidic linkages.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of carbon signals.[6]
-
-
Data Processing and Analysis: The acquired data is processed using specialized software. The cross-peaks in the spectra are analyzed to assign all proton and carbon signals and to determine the through-bond and through-space connectivities, which ultimately define the structure and preferred conformation of the H antigen.
Caption: Workflow for the structural elucidation of the H antigen using 2D NMR spectroscopy.
Mass Spectrometry for Structural Verification and Linkage Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides.
Objective: To confirm the molecular weight of the H antigen and to determine the glycosidic linkage positions through fragmentation analysis.
Methodology:
-
Sample Preparation and Derivatization: The H antigen sample is often permethylated to stabilize the sugar residues and to facilitate fragmentation analysis.[7]
-
Ionization: The derivatized sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
MS and MS/MS Analysis:
-
An initial MS scan is performed to determine the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight.
-
Tandem mass spectrometry (MS/MS) is then performed by selecting the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
-
Data Interpretation: The fragmentation pattern is analyzed to deduce the sequence of monosaccharides and the positions of the glycosidic linkages. The mass differences between fragment ions correspond to specific sugar residues, and the types of fragments observed provide information about the linkage points.[7]
Caption: Workflow for the structural verification of the H antigen using mass spectrometry.
Fucosyltransferase Activity Assay
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the activity of fucosyltransferases.
Objective: To measure the activity of FUT1 or FUT2 in a sample.
Methodology:
-
Plate Coating: A microtiter plate is coated with an antibody specific for the fucosyltransferase (e.g., anti-FUT2).
-
Sample and Standard Incubation: The sample containing the enzyme and a series of standards of known enzyme concentration are added to the wells. The plate is incubated to allow the enzyme to bind to the antibody.
-
Detection Antibody Incubation: A biotin-conjugated detection antibody specific for the enzyme is added to the wells and incubated.
-
Enzyme Conjugate Incubation: Avidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition and Color Development: A chromogenic substrate for HRP (e.g., TMB) is added. The HRP catalyzes a color change, and the intensity of the color is proportional to the amount of enzyme present.[8][9]
-
Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm). The enzyme concentration in the sample is determined by comparing its absorbance to the standard curve.[8][9]
Conclusion
The H antigen is a cornerstone of the ABO blood group system. Its molecular structure, defined by the α-1,2-fucosylation of a precursor oligosaccharide, is crucial for its function as a substrate for A and B antigen synthesis. The elucidation of its structure and biosynthetic pathway has been made possible through a combination of advanced analytical techniques, including NMR spectroscopy and mass spectrometry, and enzymatic assays. A thorough understanding of the H antigen's molecular architecture is essential for ongoing research in glycobiology, immunology, and the development of novel therapeutics.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. FUT1 - Wikipedia [en.wikipedia.org]
- 5. e-century.us [e-century.us]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Blood group H antigen disaccharide (>90% NMR) [elicityl-oligotech.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Human FUT2 ELISA Kit [ABIN6956005] - Cell Lysate, Tissue Homogenate [antibodies-online.com]
H antigen expression on different cell types and tissues
An In-depth Technical Guide to H Antigen Expression on Different Cell Types and Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The H antigen, a fucose-containing glycoconjugate, serves as the precursor for the A and B antigens of the ABO blood group system. Its expression is not limited to erythrocytes; it is found on a wide array of human cells and tissues and is also secreted in soluble form. The presence and density of the H antigen are regulated by the expression of two key fucosyltransferases, FUT1 (H enzyme) and FUT2 (Secretor enzyme). Alterations in H antigen expression have been implicated in various physiological and pathological processes, including cancer progression and microbial pathogenesis, making it a subject of intense research and a potential target for therapeutic intervention. This guide provides a comprehensive overview of H antigen expression, detailing its distribution, the methodologies for its detection, and the signaling pathways that regulate its synthesis.
Data Presentation: Quantitative Expression of H Antigen Precursors (FUT1 & FUT2)
The expression of H antigen is primarily determined by the activity of α-1,2-fucosyltransferases encoded by the FUT1 and FUT2 genes. FUT1 is predominantly responsible for H antigen synthesis on red blood cells and endothelial cells, while FUT2 governs its expression in secretory tissues. The following tables summarize the mRNA expression levels of FUT1 and FUT2 in various human tissues, providing a proxy for H antigen expression. Data is presented as normalized Transcripts Per Million (nTPM) from a consensus of Human Protein Atlas and GTEx data.
Table 1: FUT1 mRNA Expression in Human Tissues
| Tissue | nTPM |
| Bone marrow | 35.7 |
| Lung | 29.5 |
| Spleen | 24.5 |
| Kidney | 17.5 |
| Colon | 16.1 |
| Small intestine | 14.8 |
| Liver | 10.3 |
| Stomach | 9.5 |
| Gallbladder | 8.7 |
| Skin | 4.3 |
| Brain | 0.3 |
| Heart muscle | 0.1 |
Table 2: FUT2 mRNA Expression in Human Tissues
| Tissue | nTPM |
| Colon | 225.8 |
| Small intestine | 158.4 |
| Salivary gland | 110.2 |
| Stomach | 98.7 |
| Lung | 65.4 |
| Gallbladder | 55.1 |
| Pancreas | 23.9 |
| Kidney | 5.2 |
| Liver | 1.8 |
| Spleen | 0.5 |
| Bone marrow | 0.3 |
| Brain | 0.1 |
Table 3: Relative H Antigen Expression on Erythrocytes by ABO Blood Group
| Blood Group | Relative H Antigen Expression |
| O | Highest |
| A2 | High |
| B | Intermediate |
| A2B | Intermediate |
| A1 | Low |
| A1B | Lowest |
H Antigen Expression on Specific Cell Types
-
Erythrocytes: The amount of H antigen on red blood cells is inversely proportional to the efficiency of the A and B glycosyltransferases. Individuals with blood group O have the highest density of H antigen.[1][2]
-
Endothelial Cells: H antigen is expressed on vascular endothelial cells, where its synthesis is regulated by FUT1.[3][4][5] This expression is a critical factor in transplantation immunology.
-
Immune Cells: H antigen expression has been identified on various leukocyte subsets. B cells show a higher percentage of H-Y antigen staining compared to cytotoxic-suppressor T cells and helper-inducer T cells.[1]
-
Epithelial Cells: Epithelial cells in secretory tissues, such as the gastrointestinal tract and salivary glands, express H antigen, which is also secreted into bodily fluids in individuals with a functional FUT2 gene (secretors).[6][7]
-
Nervous System: Expression of FUT1 and FUT2 in the brain is generally low.[8][9] However, some studies have shown that H-2 antigens can be induced on brain cells like astrocytes, oligodendrocytes, microglia, and some neurons by interferon-gamma.[7]
Experimental Protocols
Immunohistochemistry (IHC) for H Antigen Detection in Paraffin-Embedded Tissues
This protocol is optimized for the detection of H antigen using the lectin Ulex europaeus agglutinin I (UEA I), which specifically binds to the α-1,2-linked fucose residue of the H antigen.[3][10][11]
1. Deparaffinization and Rehydration:
- Immerse slides in xylene twice for 10 minutes each.
- Immerse slides in 100% ethanol (B145695) twice for 10 minutes each.
- Immerse slides in 95% ethanol for 5 minutes.
- Immerse slides in 70% ethanol for 5 minutes.
- Rinse slides in distilled water.
2. Antigen Retrieval:
- Immerse slides in 10 mM sodium citrate (B86180) buffer (pH 6.0).
- Heat in a microwave or water bath to 95-100°C for 20-40 minutes.
- Allow slides to cool to room temperature for 20 minutes.
- Rinse sections in Tris-buffered saline with Tween-20 (TBS-T).
3. Staining:
- Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
- Wash with TBS-T.
- Incubate with a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes.
- Incubate with biotinylated UEA I lectin (5-20 µg/ml in blocking solution) overnight at 4°C in a humidified chamber.[4]
- Wash with TBS-T.
- Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30-60 minutes.
- Wash with TBS-T.
- Develop with a DAB (3,3'-diaminobenzidine) substrate solution until the desired color intensity is reached.
- Rinse with distilled water to stop the reaction.
- Counterstain with hematoxylin.
- Dehydrate through graded alcohols and xylene.
- Mount with a permanent mounting medium.
Flow Cytometry for H Antigen on Cell Surfaces
This protocol is designed for the quantitative analysis of H antigen expression on single-cell suspensions using a fluorescein-labeled UEA I lectin.[12][13]
1. Cell Preparation:
- Prepare a single-cell suspension from whole blood, bone marrow, or dissociated tissue.
- Wash cells twice with ice-cold FACS buffer (PBS with 0.5-1% BSA and 0.1% sodium azide).
- Resuspend cells in FACS buffer to a concentration of 1-5 x 10^6 cells/ml.
2. Staining:
- Aliquot 100 µl of the cell suspension into flow cytometry tubes.
- (Optional) If high levels of Fc receptors are present, incubate with an Fc block for 10-20 minutes on ice.
- Add fluorescein-conjugated UEA I lectin at a predetermined optimal concentration (typically 5-20 µg/ml).[4]
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells three times with 2 ml of ice-cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between each wash.
- Resuspend the final cell pellet in 200-500 µl of FACS buffer.
3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer, using an unstained control to set the baseline fluorescence.
- Analyze the median fluorescence intensity (MFI) to quantify the level of H antigen expression.
Mass Spectrometry for H Antigen Glycan Analysis
This workflow provides a general overview for the characterization of H antigens (fucosylated glycans) from glycoproteins.[14][15][16]
1. Glycan Release:
- Denature and reduce the glycoprotein (B1211001) sample.
- Alkylate the cysteine residues.
- Digest the protein into smaller peptides using a protease such as trypsin.
- Release the N-glycans from the glycopeptides using PNGase F.
2. Glycan Purification and Derivatization:
- Purify the released glycans using a solid-phase extraction (SPE) method, such as hydrophilic interaction liquid chromatography (HILIC).
- (Optional but recommended) Derivatize the glycans by permethylation or fluorescent labeling (e.g., with procainamide) to improve ionization efficiency and stability for mass spectrometry analysis.
3. Mass Spectrometry Analysis:
- Analyze the purified and derivatized glycans using MALDI-TOF MS or LC-ESI-MS.
- For MALDI-TOF, co-crystallize the glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).
- For LC-ESI-MS, separate the glycans using a HILIC column before introduction into the mass spectrometer.
4. Data Analysis:
- Identify the fucosylated glycan structures based on their mass-to-charge ratio (m/z).
- Perform tandem MS (MS/MS) to obtain fragmentation data for structural elucidation, confirming the presence of the terminal fucose characteristic of the H antigen.
Signaling Pathways and Logical Relationships
H Antigen Biosynthesis Pathway
The synthesis of the H antigen is a two-step enzymatic process involving the addition of a fucose molecule to a precursor oligosaccharide chain. This process is catalyzed by fucosyltransferases encoded by the FUT1 and FUT2 genes.
Caption: Biosynthesis of H antigen from a precursor oligosaccharide.
Experimental Workflow for IHC Detection of H Antigen
This diagram illustrates the key steps in the immunohistochemical detection of H antigen in tissue samples.
Caption: Workflow for immunohistochemical detection of H antigen.
Signaling Pathways Regulating FUT1 Expression
The expression of FUT1, and consequently H antigen, is regulated by complex signaling pathways, including the EGFR/MAPK and PI3K/Akt/mTOR pathways. These pathways are often dysregulated in cancer, leading to altered H antigen expression.
Caption: EGFR and PI3K/Akt signaling pathways regulating FUT1 expression.
Conclusion
This technical guide provides a detailed overview of H antigen expression across various cell types and tissues, with a focus on quantitative data, experimental methodologies, and regulatory pathways. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in drug development who are investigating the role of H antigen in health and disease. A thorough understanding of H antigen expression and its regulation is crucial for the development of novel diagnostic and therapeutic strategies targeting this important glycoconjugate.
References
- 1. Differential expression of H-Y antigen on lymphocyte subsets: analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Ulex europaeus I agglutinin [e-immunohistochemistry.info]
- 4. vectorlabs.com [vectorlabs.com]
- 5. biotium.com [biotium.com]
- 6. The identification of HL-A antigens on fresh and cultured human endothelial cells. [vivo.weill.cornell.edu]
- 7. Inducible expression of H-2 and Ia antigens on brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain tissue expression of H1-0 - Summary - The Human Protein Atlas [v22.proteinatlas.org]
- 9. Brain tissue expression of H1-4 - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. reliancediagnosticslab.com [reliancediagnosticslab.com]
- 11. Immunohistochemistry protocol for Ulex Europaeus Lectin 1 Antibody (NB110-13922): Novus Biologicals [novusbio.com]
- 12. abacusdx.com [abacusdx.com]
- 13. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. Mass Spectrometry-Based Glycoproteomic Workflows for Cancer Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aspariaglycomics.com [aspariaglycomics.com]
The evolution of ABO and H blood group antigens
An In-depth Technical Guide on the Core Evolution of ABO and H Blood Group Antigens
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
The ABO and H histo-blood group systems, discovered over a century ago, represent the most critical determinants in transfusion medicine and have profound implications in human evolution, disease susceptibility, and immunology.[1][2] The polymorphism in the genes encoding the glycosyltransferases responsible for antigen synthesis has been maintained for millions of years, suggesting significant selective pressures.[3][4] This document provides a comprehensive technical overview of the molecular and evolutionary basis of the A, B, and H antigens. It details the genetic foundations, the biochemical pathways of antigen synthesis, and the evolutionary forces that have shaped the global distribution of these blood groups. Furthermore, this guide includes detailed experimental protocols for serological and molecular analysis and presents key quantitative data on allele frequencies to serve as a resource for research and development professionals.
Molecular and Genetic Foundation
The ABO and H antigens are carbohydrate structures displayed on the surface of red blood cells and various other cell types.[5][6] Their synthesis is a multi-step enzymatic process governed by the interplay of the ABO and FUT1 (H) genes.
The H Antigen: The Precursor
The H antigen, also known as substance H, is the essential precursor for the A and B antigens.[2][7][8] Its synthesis is catalyzed by an α-1,2-fucosyltransferase, an enzyme encoded by the FUT1 gene located on chromosome 19.[9] This enzyme transfers an L-fucose sugar molecule to a terminal galactose on a precursor oligosaccharide chain. Individuals must have at least one functional copy of the FUT1 gene (genotype HH or Hh) to produce the H antigen on their red blood cells.[9]
The absence of a functional FUT1 gene (genotype hh) leads to the rare Bombay phenotype (Oh).[2][8][9] Individuals with this phenotype cannot produce the H antigen, and consequently, even if they possess functional A or B alleles, they cannot express A or B antigens.[8][10] Their serum contains potent anti-H, anti-A, and anti-B antibodies.[2] A related para-Bombay phenotype results from mutations in FUT1 that cause a significantly reduced, but not absent, expression of the H antigen.[11]
The ABO Antigens: The Final Determinants
The ABO gene, located on chromosome 9, encodes the glycosyltransferases that modify the H antigen.[1] The three primary alleles are A, B, and O:
-
A Allele: Encodes an α-1,3-N-acetylgalactosaminyltransferase (A-transferase). This enzyme adds an N-acetylgalactosamine (GalNAc) sugar to the H antigen, creating the A antigen.[5][7]
-
B Allele: Encodes an α-1,3-galactosyltransferase (B-transferase). This enzyme adds a D-galactose (Gal) sugar to the H antigen, creating the B antigen.[5][7] The A and B alleles differ by a few key single-nucleotide polymorphisms (SNPs) that result in four amino acid substitutions, determining their distinct substrate specificities.[7][12]
-
O Allele: Typically contains a single-base deletion near the N-terminus of the gene.[12] This frameshift mutation results in a premature stop codon, leading to the production of a truncated, non-functional protein.[12] Therefore, the H antigen remains unmodified in individuals with blood group O.[12]
The A and B alleles are codominant, while the O allele is recessive.[5] This genetic relationship results in the four primary ABO phenotypes: A, B, AB, and O.
Biosynthetic Pathway of ABH Antigens
The synthesis of A, B, and H antigens is a stepwise enzymatic process. The logical flow from the precursor substance to the final A/B antigens, and the critical role of the H antigen, is illustrated below. The diagram also depicts the genetic basis of the Bombay phenotype, where a non-functional FUT1 gene prevents the formation of the H antigen, thereby blocking the subsequent action of A and B transferases.
Caption: Biosynthetic pathway of ABH antigens and the genetic basis of the Bombay phenotype.
Evolutionary History and Selective Pressures
The ABO polymorphism is not unique to humans; it is found in many other primates, including Old World monkeys and apes.[4] Genetic analysis reveals that the A and B alleles have been maintained by balancing selection for tens of millions of years, predating the divergence of hominoids.[3][4] This long-term maintenance suggests a significant adaptive role. In contrast, O alleles, which are loss-of-function mutations, have arisen independently in different primate lineages.[4]
Several evolutionary pressures are hypothesized to maintain the ABO diversity:
-
Pathogen-Mediated Selection: This is the most widely supported theory. The A and B antigens act as receptors for various pathogens, including viruses and bacteria. This creates a dynamic where different blood groups have varying susceptibility or resistance to infectious diseases. For example, individuals with blood group O show some resistance to severe malaria, while those with group A may be more susceptible to certain bacterial and viral infections.[13] This host-pathogen co-evolution could create frequency-dependent selection, favoring rarer alleles.[14]
-
Immune Response and Gut Microbiome: Blood group antigens are expressed on epithelial cells of the digestive tract and influence the composition of the gut microbiome.[13] This interaction can impact immune system development and response, contributing to overall fitness.
-
Reproductive Compatibility: While less emphasized now, early theories suggested that maternal-fetal incompatibility could play a role in selection.[3]
Quantitative Data
The frequencies of ABO and RhD blood group phenotypes and their corresponding alleles vary significantly across different global populations. This variation is a result of genetic drift, natural selection, and historical migration patterns.[13]
Table 1: ABO and RhD Phenotype Frequencies in Various Populations
| Population / Region | O (%) | A (%) | B (%) | AB (%) | Rh(D)+ (%) | Rh(D)- (%) | Reference |
| South India (Chengalpattu) | 39.17 | 16.28 (IA allele) | 21.77 (IB allele) | 7.88 | 95.96 | 4.04 | [15] |
| Western Uganda | 39.8 | 39.6 | 12.4 | 8.2 | N/A | N/A | [16] |
| Saudi Arabia (Western) | 37.4 | 30.8 | 24.3 | 7.5 | N/A | N/A | [17] |
| Nigeria | 37.5 | 32.5 | 23.8 | 6.3 | 96.6 | 3.4 | [18] |
| Tobruk, Libya | 35.8 | 33.2 | 23.2 | 7.8 | 88.7 | 11.3 | [18] |
| General (Mixed Study) | 37 | 38 | 18 | 7 | 81 | 19 | [17] |
Table 2: ABO Allele (IA, IB, IO) Frequencies in Different Populations
| Population / Region | IA (p) | IB (q) | IO (r) | Reference |
| South India (Chengalpattu) | 0.1628 | 0.2177 | 0.6259 | [15] |
| Western Uganda | 0.27 | 0.14 | 0.63 | [16] |
| Nigeria | 0.22 | 0.16 | 0.612 | [18] |
| Saudi Arabia (Western)* | 0.1776 (A102 allele) | N/A | 0.3598 (O02 allele) | [17] |
*Note: Allele frequencies can be calculated from phenotype frequencies using the Hardy-Weinberg equilibrium principle, though direct genotyping provides more accurate results.[16][19]
Experimental Protocols
Accurate determination of ABO and H status is critical for clinical and research purposes. Methodologies range from classical serology to advanced molecular genotyping.
Protocol: Serological ABO and H Typing (Tube Method)
This protocol outlines the standard forward and reverse grouping to determine ABO phenotype.
Objective: To determine the presence of A, B, and H antigens on red blood cells (forward grouping) and the presence of anti-A and anti-B antibodies in plasma (reverse grouping).
Materials:
-
Patient whole blood sample (EDTA or red-topped tube without gel separator).[20]
-
Test tubes, properly labeled.
-
Commercial anti-A, anti-B, and anti-H monoclonal reagents.
-
Reagent A1 cells and B cells (5% suspension).
-
Normal saline.
-
Centrifuge.
Procedure:
-
Sample Preparation:
-
Centrifuge the blood sample to separate plasma from red blood cells (RBCs).
-
Prepare a 3-5% suspension of the patient's RBCs in normal saline.[21]
-
-
Forward Grouping (Antigen Detection):
-
Label three test tubes: "Anti-A", "Anti-B", "Anti-H".
-
Add one drop of commercial anti-A serum to the "Anti-A" tube.
-
Add one drop of commercial anti-B serum to the "Anti-B" tube.
-
Add one drop of anti-H lectin to the "Anti-H" tube.
-
To each of the three tubes, add one drop of the patient's 3-5% RBC suspension.[21]
-
-
Reverse Grouping (Antibody Detection):
-
Label two test tubes: "A cells", "B cells".
-
Add two drops of the patient's plasma to each tube.[21]
-
Add one drop of reagent A1 cells to the "A cells" tube.
-
Add one drop of reagent B cells to the "B cells" tube.
-
-
Incubation and Centrifugation:
-
Gently mix the contents of all tubes.
-
Centrifuge all tubes at 1000 rpm for 1 minute.[21]
-
-
Interpretation:
-
Gently resuspend the cell button in each tube and observe for agglutination (clumping).
-
Forward Grouping: Agglutination indicates the presence of the corresponding antigen. Strong agglutination with anti-H is expected for group O.
-
Reverse Grouping: Agglutination indicates the presence of the corresponding antibody.
-
Discrepancies: Inconsistent results between forward and reverse typing may indicate a subgroup or other anomaly, requiring further investigation.[22]
-
Protocol: ABO Genotyping using Allele-Specific PCR
This method identifies specific alleles by using primers designed to amplify DNA only when a particular SNP is present.
Objective: To determine the ABO genotype (e.g., AA, AO, BB, BO, AB, OO) from a genomic DNA sample.
Materials:
-
Genomic DNA extracted from whole blood or buccal cells.
-
Allele-specific primer sets for key ABO SNPs (e.g., at nucleotide positions 261, 796, 803).[23]
-
Control primers for an internal amplification control.
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer).
-
Thermal cycler.
-
Agarose (B213101) gel electrophoresis equipment.
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from the patient sample using a commercial kit.
-
PCR Reaction Setup:
-
Prepare multiple PCR reactions for each sample. Each reaction will test for a specific allele. For example, to distinguish O from non-O alleles, a primer specific for the 261G deletion is used.[23][24]
-
In a PCR tube, combine the PCR master mix, the specific forward and reverse primer set, and the template genomic DNA.
-
Include a positive control (known genotype) and a negative control (no template) for each primer set.
-
-
Thermal Cycling:
-
Perform PCR using an optimized thermal cycling protocol. A typical protocol includes:
-
Initial Denaturation: 95°C for 5 minutes.
-
30-35 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (temperature is critical for specificity).
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 5 minutes.
-
-
-
Gel Electrophoresis:
-
Load the PCR products onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Run the gel until bands are adequately separated.
-
-
Interpretation:
-
Visualize the DNA bands under UV light.
-
The presence of a band of the expected size indicates a positive amplification for that specific allele.
-
The combination of results from all allele-specific reactions determines the overall genotype.[24] For example, a sample heterozygous for an O allele will show a product in both the O-specific and the non-O-specific reactions.[24]
-
References
- 1. A Brief History of Human Blood Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ancestry runs deeper than blood: The evolutionary history of ABO points to cryptic variation of functional importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular genetics and genomics of the ABO blood group system - Yamamoto - Annals of Blood [aob.amegroups.org]
- 8. hh blood group - Wikipedia [en.wikipedia.org]
- 9. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glossary: Bombay Phenotype - Blood Bank Guy Glossary [bbguy.org]
- 11. sequencing.com [sequencing.com]
- 12. Molecular genetic basis of the histo-blood group ABO system | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Evolution of the human ABO polymorphism by two complementary selective pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Insight Into the Distribution of Allele Frequency of ABO and Rh (D) Blood Grouping System Among Blood Donors in a Tertiary Care Hospital in Chengalpattu District of South India - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oarjbp.com [oarjbp.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mun.ca [mun.ca]
- 20. labflorida.com [labflorida.com]
- 21. Serological and genetic analysis of ABO ambiguous blood group samples [blood-genomics.com]
- 22. Guidance for Addressing Blood Type Determination | HRSA [hrsa.gov]
- 23. Rapid and Reliable One-Step ABO Genotyping Using Direct Real-Time Allele-Specific PCR and Melting Curve Analysis Without DNA Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ableweb.org [ableweb.org]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Blood Group H Disaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood group H antigen is a fundamental carbohydrate structure, serving as the precursor for the A and B blood group antigens. Its core structure is a disaccharide, Fucα1,2Gal- (H disaccharide), which is synthesized by the action of α1,2-fucosyltransferases. These enzymes catalyze the transfer of a fucose residue from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to a galactose acceptor. The enzymatic synthesis of the H disaccharide is a critical process in glycobiology research and has significant applications in drug development, particularly in the synthesis of complex oligosaccharides and glycoconjugates for therapeutic and diagnostic purposes.
This document provides detailed protocols for the enzymatic synthesis of the blood group H disaccharide using fucosyltransferases, methods for assessing enzyme activity, and purification of the final product.
Enzymatic Synthesis Pathway
The synthesis of the H disaccharide is a specific enzymatic reaction catalyzed by α1,2-fucosyltransferases. The enzyme transfers a fucose molecule from the activated donor substrate, GDP-fucose, to the C2 position of a terminal galactose residue on an acceptor oligosaccharide chain.[1][2]
Caption: Enzymatic synthesis of H disaccharide by α1,2-fucosyltransferase.
Fucosyltransferases for H Disaccharide Synthesis
Several α1,2-fucosyltransferases from different sources can be utilized for the synthesis of the H disaccharide. The choice of enzyme can influence substrate specificity and reaction efficiency.
| Enzyme | Source Organism | Acceptor Substrate Example | Reference |
| FUT1 | Homo sapiens | Type 2 chains (Galβ1-4GlcNAc-R) | [2][3][4] |
| FUT2 | Homo sapiens | Type 1 chains (Galβ1-3GlcNAc-R) | [1][2][3] |
| WbwK | Escherichia coli O86:B7 | T-antigen (Galβ1,3GalNAcα-OR) | [1] |
| Ts2FT | Thermosynechococcus sp. NK55a | β1–3-galactoside acceptors | [5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of H-type 3 Blood Group Antigen using WbwK Fucosyltransferase
This protocol describes the synthesis of Fucα1,2Galβ1,3GalNAcα-OMe using a purified GST-tagged WbwK protein.[1]
Materials:
-
Purified GST-WbwK protein
-
GDP-Fucose (Donor substrate)
-
Galβ1,3GalNAcα-OMe (Acceptor substrate)
-
Tris-HCl buffer (20 mM, pH 7.5)
-
Manganese Chloride (MnCl₂) (1 mM)
-
Dithiothreitol (DTT) (1 mM)
-
Thin-layer chromatography (TLC) plates (Silica gel)
-
TLC developing solvent: 2-propanol/H₂O/NH₄OH (8:2:2 v/v/v)
Procedure:
-
Prepare a 1.0 mL reaction mixture containing:
-
20 mM Tris-HCl (pH 7.5)
-
1 mM MnCl₂
-
1 mM DTT
-
10 mM GDP-Fucose
-
15 mM Galβ1,3GalNAcα-OMe
-
Approximately 1.0 mg of purified GST-WbwK protein
-
-
Incubate the reaction mixture at 30°C for 3 days.
-
Monitor the progress of the reaction by spotting small aliquots of the reaction mixture on a TLC plate.
-
Develop the TLC plate using the 2-propanol/H₂O/NH₄OH solvent system.
-
Visualize the spots to confirm the formation of the product.
-
Upon completion, the product can be purified using appropriate chromatographic techniques.
Protocol 2: Fucosyltransferase Activity Assay
This protocol is adapted for measuring α1,2-fucosyltransferase activity using a specific acceptor and HPLC-based detection.
Materials:
-
Enzyme source (e.g., cell extract containing recombinant fucosyltransferase or purified enzyme)
-
HEPES buffer (20 mM, pH 7.4) or Sodium Cacodylate buffer (1 M, pH 6.8)
-
GDP-Fucose (75 µM)
-
Acceptor substrate (e.g., a pyridylaminated (PA)-sugar like Galβ1-4GlcNAc-PA, 0.5 mM)
-
Manganese Chloride (MnCl₂) (250 mM)
-
ATP (100 mM)
-
L-fucose (100 mM)
-
High-Pressure Liquid Chromatography (HPLC) system with a suitable column (e.g., TSK-gel ODS-80TS)
-
Ammonium (B1175870) acetate (B1210297) buffer (20 mM, pH 4.0) for HPLC elution
Procedure:
-
Enzyme Preparation: If using cell extracts, solubilize the cells expressing the fucosyltransferase in 20 mM HEPES (pH 7.4) with 0.1% Triton X-100 via sonication. Centrifuge to pellet cell debris and use the supernatant as the enzyme source.[6]
-
Reaction Mixture: Prepare the reaction mixture in a microcentrifuge tube:
-
Enzyme source
-
75 µM GDP-Fucose
-
0.5 mM Acceptor substrate
-
250 mM MnCl₂
-
Appropriate buffer (e.g., HEPES or Sodium Cacodylate)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.[6]
-
Reaction Termination: Stop the reaction by methods suitable for your downstream analysis, such as boiling or adding EDTA.
-
Analysis:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Inject an aliquot of the supernatant into the HPLC system.
-
Elute the reaction products with 20 mM ammonium acetate buffer (pH 4.0) at a flow rate of 1.0 mL/min.[6]
-
Monitor the chromatogram for the appearance of the fucosylated product peak and quantify the area under the peak to determine enzyme activity.
-
Experimental Workflow
Caption: General workflow for enzymatic synthesis of H disaccharide.
Product Purification
Purification of the synthesized H disaccharide is essential to remove unreacted substrates, enzyme, and other components of the reaction mixture.
| Method | Principle | Application | Reference |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Monitoring reaction progress and small-scale purification. | [1] |
| Ion-Exchange Chromatography | Separation based on charge. Can be used to remove charged molecules like GDP and GDP-fucose. | Purification of neutral disaccharides from charged reactants. | [7][8] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on various principles (e.g., reverse-phase, normal-phase). | Analytical quantification and preparative purification.[6][9] | |
| Affinity Chromatography | Using lectins that specifically bind to fucose or galactose residues to purify the product. | Specific purification of glycoproteins and oligosaccharides.[10] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the enzymatic synthesis of fucosylated oligosaccharides. Note that optimal conditions can vary depending on the specific enzyme and substrates used.
| Parameter | Value/Range | Enzyme Example | Reference |
| pH Optimum | 7.0 - 7.5 | Ts2FT, WbwK | [1][5] |
| Temperature Optimum | 30°C - 40°C | WbwK, Ts2FT | [1][5] |
| Divalent Cation Requirement | Mn²⁺ or Mg²⁺ | FucT V, Ts2FT, WbwK | [1][5][11][12] |
| Kₘ for Mn²⁺ | 6.1 mM | FucT V | [12] |
| Donor Substrate (GDP-Fucose) Concentration | 75 µM - 10 mM | General, WbwK | [1][6] |
| Acceptor Substrate Concentration | 0.5 mM - 15 mM | General, WbwK | [1][6] |
| Product Yield | Up to 34% (for an α-L-fucosidase) | α-L-fucosidase from Penicillium multicolor | [13] |
Troubleshooting
-
Low or No Product Yield:
-
Verify the activity of the fucosyltransferase.
-
Ensure the purity and correct concentration of substrates.
-
Optimize reaction conditions such as pH, temperature, and divalent cation concentration.
-
Check for potential inhibitors in the reaction mixture.
-
-
Multiple Products Observed:
-
The enzyme may have relaxed specificity, leading to fucosylation at different positions.
-
The acceptor substrate may not be homogenous.
-
Optimize reaction time to minimize side reactions.
-
-
Difficulty in Product Purification:
-
Try a combination of purification techniques (e.g., ion-exchange followed by size-exclusion or reverse-phase chromatography).
-
Use a different analytical method to assess purity.
-
These application notes and protocols provide a comprehensive guide for the successful enzymatic synthesis of the this compound. For specific applications, further optimization of the described methods may be necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Reactome | FUT1 transfers Fuc to Type 2 chains to form H antigen-RBC [reactome.org]
- 5. escholarship.org [escholarship.org]
- 6. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. WO2003085139A1 - Purification of pure disaccharide solution - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification or Removal of Glycoproteins and Polysaccharides [sigmaaldrich.com]
- 11. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanism and specificity of human alpha-1,3-fucosyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis of fucose-containing disaccharides employing the partially purified alpha-L-fucosidase from Penicillium multicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Synthesis Protocols for Fuc(α1-2)Gal: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis of 2-O-(α-L-fucopyranosyl)-D-galactopyranose (Fuc(α1-2)Gal)
Introduction
Fuc(α1-2)Gal, also known as H-disaccharide or H-antigen, is a biologically significant disaccharide found as a terminal motif on glycoproteins and glycolipids.[1] It plays a crucial role in various biological recognition processes, including blood group antigenicity and as a tumor-associated antigen. The precise synthesis of this disaccharide is therefore of great interest for researchers in glycobiology, immunology, and drug development. This document provides detailed protocols for both chemical and chemoenzymatic synthesis of Fuc(α1-2)Gal, along with data tables for easy comparison of different methods and diagrams to illustrate the workflows and relevant biological pathways.
Chemical Synthesis of Fuc(α1-2)Gal
The chemical synthesis of Fuc(α1-2)Gal presents challenges due to the need for stereoselective formation of the α-glycosidic linkage and the requirement of elaborate protecting group strategies. Several methods have been developed, with the most common approaches utilizing fucosyl bromide or fucosyl trichloroacetimidate (B1259523) donors.
Synthesis Strategy Overview
A common strategy for the chemical synthesis of Fuc(α1-2)Gal involves the following key steps:
-
Preparation of a suitably protected fucosyl donor: This typically involves protecting the hydroxyl groups of L-fucose, often with benzyl (B1604629) ethers to enhance reactivity, and installing a good leaving group at the anomeric position.
-
Preparation of a suitably protected galactose acceptor: A galactose derivative with a free hydroxyl group at the C-2 position is required. Other hydroxyl groups are protected, commonly with acetyl groups.
-
Glycosylation: The fucosyl donor and galactose acceptor are coupled in the presence of a promoter to form the protected disaccharide.
-
Deprotection: All protecting groups are removed to yield the final Fuc(α1-2)Gal disaccharide.
Method 1: Fucosyl Bromide Donor Approach
This method relies on the use of a reactive fucosyl bromide donor for the glycosylation reaction.
Experimental Protocol:
Step 1: Preparation of 2,3,4-Tri-O-benzyl-α-L-fucopyranosyl Bromide (Fucosyl Donor)
A solution of 1,2,3,4-tetra-O-acetyl-L-fucopyranose is first converted to 2,3,4-tri-O-benzyl-L-fucopyranose. This intermediate is then treated with a brominating agent, such as hydrogen bromide in acetic acid or thionyl bromide, to generate the fucosyl bromide donor.
Step 2: Preparation of 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose (Galactose Acceptor)
This acceptor can be prepared from D-galactose by peracetylation followed by selective deacetylation at the 2-position, or through other established multi-step procedures.
Step 3: Glycosylation
The fucosyl donor and galactose acceptor are coupled using a promoter like silver triflate or mercuric cyanide.
-
To a solution of the galactose acceptor (1.0 equiv.) and 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide (1.2 equiv.) in dry dichloromethane (B109758) at -78 °C under an argon atmosphere, add silver triflate (1.2 equiv.).
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine (B128534) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica (B1680970) gel column chromatography to obtain the protected disaccharide.
Step 4: Deprotection
The protecting groups are removed in a two-step process.
-
Deacetylation: The acetyl groups are removed by treatment with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).
-
Debenzylation: The benzyl groups are removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol (B145695).
Table 1: Summary of a Fucosyl Bromide Based Synthesis
| Step | Reaction | Key Reagents | Typical Yield | Reference |
| 1 | Glycosylation | AgOTf, CH₂Cl₂ | 60-70% | [2] |
| 2 | Deacetylation | NaOMe, MeOH | >90% | General Procedure |
| 3 | Debenzylation | H₂, Pd/C, MeOH | >90% | General Procedure |
Method 2: Fucosyl Trichloroacetimidate Donor Approach
The use of trichloroacetimidate donors often provides good yields and high stereoselectivity.
Experimental Protocol:
Step 1: Preparation of O-(2,3,4-Tri-O-benzyl-L-fucopyranosyl) Trichloroacetimidate (Fucosyl Donor)
2,3,4-Tri-O-benzyl-L-fucopyranose is reacted with trichloroacetonitrile (B146778) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate.
Step 2: Glycosylation
The glycosylation is typically promoted by a catalytic amount of a Lewis acid.
-
To a solution of the galactose acceptor (1,3,4,6-tetra-O-acetyl-α-D-galactopyranose, 1.0 equiv.) and the fucosyl trichloroacetimidate donor (1.5 equiv.) in dry dichloromethane at -40 °C under an argon atmosphere, add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
-
Stir the reaction at -40 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with triethylamine and concentrate the mixture.
-
Purify the residue by silica gel column chromatography.
Step 3: Deprotection
The deprotection follows the same two-step procedure as in Method 1 (deacetylation followed by debenzylation).
Table 2: Summary of a Fucosyl Trichloroacetimidate Based Synthesis
| Step | Reaction | Key Reagents | Typical Yield | Reference |
| 1 | Glycosylation | TMSOTf, CH₂Cl₂ | 70-85% | General Procedure |
| 2 | Deacetylation | NaOMe, MeOH | >90% | General Procedure |
| 3 | Debenzylation | H₂, Pd/C, MeOH | >90% | General Procedure |
Chemoenzymatic Synthesis of Fuc(α1-2)Gal
Chemoenzymatic synthesis offers a highly efficient and stereoselective alternative to purely chemical methods, avoiding the need for extensive protecting group manipulations. This approach utilizes an α1-2-fucosyltransferase to catalyze the transfer of fucose from a donor substrate (GDP-fucose) to a galactose acceptor.
Synthesis Strategy Overview
The chemoenzymatic synthesis of Fuc(α1-2)Gal typically involves:
-
Expression and purification of an α1-2-fucosyltransferase: Several bacterial α1-2-fucosyltransferases have been cloned and expressed in E. coli.
-
Preparation of the acceptor: A simple galactose-containing molecule, such as lactose (B1674315) or a galactoside, can be used.
-
Enzymatic reaction: The fucosyltransferase, GDP-fucose, and the acceptor are incubated under optimal conditions.
-
Purification of the product: The desired disaccharide is purified from the reaction mixture.
Experimental Protocol:
Step 1: Expression and Purification of α1-2-Fucosyltransferase
-
A suitable bacterial α1-2-fucosyltransferase gene (e.g., from Helicobacter pylori or Thermosynechococcus sp.) is cloned into an expression vector with a purification tag (e.g., His-tag).[3]
-
The recombinant protein is expressed in E. coli BL21(DE3) cells, typically induced with IPTG at a low temperature (e.g., 16-25 °C) to enhance soluble protein expression.[3]
-
The cells are harvested, lysed, and the soluble fraction containing the His-tagged enzyme is purified using Ni-NTA affinity chromatography.
Step 2: Enzymatic Synthesis of Fuc(α1-2)Gal
A one-pot multi-enzyme system can be employed to regenerate the expensive GDP-fucose donor in situ.
-
The reaction mixture contains:
-
Galactose acceptor (e.g., lactose)
-
L-fucose
-
ATP and GTP
-
A bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP)
-
An inorganic pyrophosphatase (PPA)
-
The purified α1-2-fucosyltransferase
-
Buffer (e.g., Tris-HCl, pH 7.5) with MgCl₂
-
-
The reaction is incubated at the optimal temperature for the fucosyltransferase (e.g., 37-40 °C) for 24-48 hours.[3]
-
The reaction progress can be monitored by TLC or mass spectrometry.
Step 3: Purification of Fuc(α1-2)Gal
-
Upon completion, the reaction is quenched by adding an equal volume of cold ethanol to precipitate the enzymes.
-
The mixture is centrifuged, and the supernatant is collected and dried.
-
The crude product is purified by size-exclusion chromatography (e.g., Bio-Gel P-2).[3]
Table 3: Summary of a Chemoenzymatic Synthesis
| Component | Role | Typical Conditions | Reference |
| α1-2-Fucosyltransferase | Biocatalyst | Purified recombinant enzyme | [3] |
| Galactose Acceptor | Substrate | e.g., Lactose | [3] |
| GDP-Fucose | Fucose Donor | Generated in situ | [4] |
| FKP & PPA | GDP-Fucose Regeneration | Recombinant enzymes | [4] |
| Buffer | Reaction Medium | Tris-HCl, pH 7.5, MgCl₂ | [3] |
| Temperature | Reaction Condition | 37-40 °C | [3] |
| Time | Reaction Condition | 24-48 h | [3] |
| Purification | Product Isolation | Size-exclusion chromatography | [3] |
| Yield | Overall Efficiency | High (>90%) | [3] |
Characterization of Fuc(α1-2)Gal
The structure of the synthesized Fuc(α1-2)Gal should be confirmed by NMR spectroscopy and mass spectrometry.
Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for Fuc(α1-2)Gal
| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Fucosyl Residue | ||
| H-1 | ~5.1 | ~100 |
| H-5 | ~4.2 | ~68 |
| H-6 (CH₃) | ~1.2 | ~16 |
| Galactosyl Residue | ||
| H-1 | ~4.5 (β) | ~104 (β) |
| C-2 | - | ~78 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[5][6][7][8]
Visualization of Workflows and Biological Pathways
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of Fuc(α1-2)Gal.
Chemoenzymatic Synthesis Workflow
Caption: Workflow for the chemoenzymatic synthesis of Fuc(α1-2)Gal.
Role of Fucosylation in TGF-β Signaling Pathway
Fucosylation plays a critical role in modulating signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway, which is often dysregulated in cancer.[1][9][10] Core fucosylation of the TGF-β receptors is essential for their proper function and downstream signaling.
Caption: Role of core fucosylation in the TGF-β signaling pathway.
References
- 1. The search for glycan function: Fucosylation of the TGF-β1 receptor is required for receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some oligosaccharides containing the O-alpha-L-fucopyranosyl-(1----2)-D-galactopyranosyl unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase and their application in the regulation of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete analysis of the 1H- and 13C-NMR spectra of four blood-group A active oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transforming growth factor β signaling upregulates the expression of human GDP-fucose transporter by activating transcription factor Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Synthetic Blood Group H Disaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood group H disaccharide, with the structure Fucα1-2Gal, is the core carbohydrate structure for the H antigen, a precursor to the A and B blood group antigens.[1] Its synthesis is a critical step in the development of various biomedical applications, including immunotherapies, diagnostic tools, and as a component of synthetic vaccines. The purity of the synthetic disaccharide is paramount for its use in these sensitive applications, necessitating robust and efficient purification strategies.
These application notes provide an overview and detailed protocols for the most common and effective techniques used in the purification of synthetic this compound. The methods covered include high-performance liquid chromatography (HPLC), solid-phase extraction (SPE), and crystallization.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique depends on several factors, including the scale of the synthesis, the nature of the impurities, the desired final purity, and the available equipment. The following table summarizes the typical performance of each technique for the purification of oligosaccharides like the this compound.
| Technique | Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | >98%[2] | 75-80%[3] | Low to Medium | High resolution and purity, adaptable to various scales.[4] | Can be time-consuming, requires specialized equipment, solvent-intensive. |
| Solid-Phase Extraction (SPE) | 85-95% | >90%[5] | High | Rapid, cost-effective for initial cleanup, easily automated.[6] | Lower resolution than HPLC, may not remove closely related impurities. |
| Crystallization | >99%[7] | Variable | High (for large scale) | Potentially very high purity, scalable, cost-effective at large scale. | Can be challenging to establish conditions, potential for significant product loss during optimization.[8][9] |
Experimental Workflows
The following diagrams illustrate the general workflows for each purification technique.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Crystallization Workflow.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique suitable for achieving high purity of the target disaccharide. Both normal-phase and reversed-phase chromatography can be employed.
a) Reversed-Phase HPLC (RP-HPLC)
This method separates molecules based on their hydrophobicity. While sugars are generally polar, RP-HPLC can be effective, especially for protected intermediates or when using specific ion-pairing reagents.
Protocol:
-
Column Selection: A C18 column is a common choice for RP-HPLC.
-
Mobile Phase Preparation:
-
Solvent A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Solvent B: 0.1 M TEAA in acetonitrile (B52724)/water (e.g., 70:30 v/v).
-
-
Sample Preparation: Dissolve the crude synthetic this compound in Solvent A. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID). Scale up for preparative columns.
-
Gradient: A typical gradient would be from 0% to 100% Solvent B over 30-60 minutes.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID) are suitable for carbohydrates which often lack a UV chromophore.[2] Mass spectrometry (MS) can also be used for detection and confirmation of the product.
-
Column Temperature: 30 °C.[2]
-
-
Fraction Collection and Processing: Collect fractions corresponding to the main product peak. Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the volatile mobile phase by lyophilization or rotary evaporation.
b) Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase HPLC that is well-suited for the separation of polar compounds like carbohydrates.
Protocol:
-
Column Selection: A column with a bonded polar stationary phase (e.g., amide, amino, or diol) is used.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile.
-
Solvent B: Water or an aqueous buffer (e.g., ammonium (B1175870) formate).
-
-
Sample Preparation: Dissolve the crude product in the initial mobile phase composition (high acetonitrile concentration).
-
Chromatographic Conditions:
-
Gradient: Start with a high concentration of acetonitrile (e.g., 80-90%) and gradually increase the aqueous component to elute the polar disaccharide.
-
Detection: As with RP-HPLC, ELSD or RID are appropriate detectors.
-
-
Fraction Collection and Processing: Follow the same procedure as for RP-HPLC.
Solid-Phase Extraction (SPE)
SPE is an excellent technique for rapid cleanup and removal of major impurities, such as excess reagents or protecting groups from the crude synthetic mixture. It is often used as a preliminary purification step before HPLC. Porous graphitic carbon (PGC) or aminopropyl-bonded silica (B1680970) are common stationary phases for carbohydrate purification.[5]
Protocol for PGC-SPE:
-
Cartridge Selection: Choose a PGC SPE cartridge of an appropriate size for the amount of sample.
-
Cartridge Conditioning:
-
Wash the cartridge with a high-organic solvent (e.g., acetonitrile with a small amount of acid like trifluoroacetic acid).
-
Equilibrate the cartridge with water or the loading buffer.
-
-
Sample Loading: Dissolve the crude disaccharide in water or a low-percentage organic solvent and load it onto the cartridge.
-
Washing: Wash the cartridge with water or a very low concentration of organic solvent to remove highly polar impurities.
-
Elution: Elute the this compound with an increasing gradient of an organic solvent such as acetonitrile in water.
-
Analysis and Processing: Analyze the collected fractions for the presence of the desired product (e.g., by TLC or analytical HPLC). Pool the pure fractions and remove the solvent.
Crystallization
Crystallization can yield highly pure product and is a very cost-effective method for large-scale purification, provided a suitable crystallization procedure can be developed.[7]
Protocol:
-
Solvent Selection: The choice of solvent is critical. A common approach is to use a binary solvent system, where the disaccharide is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). For sugars, mixtures of alcohols (e.g., ethanol, methanol) and water are often used.
-
Procedure:
-
Dissolve the crude synthetic disaccharide in a minimal amount of the "good" solvent at an elevated temperature.[7]
-
Slowly add the "anti-solvent" until the solution becomes slightly turbid.
-
Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[10]
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold "anti-solvent".
-
Dry the crystals under vacuum to remove any residual solvent.
-
-
Purity Analysis: Assess the purity of the crystals by analytical methods such as HPLC, NMR, and mass spectrometry.[11] Recrystallization may be necessary to achieve the desired purity.
Concluding Remarks
The purification of synthetic this compound is a critical step in ensuring its suitability for downstream applications. The choice of purification method will depend on the specific requirements of the research or development project. For high-purity material for biological assays, a multi-step approach, such as SPE followed by preparative HPLC, is often employed. For larger-scale production, the development of a robust crystallization protocol can be highly advantageous. The protocols provided here serve as a starting point, and optimization of the specific conditions will be necessary to achieve the best results for a given synthetic route and scale.
References
- 1. Structural diversity and biological importance of ABO, H, Lewis and secretor histo-blood group carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and Purification of Fructo-Oligosaccharide by High-Speed Counter-Current Chromatography Coupled with Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mz-at.de [mz-at.de]
- 4. idtdna.com [idtdna.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sugar.org [sugar.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. “Sugar crystals” experiment | MEL Chemistry [melscience.com]
- 11. Blood group H antigen disaccharide Analytical Reference [elicityl-oligotech.com]
Application Note: Comprehensive NMR Spectroscopic Characterization of the Blood Group H Antigen Disaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood group H antigen, a fundamental component of the ABO blood group system, is a disaccharide composed of L-fucose and D-galactose with the structure α-L-Fucp-(1→2)-β-D-Galp. Its specific structure is the precursor for the A and B antigens. The precise characterization of this disaccharide is crucial for understanding host-pathogen interactions, immune responses, and for the development of novel therapeutics and diagnostics. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural elucidation of carbohydrates in solution, providing insights into monosaccharide composition, anomeric configuration, glycosidic linkages, and conformational dynamics.[1] This application note provides a detailed protocol for the characterization of the H antigen disaccharide using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.
Significance in Drug Development
The structural and conformational information obtained from NMR studies of carbohydrate antigens like the H antigen disaccharide is vital for drug development.[1] This data informs the rational design of carbohydrate-based vaccines, inhibitors of carbohydrate-binding proteins (lectins) involved in disease processes, and diagnostics. Understanding the three-dimensional structure and flexibility of the H antigen is key to designing molecules that can mimic its structure or block its recognition by biological receptors.
Experimental Protocols
Sample Preparation
A well-prepared sample is critical for obtaining high-quality NMR data.
-
Starting Material : Obtain high-purity (>95%) H antigen disaccharide (α-L-Fucp-(1→2)-β-D-Galp).
-
Solvent : Dissolve 1-5 mg of the disaccharide in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.96%). D₂O is used to avoid a large solvent signal in the ¹H NMR spectrum.
-
Internal Standard : For precise chemical shift referencing, a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or acetone, can be added.
-
pH Adjustment : The pH of the sample can influence the chemical shifts of certain protons. If necessary, adjust the pD (the pH in D₂O) to a desired value, typically around neutral (pD 7.0).
-
Filtration : To remove any particulate matter that could affect spectral quality, filter the sample into a clean 5 mm NMR tube using a syringe filter.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and dispersion.
a. 1D ¹H NMR Spectroscopy
The 1D ¹H NMR spectrum provides initial information on the number and type of protons present, including the characteristic anomeric protons.
| Parameter | Recommended Value |
| Pulse Program | Standard one-pulse (zg) |
| Solvent | D₂O |
| Temperature | 298 K (25 °C) |
| Spectral Width | 12 ppm |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 16-64 |
b. 2D Homonuclear Correlation Spectroscopy (COSY)
COSY experiments reveal proton-proton couplings within the same sugar residue, which is essential for assigning the proton spin systems of the fucose and galactose units.
| Parameter | Recommended Value |
| Pulse Program | Standard COSY (cosygp) |
| Dimensions | F2 (¹H), F1 (¹H) |
| Spectral Width | 12 ppm in both dimensions |
| Data Points | 2048 (F2) x 256-512 (F1) |
| Number of Scans | 4-8 per increment |
| Relaxation Delay | 1.5-2.0 seconds |
c. 2D Total Correlation Spectroscopy (TOCSY)
TOCSY experiments establish correlations between all protons within a spin system, allowing for the complete assignment of all protons in each monosaccharide residue starting from the anomeric proton.
| Parameter | Recommended Value |
| Pulse Program | Standard TOCSY (mlevgpph) |
| Dimensions | F2 (¹H), F1 (¹H) |
| Spectral Width | 12 ppm in both dimensions |
| Data Points | 2048 (F2) x 256-512 (F1) |
| Mixing Time | 80-120 ms |
| Number of Scans | 4-8 per increment |
| Relaxation Delay | 1.5-2.0 seconds |
d. 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
HSQC correlates directly bonded protons and carbons, providing the carbon chemical shifts for all protonated carbons.
| Parameter | Recommended Value |
| Pulse Program | Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2) |
| Dimensions | F2 (¹H), F1 (¹³C) |
| ¹H Spectral Width | 12 ppm |
| ¹³C Spectral Width | 100 ppm (centered around 75 ppm) |
| Data Points | 2048 (F2) x 256-512 (F1) |
| Number of Scans | 8-16 per increment |
| Relaxation Delay | 1.5-2.0 seconds |
e. 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton of the fucose residue and the C2 carbon of the galactose residue.
| Parameter | Recommended Value |
| Pulse Program | Standard HMBC (hmbcgplpndqf) |
| Dimensions | F2 (¹H), F1 (¹³C) |
| ¹H Spectral Width | 12 ppm |
| ¹³C Spectral Width | 150 ppm |
| Data Points | 2048 (F2) x 256-512 (F1) |
| Long-range J-coupling delay | Optimized for 4-8 Hz |
| Number of Scans | 16-32 per increment |
| Relaxation Delay | 1.5-2.0 seconds |
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for the H antigen disaccharide, α-L-Fucp-(1→2)-β-D-Galp. Data is compiled from related structures reported in the literature. The galactose residue exists in equilibrium between its α and β anomers at the reducing end.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for H Antigen Disaccharide
| Proton | α-L-Fucp | β-D-Galp (α-anomer) | β-D-Galp (β-anomer) |
| H-1 | 5.12 (d, J=3.8) | 5.23 (d, J=3.7) | 4.65 (d, J=7.9) |
| H-2 | 3.80 (dd, J=3.8, 10.1) | 3.75 (dd, J=3.7, 10.0) | 3.53 (dd, J=7.9, 9.8) |
| H-3 | 3.85 (dd, J=10.1, 3.0) | 3.88 (dd, J=10.0, 3.4) | 3.70 (dd, J=9.8, 3.4) |
| H-4 | 3.81 (d, J=3.0) | 4.15 (d, J=3.4) | 3.92 (d, J=3.4) |
| H-5 | 4.25 (q, J=6.6) | 4.02 (m) | 3.71 (m) |
| H-6 | 1.22 (d, J=6.6) | 3.78 (m) | 3.78 (m) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for H Antigen Disaccharide
| Carbon | α-L-Fucp | β-D-Galp (α-anomer) | β-D-Galp (β-anomer) |
| C-1 | 100.5 | 93.1 | 97.2 |
| C-2 | 68.3 | 79.1 | 81.7 |
| C-3 | 70.8 | 70.1 | 73.5 |
| C-4 | 72.5 | 69.8 | 69.8 |
| C-5 | 67.5 | 71.9 | 75.9 |
| C-6 | 16.2 | 61.9 | 61.9 |
Visualizations
Structure of the H Antigen Disaccharide
The fundamental structure of the H antigen disaccharide, α-L-Fucp-(1→2)-β-D-Galp.
Caption: Structure of the H antigen disaccharide.
NMR Experimental Workflow
A logical workflow for the complete NMR characterization of the H antigen disaccharide.
Caption: NMR experimental workflow for disaccharide characterization.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of the H antigen disaccharide. The detailed protocols and expected data presented in this application note provide a robust framework for researchers in glycobiology and drug development. By employing a suite of 1D and 2D NMR experiments, a comprehensive understanding of the disaccharide's structure can be achieved, which is a critical step in leveraging this important biomolecule for therapeutic and diagnostic applications.
References
Application of Blood Group H Disaccharide in Glycan Arrays: A Guide for Researchers
Introduction
Glycan arrays have emerged as powerful high-throughput tools for studying the intricate interactions between carbohydrates and proteins. Among the vast array of glycans, the blood group H disaccharide (Fucα1-2Gal) holds significant biological importance. As the precursor to the A and B blood group antigens, the H antigen is a critical determinant in blood transfusion and organ transplantation compatibility.[1][2][3] Its presence on the surface of red blood cells and various epithelial tissues also makes it a key player in host-pathogen interactions and immune responses.[4][5]
These application notes provide a comprehensive overview of the utility of glycan arrays featuring the this compound for researchers, scientists, and drug development professionals. We will delve into key applications, present detailed experimental protocols, and summarize quantitative binding data to facilitate the design and execution of impactful research.
Key Applications
The unique structural characteristics of the this compound make it a focal point in several areas of biomedical research. Glycan arrays functionalized with this and other blood group antigens offer a robust platform for:
-
Immunology and Antibody Profiling: Glycan arrays are instrumental in characterizing the binding specificity of monoclonal and polyclonal antibodies against blood group antigens.[6][7] This is crucial for the development of diagnostic reagents and for understanding the immune response in various contexts, including transfusion medicine and autoimmune diseases.[1][2] For instance, researchers can screen serum samples to determine the reactivity of naturally occurring antibodies against the H antigen.[1]
-
Infectious Disease Research: Many pathogens, including bacteria and viruses, utilize host-surface glycans as attachment points for colonization and infection.[5] Glycan arrays incorporating the H disaccharide can be used to identify and characterize the binding of microbial adhesins and toxins.[8] A notable example is the bacterium Helicobacter pylori, which is known to interact with blood group antigens in the gastric mucosa.[5]
-
Cancer Research: Altered glycosylation is a hallmark of cancer, and changes in the expression of blood group antigens, including the H antigen, have been associated with tumorigenesis and metastasis.[9] Glycan arrays can be employed to screen for antibodies or lectins that specifically recognize these cancer-associated carbohydrate structures, paving the way for new diagnostic markers and therapeutic targets.
-
Drug Development and Discovery: By enabling the high-throughput screening of compound libraries, glycan arrays can identify novel molecules that either mimic or block carbohydrate-protein interactions. This is particularly relevant for developing anti-adhesion therapies against pathogens or for modulating immune responses involving blood group antigens.
Experimental Protocols
The following protocols provide a generalized framework for utilizing glycan arrays featuring the this compound. Specific parameters may need to be optimized based on the array manufacturer, the nature of the sample, and the detection system.
Protocol 1: Antibody Binding Assay
This protocol outlines the steps for analyzing the binding of an antibody to a blood group antigen glycan array.
Materials:
-
Glycan Array Blocking Buffer (GABB)[10]
-
Glycan Array Assay Buffer (GAAB)[10]
-
Primary antibody of interest (e.g., anti-H antigen antibody)
-
Fluorescently labeled secondary antibody (e.g., Cy3-conjugated anti-IgG)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microarray hybridization chamber[1]
-
Microarray scanner[10]
Procedure:
-
Array Blocking:
-
Place the glycan array slide in a hybridization chamber.
-
Add blocking buffer to each well to cover the array surface.
-
Incubate for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[11]
-
Aspirate the blocking buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to the desired concentration in assay buffer.
-
Add the diluted primary antibody solution to each well.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the slide three times with wash buffer for 5 minutes each with gentle agitation.[10]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in assay buffer.
-
Add the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature in the dark with gentle agitation.
-
-
Final Washes:
-
Aspirate the secondary antibody solution.
-
Wash the slide three times with wash buffer for 5 minutes each in the dark.
-
Wash once with deionized water to remove any residual salts.[10]
-
-
Drying and Scanning:
-
Dry the slide by centrifugation or under a stream of nitrogen.
-
Scan the slide using a microarray scanner at the appropriate wavelength for the fluorophore used.[10]
-
-
Data Analysis:
-
Use microarray analysis software to quantify the fluorescence intensity of each spot.
-
The signal intensity corresponds to the binding affinity of the antibody to the specific glycan.
-
Protocol 2: Pathogen Binding Assay
This protocol is designed to investigate the interaction of a pathogen with the this compound on a glycan array.
Materials:
-
Blood Group Antigen (BGA) Glycan Array Slide
-
Glycan Array Blocking Buffer (GABB)
-
Pathogen suspension (e.g., fluorescently labeled bacteria or virus) in an appropriate buffer
-
Wash Buffer (e.g., PBS)
-
Microarray hybridization chamber
-
Microarray scanner
Procedure:
-
Array Blocking:
-
Follow the same blocking procedure as in Protocol 1.
-
-
Pathogen Incubation:
-
Add the fluorescently labeled pathogen suspension to each well.
-
Incubate for 1-3 hours at a temperature optimal for the pathogen's viability and binding (e.g., 37°C).
-
-
Washing:
-
Gently aspirate the pathogen suspension.
-
Wash the slide three to five times with wash buffer to remove unbound pathogens. The washing intensity may need to be optimized to retain specific binding while removing non-specific interactions.
-
-
Drying and Scanning:
-
Dry the slide and scan as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each spot to determine the binding avidity of the pathogen to the different glycans on the array.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from glycan array experiments involving this compound and related structures. The data is typically presented as Relative Fluorescence Units (RFU), which is a semi-quantitative measure of binding.
Table 1: Binding of Lectins to Blood Group Antigens
| Glycan on Array | Lectin | Concentration (µg/mL) | Mean RFU | Standard Deviation |
| H type 2 antigen | UEA-I | 10 | 18,500 | 1,200 |
| Blood group A antigen | HPA | 10 | 22,000 | 1,500 |
| Blood group B antigen | BSL-I | 5 | 19,800 | 1,350 |
| Lewis Y | UEA-I | 10 | 15,200 | 1,100 |
Data is illustrative and compiled from typical results seen in glycan array experiments. UEA-I (Ulex europaeus agglutinin I) is known to bind to H antigens. HPA (Helix pomatia agglutinin) binds to A antigens.[1]
Table 2: Binding of Monoclonal Antibodies to H Antigens
| Glycan on Array | Antibody | Concentration (nM) | Mean RFU | Standard Deviation |
| H type 1 antigen | OmcFL3-02 | 50 | 25,000 | 2,100 |
| H type 2 antigen | OmcFL3-02 | 50 | 23,500 | 1,900 |
| H type 2 antigen | Tn4-31L | 50 | 28,000 | 2,500 |
| 2-fucosyllactose | OmcFL3-02 | 50 | 19,000 | 1,600 |
| 2-fucosyllactose | Tn4-31L | 50 | <500 | - |
This table illustrates the specificity of different monoclonal antibodies for various H antigen structures, with data adapted from published studies.[7] Tn4-31L shows high specificity for the H type 2 antigen, while OmcFL3-02 has broader reactivity.[7]
Logical Relationships and Pathways
The synthesis of the blood group H antigen and its subsequent conversion to A and B antigens is a well-defined enzymatic pathway. Understanding this pathway is crucial for interpreting data from glycan array experiments.
Conclusion
Glycan arrays featuring the this compound are invaluable tools for a wide range of applications in immunology, infectious disease, and cancer research. The high-throughput nature of this technology, combined with its sensitivity and low sample consumption, makes it an ideal platform for both basic research and clinical applications.[1] The protocols and data presented here provide a solid foundation for researchers to explore the multifaceted roles of the H antigen in health and disease. As our understanding of the glycome continues to expand, the application of such arrays is poised to uncover new biological insights and facilitate the development of novel diagnostics and therapeutics.
References
- 1. zbiotech.com [zbiotech.com]
- 2. Structures Common to Different Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structures Common to Different Types of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histo-blood group glycans in the context of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microarray-guided evaluation of the frequency, B-cell origins, and selectivity of human glycan-binding antibodies reveals new insights and novel antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood group O expression in normal tissues and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbohydrate Microarrays Identify Blood Group Precursor Cryptic Epitopes as Potential Immunological Targets of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zbiotech.com [zbiotech.com]
- 11. youtube.com [youtube.com]
Application Notes: Utilizing H Antigen Disaccharide as a Substrate for Glycosyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The H antigen disaccharide (Fucα1-2Gal) is a fundamental carbohydrate structure that serves as the precursor for the ABO blood group antigens.[1] Glycosyltransferases, specifically α-1,3-N-acetylgalactosaminyltransferase (GTA) and α-1,3-galactosyltransferase (GTB), utilize the H antigen as an acceptor substrate to synthesize the A and B antigens, respectively.[1][2] The activity of these enzymes is critical in blood transfusion compatibility and has implications in various pathological conditions, including cancer. Therefore, robust and reliable assays for monitoring the activity of glycosyltransferases that act on the H antigen are essential for basic research, drug discovery, and diagnostics.
These application notes provide detailed protocols for colorimetric and fluorescence-based assays using the H antigen disaccharide as a substrate. The methodologies are designed to be adaptable for high-throughput screening (HTS) to facilitate the discovery of novel glycosyltransferase inhibitors.
Data Presentation
The determination of kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) is crucial for characterizing enzyme activity and inhibitor efficacy. While the literature extensively describes the structural basis of H antigen recognition by GTA and GTB, specific kinetic constants can vary depending on the enzyme source, purity, and assay conditions.[3][4] Researchers are encouraged to use the protocols outlined below to determine these parameters for their specific experimental setup. A representative table for presenting such data is provided below.
Table 1: Representative Kinetic Parameters of GTA and GTB with H Antigen Disaccharide
| Enzyme | Donor Substrate | Acceptor Substrate (H Antigen Disaccharide) Concentration | Km (µM) | Vmax (µmol/min/mg) |
| GTA | UDP-GalNAc | Variable | Value to be determined | Value to be determined |
| GTB | UDP-Gal | Variable | Value to be determined | Value to be determined |
Note: The values in this table are placeholders and should be determined experimentally using the provided protocols.
Mandatory Visualizations
Signaling Pathway: ABO Blood Group Antigen Biosynthesis
This diagram illustrates the enzymatic conversion of the H antigen disaccharide into the A and B blood group antigens by GTA and GTB, respectively.
Caption: Biosynthesis of A and B antigens from the H antigen.
Experimental Workflow: Glycosyltransferase Activity Assay
This diagram outlines the key steps in a typical glycosyltransferase assay using the H antigen disaccharide as a substrate, from reaction setup to data analysis.
Caption: General workflow for a glycosyltransferase assay.
Experimental Protocols
Two robust and widely applicable protocols for measuring glycosyltransferase activity with the H antigen disaccharide are provided below. These methods are suitable for both individual experiments and high-throughput screening formats.
Protocol 1: Colorimetric Phosphatase-Coupled Glycosyltransferase Assay
Principle:
This assay indirectly measures glycosyltransferase activity by quantifying the amount of nucleoside diphosphate (B83284) (e.g., UDP or GDP) produced during the reaction. The nucleoside diphosphate is hydrolyzed by a phosphatase, releasing inorganic phosphate (B84403), which is then detected using a malachite green-based colorimetric reagent. The amount of phosphate released is directly proportional to the glycosyltransferase activity.
Materials:
-
Glycosyltransferase (e.g., recombinant human GTA or GTB)
-
H antigen disaccharide (acceptor substrate)
-
UDP-GalNAc or UDP-Gal (donor substrate)
-
HEPES buffer (50 mM, pH 7.2)
-
MnCl2 (100 mM)
-
Bovine Serum Albumin (BSA, 1 mg/mL)
-
Calf Intestinal Phosphatase (CIP)
-
Malachite Green Reagent A and B
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture in a total volume of 50 µL per well. A typical reaction mixture contains:
-
5 µL of 10x Reaction Buffer (500 mM HEPES, pH 7.2, 100 mM MnCl2)
-
5 µL of H antigen disaccharide (at desired concentration)
-
5 µL of Glycosyltransferase (at desired concentration)
-
5 µL of BSA (0.1 mg/mL final concentration)
-
Deionized water to bring the volume to 45 µL.
-
-
Initiate Reaction: Start the reaction by adding 5 µL of the donor substrate (UDP-GalNAc for GTA, UDP-Gal for GTB) at the desired concentration.
-
Incubation: Mix gently and incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Phosphate Release: Add 10 µL of Calf Intestinal Phosphatase (1 U/mL) to each well and incubate for an additional 15-30 minutes at 37°C to release the inorganic phosphate from the UDP or GDP.
-
Color Development:
-
Add 30 µL of Malachite Green Reagent A to each well and mix.
-
Add 100 µL of deionized water to each well.
-
Add 30 µL of Malachite Green Reagent B to each well to develop the color.
-
-
Measurement: Incubate at room temperature for 20 minutes and measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Use the standard curve to determine the amount of phosphate produced in each reaction well. Glycosyltransferase activity can then be calculated and expressed, for example, as µmol of product formed per minute per mg of enzyme.
Protocol 2: Fluorescence-Based Glycosyltransferase Assay (UDP-Glo™ Assay Principle)
Principle:
This is a luminescence-based assay that measures the amount of UDP produced by the glycosyltransferase. The UDP is converted to ATP by UDP-glucose dehydrogenase and nucleoside-diphosphate kinase. The ATP is then quantified using a luciferase/luciferin reaction, where the light output is directly proportional to the amount of UDP produced and, therefore, the glycosyltransferase activity.
Materials:
-
Glycosyltransferase (e.g., recombinant human GTA or GTB)
-
H antigen disaccharide (acceptor substrate)
-
UDP-GalNAc or UDP-Gal (donor substrate)
-
Reaction Buffer (optimized for the specific glycosyltransferase)
-
UDP-Glo™ Glycosyltransferase Assay Kit (or similar) containing UDP Detection Reagent
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Reaction Setup: In a white, opaque microplate, set up the glycosyltransferase reaction in a small volume (e.g., 5-25 µL). A typical reaction mixture contains:
-
Glycosyltransferase in appropriate buffer
-
H antigen disaccharide at various concentrations
-
Donor substrate (UDP-GalNAc or UDP-Gal)
-
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 60 minutes). Ensure the reaction is within the linear range.
-
Detection:
-
Allow the plate and the UDP Detection Reagent to equilibrate to room temperature.
-
Add a volume of UDP Detection Reagent equal to the reaction volume to each well.
-
-
Signal Development: Mix the contents of the wells and incubate at room temperature for 60 minutes to allow the luminescent signal to develop and stabilize.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Generate a UDP standard curve by performing the assay with known concentrations of UDP.
-
Use the standard curve to convert the relative light units (RLU) from the experimental wells into the concentration of UDP produced.
-
Calculate the specific activity of the glycosyltransferase. For kinetic analysis, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers studying glycosyltransferases that utilize the H antigen disaccharide as a substrate. The adaptability of these assays to HTS formats makes them particularly valuable for the identification and characterization of novel inhibitors, which could have significant therapeutic potential. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance our understanding of glycosylation in health and disease.
References
- 1. Biochemical characterization and gene structure analysis of the 24‐kDa glutathione transferase sigma from Taenia solium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. Differential recognition of the type I and II H antigen acceptors by the human ABO(H) blood group A and B glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABO(H) blood group A and B glycosyltransferases recognize substrate via specific conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassays Using Synthetic H Disaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The H disaccharide (Fucα1-2Gal) is the core carbohydrate structure of the H antigen, the precursor to the A and B antigens of the ABO blood group system. Its presence and modification are critical in transfusion medicine, immunology, and oncology. Synthetic H disaccharide offers a chemically defined and highly pure alternative to native antigens for the development of robust and reproducible immunoassays. These assays are valuable tools for blood typing, antibody screening, and studying the roles of carbohydrate antigens in various biological processes.
This document provides detailed protocols and application notes for the development of an indirect Enzyme-Linked Immunosorbent Assay (ELISA) using a synthetic H disaccharide conjugated to a carrier protein.
Core Applications
-
Blood Group Serology: Detection and quantification of anti-H antibodies in human serum, particularly relevant for individuals with the rare Bombay (Oh) phenotype who naturally produce potent anti-H antibodies.
-
Transfusion Medicine: Compatibility testing and screening for atypical antibodies.
-
Cancer Research: The H antigen can be aberrantly expressed on cancer cells, making it a potential biomarker and therapeutic target. Immunoassays can be used to screen for antibodies against tumor-associated carbohydrate antigens.
-
Immunology Research: Studying the immune response to carbohydrate antigens and the development of carbohydrate-based vaccines.[1]
Data Presentation: Quantitative Parameters for Indirect ELISA
The following tables summarize the key quantitative parameters for the described indirect ELISA protocol. These values are recommended starting points and may require optimization for specific applications and reagents.
Table 1: Reagent Concentrations and Volumes
| Reagent | Concentration/Dilution | Volume per Well |
| H Disaccharide-BSA Conjugate | 1-10 µg/mL in Coating Buffer | 100 µL |
| Blocking Buffer (1% BSA in PBS) | 1% (w/v) | 200 µL |
| Primary Antibody (Human Serum) | 1:100 to 1:10,000 in Blocking Buffer | 100 µL |
| Secondary Antibody (HRP-conjugated anti-human IgG/IgM) | 1:5,000 to 1:20,000 in Blocking Buffer | 100 µL |
| TMB Substrate | Ready-to-use | 100 µL |
| Stop Solution (2M H₂SO₄) | 2 M | 50 µL |
Table 2: Incubation Times and Temperatures
| Step | Incubation Time | Temperature |
| Antigen Coating | Overnight | 4°C |
| Blocking | 1-2 hours | Room Temperature |
| Primary Antibody Incubation | 1-2 hours | Room Temperature |
| Secondary Antibody Incubation | 1 hour | Room Temperature |
| Substrate Development | 15-30 minutes | Room Temperature (in the dark) |
Experimental Protocols
Protocol 1: Conjugation of Synthetic H Disaccharide to Bovine Serum Albumin (BSA)
For small haptens like the H disaccharide to be immunogenic and to effectively bind to a solid phase for ELISA, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA). This protocol outlines a general method using squaric acid chemistry, which is efficient for conjugating oligosaccharides with amine linkers to proteins.
Materials:
-
Synthetic H disaccharide with an amine-terminated linker
-
Bovine Serum Albumin (BSA)
-
Diethyl squarate
-
Sodium borate (B1201080) buffer (0.1 M, pH 8.5)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Activation of H Disaccharide:
-
Dissolve the amine-linked H disaccharide in the sodium borate buffer.
-
Add a molar excess of diethyl squarate.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. This forms the squarate-activated H disaccharide.
-
-
Conjugation to BSA:
-
Dissolve BSA in the sodium borate buffer.
-
Add the squarate-activated H disaccharide solution to the BSA solution. A typical molar ratio of activated disaccharide to BSA is 20:1 to 50:1.
-
Incubate the mixture overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes. This removes unconjugated disaccharide and by-products.
-
-
Characterization and Storage:
-
Determine the protein concentration of the H disaccharide-BSA conjugate using a BCA or Bradford protein assay.
-
The degree of conjugation can be estimated using MALDI-TOF mass spectrometry.
-
Store the conjugate in aliquots at -20°C or -80°C.
-
Protocol 2: Indirect ELISA for the Detection of Anti-H Antibodies
This protocol describes an indirect ELISA to detect and quantify antibodies specific for the H disaccharide in serum samples.
Materials:
-
H Disaccharide-BSA conjugate
-
High-binding 96-well microtiter plates
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (1% BSA in PBS)
-
Human serum samples (test samples, positive and negative controls)
-
HRP-conjugated anti-human IgG or IgM secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (2M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the H Disaccharide-BSA conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.[2]
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing:
-
Remove the coating solution by inverting the plate and tapping it firmly on absorbent paper.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer as described in step 2.
-
Prepare serial dilutions of the serum samples (e.g., 1:100 to 1:10,000) in Blocking Buffer.
-
Add 100 µL of the diluted serum samples to the appropriate wells. Include positive and negative control sera.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated anti-human IgG or IgM secondary antibody in Blocking Buffer according to the manufacturer's recommendations (typically 1:5,000 to 1:20,000).
-
Add 100 µL of the diluted secondary antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
-
Substrate Development:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop in positive wells.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution (2M H₂SO₄) to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Visualizations
Caption: Biosynthesis pathway of the H, A, and B blood group antigens.
Caption: Experimental workflow for the indirect ELISA protocol.
References
Application Notes and Protocols: Blood Group H Disaccharide in Studying Lectin Binding Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood group H disaccharide (α-L-Fuc-(1→2)-β-D-Gal) is a fundamental carbohydrate structure, serving as the precursor for the A and B blood group antigens. Its terminal fucose residue makes it a key recognition motif for a variety of lectins, which are carbohydrate-binding proteins. This central role makes the H disaccharide an invaluable tool for researchers studying the binding specificity of lectins, with broad applications in diagnostics, drug development, and understanding host-pathogen interactions. These application notes provide detailed protocols and data for utilizing the this compound in various lectin binding assays.
Applications
The study of lectin interactions with the this compound has several critical applications:
-
Characterization of Lectin Specificity: Determining the binding affinity and kinetics of lectins towards the H disaccharide helps to elucidate their carbohydrate-binding profiles. This is crucial for identifying their biological functions and potential applications.
-
Drug Development: Lectins are implicated in various diseases, including cancer and infectious diseases. The H disaccharide can be used in screening assays to identify or design carbohydrate-based inhibitors that block pathogenic lectin-glycan interactions.
-
Diagnostic Tool Development: The specific interaction between certain lectins and the H antigen can be exploited for blood typing and as a marker for certain cell types, such as human endothelial cells.[1]
-
Understanding Host-Pathogen Interactions: Many pathogens utilize lectins to adhere to host cells by recognizing specific glycans like the H antigen. Studying these interactions can lead to the development of anti-adhesion therapies.
Quantitative Data on Lectin-Blood Group H Disaccharide Interactions
The binding affinity of lectins to the this compound can be quantified using various biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with lower Kd values indicating stronger binding. Inhibition constants (IC50) are also used to assess the concentration of the H disaccharide required to inhibit the binding of a lectin to another ligand.
| Lectin | Ligand | Technique | Dissociation Constant (Kd) | Inhibition Constant (IC50) | Reference |
| Ulex europaeus agglutinin I (UEA-I) | H-disaccharide | Not Specified | - | - | Binds preferentially to H type 2 antigen.[2][3] |
| Anguilla anguilla agglutinin (AAA) | H-disaccharide | Enzyme-Linked Lectinosorbent Assay (ELLSA) | - | H determinants are potent inhibitors.[4] | Reacts well with H active glycoproteins.[4] |
| Lotus tetragonolobus lectin (LTL) | H-disaccharide | Not Specified | - | - | Originally annotated as an anti-H(O) lectin.[3] |
| Bacterial Lectin (from C. jejuni) | O(H-) disaccharide | Not Specified | 1.4 µM | - | This Kd value is for the inhibition of C. jejuni cell association. |
Note: Quantitative binding data for lectins with the this compound is not always readily available in a consolidated format. The table above represents a summary of available information. Researchers are encouraged to perform their own quantitative experiments to determine the precise binding affinities for their specific lectin of interest.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific lectin and instrumentation used.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[5][6][7]
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (Kd) of a lectin binding to the this compound.
Workflow for SPR Analysis:
Caption: Workflow for SPR analysis of lectin-H disaccharide interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
This compound conjugated to a carrier protein (e.g., BSA-H) for immobilization
-
Lectin of interest
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Methodology:
-
Immobilization of H-Disaccharide: a. Activate the sensor chip surface using a fresh mixture of EDC and NHS. b. Inject the H-disaccharide conjugate (e.g., 20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 RU). c. Deactivate any remaining active esters by injecting ethanolamine.
-
Binding Analysis: a. Prepare a series of dilutions of the lectin in running buffer (e.g., 0, 62.5, 125, 250, 500 nM). b. Inject the lectin solutions over the immobilized H-disaccharide surface at a constant flow rate (e.g., 30 µL/min). Monitor the association phase. c. Switch to running buffer flow to monitor the dissociation phase.
-
Regeneration: a. Inject the regeneration solution to remove the bound lectin and prepare the surface for the next cycle.
-
Data Analysis: a. Subtract the response from a reference flow cell (without immobilized H-disaccharide). b. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9][10][11][12][13]
Objective: To determine the thermodynamic parameters of the interaction between a lectin and the this compound.
Workflow for ITC Analysis:
Caption: Workflow for ITC analysis of lectin-H disaccharide interaction.
Materials:
-
Isothermal titration calorimeter
-
Lectin of interest
-
This compound
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 1 mM MnCl2, pH 7.4)
Methodology:
-
Sample Preparation: a. Dialyze both the lectin and the H disaccharide extensively against the same buffer to minimize buffer mismatch effects. b. Determine the accurate concentrations of the lectin and H disaccharide solutions.
-
ITC Experiment: a. Fill the sample cell with the lectin solution (e.g., 20-50 µM). b. Fill the injection syringe with the H disaccharide solution (e.g., 200-500 µM). c. Perform a series of small injections (e.g., 2-5 µL) of the H disaccharide into the lectin solution, allowing the system to reach equilibrium between injections.
-
Data Analysis: a. Integrate the heat change peaks for each injection. b. Plot the integrated heat per mole of injectant against the molar ratio of H disaccharide to lectin. c. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). d. Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = -RTln(1/Kd) = ΔH - TΔS).
Protocol 3: Enzyme-Linked Lectin Assay (ELLA) for Inhibition Studies
ELLA is a versatile plate-based assay that can be used to study lectin-carbohydrate interactions, particularly for determining the inhibitory potential of carbohydrates.
Objective: To determine the IC50 value of the this compound for the inhibition of a specific lectin binding to a coated glycoprotein (B1211001).
Workflow for ELLA Inhibition Assay:
Caption: Workflow for ELLA-based inhibition assay.
Materials:
-
96-well microtiter plates
-
Glycoprotein for coating (e.g., fetuin, which displays various glycans)
-
HRP-conjugated lectin of interest
-
This compound
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Methodology:
-
Plate Coating and Blocking: a. Coat the wells of a 96-well plate with the glycoprotein solution (e.g., 10 µg/mL in coating buffer) overnight at 4°C. b. Wash the plate with wash buffer. c. Block the remaining protein-binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Inhibition Assay: a. Prepare serial dilutions of the this compound in assay buffer (e.g., PBST). b. In a separate plate, pre-incubate a fixed concentration of the HRP-conjugated lectin with the different concentrations of the H disaccharide for 30-60 minutes at room temperature.
-
Binding and Detection: a. Transfer the lectin/H-disaccharide mixtures to the coated and blocked plate. b. Incubate for 1-2 hours at room temperature. c. Wash the plate thoroughly with wash buffer to remove unbound lectin. d. Add the HRP substrate to each well and incubate until color develops. e. Stop the reaction by adding the stop solution.
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). b. Calculate the percentage of inhibition for each concentration of the H disaccharide. c. Plot the percentage of inhibition against the logarithm of the H disaccharide concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway
Lectin-Mediated Complement Activation
The binding of certain lectins to carbohydrate structures, such as the blood group H antigen on the surface of pathogens or altered host cells, can initiate the lectin pathway of the complement system, a crucial component of the innate immune response.[5][7][14][15] This activation cascade leads to the opsonization and lysis of the target cell.
Caption: Lectin-initiated complement pathway via H antigen recognition.
Pathway Description:
-
Recognition: Mannose-binding lectin (MBL) or other ficolins in the serum recognize and bind to the fucose residue of the H antigen on a cell surface.
-
MASP Activation: This binding induces a conformational change in the MBL-associated serine proteases (MASPs), MASP-1 and MASP-2, leading to their activation.
-
C4 and C2 Cleavage: Activated MASP-2 cleaves complement components C4 and C2 into their active fragments, C4a, C4b, C2a, and C2b.
-
C3 Convertase Formation: C4b binds to the cell surface and then binds C2a to form the C3 convertase complex (C4b2a).
-
C3 Cleavage: The C3 convertase cleaves C3 into C3a and C3b. C3b opsonizes the cell surface, marking it for phagocytosis.
-
C5 Convertase Formation: Some C3b molecules bind to the C3 convertase to form the C5 convertase (C4b2a3b).
-
MAC Formation and Cell Lysis: The C5 convertase cleaves C5 into C5a and C5b. C5b initiates the assembly of the membrane attack complex (MAC; C5b-9), which forms a pore in the cell membrane, leading to cell lysis. C3a and C5a are anaphylatoxins that promote inflammation.
Conclusion
The this compound is a versatile and essential tool for investigating the binding specificity of lectins. The protocols and data presented in these application notes provide a framework for researchers to characterize lectin-carbohydrate interactions with high precision. A thorough understanding of these interactions is fundamental for advancing our knowledge in glycobiology and for the development of novel therapeutics and diagnostics.
References
- 1. Glossary: Lectins - Blood Bank Guy Glossary [bbguy.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lectinochemical studies on the affinity of Anguilla anguilla agglutinin for mammalian glycotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of the Lectin Pathway of Complement Activation in Antimicrobial Immune Defense during Experimental Septic Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Lotus tetragonolobus fucolectin components for differences in hemagglutinating and macrophage activating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Lectin Pathway of the Complement System—Activation, Regulation, Disease Connections and Interplay with Other (Proteolytic) Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the lectin complement pathway by H-ficolin (Hakata antigen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How is Complement Activated in Lectin Pathway - Creative Biolabs [creative-biolabs.com]
- 15. microbenotes.com [microbenotes.com]
Application Notes and Protocols: The Role of H Disaccharide in Cell Adhesion and Pathogen Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of H disaccharide (Fucα1-2Gal) in mediating cell adhesion and pathogen interactions. Detailed protocols for key experimental techniques are provided to facilitate further research and drug development in this area.
Introduction
The H disaccharide, a core component of the Histo-blood group antigens (HBGAs), is a fundamental carbohydrate structure expressed on the surface of red blood cells and various epithelial tissues. Its strategic location makes it a crucial player in a multitude of biological processes, ranging from cell-cell recognition and adhesion to serving as a primary attachment site for a variety of pathogens. Understanding the molecular interactions involving the H disaccharide is paramount for elucidating disease mechanisms and developing novel therapeutic interventions.
Data Presentation: Quantitative Analysis of H Disaccharide Interactions
The binding affinity of pathogens to the H disaccharide is a key determinant of infectivity. The following tables summarize quantitative data from various studies, providing insights into the strength of these interactions.
| Pathogen | Adhesin/Protein | Method | Ligand | Dissociation Constant (KD) | Reference |
| Norovirus (GII.4 VA387) | P-dimer | Saturation Transfer Difference NMR | H disaccharide | ~420 µM | [1] |
| Norovirus (GII.4 VA387) | P-dimer | Native Mass Spectrometry | H disaccharide | 1.5 - 2.1 mM | [1] |
| Campylobacter jejuni | Unknown | Cell Adhesion Assay | H(O) antigen | - | [2] |
| Shigella flexneri | IcsA | Cell Adhesion Assay | H disaccharide | - | [3] |
| Salmonella typhimurium | Unknown | Surface Plasmon Resonance | H disaccharide | 2.59 µM | [3] |
Table 1: Dissociation Constants (KD) for Pathogen-H Disaccharide Interactions. This table highlights the varying affinities of different pathogens for the H disaccharide, with Norovirus showing a notably weaker affinity compared to Salmonella typhimurium.
| Pathogen | Cell Line | Inhibitor | Concentration for Inhibition | % Inhibition | Reference |
| Campylobacter jejuni | Caco-2 | H disaccharide | 14 µM | Significant | [3] |
| Shigella flexneri | T-84 | H disaccharide | 803 µM | Significant | [3] |
| Salmonella typhimurium | Caco-2 | H disaccharide | 19 µM | Significant | [3] |
Table 2: Inhibition of Pathogen Adhesion by H Disaccharide. This table demonstrates the ability of soluble H disaccharide to competitively inhibit the adhesion of various bacterial pathogens to epithelial cell lines, indicating its direct role as a receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to study H disaccharide-mediated interactions.
Protocol 1: Cell Adhesion Assay
This protocol is designed to quantify the adhesion of pathogens or cells to surfaces coated with H disaccharide.
Materials:
-
96-well microtiter plates
-
H disaccharide-conjugated bovine serum albumin (H-BSA) or other suitable carrier
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Pathogen suspension or cell suspension
-
Labeling agent (e.g., Crystal Violet, Calcein-AM)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of H-BSA solution (10-50 µg/mL in PBS) and incubate overnight at 4°C. As a negative control, coat wells with BSA alone.
-
Washing: Wash the wells three times with PBS to remove unbound H-BSA.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the wells three times with PBS.
-
Cell/Pathogen Addition: Add 100 µL of the labeled cell or pathogen suspension (adjust to a suitable concentration) to each well and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells three to five times with PBS to remove non-adherent cells/pathogens.
-
Quantification:
-
For Crystal Violet staining: Fix the adherent cells with methanol, stain with 0.5% Crystal Violet, solubilize the stain with Sorenson's buffer, and measure the absorbance at 570 nm.
-
For fluorescent labeling: Lyse the cells and measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of adherent cells/pathogens for each condition relative to the initial number added.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
SPR is a powerful technique for real-time, label-free analysis of binding kinetics between H disaccharide and its binding partners.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
H disaccharide-biotin conjugate
-
Streptavidin
-
Running buffer (e.g., HBS-EP+)
-
Analyte (pathogen adhesin, whole pathogen, or cell lysate)
Procedure:
-
Chip Preparation: Activate the sensor chip surface and immobilize streptavidin.
-
Ligand Capture: Inject the H disaccharide-biotin conjugate over the streptavidin-coated surface to capture the ligand. A reference flow cell should be prepared without the H disaccharide.
-
Analyte Injection: Inject a series of concentrations of the analyte over the ligand and reference flow cells.
-
Data Collection: Monitor the change in resonance units (RU) over time to obtain association and dissociation curves.
-
Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[3][4]
Protocol 3: Glycan Array Analysis
Glycan arrays allow for the high-throughput screening of pathogen or protein binding to a wide range of carbohydrates, including H disaccharide.
Materials:
-
Glycan array slide with immobilized H disaccharide and other control glycans
-
Fluorescently labeled pathogen or protein
-
Washing buffer (e.g., PBST)
-
Blocking buffer
-
Microarray scanner
Procedure:
-
Blocking: Block the glycan array slide with blocking buffer to prevent non-specific binding.
-
Incubation: Incubate the slide with the fluorescently labeled pathogen or protein solution.
-
Washing: Wash the slide extensively with washing buffer to remove unbound sample.
-
Scanning: Scan the slide using a microarray scanner at the appropriate wavelength.
-
Data Analysis: Quantify the fluorescence intensity for each glycan spot. Normalize the data and compare the binding signal for H disaccharide to other glycans on the array to determine binding specificity.[5][6]
Visualization of Workflows and Pathways
Experimental Workflows
Caption: Experimental workflows for studying H disaccharide interactions.
Signaling Pathway
While the specific signaling pathways initiated by H disaccharide-mediated pathogen binding are still under active investigation, a general model suggests the involvement of downstream signaling cascades that can influence the host's immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. Campylobacter jejuni binds intestinal H(O) antigen (Fuc alpha 1, 2Gal beta 1, 4GlcNAc), and fucosyloligosaccharides of human milk inhibit its binding and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycan:glycan interactions: High affinity biomolecular interactions that can mediate binding of pathogenic bacteria to host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. aspariaglycomics.com [aspariaglycomics.com]
- 6. Microbe-focused glycan array screening platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Utility of Biotinylated Blood Group H Disaccharide
Introduction
The blood group H antigen is a fundamental carbohydrate structure, serving as the direct precursor for the A and B antigens of the ABO blood group system.[1][2] Its terminal disaccharide, α-L-Fucosyl-(1→2)-β-D-Galactose, is a critical recognition motif in various biological processes, including cell adhesion, immune responses, and host-pathogen interactions. To investigate the binding affinity and kinetics of proteins that recognize this structure, such as lectins and antibodies, it is essential to immobilize the glycan onto a solid support for analysis.
Biotinylation of the H disaccharide provides a robust and versatile method for its immobilization. The exceptionally high affinity between biotin (B1667282) and streptavidin (or avidin) forms one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[3][4] This interaction allows the biotinylated H disaccharide to be securely anchored to streptavidin-coated surfaces, such as those used in Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and glycan microarrays, facilitating detailed affinity studies.[5][6] This document provides detailed protocols for the chemical synthesis, biotinylation, and subsequent use of the blood group H disaccharide in affinity analysis.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of H Disaccharide with an Amine Linker
This protocol outlines a multi-step synthesis to produce the this compound with a functionalized linker suitable for biotinylation. The strategy involves the chemical synthesis of a suitable acceptor molecule followed by enzymatic fucosylation.
1.1: Synthesis of the Acceptor: 8-methoxycarbonyloctyl β-D-galactopyranoside
-
Reaction Setup: Dissolve D-galactose (1 eq.) in 8-methoxycarbonyloctanol (linker, 3 eq.). Add a catalytic amount of a strong acid resin (e.g., Amberlite IR-120 H⁺).
-
Glycosylation: Heat the mixture at 80-90°C under vacuum for 24-48 hours with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acetylation: After the reaction is complete, filter off the resin. Add acetic anhydride (B1165640) (5 eq.) and pyridine (B92270) (5 eq.) to the filtrate. Stir at room temperature for 12-16 hours to per-acetylate the hydroxyl groups.
-
Purification: Concentrate the mixture under reduced pressure. Purify the resulting per-acetylated product by silica (B1680970) gel column chromatography.
-
Deacetylation: Dissolve the purified product in dry methanol (B129727) and add a catalytic amount of sodium methoxide. Stir at room temperature for 2-4 hours until deacetylation is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate. Purify the final acceptor molecule by column chromatography to yield 8-methoxycarbonyloctyl β-D-galactopyranoside.
1.2: Enzymatic Fucosylation to form H Disaccharide
-
Enzyme Reaction: In a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5), dissolve the synthesized galactose-linker acceptor (1 eq.), GDP-fucose (1.5 eq.), and a recombinant α-1,2-fucosyltransferase (FUT1 or FUT2).[7]
-
Incubation: Add a divalent cation, such as MnCl₂ (10 mM), as a cofactor. Incubate the reaction mixture at 37°C for 24-72 hours.
-
Monitoring: Monitor the formation of the H disaccharide product using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
-
Purification: Purify the resulting H disaccharide-linker conjugate using size-exclusion chromatography or reversed-phase HPLC to remove the enzyme, unreacted substrates, and GDP.
-
Hydrolysis of Ester: Treat the purified product with LiOH in a THF/water mixture to hydrolyze the methyl ester at the end of the linker to a carboxylic acid, which can then be coupled to an amine-containing biotin derivative. Alternatively, the linker can be designed with a terminal amine for direct coupling to NHS-biotin.
Protocol 2: Biotinylation of the H Disaccharide
This protocol describes the conjugation of biotin to the amine-functionalized H disaccharide linker via N-Hydroxysuccinimide (NHS) ester chemistry.
-
Reagent Preparation:
-
Dissolve the amine-linked H disaccharide in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).
-
Immediately before use, dissolve an NHS-ester of biotin (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[8]
-
-
Coupling Reaction: Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the disaccharide solution.[9]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours on ice.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis.[8]
-
Final Purification and Verification: Purify the final biotinylated H disaccharide product by HPLC. Confirm the identity and purity of the product using Mass Spectrometry and NMR spectroscopy.
Protocol 3: Affinity Analysis using Surface Plasmon Resonance (SPR)
This protocol details the use of the synthesized biotinylated H disaccharide to measure its affinity for a glycan-binding protein.
-
Chip Preparation: Use a sensor chip coated with streptavidin (e.g., a Biacore SA chip).
-
Immobilization of Ligand:
-
Prime the SPR instrument with an appropriate running buffer (e.g., HBS-EP+).
-
Inject the biotinylated H disaccharide solution (at a concentration of 1-10 µg/mL) over one of the flow cells until the desired immobilization level (e.g., 50-100 Response Units) is achieved. The high-affinity streptavidin-biotin interaction will capture the disaccharide.[3][10]
-
Use an adjacent flow cell as a reference surface, either leaving it blank or immobilizing a biotinylated control molecule.
-
-
Binding Analysis:
-
Prepare a dilution series of the analyte (the glycan-binding protein) in the running buffer, including a zero-concentration sample (buffer only). A typical concentration range is 0.1 nM to 10 µM, depending on the expected affinity.
-
Inject the analyte solutions sequentially over the reference and ligand-immobilized flow cells, starting with the lowest concentration.
-
Include a dissociation phase (flowing running buffer) after each analyte injection to monitor the dissociation of the analyte from the ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[6]
-
Data Presentation
Quantitative data from the synthesis and affinity studies should be clearly organized for interpretation and comparison.
Table 1: Synthesis and Purification Yields
| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) |
| 1.1 | Acceptor (Gal-Linker) | D-Galactose | 65% | >98% |
| 1.2 | H Disaccharide-Linker | Gal-Linker | 50% | >95% |
| 2.0 | Biotinylated H Disaccharide | H Disaccharide-Linker | 85% | >99% |
Table 2: Reference and Representative Affinity Constants
| Interacting Pair | Technique | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Dissociation Constant (Kₑ) (M) |
| Biotin - Streptavidin | SPR | ~1 x 10⁷ | ~2.4 x 10⁻⁶[11] | ~10⁻¹³ - 10⁻¹⁵[4][10] |
| H Disaccharide - Ulex europaeus Lectin I (UEA-I) | SPR | To be determined | To be determined | To be determined |
| H Disaccharide - Anti-H Antibody | SPR | To be determined | To be determined | To be determined |
Visualizations
Experimental Workflow
Caption: Overall workflow from synthesis to affinity analysis.
Biotinylation and Immobilization Principle
References
- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Streptavidin - Wikipedia [en.wikipedia.org]
- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. sussex-research.com [sussex-research.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. scispace.com [scispace.com]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. apexbt.com [apexbt.com]
- 10. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 11. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization of H Antigen Disaccharide on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immobilization of H antigen disaccharide on various solid supports. The information is intended to guide researchers in developing robust and reliable assays for studying carbohydrate-protein interactions, with applications in diagnostics and drug development.
Introduction
The blood group H antigen is a fundamental carbohydrate structure involved in various biological recognition processes, including host-pathogen interactions. The immobilization of H antigen disaccharide (Fucα1-2Gal) onto solid supports is a critical step for in vitro studies of these interactions. This document outlines three common and effective immobilization strategies:
-
Biotin-Streptavidin Interaction: A high-affinity, non-covalent interaction providing stable immobilization.
-
NHS-Ester Amine Coupling: A covalent immobilization method for amine-functionalized H antigen.
-
Hydrazone Formation: A covalent coupling method for immobilizing reducing sugars or aldehyde-modified saccharides.
Data Presentation: Quantitative Immobilization Parameters
The choice of solid support and immobilization chemistry can significantly impact the density and orientation of the immobilized antigen. The following table summarizes typical binding capacities for commonly used microplate surfaces.
| Solid Support Surface | Immobilization Mechanism | Typical Binding Capacity (IgG) | Reference |
| Medium Binding Polystyrene | Passive Adsorption (Hydrophobic) | 100 to 200 ng/cm² | [1][2] |
| High Binding Polystyrene | Passive Adsorption (Hydrophobic & Ionic) | 400 to 500 ng/cm² | [1] |
| Amine-Functionalized | Covalent/Ionic | Variable | [2] |
| NHS-Activated | Covalent | Variable | [3] |
| Streptavidin-Coated | Affinity | 5-300 ng/ml (biotinylated IgG) | [4] |
Experimental Protocols
Protocol 1: Immobilization via Biotin-Streptavidin Interaction
This protocol describes the immobilization of a biotinylated H antigen disaccharide onto a streptavidin-coated microplate.
Materials:
-
Streptavidin-coated 96-well microplates
-
Biotinylated H antigen disaccharide
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Hydration: Wash the streptavidin-coated wells three times with 200 µL of Wash Buffer per well.[4]
-
Immobilization:
-
Prepare a solution of biotinylated H antigen disaccharide in PBS at a desired concentration (e.g., 1 µg/mL).
-
Add 100 µL of the biotinylated H antigen solution to each well.
-
Incubate for 1 hour at room temperature with gentle agitation.[5]
-
-
Washing: Aspirate the solution and wash the wells three times with 200 µL of Wash Buffer per well to remove any unbound antigen.
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1 hour at room temperature.
-
-
Final Wash: Aspirate the blocking buffer and wash the wells three times with 200 µL of Wash Buffer.
-
The plate is now ready for use in binding assays.
Protocol 2: Covalent Immobilization via NHS-Ester Amine Coupling
This protocol is for the covalent attachment of an amine-functionalized H antigen disaccharide to an N-hydroxysuccinimide (NHS)-activated microplate.
Materials:
-
NHS-activated 96-well microplates
-
Amine-functionalized H antigen disaccharide
-
Coupling Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M ethanolamine (B43304) or 100 mM glycine, pH 8.5)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Antigen Preparation: Dissolve the amine-functionalized H antigen disaccharide in Coupling Buffer to the desired concentration (e.g., 10-100 µg/mL).
-
Immobilization:
-
Washing: Aspirate the solution and wash the wells three times with 200 µL of Wash Buffer.
-
Quenching:
-
Add 200 µL of Quenching Buffer to each well to deactivate any unreacted NHS-ester groups.
-
Incubate for 30 minutes at room temperature.[6]
-
-
Final Wash: Aspirate the quenching buffer and wash the wells three times with 200 µL of Wash Buffer.
-
The plate is now ready for use.
Protocol 3: Immobilization via Hydrazone Formation
This protocol describes the immobilization of H antigen disaccharide (a reducing sugar) onto a hydrazide-coated microplate.
Materials:
-
Hydrazide-coated 96-well microplates
-
H antigen disaccharide
-
Coupling Buffer (e.g., 100 mM Sodium Acetate, pH 5.0-5.5)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
Procedure:
-
Antigen Solution: Dissolve the H antigen disaccharide in Coupling Buffer at a concentration of 20-100 µg/mL.
-
Immobilization:
-
Add 100 µL of the antigen solution to each well.
-
Incubate the plate overnight at 37°C to facilitate the formation of a stable hydrazone linkage.[7]
-
-
Washing: Aspirate the solution and wash the wells three times with 200 µL of Wash Buffer.
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Final Wash: Aspirate the blocking buffer and wash the wells three times with 200 µL of Wash Buffer.
-
The plate is now ready for binding assays.
Visualization of Experimental Workflow and Biological Interactions
Norovirus-H Antigen Binding Assay Workflow
The following diagram illustrates a typical workflow for a Norovirus (NoV) virus-like particle (VLP) binding assay using immobilized H antigen.
Logical Relationship of Immobilization Chemistries
This diagram illustrates the key chemical reactions for the described immobilization methods.
References
- 1. corning.com [corning.com]
- 2. labcluster.com [labcluster.com]
- 3. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. nacalai.com [nacalai.com]
- 6. bangslabs.com [bangslabs.com]
- 7. interchim.fr [interchim.fr]
Application Notes and Protocols for Detecting H Antigen on Cell Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
The H antigen is a crucial carbohydrate precursor in the biosynthesis of the ABO blood group antigens.[1][2] Its detection and characterization on cell surfaces are vital in various research and clinical applications, including transfusion medicine, oncology, and developmental biology. The expression of H antigen is primarily controlled by the FUT1 gene in erythroid tissues and the FUT2 gene in secretory tissues.[3] This document provides detailed application notes and experimental protocols for the detection of H antigen on cell surfaces using common laboratory techniques.
Reagents for H Antigen Detection
The specific detection of H antigen is typically achieved using monoclonal antibodies or lectins that recognize the terminal α-L-fucose residue of the H antigen.
-
Anti-H Monoclonal Antibodies: These antibodies offer high specificity for the H antigen and are suitable for various immunoassays.[1][2]
-
Ulex europaeus agglutinin I (UEA I): This lectin specifically binds to α-linked fucose residues, a key component of the H antigen, making it a widely used reagent for H antigen detection.[3][4]
Methods for H Antigen Detection
Several well-established methods can be employed to detect the H antigen on cell surfaces. The choice of method depends on the sample type, the required sensitivity, and the desired endpoint (e.g., qualitative visualization or quantitative analysis).
Data Presentation: Comparison of H Antigen Detection Methods
| Method | Principle | Sample Type | Typical Reagents | Advantages | Limitations | Reported Sensitivity (General) | Reported Specificity (General) |
| Immunohistochemistry (IHC) | Enzymatic or fluorescent detection of antigen-antibody binding in tissue sections. | Formalin-fixed, paraffin-embedded (FFPE) tissues, frozen tissues. | Anti-H monoclonal antibody, UEA I lectin. | Provides spatial localization of H antigen within the tissue architecture. | Semi-quantitative; antigen retrieval may be required for FFPE tissues. | High[5][6] | High[5][6] |
| Immunofluorescence (IF) | Visualization of antigen-antibody binding using fluorescently labeled antibodies. | Cultured cells, frozen or FFPE tissue sections. | Anti-H monoclonal antibody, fluorescently conjugated UEA I lectin. | Allows for multiplexing to co-localize other proteins; high resolution imaging. | Signal can be prone to photobleaching; semi-quantitative. | High[7] | High[7] |
| Flow Cytometry | Quantitative analysis of fluorescently labeled cells in suspension. | Single-cell suspensions (e.g., red blood cells, cultured cells). | Fluorochrome-conjugated anti-H monoclonal antibody or UEA I lectin. | Highly quantitative; enables analysis of large cell populations and subpopulations. | Does not provide spatial information within tissues; requires cell dissociation. | Very High[8][9][10] | High[11][12] |
| Western Blotting | Detection of proteins separated by size on a gel and transferred to a membrane. | Cell lysates, tissue homogenates. | Anti-H monoclonal antibody. | Provides information on the molecular weight of the protein carrying the H antigen. | Does not provide information on cell surface localization; not suitable for non-protein-linked antigens. | High | High |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for H Antigen Detection in FFPE Tissues
This protocol outlines the steps for detecting H antigen in formalin-fixed, paraffin-embedded tissue sections using an anti-H monoclonal antibody.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-H monoclonal antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate the sections by sequential 5-minute incubations in 100%, 95%, 80%, and 70% ethanol.
-
Rinse with deionized water.[13]
-
-
Antigen Retrieval:
-
Quenching of Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[13]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[16]
-
-
Primary Antibody Incubation:
-
Dilute the anti-H monoclonal antibody to its optimal concentration in antibody dilution buffer.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[14]
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[17]
-
-
Signal Amplification:
-
Rinse slides with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.[17]
-
-
Chromogenic Detection:
-
Rinse slides with PBS.
-
Incubate with DAB substrate solution until the desired brown color develops.[16]
-
Wash with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Immunofluorescence (IF) Protocol for H Antigen on Cultured Cells
This protocol describes the detection of H antigen on the surface of adherent cultured cells using a fluorescently labeled UEA I lectin.
Materials:
-
Adherent cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently conjugated Ulex europaeus agglutinin I (UEA I)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation and Fixation:
-
Wash the cells on coverslips three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[18]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce nonspecific binding.[19]
-
-
Lectin Staining:
-
Dilute the fluorescently conjugated UEA I to the recommended concentration in blocking buffer.
-
Incubate the cells with the diluted UEA I for 1 hour at room temperature, protected from light.[3]
-
-
Washing:
-
Wash the cells three times with PBS, protecting from light.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the staining using a fluorescence microscope with the appropriate filters.[20]
-
Flow Cytometry Protocol for H Antigen on Red Blood Cells
This protocol details the procedure for the quantitative detection of H antigen on the surface of human red blood cells.
Materials:
-
Whole blood collected in an anticoagulant tube (e.g., EDTA)
-
PBS
-
Staining buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-H monoclonal antibody or UEA I lectin
-
Isotype control (for antibody staining)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Collect 100 µL of whole blood.
-
Wash the red blood cells by adding 1 mL of PBS, centrifuging at 500 x g for 5 minutes, and discarding the supernatant. Repeat this step twice.
-
Resuspend the cell pellet in staining buffer.
-
-
Staining:
-
Aliquot approximately 1-5 x 10^5 cells into flow cytometry tubes.
-
Add the fluorochrome-conjugated anti-H antibody or UEA I lectin at the predetermined optimal concentration. For antibody staining, include an isotype control in a separate tube.
-
Incubate for 30 minutes at 4°C in the dark.[21]
-
-
Washing:
-
Add 1 mL of staining buffer to each tube and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step.
-
-
Acquisition:
-
Resuspend the cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis.[22]
-
-
Data Analysis:
-
Gate on the red blood cell population based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the gated population to quantify H antigen expression.
-
Western Blotting Protocol for H Antigen Detection
This protocol is for the detection of H antigen on glycoproteins from cell lysates.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-H monoclonal antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-H monoclonal antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Visualization of H Antigen Biosynthesis Pathway
The following diagram illustrates the simplified biosynthetic pathway of the H antigen and its subsequent conversion to A and B antigens.
Caption: Biosynthesis of H, A, and B antigens.
References
- 1. nsjbio.com [nsjbio.com]
- 2. Anti-Blood Group H antigen Antibodies | Invitrogen [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. jmitra.co.in [jmitra.co.in]
- 5. Efficacy of immunohistochemical staining in detecting Helicobacter pylori in Saudi patients with minimal and atypical infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical diagnosis of human infectious diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Frontiers | Flow cytometric detection of leukemic stem cells in Acute Myeloid Leukemia: current status and future directions [frontiersin.org]
- 9. A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells: Development and Comparison to Standard Monitoring Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High sensitivity and specificity of a new functional flow cytometry assay for clinically significant heparin-induced thrombocytopenia antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Current Flow Cytometric Assays for the Screening and Diagnosis of Primary HLH [frontiersin.org]
- 13. genscript.com [genscript.com]
- 14. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 15. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ptglab.com [ptglab.com]
- 17. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 18. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 19. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. usbio.net [usbio.net]
- 21. Protocol for flow cytometry on whole blood Clinisciences [clinisciences.com]
- 22. Flow Cytometry Blood Cell Identification - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: H Disaccharide in Diagnostic Reagent Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The H disaccharide (Fucα1,2Gal), a core carbohydrate structure, plays a pivotal role in immunology and disease diagnostics. As the precursor for the A and B blood group antigens, its detection and the quantification of enzymes that modify it are crucial for blood typing.[1] Furthermore, altered expression of H disaccharide and related glycans on cell surfaces is associated with various pathological conditions, including cancer, making it a valuable biomarker for disease diagnosis and monitoring. These application notes provide an overview of the use of H disaccharide in developing diagnostic reagents, with detailed protocols for its application in Enzyme-Linked Immunosorbent Assays (ELISA) and as a recognition element in biosensors.
Applications in Diagnostics
The primary diagnostic applications of H disaccharide revolve around two key areas:
-
Blood Group Typing: H disaccharide is the fundamental building block for the A and B antigens of the ABO blood group system. The presence or absence of specific glycosyltransferases that add N-acetylgalactosamine (for A antigen) or galactose (for B antigen) to the H disaccharide determines an individual's blood type.[1] Diagnostic assays often utilize H disaccharide as a substrate to measure the activity of these transferases in plasma or serum, allowing for sensitive determination of blood subgroups.[2]
-
Cancer Biomarker Detection: Aberrant glycosylation is a hallmark of cancer. The expression of certain carbohydrate antigens, including structures related to the H disaccharide, can be significantly altered on the surface of cancer cells. For instance, the Globo H antigen, a complex glycan containing the H disaccharide, is highly expressed on breast cancer cells.[3] This makes H disaccharide and its derivatives promising targets for cancer diagnostics and immunotherapies.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing disaccharides in diagnostic applications.
Table 1: Performance of a BRET-based Lactose (B1674315) Biosensor [4][5]
| Parameter | Value | Notes |
| Analyte | Lactose (a disaccharide) | --- |
| Half Maximal Effective Concentration (EC50) | 12 µM | In phosphate-buffered saline (PBS). |
| Limit of Detection (LOD) | 0.2 µM | Suitable for detecting residual lactose in "lactose-free" products. |
| Sensitivity Comparison | 200 times more sensitive to lactose than to glucose or galactose. | Demonstrates high selectivity. |
| BRET Ratio Decrease (at 1 mM lactose) | 27% | Indicates a strong signal response upon ligand binding. |
Table 2: Quantitative Analysis of Hyaluronic Acid (HA) Disaccharide by LC-MS/MS [6]
| Parameter | Value | Notes |
| Analyte | Hyaluronic Acid (HA) Disaccharide | --- |
| Linearity Range | 3 to 300 ng | Covers a 100-fold concentration range. |
| Limit of Detection (LOD) | 200 pg | Signal-to-noise ratio of 3:1. |
| Application | Quantification of HA in biological samples (e.g., tissues, plasma). | Found a ~75-fold increase in liver HA in a mouse model of acute liver injury. |
Experimental Protocols
Protocol 1: ELISA for Blood Group A and B Transferase Activity
This protocol describes a highly sensitive ELISA method for measuring α(1,3)-N-acetyl-D-galactosaminyltransferase (A-transferase) and α(1,3)-D-galactosyltransferase (B-transferase) activities in human plasma using an H disaccharide-based substrate.[2]
Materials:
-
Microtiter plates coated with H disaccharide covalently attached to Bovine Serum Albumin (H-disaccharide-BSA).
-
Human plasma samples.
-
UDP-GalNAc (for A-transferase assay).
-
UDP-Gal (for B-transferase assay).
-
Horseradish peroxidase (HRP)-conjugated anti-A or anti-B monoclonal antibody.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution for HRP (e.g., TMB).
-
Stop solution (e.g., 1 M H₂SO₄).
-
Plate reader.
Procedure:
-
Sample Preparation: Dilute plasma samples appropriately in a suitable buffer.
-
Enzymatic Reaction:
-
Add 50 µL of diluted plasma to the H-disaccharide-BSA coated microtiter plate wells.
-
For the A-transferase assay, add 50 µL of UDP-GalNAc solution.
-
For the B-transferase assay, add 50 µL of UDP-Gal solution.
-
Incubate the plate at 37°C for a specified time (e.g., 2-4 hours) to allow the transferases to add the sugar moiety to the H disaccharide.
-
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Antibody Incubation:
-
Add 100 µL of HRP-conjugated anti-A monoclonal antibody (for A-transferase assay) or anti-B monoclonal antibody (for B-transferase assay) to each well.
-
Incubate at room temperature for 1 hour.
-
-
Washing: Repeat the washing step as in step 3.
-
Detection:
-
Add 100 µL of HRP substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the transferase activity.
Protocol 2: General Workflow for Disaccharide Analysis by LC-MS
This protocol outlines a general method for the analysis of disaccharides derived from glycosaminoglycans (GAGs), which can be adapted for H disaccharide analysis.[6][7][8]
Materials:
-
Disaccharide standards.
-
Enzymes for GAG digestion (e.g., heparinases, chondroitinases).
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup.
-
LC-MS system (e.g., with an ion trap or triple quadrupole mass spectrometer).
-
Reversed-phase C18 column or a porous graphitic carbon column.
-
Mobile phase A: Water/acetonitrile (B52724) (e.g., 85:15 v/v) with buffer (e.g., 12 mM tributylamine (B1682462) and 38 mM NH₄OAc, pH 6.5).[7]
-
Mobile phase B: Water/acetonitrile (e.g., 35:65 v/v) with the same buffer.[7]
Procedure:
-
Sample Preparation and Enzymatic Digestion:
-
Isolate GAGs from biological samples (e.g., serum, tissue).
-
Perform exhaustive enzymatic digestion to release disaccharides.
-
-
Sample Cleanup:
-
Use SPE to purify the disaccharide samples. For instance, heparin/HS-derived disaccharides can be eluted with different percentages of acetonitrile (ACN).[8]
-
-
LC Separation:
-
Inject the purified disaccharide sample into the LC system.
-
Use a gradient elution to separate the different disaccharides. For example, a gradient of 0% B for 20 minutes, followed by 0-50% B over 25 minutes at a flow rate of 10 µL/min.[7]
-
-
MS Detection:
-
The column effluent is introduced into the electrospray ionization (ESI) source of the mass spectrometer.
-
Detect the disaccharides in negative ion mode.
-
Quantification can be achieved by integrating the peak area of the extracted ion chromatogram (XIC) for each disaccharide.[8]
-
Visualizations
Caption: Biosynthesis pathway of A and B blood group antigens from the H disaccharide precursor.
Caption: General experimental workflow for a disaccharide-based ELISA.
Caption: Logical relationship in a disaccharide-based electrochemical biosensor.
References
- 1. Blood Group Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Sensitive Enzyme-Linked Immunosorbent Assay Method for Blood-Group A and B Transferase Activities using H-Disaccharide. | Semantic Scholar [semanticscholar.org]
- 3. Glycan microarray of Globo H and related structures for quantitative analysis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Sensitive and Selective Biosensor for a Disaccharide Based on an AraC-Like Transcriptional Regulator Transduced with Bioluminescence Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utility of Authentic 13C‐Labeled Disaccharide to Calibrate Hyaluronan Content Measurements by LC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Compositional Analysis of Heparin/Heparan Sulfate-Derived Disaccharides from Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fucosyltransferase Activity for H Antigen Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of the H antigen.
Frequently Asked Questions (FAQs)
Q1: Which fucosyltransferases are responsible for H antigen synthesis?
A1: The H antigen, characterized by a Fucα1-2Galβ-R structure, is synthesized by α1,2-fucosyltransferases.[1][2] In humans, these are primarily encoded by the FUT1 (H-transferase) and FUT2 (Secretor-transferase) genes.[3][4] FUT1 is mainly responsible for synthesizing the H antigen on red blood cells, acting on type 2 precursor chains (Galβ1-4GlcNAc-R).[5][6] FUT2 is expressed in secretory glands and is responsible for the presence of soluble H antigen in bodily fluids, acting on type 1 precursor chains (Galβ1-3GlcNAc-R).[7]
Q2: What are the essential substrates for in vitro H antigen synthesis?
A2: Two main substrates are required: a fucose donor and an acceptor substrate.
-
Donor Substrate: Guanosine diphosphate-L-fucose (GDP-fucose) is the universal fucose donor for fucosyltransferases.[8]
-
Acceptor Substrate: The acceptor must have a terminal β-galactose residue. Common acceptors include lactose (B1674315) (Galβ1-4Glc), N-acetyllactosamine (Galβ1-4GlcNAc), or oligosaccharides and glycoconjugates with a terminal Galβ1-4GlcNAc moiety.[1]
Q3: What are the optimal reaction conditions for α1,2-fucosyltransferase activity?
A3: The optimal pH for α1,2-fucosyltransferase activity is generally in the neutral to slightly acidic range, typically between 6.5 and 7.5. The optimal temperature for most mammalian fucosyltransferases is around 37°C.[9]
Q4: Do α1,2-fucosyltransferases require cofactors?
A4: Yes, many fucosyltransferases require divalent cations for optimal activity. Manganese (Mn2+) is a commonly used cofactor, often in the form of MnCl₂.[8][10] The presence of a divalent cation can significantly increase enzymatic activity.[8]
Q5: How can I purify recombinant fucosyltransferase?
A5: Recombinant fucosyltransferases are often expressed with an affinity tag, such as a polyhistidine (His)-tag.[11] This allows for a one-step purification using immobilized metal affinity chromatography (IMAC) on a nickel-nitrilotriacetic acid (Ni-NTA) resin.[12] Further purification steps, such as ion-exchange or size-exclusion chromatography, can be employed to achieve higher purity.[11][13]
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of the H antigen.
Problem 1: Low or No H Antigen Yield
| Potential Cause | Recommended Action |
| Inactive Enzyme | - Verify enzyme activity using a standard positive control assay. - Ensure proper protein folding and storage conditions (-80°C with cryoprotectants). Avoid repeated freeze-thaw cycles. - Confirm the integrity of the enzyme via SDS-PAGE.[14] |
| Suboptimal Reaction Conditions | - Optimize the pH of the reaction buffer (test a range from 6.0 to 8.0). - Optimize the reaction temperature (test a range from 25°C to 42°C).[15] - Ensure the presence of the required divalent cation (e.g., 5-20 mM MnCl₂).[10] |
| Substrate Issues | - Confirm the concentration and purity of GDP-fucose and the acceptor substrate. - High concentrations of either substrate can lead to substrate inhibition.[16] Titrate substrate concentrations to find the optimal ratio. - Ensure the acceptor substrate has an accessible terminal β-galactose. |
| Presence of Inhibitors | - Use high-purity reagents and sterile, nuclease-free water. - Be aware of potential product inhibition by GDP. Consider using a coupled-enzyme system to remove GDP as it is formed. - Heavy metal contamination can inhibit enzyme activity.[17] |
| Enzyme Instability | - Perform the reaction for a shorter duration or add fresh enzyme partway through a long incubation. - Include protease inhibitors if using a crude cell lysate as the enzyme source. |
Problem 2: Inconsistent Results Between Batches
| Potential Cause | Recommended Action |
| Enzyme Activity Variation | - Standardize the enzyme purification protocol and quantify the specific activity of each new batch. - Use a consistent enzyme concentration in all reactions. |
| Reagent Variability | - Use reagents from the same lot number whenever possible. - Prepare fresh buffers and substrate solutions for each set of experiments. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use master mixes for setting up multiple reactions to ensure consistency. |
Problem 3: Presence of Undesired Side Products
| Potential Cause | Recommended Action |
| Contaminating Enzyme Activities | - If using a crude enzyme preparation, purify the fucosyltransferase to homogeneity. - Other glycosyltransferases in the preparation may be modifying the acceptor or product. |
| Non-enzymatic Degradation | - Analyze the stability of substrates and products under the reaction conditions (pH, temperature) in the absence of the enzyme. |
Data Presentation: Reaction Parameters
Table 1: Typical Reaction Conditions for H Antigen Synthesis
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal pH can be enzyme-specific. |
| Temperature | 30°C - 42°C | 37°C is a common starting point.[9] |
| Divalent Cation | 5 - 25 mM MnCl₂ | Can increase activity up to tenfold.[8][10] |
| GDP-fucose Concentration | 0.1 - 1.0 mM | Higher concentrations may cause substrate inhibition. |
| Acceptor Substrate Concentration | 1 - 20 mM | Dependent on the specific acceptor used. |
| Enzyme Concentration | 0.1 - 10 µg/mL | Should be optimized for each enzyme preparation. |
| Incubation Time | 1 - 24 hours | Monitor product formation over time to determine the optimal duration. |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Recombinant FUT1
-
Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with the FUT1 expression vector.
-
Culture Growth: Grow a starter culture overnight, then inoculate a larger volume of expression medium. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression with IPTG (e.g., 0.1 mM) and continue to grow at a lower temperature (e.g., 25°C) for several hours or overnight.[18]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
IMAC Purification:
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the His-tagged FUT1 with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
-
Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and 10% glycerol).
-
Quantification and Storage: Determine the protein concentration (e.g., by Bradford assay), aliquot, and store at -80°C.
Protocol 2: In Vitro H Antigen Synthesis and Analysis
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows (example for a 50 µL reaction):
-
5 µL of 10x Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MnCl₂)
-
5 µL of 10 mM GDP-fucose (final concentration 1 mM)
-
10 µL of 50 mM N-acetyllactosamine (final concentration 10 mM)
-
X µL of purified FUT1 enzyme (optimize amount)
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 2 hours).
-
Reaction Termination: Terminate the reaction by boiling for 5 minutes or by adding an equal volume of ice-cold water.
-
Analysis:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate and develop using an appropriate solvent system (e.g., i-PrOH/H₂O/NH₄OH = 7:3:2).[9] Visualize the spots with an appropriate stain.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, separate the reaction products by HPLC on a suitable column (e.g., an anion-exchange or reversed-phase column).[19] Monitor the elution profile and quantify the product peak area.
-
Visualizations
Caption: Workflow for H antigen synthesis.
Caption: Troubleshooting low H antigen yield.
References
- 1. Restoration of alpha(1,2) fucosyltransferase activity decreases adhesive and metastatic properties of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]
- 3. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. FUT1 mutations responsible for the H-deficient phenotype in the Polish population, including the first example of an abolished start codon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning, Expression, and Functional Characterization of FUT1, a Key Gene for Histo-Blood Group Antigens Synthesis in Crassostrea gigas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | FUT1 transfers Fuc to Type 2 chains to form H antigen-RBC [reactome.org]
- 7. ABO blood group antigens and differential glycan expression: Perspective on the evolution of common human enzyme deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a GDP-L-fucose:polypeptide fucosyltransferase and enzymatic addition of O-linked fucose to EGF domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of WbiQ: an α1,2-Fucosyltransferase from Escherichia coli O127:K63(B8), and Synthesis of H-Type 3 Blood Group Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to improve the yield of synthetic blood group H disaccharide
Technical Support Center: Synthesis of Blood Group H Disaccharide
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to improve the yield of synthetic this compound (Fucα1-2Gal).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of the this compound synthesis?
The yield is primarily influenced by the choice of the fucosyl donor and the galactose acceptor, the type of promoter or catalyst used, and the reaction conditions such as solvent, temperature, and reaction time. The nature of the protecting groups on both the donor and acceptor molecules also plays a crucial role in the stereoselectivity and overall success of the glycosylation reaction.
Q2: Which fucosyl donors are most commonly used and why?
Fucosyl halides, such as fucosyl fluoride, and thioglycosides are among the most common donors. Fucosyl halides are highly reactive, while thioglycosides offer a good balance of stability for storage and reactivity that can be finely tuned by the choice of promoter. The selection often depends on the specific galactose acceptor being used and the desired stereochemical outcome (α-linkage).
Q3: How does the choice of promoter affect the glycosylation reaction?
The promoter is essential for activating the fucosyl donor. For thioglycoside donors, common promoters include N-Iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like trifluoromethanesulfonic acid (TfOH). The promoter system's strength and concentration must be optimized to ensure efficient activation without causing degradation of the reactants or anomerization (formation of the undesired β-linkage).
Q4: What are typical yields for the synthesis of the this compound?
Yields can vary significantly based on the methodology. Reported yields for the α-glycosylation of galactose acceptors with fucosyl donors typically range from 60% to over 90% under optimized conditions. The specific yield is highly dependent on the scale of the reaction and the purity of the starting materials.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of the this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Promoter/Catalyst: The promoter may have degraded due to moisture or improper storage. 2. Poor Donor/Acceptor Reactivity: The protecting groups on the donor or acceptor may be sterically hindering the reaction. 3. Sub-optimal Reaction Temperature: The reaction may require more or less thermal energy for activation. | 1. Use Freshly Prepared/Purified Promoter: Ensure the promoter (e.g., NIS) is pure and the co-catalyst (e.g., TfOH) is not expired. 2. Re-evaluate Protecting Group Strategy: Consider alternative protecting groups that may offer less steric hindrance at the reaction sites. 3. Optimize Temperature: Run small-scale test reactions at different temperatures (e.g., -40°C, -20°C, 0°C) to find the optimal condition. |
| Formation of β-anomer (Incorrect Stereochemistry) | 1. Non-participating Solvent: Solvents like dichloromethane (B109758) (DCM) or toluene (B28343) do not assist in directing the stereochemistry, potentially leading to a mix of anomers. 2. High Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may not be the desired α-anomer. | 1. Use an Ether-based Solvent: Solvents like diethyl ether can sometimes favor the formation of the α-anomer through an SN2-like displacement. 2. Lower the Reaction Temperature: Performing the reaction at lower temperatures often enhances stereoselectivity. |
| Presence of Multiple Side Products | 1. Donor or Acceptor Degradation: The reaction conditions may be too harsh, causing the breakdown of starting materials. 2. Orthoester Formation: If a participating protecting group (e.g., an acetyl group) is present at the C2 position of the donor, it can lead to the formation of a stable orthoester side product. | 1. Reduce Promoter Concentration or Reaction Time: Titrate the amount of promoter to find the minimum required for efficient reaction and shorten the reaction time. 2. Use a Non-participating Protecting Group: Employ a protecting group like an ether (e.g., benzyl) at the C2 position of the fucosyl donor to prevent orthoester formation. |
| Difficult Purification | 1. Co-elution of Product and Unreacted Acceptor: The polarity of the desired disaccharide product and the starting galactose acceptor can be very similar. 2. Presence of Promoter-related Byproducts: Byproducts from the promoter system can complicate column chromatography. | 1. Optimize TLC/Column Chromatography System: Test various solvent systems (e.g., different ratios of hexane/ethyl acetate (B1210297) or toluene/acetone) to achieve better separation. 2. Aqueous Work-up: Perform an aqueous wash (e.g., with sodium thiosulfate (B1220275) solution to quench iodine) before chromatography to remove many of the promoter-related impurities. |
Quantitative Data Summary: Glycosylation Yields
The following table summarizes reported yields for the synthesis of the this compound using different fucosyl donors and galactose acceptors under various conditions.
| Fucosyl Donor | Galactose Acceptor | Promoter System | Solvent | Temp. (°C) | Yield (%) |
| 2,3,4-Tri-O-benzyl-L-fucosyl thiophenyl | Methyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside | NIS / TfOH | CH₂Cl₂ | -20 | ~75 |
| Per-O-acetylated Fucosyl Bromide | 1,6-Anhydro-2,3-O-isopropylidene-β-D-galactopyranose | Silver Triflate | CH₂Cl₂ | -40 | ~68 |
| 2,3,4-Tri-O-benzyl-L-fucosyl fluoride | Benzyl 2,3,4-tri-O-benzyl-β-D-galactopyranoside | SnCl₂ / AgClO₄ | Et₂O | 0 | ~85 |
| Phenyl 2,3,4-tri-O-benzyl-1-thio-L-fucopyranoside | Methyl 3,4,6-tri-O-benzyl-β-D-galactopyranoside | DMTST | Toluene | -15 | ~91 |
Note: Yields are approximate and can vary based on reaction scale and specific laboratory conditions. DMTST = Dimethyl(methylthio)sulfonium trifluoromethanesulfonate.
Key Experimental Protocol
Synthesis of Methyl 2-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl)-3,4,6-tri-O-benzyl-β-D-galactopyranoside
This protocol describes a common method for synthesizing a protected form of the this compound using a thioglycoside donor.
Materials:
-
Phenyl 2,3,4-tri-O-benzyl-1-thio-L-fucopyranoside (Fucosyl Donor)
-
Methyl 3,4,6-tri-O-benzyl-β-D-galactopyranoside (Galactose Acceptor)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) solution (catalytic, e.g., 0.1 M in DCM)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Sodium thiosulfate (Na₂S₂O₃) solution, saturated
-
Brine solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Preparation: Add the fucosyl donor (1.2 equivalents), galactose acceptor (1.0 equivalent), and freshly activated 4 Å molecular sieves to a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Dissolve the mixture in anhydrous DCM.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40°C) using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Promoter Addition: Add NIS (1.5 equivalents) to the stirred mixture.
-
Initiation: After stirring for 10 minutes, add the catalytic TfOH solution dropwise until the reaction initiates (as monitored by TLC).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the acceptor is consumed, quench the reaction by adding triethylamine (B128534) or pyridine, followed by dilution with DCM.
-
Work-up:
-
Filter the mixture through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate sequentially with a saturated Na₂S₂O₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., 10% to 30% ethyl acetate in hexane) to isolate the desired disaccharide.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Visualizations
Below are diagrams illustrating the key experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in disaccharide synthesis.
Technical Support Center: Troubleshooting Low Solubility of Fucosyltransferase in E. coli
Welcome to the technical support center for troubleshooting issues related to the expression of fucosyltransferase in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges with fucosyltransferase solubility during recombinant protein production.
Frequently Asked Questions (FAQs)
Q1: My fucosyltransferase is expressed, but it's completely insoluble and forms inclusion bodies. What is the first thing I should try?
A1: The formation of insoluble inclusion bodies is a frequent challenge when overexpressing recombinant proteins in E. coli.[1] The initial and often most effective strategy is to optimize the expression conditions. Lowering the induction temperature is a critical first step.
High expression temperatures can lead to rapid protein synthesis, overwhelming the cellular folding machinery and promoting aggregation.[2] By reducing the temperature, you slow down the rate of protein synthesis, which can allow more time for proper folding.[2]
Recommended First Steps:
-
Lower Induction Temperature: After inducing with IPTG (or another appropriate inducer), reduce the cultivation temperature to a range of 18-25°C.[1] In some cases, temperatures as low as 4°C for extended periods (48-72 hours) have been shown to significantly increase the yield of soluble protein.[3]
-
Reduce Inducer Concentration: High concentrations of the inducer can lead to a very high rate of transcription and translation, which can overwhelm the cell's folding capacity. Try reducing the IPTG concentration to a range of 0.1-0.5 mM.[4]
Q2: I've tried lowering the temperature and inducer concentration, but my fucosyltransferase is still largely insoluble. What are my next options?
A2: If optimizing basic expression conditions is insufficient, the next step involves modifying the cellular environment to be more conducive to proper protein folding. This can be achieved through the co-expression of molecular chaperones or the addition of chemical chaperones and osmolytes to the culture medium.
-
Co-expression of Molecular Chaperones: Chaperones are proteins that assist in the correct folding of other proteins and prevent aggregation.[5] Co-expressing chaperone systems like GroEL-GroES or DnaK-DnaJ-GrpE can significantly enhance the solubility of target proteins.[6][7] Several commercially available plasmids contain these chaperone genes under the control of an inducible promoter, allowing for their simultaneous expression with your fucosyltransferase.
-
Supplementation with Osmolytes and Chemical Chaperones: Osmolytes are small molecules that accumulate in cells in response to stress and can help stabilize proteins.[8] Adding osmolytes such as sorbitol, glycine (B1666218) betaine, glycerol, or arginine to the growth media can improve the solubility of recombinant proteins.[9]
Q3: My fucosyltransferase is toxic to the E. coli cells, leading to poor growth and low yield. How can I address this?
A3: Protein toxicity is another common issue. This can often be managed by tightening the regulation of protein expression and choosing an appropriate host strain.
-
Use a Tightly Regulated Promoter: If you are using a leaky promoter, there may be a basal level of fucosyltransferase expression that is toxic to the cells even before induction. Switching to an expression system with tighter regulation, such as the pBAD system (arabinose-inducible), can be beneficial.[4]
-
Choose a Suitable Host Strain: Strains like BL21(DE3) are commonly used due to their reduced protease activity.[1] For toxic proteins, consider using strains like C41(DE3) or C43(DE3), which have mutations that allow them to tolerate the expression of some toxic proteins.
-
Add Glucose to the Medium: Supplementing the medium with 1% glucose can help to repress the lac promoter, further reducing basal expression levels before induction.[4]
Q4: I have a large amount of fucosyltransferase in inclusion bodies. Is it possible to recover active protein from these?
A4: Yes, it is often possible to recover active protein from inclusion bodies through a process of solubilization and refolding. This typically involves:
-
Isolation and Washing of Inclusion Bodies: The first step is to lyse the E. coli cells and pellet the dense inclusion bodies by centrifugation.[10] The inclusion body pellet is then washed, often with buffers containing detergents like Triton X-100, to remove contaminating proteins and membrane components.[11][12]
-
Solubilization: The washed inclusion bodies are solubilized using strong denaturing agents like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride (Gnd-HCl) to unfold the aggregated protein.[10]
-
Refolding: The denatured protein is then refolded into its active conformation. This is the most challenging step and often requires extensive optimization. Common methods include dialysis, rapid dilution, or chromatography to gradually remove the denaturant, allowing the protein to refold. The refolding buffer often contains additives to aid the process, such as L-arginine to suppress aggregation.
Q5: Can adding L-fucose to the culture medium improve the solubility of fucosyltransferase?
A5: The addition of L-fucose to the culture medium is primarily discussed in the context of providing the substrate for fucosylation reactions in whole-cell biocatalysis or as a therapeutic agent in certain metabolic disorders.[13][14] While some substrates can act as chemical chaperones and stabilize the enzyme, the direct effect of L-fucose on improving the solubility of recombinant fucosyltransferase during expression in E. coli is not as well-documented as other methods like lowering temperature or co-expressing chaperones. However, for some fucosyltransferases, the presence of their substrate or a substrate analog might help in achieving a more stable, properly folded conformation. It could be considered as a variable in optimization screens but should be secondary to more established methods.
Troubleshooting Guides
Guide 1: Optimizing Expression Conditions
This guide provides a systematic approach to optimizing the expression conditions to enhance the soluble expression of fucosyltransferase.
Experimental Workflow for Optimizing Expression Conditions
Caption: Workflow for optimizing fucosyltransferase expression.
Data Presentation: Temperature and Inducer Concentration Effects
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Condition 3 (Low Temp) | Expected Outcome |
| Induction Temperature | 37°C | 25°C | 18°C | Lower temperatures often increase the proportion of soluble protein.[4] |
| Induction Time | 3-4 hours | 5-6 hours | Overnight | Longer induction times are needed at lower temperatures.[4] |
| IPTG Concentration | 1.0 mM | 0.5 mM | 0.1 mM | Reduced inducer concentration can slow protein synthesis, aiding folding.[4] |
| Soluble Fucosyltransferase | Low | Moderate | High | A combination of low temperature and reduced inducer concentration is often optimal. |
Experimental Protocol: Small-Scale Expression Trials
-
Inoculation: Inoculate 5 mL of LB medium (with the appropriate antibiotic) with a single colony of E. coli transformed with your fucosyltransferase expression plasmid. Grow overnight at 37°C with shaking.
-
Secondary Culture: The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with 500 µL of the overnight culture.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Split the culture into different flasks for each test condition. Induce protein expression by adding IPTG to the final desired concentration and move the cultures to shakers at the respective test temperatures.
-
Harvesting: After the induction period, harvest 1 mL of each culture by centrifugation.
-
Lysis and Fractionation: Resuspend the cell pellet in 100 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, with lysozyme (B549824) and DNase). Lyse the cells by sonication or freeze-thaw cycles.
-
Separation: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 15-20 minutes at 4°C. The supernatant is the soluble fraction, and the pellet contains the insoluble fraction (including inclusion bodies).
-
Analysis: Resuspend the insoluble pellet in a volume of buffer equal to the soluble fraction. Analyze both fractions by SDS-PAGE to determine the amount of soluble fucosyltransferase.
Guide 2: Utilizing Chaperones and Additives
This guide details the use of molecular chaperones and media additives to improve fucosyltransferase solubility.
Logical Flow for Chaperone and Additive Strategies
Caption: Decision tree for using chaperones and additives.
Data Presentation: Common Media Additives for Improved Solubility
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Sorbitol | 0.5 M - 1.0 M | Osmolyte that stabilizes protein native states. | [9] |
| Glycine Betaine | 1 mM - 2.5 mM | Osmoprotectant that aids in protein folding. | [9] |
| Glycerol | 0.4% - 2% | Osmolyte that promotes protein stability. | [9] |
| L-Arginine | 0.2 M - 0.4 M | Can suppress protein aggregation. | [9] |
| Trehalose | 1 M | Can enhance the effect of other osmolytes. | [15] |
Experimental Protocol: Chaperone Co-expression
-
Transformation: Co-transform your E. coli expression host with your fucosyltransferase plasmid and a compatible chaperone-encoding plasmid (e.g., pG-KJE8, which expresses DnaK-DnaJ-GrpE and GroES-GroEL). Ensure the plasmids have different antibiotic resistance markers.
-
Culture and Growth: Grow the co-transformed cells in a medium containing both antibiotics.
-
Chaperone Induction: Induce the expression of the chaperones according to the plasmid manufacturer's instructions (this may involve a different inducer, like L-arabinose, and is often done 30-60 minutes before inducing the target protein).
-
Target Protein Induction: Induce the expression of your fucosyltransferase as previously optimized (ideally at a lower temperature).
-
Harvesting and Analysis: Harvest the cells and analyze the soluble and insoluble fractions by SDS-PAGE as described in Guide 1.
Guide 3: Inclusion Body Solubilization and Refolding
This guide provides a general workflow for recovering fucosyltransferase from inclusion bodies.
Workflow for Inclusion Body Processing
Caption: Step-by-step process for inclusion body refolding.
Experimental Protocol: Inclusion Body Solubilization and Refolding
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Lyse the cells thoroughly using a sonicator or a French press.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.[10]
-
Washing: Resuspend the inclusion body pellet in a wash buffer containing a mild detergent (e.g., lysis buffer with 1-2% Triton X-100) to remove membrane proteins and other contaminants.[11] Repeat the centrifugation and washing steps at least twice.
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8 M urea, 10 mM DTT). Incubate at room temperature with gentle agitation for 1-2 hours until the pellet is fully dissolved.
-
Clarification: Centrifuge the solubilized sample at high speed to pellet any remaining insoluble material. The supernatant contains the denatured fucosyltransferase.
-
Refolding by Dialysis: Place the solubilized protein in dialysis tubing and dialyze against a series of buffers with decreasing concentrations of the denaturant. A typical dialysis scheme might be against a buffer with 4M urea, then 2M urea, 1M urea, and finally no urea. The refolding buffer should be at a slightly alkaline pH (8.0-8.5) and may contain additives like 0.4 M L-arginine to prevent aggregation.
-
Analysis of Refolded Protein: After dialysis, centrifuge the sample to remove any precipitated protein. Analyze the soluble fraction for fucosyltransferase activity and by SDS-PAGE to confirm recovery.
This technical support center provides a structured approach to troubleshooting the low solubility of fucosyltransferase expressed in E. coli. By systematically working through these FAQs and guides, researchers can identify the likely cause of their solubility issues and implement effective solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 3. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Osmotic Stress and Heat Shock in Recombinant Protein Overexpression and Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Additivities for Soluble Recombinant Protein Expression in Cytoplasm of Escherichia coli [mdpi.com]
- 10. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 11. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. L-Fucose treatment of FUT8-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A spoonful of L‐fucose—an efficient therapy for GFUS‐CDG, a new glycosylation disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Glycan Analysis & Fucose Migration
Welcome to the technical support center for glycan analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent fucose migration during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is fucose migration in mass spectrometry?
A1: Fucose migration is an intramolecular rearrangement that occurs in the gas phase during mass spectrometry analysis of fucosylated glycans.[1][2] This phenomenon involves the transfer of a fucose residue from its native position to another location on the glycan backbone. This rearrangement can lead to the generation of misleading fragment ions, potentially resulting in incorrect structural assignment of the glycan.[1][3]
Q2: When does fucose migration typically occur?
A2: Fucose migration is most commonly observed during collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments when analyzing protonated glycan ions ([M+H]⁺).[1] However, studies have shown that it can also occur in intact glycan ions even without collisional activation, suggesting a low energy barrier for this process.[1][4]
Q3: What are the primary drivers of fucose migration?
A3: The presence of a mobile proton is a key prerequisite for fucose migration.[5] The proton can facilitate the cleavage and reformation of glycosidic bonds, allowing the fucose residue to move. The energy applied during CID experiments also promotes this rearrangement.
Q4: Can fucose migration be prevented?
A4: Yes, several strategies can effectively prevent or significantly reduce fucose migration. These include:
-
Permethylation: Chemical derivatization of the glycan by replacing all active hydrogens with methyl groups stabilizes the glycan structure and has been shown to eliminate fucose migration.[6]
-
Analysis of Sodiated Ions: Analyzing glycans as sodium adducts ([M+Na]⁺) instead of protonated ions ([M+H]⁺) prevents fucose migration as it immobilizes the positive charge.[7][8]
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge, allowing for the differentiation of isomeric glycans, including those that are products of fucose migration.[9]
Troubleshooting Guide
Problem: My MS/MS spectra of a fucosylated glycan show unexpected fragment ions, suggesting a different fucosylation pattern than expected.
| Possible Cause | Suggested Solution |
| Fucose Migration | This is a likely cause, especially if you are analyzing protonated ions ([M+H]⁺) using CID. The energy from the collision can induce the fucose residue to move to a different position on the glycan before fragmentation, leading to fragment ions that do not represent the original structure. |
| Incorrect Structural Assignment | The initial structural assignment of your glycan may be incorrect. |
Troubleshooting Steps:
-
Confirm the Possibility of Fucose Migration:
-
Are you analyzing protonated species ([M+H]⁺)?
-
Are you using Collision-Induced Dissociation (CID) for fragmentation?
-
If yes to both, fucose migration is a strong possibility.
-
-
Implement a Prevention Strategy:
-
Switch to Sodiated Adducts: Modify your sample preparation and mass spectrometry settings to analyze the sodiated form of the glycan ([M+Na]⁺). This is often the simplest and most effective solution. (See Experimental Protocol 2)
-
Perform Permethylation: If analyzing sodiated adducts is not feasible or does not resolve the issue, consider permethylating your glycan sample. This chemical derivatization is highly effective at preventing fucose migration. (See Experimental Protocol 1)
-
Utilize Ion Mobility Spectrometry (IMS): If available, use an IMS-MS system. This can help to separate the true isomer from any rearranged isomers formed in the gas phase. (See Experimental Protocol 3)
-
-
Re-evaluate Your Data:
-
After implementing one of the prevention strategies, re-acquire and re-analyze your MS/MS data.
-
If the unexpected fragments are no longer present, this confirms that fucose migration was the issue.
-
If the spectral pattern remains unchanged, you may need to reconsider the initial structural assignment of your glycan.
-
Data Presentation: Propensity for Fucose Migration
The following table summarizes the relative propensity for fucose migration under different analytical conditions based on current literature. While direct quantitative comparisons are not always published, the qualitative difference is significant and well-documented.
| Analytical Condition | Propensity for Fucose Migration | Rationale |
| Protonated Ions ([M+H]⁺) with CID | High | The mobile proton facilitates the rearrangement, and the collisional energy provides the activation energy for the migration to occur.[5] |
| Sodiated Ions ([M+Na]⁺) with CID | Negligible to None | The sodium ion is less mobile than a proton and remains associated with the glycan, which prevents the rearrangement mechanism.[7][8] |
| Permethylated Glycans (as [M+Na]⁺) with CID | Negligible to None | Permethylation stabilizes the glycosidic linkages by replacing acidic protons with methyl groups, which has been shown to preclude fucose migration.[6] |
Experimental Protocols
Experimental Protocol 1: Permethylation of N-Glycans
This protocol is a common method for derivatizing glycans to improve ionization efficiency and prevent fucose migration.
Materials:
-
Dried glycan sample
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Iodomethane (B122720) (Methyl Iodide)
-
Water (Milli-Q or equivalent)
-
Sep-Pak C18 cartridges
Procedure:
-
Sample Preparation: Ensure the glycan sample is completely dry in a microfuge tube.
-
Reagent Preparation:
-
Prepare a slurry of NaOH in DMSO.
-
-
Permethylation Reaction:
-
Add the NaOH/DMSO slurry to the dried glycan sample.
-
Add iodomethane to the mixture.
-
Vortex the reaction mixture vigorously for 10-30 minutes at room temperature.
-
-
Quenching the Reaction:
-
Carefully quench the reaction by the dropwise addition of water.
-
-
Extraction of Permethylated Glycans:
-
Add dichloromethane to the quenched reaction mixture and vortex to extract the permethylated glycans into the organic phase.
-
Centrifuge to separate the phases and carefully remove the upper aqueous layer.
-
Wash the organic layer with water several times.
-
Dry the organic layer under a stream of nitrogen or using a vacuum concentrator.
-
-
Purification:
-
Resuspend the dried, permethylated glycans in methanol.
-
Purify the sample using a Sep-Pak C18 cartridge conditioned with methanol and water.
-
Wash the cartridge with water to remove salts and other impurities.
-
Elute the permethylated glycans with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Final Preparation:
-
Dry the eluted sample and reconstitute in a suitable solvent for mass spectrometry analysis.
-
Experimental Protocol 2: Analysis of Sodiated Glycans by MALDI-TOF MS
This protocol outlines the general steps for preparing and analyzing glycans as sodium adducts.
Materials:
-
Glycan sample
-
MALDI Matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)
-
Sodium chloride (NaCl) solution (e.g., 1 mM in water)
-
Solvents for matrix preparation (e.g., acetonitrile, water, 0.1% TFA)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation:
-
Prepare a saturated solution of the chosen MALDI matrix in an appropriate solvent mixture (e.g., acetonitrile/water with 0.1% TFA).
-
For enhanced sodium adduct formation, the matrix solution can be supplemented with NaCl.
-
-
Sample-Matrix Deposition (Dried-Droplet Method):
-
Mix the glycan sample solution with the matrix solution in a 1:1 ratio.
-
Spot approximately 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
-
MALDI-TOF MS Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire data in positive ion mode.
-
Look for the [M+Na]⁺ ion as the primary species of interest. The corresponding [M+K]⁺ adduct may also be present at a lower intensity.
-
Experimental Protocol 3: Ion Mobility Spectrometry (IMS) for Fucosylated Glycans
This protocol provides a general workflow for using IMS to analyze fucosylated glycans and identify potential migration.
Workflow:
-
Sample Introduction: Introduce the glycan sample into the mass spectrometer using an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Ion Selection: Select the precursor ion of interest (the fucosylated glycan) in the quadrupole.
-
Ion Mobility Separation: The selected ions are introduced into the ion mobility cell. Here, they are separated based on their drift time through a buffer gas, which is influenced by their size, shape, and charge. Isomeric glycans, including those resulting from fucose migration, will have different drift times.
-
Fragmentation (Optional): After ion mobility separation, the mobility-separated ions can be subjected to fragmentation (e.g., CID).
-
Mass Analysis: The ions and their fragments are then analyzed by the mass analyzer (e.g., TOF).
-
Data Analysis:
-
Examine the arrival time distribution (ATD) for the precursor ion. The presence of multiple features in the ATD can indicate the presence of more than one isomer, potentially arising from fucose migration.
-
By comparing the drift times of your sample with known standards, you can distinguish between different fucosylation isomers.
-
Visualizations
Caption: Factors leading to fucose migration in mass spectrometry.
References
- 1. Fucose Migration in Intact Protonated Glycan Ions - A Universal Phenomenon in Mass Spectrometry • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural separations by Ion Mobility-MS for Glycomics and Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific binding in glycan array experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of non-specific binding in glycan array experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of glycan array experiments?
A1: Non-specific binding refers to the interaction of the analyte (e.g., protein, antibody, or cell) with the microarray surface or other components of the array in a manner that is not dependent on the specific glycan structures printed on the array. This can be caused by hydrophobic interactions, electrostatic forces, or aggregation of the analyte.
Q2: What are the consequences of high non-specific binding?
A2: High non-specific binding can lead to a number of issues, including:
-
High background fluorescence: This can obscure true positive signals, making data analysis difficult and unreliable.
-
False-positive results: The analyte may appear to bind to glycans it has no real affinity for.
-
Inaccurate quantification of binding: The signal from non-specific binding can artificially inflate the measured signal for true binding events, leading to incorrect affinity calculations.
-
Reduced signal-to-noise ratio: This makes it challenging to distinguish weak but specific interactions from the background noise.
Q3: What are the primary causes of non-specific binding?
A3: The main culprits behind non-specific binding include:
-
Inadequate blocking: The blocking agent may not have effectively coated all unoccupied sites on the microarray surface.
-
Suboptimal buffer composition: The pH, ionic strength, or presence/absence of detergents in the assay and wash buffers can significantly influence non-specific interactions.
-
Sample quality: Aggregated proteins or contaminants in the sample can stick to the array surface.
-
Analyte properties: Some proteins are inherently "sticky" due to their physicochemical properties.
-
Improper washing: Insufficient or overly harsh washing steps can either fail to remove non-specifically bound molecules or disrupt specific interactions.
Q4: How can I determine if I have a non-specific binding problem?
A4: Several indicators can point to a non-specific binding issue:
-
High signal in negative control spots: Spots containing no glycans or a non-binding control substance show high fluorescence.
-
Uniformly high background across the entire array: The area between the glycan spots has a high signal.
-
Inconsistent results between replicate experiments: High variability can sometimes be attributed to inconsistent non-specific binding.
-
Binding to a large, structurally diverse set of glycans without a clear consensus motif.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to troubleshooting and mitigating high background and non-specific binding in your glycan array experiments.
Step 1: Evaluate and Optimize Blocking
The first line of defense against non-specific binding is effective blocking of the microarray surface.
Issue: Incomplete or ineffective blocking.
Solutions:
-
Choice of Blocking Agent: The most common blocking agent is Bovine Serum Albumin (BSA). However, other options may be more effective for your specific application. Consider trying casein, non-fat dry milk, or commercially available protein-free blocking buffers.[1][2]
-
Concentration of Blocking Agent: Ensure you are using the recommended concentration of your blocking agent. For BSA, a concentration of 1-3% in your blocking buffer is typical.[3]
-
Incubation Time and Temperature: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) to ensure complete surface coverage.[3]
-
Quality of Blocking Agent: Use high-quality, immunoglobulin-free BSA to avoid cross-reactivity.[3]
Step 2: Optimize Buffer Composition
The composition of your assay and wash buffers plays a critical role in controlling non-specific interactions.
Issue: Buffer conditions promoting non-specific binding.
Solutions:
-
Add a Detergent: Including a non-ionic detergent like Tween 20 in your assay and wash buffers can help to reduce hydrophobic interactions. A concentration of 0.05% is commonly used and has been shown to be effective without significantly impacting specific binding.[4]
-
Adjust Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your buffers can help to disrupt electrostatic interactions that contribute to non-specific binding.
-
Optimize pH: Ensure the pH of your buffers is appropriate for your analyte and does not induce aggregation or denaturation.
Step 3: Refine Washing Protocol
Proper washing is essential to remove non-specifically bound molecules without eluting specifically bound analytes.
Issue: Inadequate removal of non-specifically bound material.
Solutions:
-
Increase the Number of Washes: Instead of 3-4 washes, try 5-6 washes to more thoroughly remove unbound proteins.[3]
-
Increase Wash Duration: Extend the duration of each wash step (e.g., from 3 minutes to 5 minutes).
-
Gentle Agitation: Use a gentle orbital shaker during washing steps to improve efficiency.
Step 4: Assess and Improve Sample Quality
The quality of your analyte sample is paramount for obtaining clean data.
Issue: Aggregates or contaminants in the sample.
Solutions:
-
Centrifuge the Sample: Before applying your sample to the array, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates. Use the supernatant for your assay.[5][6][7]
-
Filter the Sample: For some samples, filtration through a low-protein-binding 0.22 µm filter may be beneficial.
-
Check for Contaminants: Ensure your sample is free from contaminants that might interfere with the assay.
Quantitative Data Summary
The following table summarizes the effectiveness of various blocking agents in reducing non-specific binding. Note that much of the direct quantitative comparison data comes from ELISA and Western Blotting, but the principles are applicable to glycan arrays.
| Blocking Agent | Typical Concentration | Reported Effectiveness in Reducing Non-Specific Binding | Source Context |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | Good | Widely used in various immunoassays. |
| Casein/Non-Fat Dry Milk | 1-5% (w/v) | Very Good (>90% inhibition reported) | ELISA[1] |
| Fish Gelatin | 0.1-1% (w/v) | Good, especially for mammalian samples to reduce cross-reactivity. | Western Blot |
| Polyethylene Glycol (PEG) | 1% (w/v) | Good, a protein-free alternative. | Microarray-based immunoassays[2] |
| Commercial Protein-Free Blockers | Varies by manufacturer | Very Good | Microarray-based immunoassays[2] |
Experimental Protocols
Protocol 1: Standard Blocking Procedure
-
Preparation: Allow the glycan array slide to equilibrate to room temperature for at least 20 minutes before opening the packaging.[5][7]
-
Buffer Preparation: Prepare a fresh solution of blocking buffer. A common choice is 1% (w/v) BSA in a phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) solution.
-
Blocking: Add the blocking buffer to each well of the microarray slide, ensuring the entire surface of the array is covered.[5]
-
Incubation: Incubate the slide in a humidified chamber for at least 1 hour at room temperature with gentle agitation.[5] For particularly problematic samples, consider a longer incubation of 2 hours or overnight at 4°C.[3]
-
Washing: After incubation, aspirate the blocking buffer from the wells. Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween 20).[5]
Protocol 2: Enhanced Washing Procedure
-
Initial Wash: After the binding incubation step, wash each well with 200 µL of wash buffer (e.g., PBST: PBS with 0.05% Tween 20).
-
Agitation: Place the slide on an orbital shaker at a low speed for 5 minutes.
-
Repeat: Aspirate the wash buffer and repeat the wash step for a total of six washes.[3]
-
Final Rinse: For the final wash, you can use a buffer without detergent (e.g., PBS) to remove any residual detergent before scanning.
-
Drying: After the final wash, gently remove the slide from the wash buffer and dry it by centrifugation in a slide holder or by using a stream of inert gas (e.g., nitrogen).
Protocol 3: Sample Preparation for Reduced Non-Specific Binding
-
Thaw Sample: Thaw your protein sample on ice.
-
Dilution: Dilute your sample to the desired working concentration in a high-quality assay buffer. This buffer should ideally contain a blocking agent (e.g., 0.1% BSA) and a non-ionic detergent (e.g., 0.05% Tween 20).
-
Centrifugation: Centrifuge the diluted sample at 14,000 x g for 10 minutes at 4°C to pellet any aggregates.[5][6][7]
-
Transfer Supernatant: Carefully transfer the supernatant to a new, clean, low-protein-binding microcentrifuge tube without disturbing the pellet.
-
Application to Array: Immediately apply the clarified sample to the blocked and washed glycan array.
Visualizations
Caption: Standard experimental workflow for a glycan microarray experiment.
Caption: A logical workflow for troubleshooting high non-specific binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Protocols in Chemical Biology Construction and Use of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impacts of Tween-20, Glycerol, and Trehalose on Hyaluronidase Activity: Insights from Microscale Thermophoresis and Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. insung.net [insung.net]
- 6. zbiotech.com [zbiotech.com]
- 7. zbiotech.com [zbiotech.com]
Improving the resolution of NMR spectra for disaccharide analysis
Welcome to the Technical Support Center for NMR-based disaccharide analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in acquiring high-resolution NMR spectra of disaccharides.
Troubleshooting Guide: Improving Spectral Resolution
Poor resolution in the NMR spectra of disaccharides is a frequent challenge, primarily due to the significant overlap of proton signals. This guide provides a systematic approach to diagnosing and resolving common issues.
Q1: Why are the peaks in my ¹H NMR spectrum of a disaccharide broad and poorly resolved?
A1: Broad peaks in NMR spectra can be attributed to several factors, ranging from sample preparation to instrument settings. The most common causes for disaccharides include:
-
Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet is a primary cause of broad peaks for all samples.[1]
-
High Sample Concentration: Elevated concentrations increase the solution's viscosity, which slows molecular tumbling and leads to broader peaks.[1] For aromatic-containing disaccharides, high concentrations can also promote aggregation through π-stacking.[1]
-
Presence of Paramagnetic Impurities: Dissolved molecular oxygen or trace metal ions can significantly shorten relaxation times, resulting in line broadening.[1]
-
Inappropriate Solvent or pH: The choice of solvent and its pH can influence the chemical exchange of hydroxyl protons and affect the overall conformation of the disaccharide, leading to broadened signals.
-
Chemical or Conformational Exchange: Disaccharides can exist in multiple conformations that are in exchange on the NMR timescale, which can lead to peak broadening.[1]
To address these issues, please refer to the troubleshooting workflow below.
Troubleshooting Workflow for Broad NMR Peaks
References
Optimizing storage and handling of synthetic blood group H disaccharide
Welcome to the technical support center for the synthetic Blood Group H disaccharide (Fuc(α1-2)Gal). This resource is designed to assist researchers, scientists, and drug development professionals in the optimal storage, handling, and utilization of this product in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the synthetic this compound?
A1: For long-term storage, it is recommended to store the lyophilized powder at 4°C. For short-term use, the product can be kept at room temperature. Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the Certificate of Analysis provided with your specific lot for the most accurate storage information.
Q2: What is the stability of the this compound in aqueous solutions?
A2: The stability of the glycosidic bond is pH and temperature-dependent. The Fuc(α1-2)Gal linkage is susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures.[1][2] It is most stable in neutral to slightly alkaline conditions (pH 7-9). Avoid prolonged exposure to acidic conditions (pH < 4) and high temperatures (> 60°C) to prevent degradation.[1]
Q3: In which solvents is the synthetic this compound soluble?
A3: As a carbohydrate, the this compound is highly soluble in aqueous buffers such as water, phosphate-buffered saline (PBS), and Tris buffers. It has limited solubility in pure organic solvents like ethanol, methanol, and acetone.[3] For applications requiring the use of organic co-solvents, it is recommended to first dissolve the disaccharide in an aqueous buffer and then gradually add the organic solvent. Dimethyl sulfoxide (B87167) (DMSO) can also be used as a solvent, but its concentration should be kept low in most biological assays to avoid detrimental effects on cellular systems.[4]
Q4: How can I detect and quantify the this compound?
A4: The this compound can be detected and quantified using several methods, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This can be performed in a competitive format where the disaccharide in the sample competes with a labeled form of the disaccharide for binding to a specific antibody.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the quantitative analysis of carbohydrates.[5]
-
Mass Spectrometry (MS): This technique can be used for both qualitative and quantitative analysis, often coupled with a chromatographic separation method like liquid chromatography (LC-MS).
Troubleshooting Guides
General Handling and Storage
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of activity or degradation of the disaccharide | Improper storage conditions (e.g., high temperature, humidity). | Store the lyophilized powder at 4°C in a desiccator. Once reconstituted, aliquot and store at -20°C or -80°C. |
| Repeated freeze-thaw cycles of the reconstituted solution. | Aliquot the reconstituted disaccharide into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Contamination of the stock solution. | Use sterile buffers and tips when handling the disaccharide solution. Filter-sterilize the reconstituted solution if necessary. |
Experimental Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal in ELISA | Degraded disaccharide due to acidic buffers or high temperatures. | Ensure all buffers are within the optimal pH range (7-9). Avoid prolonged incubation at elevated temperatures. |
| Inefficient coating of the antigen or antibody on the ELISA plate. | Optimize coating conditions (concentration, buffer, incubation time, and temperature). | |
| Insufficient washing steps, leading to high background.[6] | Increase the number of washing steps and ensure complete removal of the wash buffer between steps.[7] | |
| Inconsistent results in glycosyltransferase assays | Hydrolysis of the disaccharide acceptor in the assay buffer. | Check the pH of the assay buffer and adjust to the optimal range for the enzyme, while considering the stability of the disaccharide. |
| Presence of inhibitors in the reaction mixture. | Ensure all reagents are of high purity. If using co-solvents like DMSO, keep the final concentration low. | |
| Inaccurate quantification of the disaccharide. | Use a reliable method for quantification, such as HPAEC-PAD or a validated colorimetric assay. |
Data Presentation
Summary of Stability and Solubility
| Parameter | Condition | Recommendation/Observation | Citation |
| Long-term Storage (Lyophilized) | 4°C | Recommended for maintaining integrity. | - |
| Short-term Storage (Lyophilized) | Room Temperature | Acceptable for brief periods. | [3] |
| Storage (Reconstituted) | -20°C or -80°C | Recommended to aliquot and freeze to prevent degradation. | - |
| pH Stability | Acidic (pH < 4) | Prone to hydrolysis, especially at elevated temperatures. | [1] |
| Neutral to Alkaline (pH 7-9) | Optimal stability. | [8] | |
| Solubility | Aqueous Buffers (Water, PBS, Tris) | High | - |
| Organic Solvents (Ethanol, Methanol) | Poor | [3] | |
| DMSO | Soluble, but use with caution in biological assays. | [4] |
Experimental Protocols
Competitive ELISA for Quantification of this compound
This protocol is a general guideline and may require optimization for specific antibodies and experimental setups.
Materials:
-
96-well high-binding ELISA plate
-
Synthetic this compound standard
-
This compound conjugated to a carrier protein (e.g., BSA) for coating
-
Primary antibody specific for this compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the this compound-BSA conjugate in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[9]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[9]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[9]
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: In separate tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the free this compound standard or the unknown sample for 30 minutes at room temperature.
-
Incubation: Add 100 µL of the pre-incubated antibody-antigen mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of the Substrate Solution to each well. Incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The signal will be inversely proportional to the concentration of free this compound in the sample.
Glycosyltransferase Activity Assay (Non-Radioactive)
This protocol describes a general method for assaying a glycosyltransferase that uses the this compound as an acceptor substrate. This example utilizes a coupled-enzyme assay that detects the release of UDP.[10]
Materials:
-
Glycosyltransferase of interest
-
Synthetic this compound (acceptor substrate)
-
UDP-sugar (donor substrate, e.g., UDP-GalNAc for A-transferase)
-
Assay Buffer (optimized for the specific glycosyltransferase, typically containing a buffer, divalent cations like Mn²⁺, and other necessary components)
-
UDP detection kit (e.g., UDP-Glo™ Glycosyltransferase Assay)
-
White, opaque 96-well plates suitable for luminescence measurements
Procedure:
-
Reaction Setup: In a well of a white 96-well plate, prepare the glycosyltransferase reaction mixture. A typical 25 µL reaction might contain:
-
Assay Buffer (1x)
-
Glycosyltransferase (appropriate concentration)
-
This compound (saturating or varying concentrations for kinetics)
-
Start the reaction by adding the UDP-sugar donor substrate.
-
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
UDP Detection: Add an equal volume (25 µL) of the UDP detection reagent to each well.
-
Incubation: Incubate at room temperature for 60 minutes to allow for the conversion of UDP to a luminescent signal.[11]
-
Measurement: Read the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of UDP produced, and therefore to the activity of the glycosyltransferase.
Visualizations
Caption: Workflow for a competitive ELISA.
Caption: Glycosyltransferase assay workflow.
Caption: Troubleshooting decision tree.
References
- 1. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Blood doping - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. α-L-Fucosidases from an Alpaca Faeces Metagenome: Characterisation of Hydrolytic and Transfucosylation Potential [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]
- 11. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Refinement of Purification Methods for H Disaccharide Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of H disaccharide isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of H disaccharide isomers.
| Problem | Possible Cause | Suggested Solution |
| Poor resolution of isomers in HPLC | Inappropriate column chemistry. | For underivatized disaccharides, consider Hydrophilic Interaction Liquid Chromatography (HILIC) with an amide or amino-bonded stationary phase.[1][2] For protected or derivatized disaccharides, reversed-phase chromatography with a C18, pentafluorophenyl (PFP), or phenyl hexyl stationary phase may be more effective.[3][4][5] |
| Non-optimal mobile phase composition. | In HILIC, adjust the ratio of the aqueous and organic solvents. A higher water content generally leads to faster elution.[6] For reversed-phase, a gradient of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) in water is typically used. | |
| Anomerization leading to peak splitting. | Increase the column temperature or adjust the mobile phase pH to promote rapid interconversion of anomers, resulting in a single coalesced peak.[1][2] | |
| Co-elution of isomers with identical mass-to-charge ratios in LC-MS | Insufficient chromatographic separation. | Optimize the HPLC method as described above. Consider multidimensional chromatography for complex mixtures.[5] |
| Isomers are structurally too similar for the chosen analytical method. | Employ advanced mass spectrometry techniques such as ion mobility-mass spectrometry (IM-MS) or tandem mass spectrometry (MS/MS) with different fragmentation methods (e.g., CID, HCD, UVPD, EAD) to differentiate isomers in the gas phase.[7][8][9] | |
| Low recovery of disaccharides after solid-phase extraction (SPE) | Inappropriate SPE cartridge material. | For derivatized oligosaccharides, microcrystalline cellulose (B213188) has been shown to be an effective SPE material.[10] For smaller, hydrophilic disaccharides, desalting can be challenging with standard reversed-phase or normal-phase cartridges, leading to low recovery.[4] |
| Inefficient elution from the SPE cartridge. | Optimize the elution solvent to ensure complete recovery of the derivatized disaccharides. | |
| Inability to distinguish between linkage isomers | Standard MS/MS fragmentation does not produce unique fragment ions. | Utilize techniques like in-situ methylation followed by tandem mass spectrometry to generate characteristic marker ions for different linkage types.[11][12] Electron Activation Dissociation (EAD) can also provide distinct fragmentation patterns for linkage isomers.[9] |
| Difficulty in separating epimers | Epimers have very similar physicochemical properties. | High-resolution differential ion mobility-mass spectrometry (DMS-MS) has demonstrated the ability to separate disaccharide epimers.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for H disaccharide isomer separation?
A1: The choice of HPLC method depends on whether the disaccharides are derivatized or not. For underivatized (native) disaccharides, Hydrophilic Interaction Liquid Chromatography (HILIC) is a common starting point.[1][15] For derivatized or protected disaccharides, which are more hydrophobic, reversed-phase HPLC is generally more suitable.[4][5]
Q2: How can I improve the resolution of my disaccharide isomers in mass spectrometry?
A2: If chromatographic separation is insufficient, you can use advanced mass spectrometry techniques. Ion Mobility-Mass Spectrometry (IM-MS) separates ions based on their size, shape, and charge in the gas phase, which can resolve isomers with identical m/z ratios.[7] Tandem mass spectrometry (MS/MS) with various fragmentation techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), Ultraviolet Photodissociation (UVPD), and Electron Activation Dissociation (EAD) can generate unique fragment ions for different isomers, aiding in their differentiation.[8][9]
Q3: My reducing disaccharides show split peaks in the chromatogram. How can I fix this?
A3: Split peaks for reducing sugars are often due to the separation of α and β anomers.[1] To obtain a single, sharp peak, you can increase the column temperature or operate at a higher pH. Both conditions accelerate the rate of anomer interconversion, causing the two peaks to coalesce.[2]
Q4: What are the key considerations for sample preparation before analysis?
A4: Sample preparation is crucial for accurate analysis. For complex samples, solid-phase extraction (SPE) is often necessary to remove interfering substances like salts, which can affect chromatographic separation and mass spectrometric ionization.[2][10] If derivatization is used to enhance detection, the excess derivatization reagents must be removed, often via SPE.[10] For quantitative analysis, it is important to investigate and optimize sample handling steps to ensure the stability and recovery of the disaccharides.[16]
Q5: Can I differentiate between disaccharide isomers with different glycosidic linkages using mass spectrometry alone?
A5: Yes, it is possible. Techniques such as tandem mass spectrometry (MS/MS) can reveal structural information. For instance, in-situ methylation of disaccharides followed by MS/MS analysis can produce characteristic fragment ions that are indicative of the glycosidic linkage position.[11][12] Additionally, different fragmentation methods, like Electron Activation Dissociation (EAD), can yield distinct fragmentation patterns for linkage isomers.[9]
Experimental Protocols
Protocol 1: HILIC-MS for Underivatized Disaccharide Isomer Separation
Objective: To separate underivatized H disaccharide isomers using Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry.
Materials:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
-
HILIC column (e.g., amide-bonded silica, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Disaccharide standards
-
Sample dissolved in 50:50 acetonitrile:water
Methodology:
-
Column Equilibration: Equilibrate the HILIC column with 95% Mobile Phase B for at least 30 minutes at a flow rate of 0.3 mL/min.
-
Gradient Elution:
-
0-2 min: 95% B
-
2-15 min: Linear gradient from 95% to 60% B
-
15-17 min: Hold at 60% B
-
17-18 min: Linear gradient back to 95% B
-
18-25 min: Re-equilibrate at 95% B
-
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Range: m/z 100-1000
-
Protocol 2: Reversed-Phase HPLC for Protected Disaccharide Isomer Purification
Objective: To purify protected (e.g., acetylated, benzoylated) H disaccharide isomers using Reversed-Phase High-Performance Liquid Chromatography.
Materials:
-
HPLC system with a binary pump, autosampler, column oven, and fraction collector
-
UV detector
-
Reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Protected disaccharide mixture
Methodology:
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 70:30 A:B) for 20 minutes at a flow rate of 1.0 mL/min.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-35 min: Linear gradient from 30% to 80% B
-
35-40 min: Hold at 80% B
-
40-41 min: Linear gradient back to 30% B
-
41-50 min: Re-equilibrate at 30% B
-
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for benzoylated compounds).
-
Fraction Collection: Collect fractions corresponding to the resolved peaks for further analysis or use.
Visualizations
Caption: General workflow for the purification and analysis of H disaccharide isomers.
Caption: Troubleshooting logic for poor resolution of H disaccharide isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. Separation of hydroxyl protected heparin derived disaccharides using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Separating Sugars : Shimadzu (Nederland) [shimadzu.nl]
- 7. Ion Mobility Mass Spectrometry Analysis of Isomeric Disaccharide Precursor, Product and Cluster Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Direct Identification of Disaccharide Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry with In Situ Methylation. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers [agris.fao.org]
- 16. Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor yield in enzymatic fucosylation reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor yield or other issues with enzymatic fucosylation reactions.
Troubleshooting Guide
Problem: Low or No Fucosylation Product Detected
The complete absence or significantly low yield of the desired fucosylated product is a common issue. This guide provides a systematic approach to identify and resolve the root cause.
The following diagram outlines a logical workflow to diagnose and resolve poor fucosylation yield.
Caption: A step-by-step workflow to diagnose poor fucosylation yield.
Frequently Asked Questions (FAQs)
Enzyme-Related Issues
Q1: My fucosyltransferase has been stored for a while. How can I be sure it's still active?
A: Enzyme activity can decrease over time, even with proper storage. It is crucial to verify the activity of your fucosyltransferase before setting up a large-scale reaction.
-
Recommendation: Perform a small-scale pilot experiment with a known, reliable substrate pair and compare the results to a fresh enzyme lot or previously established benchmarks.
-
Storage: Fucosyltransferases exhibit varying stability based on storage conditions. For instance, some fructosyltransferases show a 50% reduction in residual activity after 6 days at refrigeration (4°C), while freezing can lead to a 62% reduction in activity over 11 days[1]. Always adhere to the manufacturer's storage recommendations.
Q2: Could the enzyme be inhibited by something in my reaction?
A: Yes, enzyme inhibition is a common cause of low yield. Inhibitors can be present as contaminants in your substrates or buffer components. Some fucosyltransferases are also sensitive to high concentrations of substrates (substrate inhibition) or products.[2][3]
-
Substrate Inhibition: While most glycosyltransferases show high affinity for the donor substrate, their affinity for the acceptor substrate is generally lower[4]. High concentrations of the acceptor or donor substrate can sometimes lead to non-productive binding and inhibit the reaction.
-
Product Inhibition: The accumulation of product, including the released nucleotide (e.g., GDP), can cause feedback inhibition.
-
Troubleshooting:
-
Ensure the purity of your acceptor and donor substrates.
-
Perform a substrate titration experiment to determine the optimal concentration range.
-
Consider strategies to remove inhibitory byproducts during the reaction, such as using a coupled enzyme system to regenerate the donor substrate.
-
Substrate-Related Issues
Q3: How critical is the purity and structure of my acceptor and donor substrates?
A: Extremely critical. The success of the fucosylation reaction is highly dependent on the quality of both the GDP-fucose (donor) and the acceptor molecule.
-
Acceptor Substrate: Fucosyltransferases have specific acceptor substrate requirements. For example, the human α1,6-fucosyltransferase (FUT8) requires the full GlcNAc-β1,2-Man-α1,3-Man- arm for high-affinity recognition[5]. The presence of other modifications, such as a bisecting GlcNAc, can sterically hinder the enzyme and block core fucosylation.[6][7] The reactivity of the acceptor alcohol can significantly influence both the yield and stereoselectivity of the glycosylation.[8]
-
Donor Substrate (GDP-Fucose): The stability of GDP-fucose can be a concern. Ensure it has been stored correctly and has not degraded.
-
Verification: Confirm the identity and purity of your substrates using methods like NMR or mass spectrometry.
Q4: I am performing fucosylation on a complex glycoprotein (B1211001). Why is the yield low?
A: Glycoprotein fucosylation can be challenging due to steric hindrance and the heterogeneous nature of glycans on the protein.
-
Accessibility: The glycosylation site on the protein may be sterically inaccessible to the enzyme.
-
Glycan Heterogeneity: The presence of various glycoforms on your protein means that only a subset may be suitable acceptors for the fucosyltransferase. For example, some fucosyltransferases may not be active on intact full-length N-glycans or N-glycoproteins.[9]
-
Optimization: You may need to optimize reaction conditions more extensively for glycoprotein substrates, including longer incubation times or higher enzyme concentrations. In some cases, fucosylation of a released glycan followed by enzymatic re-attachment to the protein may be a more viable strategy.
Reaction Condition Issues
Q5: What are the optimal pH and temperature for my fucosylation reaction?
A: The optimal pH and temperature are specific to the fucosyltransferase being used. Operating outside the optimal range can drastically reduce enzyme activity and stability.
-
pH: Most fucosyltransferases have a pH optimum in the neutral to slightly acidic or alkaline range. For example, some α-L-fucosidases from Bacteroides function optimally at a near-neutral pH of ~7.5, while others prefer slightly acidic conditions around pH 5.5.[10] For some enzymes, stability can drop significantly under extreme pH conditions.[11]
-
Temperature: The optimal temperature for fucosyltransferases can vary widely. While many are used at 37°C, some enzymes from thermophilic organisms can have much higher temperature optima.[10][12] It's important to note that higher temperatures can also lead to faster enzyme denaturation.[11][13]
Table 1: General Optimal Reaction Conditions for Fucosyltransferases
| Parameter | Typical Range | Recommendation |
| pH | 5.5 - 8.0[10] | Consult the enzyme's technical data sheet. Perform a pH optimization experiment if necessary. |
| Temperature | 25°C - 42°C[10] | Start with the manufacturer's recommended temperature. A temperature stability profile can be generated to find the best balance of activity and stability. |
| Incubation Time | 1 - 24 hours[14][15] | Perform a time-course experiment to determine the optimal reaction time. |
Note: These are general ranges. The optimal conditions for your specific enzyme may differ.
Q6: Can any components of my buffer be causing issues?
A: Yes, certain ions or additives can influence enzyme activity.
-
Metal Ions: Some fucosyltransferases may require divalent cations like Mn²⁺ or Mg²⁺ for activity, while others can be inhibited by them. Conversely, chelating agents like EDTA could inactivate enzymes that require metal ions.
-
Additives: The presence of certain salts, like CaCl₂, has been shown to enhance the rate of transfucosylation for some α-L-fucosidases.[12]
-
Recommendation: Use a buffer system recommended by the enzyme supplier. If creating a custom buffer, ensure it is free of potential inhibitors.
Analytical and Detection Issues
Q7: I think my reaction is working, but I'm having trouble detecting the product. What can I do?
A: If you suspect the reaction is proceeding but detection is the issue, validating your analytical method is key.
-
Method Sensitivity: Ensure your analytical method (e.g., HPLC, mass spectrometry, capillary electrophoresis) is sensitive enough to detect low concentrations of your product.[16][17] For mass spectrometry, derivatization of glycans can significantly enhance detection sensitivity.[18]
-
Controls: Always run positive and negative controls. A positive control would be a reaction that has previously worked or a known standard of your product. A negative control would be a reaction mixture lacking the enzyme.
-
Alternative Methods: Consider using an orthogonal analytical method to confirm your results. Various methods exist for analyzing fucosylation, including colorimetric assays and different forms of mass spectrometry.[19][20]
Key Experimental Protocols
Protocol 1: Fucosyltransferase Activity Assay
This protocol provides a general framework for determining the activity of your fucosyltransferase.
Caption: A typical workflow for an in vitro fucosyltransferase activity assay.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), the acceptor substrate (e.g., 1 mM LacNAc), and the donor substrate (e.g., 0.5 mM GDP-Fucose).
-
Enzyme Addition: Add the fucosyltransferase enzyme to the reaction mixture to a final concentration recommended by the supplier or determined through optimization (e.g., 10 mU/mL).
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a set period (e.g., 60 minutes). It is advisable to run a time-course experiment (e.g., sampling at 15, 30, 60, 120 minutes) to ensure the reaction is in the linear range.[14]
-
Quenching: Stop the reaction by adding an equal volume of ice-cold ethanol, by boiling for 5 minutes, or by adding a specific inhibitor like EDTA if the enzyme is metal-dependent.
-
Analysis: Analyze the formation of the fucosylated product using a suitable analytical technique such as HPLC with fluorescence or UV detection, or LC-MS.[17]
Protocol 2: Analysis of Fucosylation by Mass Spectrometry
This protocol outlines a general approach for analyzing the fucosylation of a glycoprotein.
-
Sample Preparation: If starting with a complex mixture, the glycoprotein of interest may first need to be purified.
-
Glycan Release: Release the N-glycans from the protein enzymatically using PNGase F.[17][21]
-
Labeling/Derivatization (Optional but Recommended): To improve ionization efficiency in mass spectrometry, the released glycans can be derivatized with a fluorescent or charged tag.[18]
-
Purification of Glycans: Remove peptides and other contaminants, often by solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Separate the glycans using an appropriate liquid chromatography method (e.g., HILIC) coupled to a mass spectrometer.[18] The mass difference corresponding to a fucose residue (deoxyhexose) will confirm the presence and can be used to quantify the extent of fucosylation. For intact glycoproteins or large fragments, a "middle-up" approach involving digestion with an enzyme like IdeS can be used to generate smaller subunits for easier analysis.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Fucosyltransferase-specific inhibition via next generation of fucose mimetics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 5. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of substrate recognition and catalysis by fucosyltransferase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Directed evolution of an α1,3-fucosyltransferase using a single-cell ultrahigh-throughput screening method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An ESI-LC-MS Method for Haptoglobin Fucosylation Analysis in Hepatocellular Carcinoma and Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 20. mjas.analis.com.my [mjas.analis.com.my]
- 21. researchgate.net [researchgate.net]
Avoiding contamination in the synthesis of blood group antigens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of blood group antigens.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in blood group antigen synthesis?
A1: Contamination in blood group antigen synthesis can be broadly categorized into microbial and chemical contamination.
-
Microbial Contamination: This includes bacteria, fungi, and yeasts that can be introduced from various sources in the laboratory.[1] Non-sterile equipment, reagents, and poor aseptic technique are primary contributors.[1] Airborne microorganisms can also contaminate reactions that are not performed in a controlled environment like a laminar flow hood.
-
Chemical Contamination: These are impurities that can interfere with the chemical reactions involved in oligosaccharide synthesis. Common sources include:
-
Solvents and Reagents: Impurities in solvents, such as water, or degradation of reagents can lead to unwanted side reactions.
-
Cross-Contamination: Residues from previous syntheses in glassware or on automated synthesizers can contaminate the current reaction.
-
Protecting Groups: Incomplete removal or migration of protecting groups can result in a heterogeneous mixture of products.[2][3]
-
Leachables from Labware: Plasticizers or other chemicals can leach from plastic containers or tubing, especially when in contact with organic solvents.
-
Q2: How can I prevent microbial contamination in my synthesis reactions?
A2: Preventing microbial contamination requires a strict adherence to aseptic techniques and maintaining a sterile laboratory environment. Key practices include:
-
Sterile Work Area: Whenever possible, perform sensitive steps, such as reagent preparation and transfers, in a laminar flow hood.[4] Regularly disinfect work surfaces with an appropriate agent like 70% ethanol.
-
Sterile Equipment and Reagents: All glassware should be thoroughly cleaned and sterilized, either by autoclaving or dry heat.[5] Filter-sterilize heat-labile solutions through a 0.22 µm filter.
-
Good Personal Hygiene: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.[1] Change gloves frequently, especially after touching non-sterile surfaces.
-
Proper Waste Disposal: Segregate and dispose of chemical and biological waste according to institutional guidelines to prevent cross-contamination.
Q3: What are the indications of chemical contamination in my reaction?
A3: Chemical contamination can manifest in several ways:
-
Unexpected Side Products: The presence of unexpected spots on Thin Layer Chromatography (TLC) or peaks in High-Performance Liquid Chromatography (HPLC) chromatograms. Common side reactions include hydrolysis of the glycosyl donor and elimination to form glycals.[6]
-
Low Yields: Contaminants can interfere with the reaction, leading to a significant reduction in the yield of the desired product.
-
Incomplete Reactions: Monitoring the reaction may show that the starting materials are not being consumed as expected.
-
Difficult Purification: The presence of closely related impurities can make the purification of the target oligosaccharide challenging.[7]
-
Inconsistent Spectroscopic Data: NMR and mass spectrometry data may show unexpected signals or masses that do not correspond to the target molecule.
Troubleshooting Guides
Guide 1: Low Yield or Failed Glycosylation Reaction
This guide addresses troubleshooting steps when a glycosylation reaction results in a low yield or fails completely.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture Contamination | Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Store molecular sieves properly and activate before use. | Improved reaction yield and reduced hydrolysis of the glycosyl donor. |
| Inactive Promoter/Activator | Use a fresh batch of the promoter/activator. Ensure it has been stored under the recommended conditions. | Successful activation of the glycosyl donor and initiation of the glycosylation reaction. |
| Degraded Glycosyl Donor or Acceptor | Check the purity of the donor and acceptor by TLC or NMR before starting the reaction. Purify if necessary. | A clean reaction with fewer side products. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions are highly sensitive to temperature fluctuations.[8] | Increased yield and stereoselectivity of the desired product. |
| Suboptimal Stoichiometry | Vary the ratio of glycosyl donor to acceptor. An excess of the donor is often used to drive the reaction to completion. | Increased conversion of the glycosyl acceptor. |
Guide 2: Complex Product Mixture and Difficult Purification
This guide provides steps to address issues with product purity and separation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Protecting Group Removal | Extend the deprotection reaction time or use a stronger deprotection reagent. Monitor the reaction by TLC or mass spectrometry until all protecting groups are removed.[3] | A cleaner product profile with fewer partially protected intermediates. |
| Protecting Group Migration | Choose a more stable protecting group strategy for subsequent syntheses. Analyze the side products to identify the migrated group. | Formation of the desired regioisomer. |
| Formation of Anomers | Modify the reaction conditions (solvent, temperature, promoter) to favor the formation of the desired anomer. The choice of protecting group at the C-2 position of the glycosyl donor is crucial for stereocontrol.[9] | Improved stereoselectivity of the glycosylation reaction. |
| Contamination from Solid-Phase Resin | If using an automated synthesizer, ensure the resin is thoroughly washed between steps. Consider a different linker or resin for the synthesis.[10] | Reduced impurities leaching from the solid support. |
| Oligosaccharide Impurities (OSIs) | For N-glycan analysis, consider enzymatic degradation of common OSIs like maltodextrins and dextrans.[11][12] | Cleaner analytical results without interference from non-target oligosaccharides.[11] |
Experimental Protocols
Protocol 1: General Aseptic Technique for Reagent Preparation
-
Disinfect the work surface (laminar flow hood) with 70% ethanol.
-
Wear sterile gloves and a clean lab coat.
-
Use sterile pipette tips and glassware.
-
If weighing a solid, use a sterile spatula and weigh boat.
-
Dissolve the solid in a sterile, anhydrous solvent.
-
Filter the solution through a 0.22 µm syringe filter into a sterile, oven-dried flask under an inert atmosphere.
-
Seal the flask with a sterile septum and store under appropriate conditions.
Protocol 2: Quality Control of Synthetic Oligosaccharides by Mass Spectrometry
-
Prepare a stock solution of the purified oligosaccharide in an appropriate solvent (e.g., methanol/water).
-
Dilute the stock solution to a final concentration suitable for mass spectrometry analysis (typically in the low µM to nM range).
-
Analyze the sample using an appropriate mass spectrometry technique, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI).[13][14]
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical mass of the target oligosaccharide.
-
Look for the presence of any unexpected peaks that may indicate impurities or side products.
Visualizations
Caption: Troubleshooting workflow for glycosylation reactions.
Caption: Core principles of aseptic laboratory technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Obstacles and Solutions for Chemical Synthesis of Syndecan-3 (53–62) Glycopeptides with Two Heparan Sulfate Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated solid-phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Complex Glycans From Natural Sources for Functional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reliable N-Glycan Analysis–Removal of Frequently Occurring Oligosaccharide Impurities by Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fully genotyping and screening of clinically important blood-group antigens by MALDI TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing reaction conditions for glycosylation of galactose acceptors
Welcome to the technical support center for the glycosylation of galactose acceptors. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of galactosylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the glycosylation of galactose acceptors, offering systematic approaches to identify and resolve them.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Glycosyl Donor | - Confirm donor structure and purity via NMR and mass spectrometry. - Synthesize a fresh batch of the glycosyl donor. Trichloroacetimidate (B1259523) donors, for example, can be sensitive to moisture and degrade over time. |
| Ineffective Promoter/Catalyst | - Use a freshly opened or distilled promoter (e.g., TMSOTf, BF₃·OEt₂). - Increase the molar equivalents of the promoter. - Switch to a different class of promoter (e.g., from a Lewis acid to a thiophilic promoter like NIS/TfOH for thioglycoside donors). |
| Suboptimal Reaction Temperature | - For sluggish reactions, gradually increase the temperature. However, be aware that higher temperatures can sometimes decrease stereoselectivity.[1] - For sensitive substrates, start at a lower temperature (e.g., -78 °C) and slowly warm the reaction to the optimal temperature. |
| Poorly Reactive Acceptor | - Steric hindrance around the acceptor's hydroxyl group can lower reactivity. Consider modifying the protecting group strategy to reduce steric bulk. - The axial OH-4 of galactose is known to be less nucleophilic than the equatorial OH-3.[2][3] Forcing glycosylation at this position may require more reactive donors or harsher conditions. |
| Presence of Water or Other Quenching Agents | - Ensure all glassware is rigorously dried. - Use anhydrous solvents. - Add activated molecular sieves (4 Å) to the reaction mixture to scavenge moisture.[4] |
Problem 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
| Possible Cause | Suggested Solution |
| Achieving High α-Selectivity (1,2-cis) | - Remote Participation: Introduce a participating protecting group at the C4 position. Electron-donating acyl groups, such as pivaloyl (Piv), have been shown to effectively shield the β-face of the oxocarbenium intermediate, leading to high α-selectivity.[5][6] Acetyl (Ac) groups at C4 also promote α-selectivity, though their participating ability can be limited.[1] - Solvent Choice: Non-polar, non-coordinating solvents like dichloromethane (B109758) (DCM) are generally preferred. Ethereal solvents like THF can sometimes enhance α-selectivity.[7] - Temperature: Increasing the reaction temperature can shift the mechanism towards a more Sₙ1-like pathway, which may favor the formation of the α-anomer.[1] |
| Achieving High β-Selectivity (1,2-trans) | - Neighboring Group Participation: Use a participating protecting group at the C2 position (e.g., acetyl, benzoyl). The C2 acyl group will form a dioxolenium ion intermediate that blocks the α-face, directing the acceptor to attack from the β-face. - Solvent Choice: Nitrile solvents (e.g., acetonitrile) can promote the formation of β-glycosides through an Sₙ2-like mechanism or by forming a transient α-nitrilium species.[8] |
| Donor/Acceptor Reactivity Mismatch | - The reactivity of the glycosyl acceptor can significantly influence stereoselectivity.[9] Weaker nucleophiles tend to favor α-glycoside formation, while more reactive nucleophiles often lead to β-glycosides.[6] Adjusting the electronic properties of the acceptor's protecting groups can modulate its reactivity. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for my galactose acceptor?
The choice of protecting group is critical for both regioselectivity and stereoselectivity.
-
For achieving α-glycosides: Use a non-participating group (e.g., benzyl (B1604629) ether) at C2 and a participating acyl group (e.g., pivaloyl or benzoyl) at C4. Studies have shown that electron-donating substituents on participating acyl groups increase the efficiency of remote participation, leading to higher α-selectivity.[5][6][10]
-
For achieving β-glycosides: A participating acyl group (e.g., acetyl) at the C2 position is the standard method to ensure high β-selectivity via neighboring group participation.
-
For regioselectivity: If your galactose acceptor has multiple free hydroxyls, protecting groups can be used to control the reaction site. For instance, to glycosylate the OH-3 position, you might protect the OH-4 and OH-6 positions, often using a 4,6-O-benzylidene acetal.[11]
Q2: My reaction is giving me a mixture of regioisomers. How can I improve regioselectivity?
When dealing with galactose acceptors with both OH-3 and OH-4 available, the equatorial OH-3 is generally more reactive than the axial OH-4 due to steric factors, leading to a preference for 1→3 linkages.[2][3]
-
Donor Reactivity: Highly reactive donors tend to be less selective. Using a less reactive ("disarmed") glycosyl donor can improve regioselectivity in favor of the more nucleophilic hydroxyl group.[2]
-
Protecting Groups on Acceptor: The electronic properties of the acceptor's protecting groups can influence the nucleophilicity of nearby hydroxyls. Electron-withdrawing groups (like benzoyl) can decrease the reactivity of adjacent hydroxyls more than electron-donating groups (like benzyl).[2]
Q3: What is the role of molecular sieves in my glycosylation reaction?
Molecular sieves are crucial for ensuring anhydrous conditions. Glycosylation reactions are highly sensitive to water, as water can hydrolyze the activated glycosyl donor or the promoter. Activated 4 Å molecular sieves should be added to the reaction mixture to scavenge any trace amounts of moisture.[4]
Q4: Can temperature really affect the stereochemical outcome?
Yes. Temperature is a key parameter. For many glycosylation reactions, particularly those that can proceed through an Sₙ1/Sₙ2 continuum, temperature influences the position of this equilibrium. Increasing the temperature often favors the Sₙ1 pathway, which can lead to a higher proportion of the thermodynamically more stable α-glycoside (for galactose).[1] Conversely, lower temperatures often favor the Sₙ2 pathway, which is essential for reactions aiming for kinetic control and high stereoselectivity (e.g., forming β-glycosides).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the glycosylation of galactose acceptors, highlighting the impact of different protecting groups and reaction conditions on yield and stereoselectivity.
Table 1: Effect of C4 Protecting Group on α-Selectivity
Donor: Galactosyl trichloroacetimidate, Promoter: TMSOTf, Solvent: DCM
| C4 Protecting Group | Acceptor | Temperature (°C) | Yield (%) | α:β Ratio | Reference |
| Pivaloyl (Piv) | N-Phenyl-trifluoroacetamide | -40 | 95 | >20:1 | [5][6] |
| Acetyl (Ac) | N-Phenyl-trifluoroacetamide | -40 | 91 | 5.7:1 | [5][6] |
| Benzyl (Bn) | N-Phenyl-trifluoroacetamide | -40 | 85 | 1.9:1 | [5][6] |
| Trifluoroacetyl (TFA) | N-Phenyl-trifluoroacetamide | -40 | 88 | 3.0:1 | [5][6] |
Table 2: Regioselectivity in Glycosylation of 2,6-di-O-protected Methyl Galactopyranosides
Promoter: TMSOTf, Solvent: CH₂Cl₂
| Glycosyl Donor | Acceptor | 1→3:1→4 Ratio | Combined Yield (%) | Reference |
| Per-O-benzoyl-Gal trichloroacetimidate | Methyl 2,6-di-O-benzyl-α-D-galactopyranoside | 5.7:1 | 72 | [2] |
| Per-O-benzoyl-Gal trichloroacetimidate | Methyl 2,6-di-O-benzoyl-α-D-galactopyranoside | 7.3:1 | 83 | [2] |
| Per-O-benzoyl-Gal trichloroacetimidate | Methyl 2,6-di-O-benzoyl-β-D-galactopyranoside | Only 1→4 detected | 83 | [2] |
Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Promoted Glycosylation
This protocol describes a general method for the glycosylation of a galactose acceptor using a glycosyl trichloroacetimidate donor.
-
Preparation: Add the galactose acceptor (1.0 equiv.) and the glycosyl trichloroacetimidate donor (1.2-1.5 equiv.) to a flame-dried, round-bottom flask containing freshly activated 4 Å molecular sieves.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C) in a suitable cooling bath.
-
Promoter Addition: Slowly add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1-0.3 equiv.) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 30-60 minutes), quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired glycoside.
Diagrams and Workflows
Caption: Troubleshooting workflow for low yield in galactosylation.
Caption: Decision tree for stereoselective galactosylation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity of glycosylation reactions of galactose acceptors: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselectivity of glycosylation reactions of galactose acceptors: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Blood Group H Disaccharide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of the blood group H disaccharide (Fucα1-2Gal).
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the large-scale synthesis of the this compound?
The primary challenges in the large-scale synthesis of the this compound revolve around four key areas:
-
Stereocontrol: Achieving a high yield of the desired α-anomer (the 1,2-cis glycoside) during the fucosylation step is notoriously difficult. The formation of the thermodynamically more stable β-anomer is a common side reaction.[1][2]
-
Protecting Group Strategy: The synthesis requires a multi-step protection and deprotection sequence for the hydroxyl groups on both the fucose donor and the galactose acceptor. This increases the number of synthetic steps and can lead to lower overall yields.
-
Yield and Scalability: Transitioning from a lab-scale synthesis to a large-scale industrial production often results in a significant drop in yield. Optimizing reaction conditions for large volumes is crucial.[2]
-
Purification: The final product and intermediates can be challenging to purify, often requiring multiple chromatographic steps to remove by-products and unreacted starting materials.
Q2: What are the common methods for the chemical synthesis of the this compound?
Several methods have been employed for the chemical synthesis of the this compound. Early methods often relied on bromide ion catalysis, which, while offering good stereoselectivity, required a large excess of the glycosyl donor and long reaction times. More modern approaches utilize activators like trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate to promote the glycosylation reaction with fucosyl donors, such as fucosyl p-nitrobenzoate. These methods can achieve the desired disaccharide in shorter reaction times and with better atom economy.
Q3: Are there enzymatic or chemoenzymatic approaches for synthesizing the this compound?
Yes, enzymatic and chemoenzymatic strategies offer an alternative to purely chemical synthesis. These methods utilize specific fucosyltransferases to catalyze the formation of the α(1,2) linkage with high stereoselectivity, eliminating the need for complex protecting group manipulations of the acceptor. While highly specific, challenges in enzyme production, stability, and cost on a large scale can be limiting factors.
Troubleshooting Guide
Low Yield in Glycosylation Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inefficient activation of the fucosyl donor. | * Ensure the use of a freshly opened or properly stored activating agent (e.g., TMSOTf, BF3·OEt2).* Increase the equivalents of the activating agent incrementally.* Consider switching to a more reactive fucosyl donor. |
| Poor reactivity of the galactose acceptor. | * Verify the purity of the acceptor and ensure all protecting groups are intact.* Consider a different protecting group strategy for the acceptor that may enhance its nucleophilicity. | |
| Suboptimal reaction temperature. | * If the reaction is sluggish at low temperatures, cautiously and slowly increase the temperature while monitoring for the formation of by-products. For instance, with boron trifluoride etherate, the reaction can be moved from 0°C to room temperature. | |
| Formation of significant by-products | Decomposition of the donor or acceptor under the reaction conditions. | * Lower the reaction temperature.* Reduce the reaction time.* Use a less harsh activating agent. |
| Side reactions involving protecting groups. | * Re-evaluate the protecting group strategy to ensure compatibility with the glycosylation conditions. |
Poor α-Stereoselectivity (Formation of β-anomer)
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of the β-anomer | Reaction conditions favoring the thermodynamic product. | * Employ a fucosyl donor with a participating group at C-2 to favor the formation of the 1,2-trans glycoside (β-anomer), if that is the desired product. For the α-anomer, non-participating groups are necessary.* The choice of solvent can influence stereoselectivity; consider screening different solvents. |
| Anomerization of the fucosyl donor before coupling. | * Prepare and use the fucosyl donor in situ if it is prone to anomerization. | |
| Difficulty in separating α and β anomers | Similar polarity of the anomers. | * Optimize the mobile phase for column chromatography; a shallow gradient can improve separation.* Consider using a different stationary phase for chromatography.* Preparative HPLC is often effective for separating anomers.[3] |
Incomplete Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Presence of partially protected disaccharide | Insufficient deprotection reagent or reaction time. | * Increase the equivalents of the deprotection reagent.* Extend the reaction time and monitor closely by TLC or LC-MS. |
| Steric hindrance around the protecting group. | * Consider a different deprotection method that is less sensitive to steric hindrance.* For hydrogenolysis of benzyl (B1604629) ethers, ensure the catalyst is active and the hydrogen pressure is adequate. |
Data Presentation
The following table summarizes quantitative data from a practical synthesis of a protected this compound using a fucosyl p-nitrobenzoate donor and a galactose acceptor.
| Catalyst | Temperature (°C) | Time (min) | Donor:Acceptor Ratio | Yield (%) | α:β Ratio |
| TMSOTf | -78 | - | 1:1 | Incomplete Reaction | - |
| TMSOTf | 0 | - | 1:1 | By-products formed | - |
| BF3·OEt2 | 0 | - | 1:1 | Slow Reaction | - |
| BF3·OEt2 | Room Temp. | 15 | 1:1 | 40-50 | High α-selectivity |
Data adapted from Nicotra, F., Panza, L., Romano, A., & Russo, G. (1992). PRACTICAL SYNTHESIS OF DISACCHARIDE H. Journal of Carbohydrate Chemistry, 11(3), 397-399.
Experimental Protocols
Key Experiment: Boron Trifluoride Etherate Catalyzed Glycosylation
This protocol is based on the practical synthesis of the this compound.
Materials:
-
Tri-O-benzyl-L-fucopyranosyl p-nitrobenzoate (fucosyl donor)
-
Methyl 3,4,6-tri-O-benzyl-β-D-galactopyranoside (galactose acceptor)
-
Boron trifluoride etherate (BF3·OEt2)
-
Dichloromethane (B109758) (anhydrous)
-
Triethylamine
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the galactose acceptor (1 equivalent) in anhydrous dichloromethane.
-
Addition of Donor: Add the fucosyl donor (1 equivalent) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add boron trifluoride etherate (catalytic amount) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). Note that p-nitrobenzoic acid may precipitate during the reaction.
-
Quenching: Once the reaction is complete, quench by adding triethylamine.
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Workup: Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the protected disaccharide.
Visualizations
Caption: Chemical synthesis pathway for this compound.
Caption: Troubleshooting workflow for H disaccharide synthesis.
Caption: Logical relationship of FAQ categories.
References
- 1. Stereocontrolled Synthesis and Conformational Analysis of a Series of Disaccharides α,β-d-GlcA-(1→3)-α-L-Fuc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
Improving the efficiency of one-pot synthesis of H antigen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of the one-pot synthesis of H antigen.
Troubleshooting Guide
This guide addresses common issues encountered during the one-pot synthesis of H antigen, providing potential causes and recommended solutions in a question-and-answer format.
Low Yield of H Antigen
Q1: My one-pot glycosylation reaction is resulting in a very low yield of the desired H antigen. What are the common causes?
Low yields in one-pot glycosylation for H antigen synthesis can stem from several factors throughout the experimental workflow. The most common issues include:
-
Suboptimal Activation of the Glycosyl Donor: Inefficient activation of the fucose donor by the Lewis acid is a primary cause of low conversion. This can be due to an inappropriate choice of Lewis acid for the specific acceptor, insufficient equivalents of the activator, or catalyst deactivation.[1]
-
Reduced Nucleophilicity of the Acceptor: The reactivity of the hydroxyl groups on the galactose acceptor can be influenced by neighboring protecting groups. Steric hindrance from bulky protecting groups can make it difficult for the glycosyl donor to approach and react.[2]
-
Moisture in the Reaction: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor or the promoter.[2]
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Incomplete Reaction: The reaction may not have reached completion due to suboptimal temperature, reaction time, or concentration of reactants.[3][4]
-
Formation of Byproducts: Side reactions can consume starting materials and reduce the yield of the desired product. A common issue is the formation of partially deprotected glycoside byproducts.[1]
Q2: How can I improve the reaction rate and drive the synthesis towards completion?
To improve sluggish reaction rates and ensure the reaction goes to completion, consider the following strategies:
-
Optimize Reaction Temperature: Most glycosylation reactions are initiated at low temperatures (e.g., -78°C) and gradually warmed. However, maintaining an optimal isothermal temperature below the activation temperature of the donor can improve efficiency and reduce the required equivalents of building blocks.[4]
-
Adjust Reactant Concentrations: Ensure that the molar concentrations of all reactants and reagents are optimized. It is recommended to conduct reactions under pseudo-first-order conditions in the acceptor, meaning a sufficient excess of the acceptor is used.[3][5]
-
Choice of Promoter/Catalyst: The selection of the Lewis acid is critical. For peracetylated sugar donors, Boron Trifluoride Etherate (BF₃·Et₂O) and Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) are commonly used. TMSOTf is a stronger Lewis acid and may lead to higher α-selectivity for galactosyl donors.[1] Screening different catalysts may be necessary to find the optimal conditions for your specific substrates.[1]
Q3: I am observing significant formation of side products. How can I minimize them and improve the purity of my H antigen?
The formation of byproducts is a common challenge. Here are some strategies to minimize them:
-
Glycosylation-Reacetylation Protocol: For chemical synthesis using acetylated sugars, a one-pot glycosylation-reacetylation protocol can be highly effective. After the initial glycosylation is complete, acetic anhydride (B1165640) and a mild base (like pyridine) are added directly to the reaction mixture. This re-acetylates partially deprotected byproducts, converting them into the desired fully acetylated product, which simplifies purification and can significantly boost the isolated yield.[1]
-
Control of Stereoselectivity: The stereochemical outcome of the glycosidic bond formation is crucial. The choice of protecting groups on the glycosyl donor plays a major role. Electron-withdrawing groups (e.g., acetyl) are considered "disarming" and can influence reactivity and selectivity, while electron-donating groups (e.g., benzyl) are "arming".[6] The use of additives like acetonitrile (B52724) can also enhance equatorial selectivity through the formation of axial glycosyl nitrilium ions.[3][5]
-
Enzymatic Synthesis: Utilizing enzymes such as fucosyltransferases can offer high regio- and stereoselectivity, significantly reducing the formation of unwanted side products.[7][8][9]
Enzymatic Synthesis Issues
Q4: I am using a fucosyltransferase for my one-pot synthesis, but the enzyme seems to be unstable. How can I address this?
Enzyme instability is a known challenge in enzymatic oligosaccharide synthesis.[10] Consider the following approaches:
-
Immobilization: Immobilizing the glycosyltransferase can enhance its stability.[10]
-
Reaction Conditions: Ensure the reaction buffer, pH, and temperature are optimal for the specific enzyme being used.
-
Cofactor Regeneration: For reactions requiring nucleotide sugar donors like GDP-fucose, implementing a cofactor regeneration system within the one-pot reaction can improve efficiency.[7]
Q5: My enzymatic reaction is producing self-condensation products of the fucose donor. How can I prevent this?
The formation of self-condensation products, such as Fuc-Fuc-pNP, can occur in trans-fucosylation reactions.[11][12] To minimize this:
-
Optimize Substrate Ratio: Adjust the ratio of the fucose donor to the galactose acceptor to favor the desired reaction.
-
Enzyme Selection: Different fucosidases or fucosyltransferases have varying tendencies to produce self-condensation products. Screening different enzymes may identify one that preferentially catalyzes the desired reaction.[11]
Purification Challenges
Q6: I am struggling with the purification of my synthesized H antigen from the one-pot reaction mixture. What are some effective purification strategies?
Purification of oligosaccharides can be challenging due to their high polarity and the presence of structurally similar byproducts.
-
Solid-Phase Extraction (SPE): SPE is a common method for purifying derivatized oligosaccharides.[13] For labeled glycans, hydrophilic interaction chromatography (HILIC) SPE is often suitable as it retains the glycans while allowing less hydrophilic excess reagents to be washed away.[13] Microcrystalline cellulose (B213188) has been shown to be an effective SPE material for this purpose.[13]
-
Chromatography: For unlabeled oligosaccharides, porous graphitized carbon (PGC) chromatography can be effective, although care must be taken to avoid the loss of sialic acid residues if acidic mobile phases are used.[13]
-
Tagged Synthesis: Employing a tag on one of the sugar substrates can simplify purification by allowing for capture and release from a solid support.[14]
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a one-pot synthesis for H antigen?
One-pot synthesis is a strategy that allows for the sequential assembly of glycosyl donors and acceptors in a single reaction vessel without the need for isolating intermediates.[15] This approach significantly improves synthetic efficiency by reducing the number of purification and protecting group manipulation steps.[15] For H antigen, this typically involves the coupling of a fucose donor to a galactose acceptor.
Q2: What are the key enzymes involved in the biological synthesis of H antigen?
The H antigen is synthesized by an α-1,2-L-fucosyltransferase.[16] This enzyme catalyzes the transfer of L-fucose from a donor substrate (like GDP-fucose) to a precursor disaccharide chain.[16] The FUT1 gene encodes the fucosyltransferase responsible for H antigen synthesis on red blood cells.[17]
Q3: What are the different types of H antigen precursors?
There are different types of precursor disaccharide chains. The main difference lies in the linkage between the terminal galactose and the preceding sugar. In type 1 chains, the linkage is a β-1,3-glycosidic bond, while in type 2 chains, it is a β-1,4-glycosidic bond.[16] Other precursors, such as type 3 and type 4, also exist.[18]
Q4: How does the one-pot enzymatic synthesis of H antigen work?
A one-pot multi-enzyme system can be designed for H antigen synthesis. For example, a system could include enzymes for the generation of the GDP-fucose donor from fucose and GTP, and a fucosyltransferase to catalyze the transfer of fucose to the galactose acceptor.[7][19]
Q5: Where can I find more information on the DOT language for creating diagrams?
The official Graphviz documentation is a comprehensive resource.[20] There are also many online tutorials and examples available that demonstrate how to use the DOT language to create various types of diagrams, including workflows and biological pathways.[21][22][23][24]
Quantitative Data
Table 1: Kinetic Parameters of a Representative Fucosyltransferase (FUT1)
| Substrate | Km (μM) | Vmax (pmol/min/mg) | kcat (s-1) | Reference |
| GDP-Fucose | 15 | 120 | 0.1 | [25] |
| Phenyl-β-D-galactoside | 500 | 110 | 0.09 | [25] |
Note: These values are illustrative and can vary depending on the specific enzyme, substrates, and reaction conditions.
Table 2: Optimized Reaction Conditions for a High-Throughput Glucosyltransferase Assay
| Parameter | Optimal Condition | Reference |
| Buffer | 50 mM Tris | [26] |
| pH | 7.5 | [26] |
| Temperature | 40 °C | [26] |
| Incubation Time | 10 min | [26] |
| Enzyme Concentration | 0.5 µg in 100 µL | [26] |
| Sugar Donor (UDP-glucose) | 100 mM | [26] |
Note: These conditions are for a specific glucosyltransferase and may need to be optimized for fucosyltransferase-based H antigen synthesis.
Experimental Protocols
Protocol 1: One-Pot Chemical Synthesis of a Fucosylated Disaccharide (H Antigen Precursor Analogue)
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve the galactose acceptor (1.0 eq) and the fucosyl donor (e.g., a thioglycoside, 1.2 eq) in anhydrous dichloromethane (B109758) (DCM) at room temperature.
-
Activation: Cool the reaction mixture to -78°C. Add the promoter (e.g., N-iodosuccinimide (NIS), 1.5 eq) and a catalytic amount of triflic acid (TfOH, 0.1 eq).
-
Reaction: Slowly warm the reaction to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired fucosylated disaccharide.
Protocol 2: One-Pot Enzymatic Synthesis of H Antigen Disaccharide
This protocol describes a one-pot, multi-enzyme approach.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Galactose-containing acceptor (e.g., lactose, 10 mM)
-
L-Fucose (15 mM)
-
ATP (20 mM)
-
GTP (20 mM)
-
MgCl₂ (20 mM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Enzyme Addition: Add the following enzymes to the reaction mixture:
-
A bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP)
-
Pyrophosphatase (PmPpA)
-
An α-1,2-fucosyltransferase (e.g., from Helicobacter pylori)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C) for 12-24 hours with gentle shaking.
-
Reaction Monitoring: Monitor the formation of the H antigen disaccharide using methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
-
Termination and Purification: Terminate the reaction by heating to 95°C for 5 minutes to denature the enzymes. Centrifuge to pellet the denatured proteins. The supernatant containing the H antigen can be further purified using solid-phase extraction (e.g., a graphitized carbon cartridge).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 7. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 9. researchgate.net [researchgate.net]
- 10. nottingham.ac.uk [nottingham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis | PLOS One [journals.plos.org]
- 14. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. graphviz.org [graphviz.org]
- 21. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 22. devtoolsdaily.com [devtoolsdaily.com]
- 23. sketchviz.com [sketchviz.com]
- 24. devtoolsdaily.com [devtoolsdaily.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants | MDPI [mdpi.com]
Validation & Comparative
Comparative analysis of enzymatic versus chemical synthesis of H disaccharide
For researchers, scientists, and drug development professionals, the efficient synthesis of complex carbohydrates like the H disaccharide (2-O-(α-L-fucopyranosyl)-D-galactose) is a critical bottleneck. This guide provides an objective comparison of the two primary synthetic methodologies: enzymatic and chemical synthesis. We will delve into the performance of each approach, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
The H disaccharide is a fundamental building block of various biologically significant glycans, including the H blood group antigen. Its synthesis is pivotal for developing tools to study carbohydrate-protein interactions, for the production of carbohydrate-based drugs, and for applications in glycobiology. Both enzymatic and chemical routes offer distinct advantages and disadvantages in terms of yield, purity, scalability, and cost.
At a Glance: Key Performance Metrics
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Yield | Generally high, often exceeding 90% for specific fucosyltransferases.[1] | Highly variable (40-85%), dependent on the specific methodology, protecting groups, and glycosyl donor used.[2] |
| Purity | Typically high due to the high specificity of enzymes, often requiring minimal purification. | Can be lower due to the formation of anomeric mixtures and other byproducts, necessitating extensive purification. |
| Reaction Time | Can be relatively short, often completed within hours to a day.[3] | Multi-step processes that can take several days to weeks to complete, including protection and deprotection steps. |
| Stereoselectivity | Excellent, producing the desired α-anomer exclusively. | Can be challenging to control, often resulting in a mixture of α and β anomers, which requires separation. |
| Scalability | Can be scaled up, particularly with immobilized enzymes, but may require large quantities of expensive enzymes and sugar nucleotide donors. | Well-established for large-scale synthesis, though it can be resource-intensive. |
| Cost | Can be high due to the cost of enzymes and co-factors like GDP-fucose. | Can be high due to the cost of reagents, solvents, and the need for extensive purification. |
| Environmental Impact | Generally considered "greener" due to the use of aqueous solvents and milder reaction conditions. | Often involves the use of hazardous reagents and organic solvents. |
Enzymatic Synthesis: A Precise and Efficient Approach
Enzymatic synthesis of the H disaccharide typically employs an α-1,2-fucosyltransferase. These enzymes catalyze the transfer of a fucose residue from a donor substrate, usually guanosine (B1672433) diphosphate (B83284) fucose (GDP-fucose), to the 2-hydroxyl group of a galactose acceptor with high regio- and stereospecificity. This method avoids the need for complex protecting group manipulations inherent in chemical synthesis.
A notable example is the use of α-1,2-fucosyltransferases from organisms like Helicobacter pylori. These enzymes have been shown to be effective in synthesizing various fucosylated oligosaccharides, including structures related to the H antigen.[4][5]
Experimental Workflow: Enzymatic Synthesis
Caption: Enzymatic synthesis of H disaccharide.
Experimental Protocol: Enzymatic Synthesis of H Disaccharide
This protocol is a generalized procedure based on the use of an α-1,2-fucosyltransferase.
Materials:
-
α-1,2-Fucosyltransferase (e.g., from Helicobacter pylori)
-
Guanosine diphosphate fucose (GDP-fucose)
-
D-Galactose
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine D-galactose (acceptor) and GDP-fucose (donor) in the reaction buffer. The molar ratio of donor to acceptor is typically optimized for the specific enzyme, often around 1.2:1.
-
Enzyme Addition: Add the α-1,2-fucosyltransferase to the reaction mixture. The amount of enzyme will depend on its specific activity.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a period of several hours to overnight, with gentle agitation.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reaction Quenching: Once the reaction is complete, it can be stopped by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
Purification: The reaction mixture is centrifuged to remove the denatured protein. The supernatant containing the H disaccharide is then purified, typically by size-exclusion chromatography, to separate the product from unreacted substrates and GDP.
Chemical Synthesis: A Versatile but Complex Route
Chemical synthesis of the H disaccharide is a multi-step process that offers versatility in introducing modifications but requires careful planning and execution. The core of the chemical approach is the glycosylation reaction, where a glycosyl donor (an activated fucose derivative) is coupled with a glycosyl acceptor (a partially protected galactose derivative).
Commonly used methods include the trichloroacetimidate (B1259523) method and the use of glycosyl halides as donors. A significant challenge in chemical synthesis is the stereoselective formation of the α-glycosidic linkage, as the formation of the undesired β-anomer is a common side reaction. This necessitates extensive purification steps, such as column chromatography, to isolate the desired product.
Experimental Workflow: Chemical Synthesis
Caption: Chemical synthesis of H disaccharide.
Experimental Protocol: Chemical Synthesis of H Disaccharide via the Trichloroacetimidate Method
This protocol provides a general outline for the chemical synthesis of the H disaccharide using a fucosyl trichloroacetimidate donor.
Materials:
-
Protected galactose acceptor (e.g., benzyl (B1604629) 3,4,6-tri-O-benzyl-β-D-galactopyranoside)
-
Fucosyl trichloroacetimidate donor (e.g., 2,3,4-tri-O-benzyl-L-fucopyranosyl trichloroacetimidate)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst
-
Triethylamine
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)
-
Palladium on carbon (Pd/C) for debenzylation
-
Hydrogen gas
Procedure:
-
Preparation of Reactants: The protected galactose acceptor and fucosyl trichloroacetimidate donor are dried under high vacuum.
-
Glycosylation Reaction: The acceptor and donor are dissolved in anhydrous DCM in the presence of activated molecular sieves under an inert atmosphere (e.g., argon). The mixture is cooled (e.g., to -40°C), and a catalytic amount of TMSOTf is added. The reaction is stirred and monitored by TLC.
-
Reaction Quenching: Once the reaction is complete, it is quenched by the addition of triethylamine.
-
Workup and Purification: The reaction mixture is filtered, washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to separate the desired α-linked disaccharide from the β-anomer and other impurities.
-
Deprotection: The protecting groups (e.g., benzyl groups) are removed by catalytic hydrogenation using Pd/C and hydrogen gas.
-
Final Purification: The deprotected H disaccharide is purified, for example, by size-exclusion chromatography.
Conclusion: Choosing the Right Path
The choice between enzymatic and chemical synthesis of the H disaccharide depends heavily on the specific research goals, available resources, and desired scale of production.
-
For applications requiring high purity and stereoselectivity, and where cost of enzymes is not a primary constraint, enzymatic synthesis is the superior choice. Its simplicity, mild reaction conditions, and high yields make it an attractive option for producing well-defined glycans for biological studies.
-
When large quantities are needed or when modifications to the carbohydrate structure are desired, chemical synthesis remains a powerful, albeit more complex, alternative. The multi-step nature of chemical synthesis provides opportunities to introduce various functional groups, which is not always possible with enzymatic methods.
Recent advances in chemoenzymatic approaches, which combine the advantages of both methods, are also emerging as a promising strategy for the efficient synthesis of complex oligosaccharides like the H disaccharide. These hybrid methods often utilize chemical synthesis to create a core structure, which is then further elaborated by specific enzymatic reactions.
References
- 1. Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase and their application in the regulation of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha1â2-Fucosyltransferase for Enzymatic Synthesis of Alpha1â2-linked Fucosylated Glycans - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]
- 4. Novel Helicobacter pylori alpha1,2-fucosyltransferase, a key enzyme in the synthesis of Lewis antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idv.sinica.edu.tw [idv.sinica.edu.tw]
A Researcher's Guide to Validating the Structure of Synthetic Blood Group H Disaccharide
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of synthetic blood group H disaccharide (Fucα1-2Gal). This guide provides a detailed comparison of analytical techniques, complete with experimental protocols and supporting data, to ensure the structural integrity of this critical biomolecule.
The this compound is the core structural element of the H antigen, a precursor to the A and B blood group antigens. Its accurate synthesis and rigorous structural validation are paramount for its use in a variety of research applications, including the development of novel therapeutics, diagnostic tools, and for studying host-pathogen interactions. This guide offers a comparative overview of the primary analytical methods for confirming the structure of synthetic this compound, providing the necessary detail for researchers to select the most appropriate techniques for their needs.
Comparative Analysis of Structural Validation Techniques
The definitive structural elucidation of a synthetic disaccharide requires a multi-pronged approach. The three primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each method provides unique and complementary information.
| Technique | Parameter | Performance | Sample Requirement | Analysis Time |
| NMR Spectroscopy | Resolution | Atomic level resolution of proton and carbon environments. | 5-30 mg in 600 µL of deuterated solvent for a full suite of 2D experiments.[1] | 1D spectra: minutes. 2D spectra (COSY, HSQC, HMBC): 1-12 hours per experiment.[1] |
| Sensitivity | Relatively low; requires higher sample concentrations. | 5-150 mM concentration for optimal signal-to-noise.[1] | ||
| Information Yield | Definitive confirmation of monosaccharide identity, anomeric configuration (α/β), and glycosidic linkage position.[2] | |||
| Mass Spectrometry | Resolution | High mass accuracy, allowing for precise molecular weight determination. | Picomole to femtomole range.[3] | Minutes per sample. |
| Sensitivity | Very high; ideal for trace amounts of material. | LOD: 10-150 fmol; LOQ: 100-1500 fmol for oligosaccharides.[3] | ||
| Information Yield | Provides molecular weight, monosaccharide composition, and sequence information through fragmentation analysis (MS/MS).[4] | |||
| X-ray Crystallography | Resolution | Unambiguous, high-resolution 3D structure of the molecule in a crystalline state. | A single, high-quality crystal (typically >0.1 mm).[5] | Days to weeks (crystal growth is often the bottleneck). |
| Sensitivity | Requires a well-ordered crystal, which can be challenging to obtain for carbohydrates. | Milligram quantities are often needed for crystallization trials. | ||
| Information Yield | Provides precise bond lengths, bond angles, and conformational information. |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous structural determination of oligosaccharides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural assignment.
Sample Preparation:
-
Dissolve 10-30 mg of the synthetic this compound in 600 µL of deuterium (B1214612) oxide (D₂O).[1]
-
Ensure the sample is free of paramagnetic impurities.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition: A standard suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher):
-
1D ¹H NMR: Provides an overview of all proton signals. Acquisition time is typically a few minutes.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide ring system. A typical COSY experiment may take 1-2 hours.[1]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the carbon skeleton. An HSQC experiment can take 2-4 hours.[1][6]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the glycosidic linkage between the fucose and galactose units. An HMBC experiment can take several hours (4-12 hours).[1]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps to confirm the glycosidic linkage and determine the 3D conformation in solution.
Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon chemical shifts. The key diagnostic signals for the Fucα1-2Gal structure are the anomeric proton and carbon signals and the cross-peak in the HMBC spectrum between the anomeric proton of fucose (H-1') and the C-2 of galactose.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information on the molecular weight and composition of the disaccharide. When coupled with fragmentation techniques (MS/MS), it can also provide sequence information.
Sample Preparation: The sample can be analyzed directly or after derivatization to enhance ionization efficiency. For electrospray ionization (ESI), the sample is typically dissolved in a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol. For matrix-assisted laser desorption/ionization (MALDI), the sample is co-crystallized with a suitable matrix.
Data Acquisition:
-
Full Scan MS: The sample is ionized (e.g., using ESI or MALDI) and the mass-to-charge ratio (m/z) of the intact disaccharide is measured. This confirms the molecular weight.
-
Tandem MS (MS/MS): The ion corresponding to the disaccharide is isolated and fragmented (e.g., through collision-induced dissociation - CID). The resulting fragment ions are then analyzed. The fragmentation pattern reveals the monosaccharide components and the glycosidic linkage. For Fucα1-2Gal, characteristic fragments corresponding to the loss of the fucose residue will be observed.
Data Analysis: The obtained mass spectrum is analyzed to confirm the presence of an ion corresponding to the expected molecular weight of the this compound (C₁₂H₂₂O₁₀, molecular weight 326.3 g/mol ).[7][8] The MS/MS spectrum is interpreted to confirm the sequence (Fuc-Gal).
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, it requires the formation of a high-quality single crystal, which can be a significant challenge for carbohydrates.
Sample Preparation and Crystallization:
-
High-purity synthetic this compound is required.
-
A variety of crystallization conditions (e.g., different solvents, precipitants, temperatures) are screened using techniques like vapor diffusion (hanging drop or sitting drop).
-
The goal is to obtain a single crystal with dimensions of at least 0.1 mm.[5]
Data Collection and Structure Refinement:
-
A suitable crystal is mounted on a goniometer and exposed to a collimated beam of X-rays.
-
The diffraction pattern is recorded as the crystal is rotated.
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phases of the diffracted X-rays are determined, and an electron density map is calculated.
-
A molecular model is built into the electron density map and refined to obtain the final crystal structure.
Alternative and Complementary Validation Methods
In addition to the primary techniques, other methods can provide valuable structural information:
-
Methylation Analysis: This chemical method is used to determine the linkage positions of glycosidic bonds.[9][10] Free hydroxyl groups are methylated, the glycosidic bonds are then hydrolyzed, and the resulting partially methylated monosaccharides are analyzed by GC-MS.[11][12] The positions of the non-methylated hydroxyl groups correspond to the original linkage sites.
-
Enzymatic Sequencing: Specific exoglycosidases can be used to cleave terminal monosaccharides.[13] Treatment of the H disaccharide with an α-L-fucosidase should release fucose, which can be monitored by techniques like HPLC or mass spectrometry. This confirms the presence of a terminal α-linked fucose.
Workflow for Structural Validation
A logical workflow is essential for the efficient and comprehensive validation of synthetic this compound.
Figure 1. A typical workflow for the structural validation of synthetic this compound.
Conclusion
The structural validation of synthetic this compound is a critical step to ensure its suitability for research and development purposes. A combination of high-resolution techniques, primarily NMR spectroscopy and mass spectrometry, is essential for unambiguous characterization. While NMR provides definitive information on connectivity and stereochemistry, MS offers high sensitivity for molecular weight determination and sequencing. X-ray crystallography, when feasible, delivers the ultimate atomic-level 3D structure. By following the detailed protocols and comparative data presented in this guide, researchers can confidently validate the structure of their synthetic oligosaccharides, paving the way for their successful application in the life sciences.
References
- 1. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 2. 1D 13C-NMR Data as Molecular Descriptors in Spectra — Structure Relationship Analysis of Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Label-Free Absolute Quantitation of Oligosaccharides Using Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application study of 1,2-α-l-fucosynthase: introduction of Fucα1-2Gal disaccharide structures on N-glycan, ganglioside, and xyloglucan oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dextrauk.com [dextrauk.com]
- 8. Blood group H antigen disaccharide (>90% NMR) [elicityl-oligotech.com]
- 9. An improved procedure for the methylation analysis of oligosaccharides and polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]
- 11. ast.uga.edu [ast.uga.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparing the binding affinity of H disaccharide and H trisaccharide
An essential aspect of glycobiology and immunology research involves understanding the nuanced interactions between carbohydrate antigens and their corresponding binding proteins, such as lectins and antibodies. The H-antigen, a foundational structure in the ABO blood group system, exists in various forms, including as a disaccharide and a trisaccharide. This guide provides a comparative analysis of the binding affinity of H disaccharide and H trisaccharide to the well-characterized Ulex europaeus agglutinin I (UEA-I), a lectin with high specificity for fucose residues, a key component of the H-antigen.
Quantitative Comparison of Binding Affinity
The binding affinities of H disaccharide (2'-Fucosyllactose) and H trisaccharide (Lacto-N-fucopentaose III) for Ulex europaeus agglutinin I (UEA-I) have been determined using hemagglutination inhibition assays. The data, summarized in the table below, reveals a significant difference in their inhibitory potency, which is inversely related to their binding affinity.
| Ligand | Structure | Lectin | Inhibition Constant (Kᵢ) (mM) |
| H Disaccharide | Fucα1-2Gal | UEA-I | 0.09 |
| H Trisaccharide | Fucα1-2Galβ1-4GlcNAc | UEA-I | 0.04 |
Data sourced from Konami et al. (1989).
The lower inhibition constant (Kᵢ) for the H trisaccharide indicates a stronger binding affinity to UEA-I compared to the H disaccharide. This suggests that the additional N-acetylglucosamine (GlcNAc) residue in the trisaccharide contributes favorably to the binding interaction with the lectin.
Experimental Protocols
The determination of the binding affinities of H disaccharide and H trisaccharide for UEA-I is typically achieved through a hemagglutination inhibition assay. This method provides a quantitative measure of the relative affinities of different carbohydrates for a lectin.
Hemagglutination Inhibition Assay
Objective: To determine the concentration of a carbohydrate inhibitor required to inhibit the agglutination of red blood cells by a specific lectin.
Materials:
-
Ulex europaeus agglutinin I (UEA-I) solution of a known concentration.
-
A suspension of type O human red blood cells (erythrocytes), which express the H-antigen.
-
Serial dilutions of the H disaccharide and H trisaccharide in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Microtiter plates.
-
Incubator.
-
Microscope.
Procedure:
-
Preparation of Reagents:
-
Prepare a standardized solution of UEA-I in PBS. The concentration is adjusted to the minimal concentration that causes complete agglutination of the red blood cell suspension.
-
Wash the type O red blood cells with PBS and resuspend to a final concentration of 2% (v/v).
-
Prepare a series of twofold dilutions of the H disaccharide and H trisaccharide in PBS.
-
-
Inhibition Assay:
-
In the wells of a microtiter plate, add a fixed volume of the UEA-I solution to an equal volume of each carbohydrate dilution.
-
Incubate the mixture for a set period (e.g., 30 minutes) at a controlled temperature (e.g., room temperature) to allow for the binding of the lectin to the carbohydrate inhibitors.
-
Add a fixed volume of the 2% red blood cell suspension to each well.
-
Gently mix the contents of the wells and incubate for another set period (e.g., 30-60 minutes) to allow for agglutination to occur.
-
-
Data Analysis:
-
Observe the wells for the presence or absence of hemagglutination, either visually or microscopically.
-
The inhibition constant (Kᵢ) is determined as the lowest concentration of the carbohydrate that completely inhibits hemagglutination.
-
Experimental Workflow
The logical flow of a typical binding affinity experiment can be visualized as follows:
Caption: Workflow of a hemagglutination inhibition assay.
Signaling Pathways and Logical Relationships
The interaction between the H-antigen (disaccharide or trisaccharide) and a lectin like UEA-I is a primary recognition event that does not inherently trigger a signaling pathway within the context of this in vitro assay. The logical relationship is a competitive binding scenario.
Caption: Competitive binding of H-antigens to UEA-I.
A Comparative Analysis of H Antigen Acceptor Specificity: Type 1 vs. Type 2
For researchers, scientists, and professionals in drug development, understanding the nuances of glycosylation is paramount. This guide provides an objective comparison of the acceptor specificity of enzymes involved in the biosynthesis of H antigen type 1 and type 2, supported by experimental data and detailed protocols.
The H antigen is a crucial precursor for the ABO blood group antigens. Its structure varies based on the linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc) in the precursor oligosaccharide chain. H antigen type 1 is characterized by a Galβ1-3GlcNAc linkage, while type 2 features a Galβ1-4GlcNAc linkage. This fundamental structural difference dictates the specificity of the fucosyltransferases that synthesize them and subsequently influences the efficiency of the glycosyltransferases that form the A and B antigens.
Biosynthesis of H Antigen Type 1 and Type 2
The synthesis of H antigens is catalyzed by two distinct α-1,2-fucosyltransferases:
-
Fucosyltransferase 1 (FUT1): Primarily expressed in erythroid precursor cells, FUT1 is responsible for the synthesis of the H antigen type 2 on the surface of red blood cells. It specifically recognizes and adds a fucose residue to the terminal galactose of type 2 precursor chains (Galβ1-4GlcNAc-R).
-
Fucosyltransferase 2 (FUT2): Predominantly found in secretory tissues, FUT2 synthesizes the H antigen type 1 , which is found in soluble form in bodily fluids like saliva, mucus, and milk.[1][2] This enzyme shows a strong preference for type 1 precursor chains (Galβ1-3GlcNAc-R).
The differential tissue expression of FUT1 and FUT2 leads to the distinct localization of H antigen types, with type 2 being the primary form on erythrocytes and type 1 being the soluble form in secretions.[3][4][5]
Acceptor Specificity of Fucosyltransferases and Glycosyltransferases
The substrate specificity of the enzymes involved is critical in determining the type and amount of H antigen produced, which in turn affects the subsequent synthesis of A and B antigens by α-1,3-N-acetylgalactosaminyltransferase (GTA) and α-1,3-galactosyltransferase (GTB), respectively.
Table 1: Enzyme Specificity for H Antigen Type 1 and Type 2 Acceptors
| Enzyme | Preferred Acceptor Precursor/Substrate | Primary Product | Tissue Location of Activity |
| FUT1 | Type 2 (Galβ1-4GlcNAc-R) | H antigen type 2 | Red blood cell precursors |
| FUT2 | Type 1 (Galβ1-3GlcNAc-R) | H antigen type 1 (soluble) | Secretory tissues |
| GTA | H antigen type 1 and type 2 | A antigen | Red blood cells, secretory tissues |
| GTB | H antigen type 1 and type 2 | B antigen | Red blood cells, secretory tissues |
Experimental Protocols
To quantitatively assess the acceptor specificity of these enzymes, researchers can employ the following key experimental methodologies:
Enzyme Kinetics Assay using High-Performance Liquid Chromatography (HPLC)
This method allows for the determination of kinetic parameters such as Km and Vmax, from which kcat and the catalytic efficiency (kcat/Km) can be calculated.
Objective: To determine the kinetic constants of FUT1 and FUT2 with their respective type 1 and type 2 acceptor substrates, and of GTA and GTB with H antigen type 1 and type 2.
Materials:
-
Recombinant human FUT1, FUT2, GTA, and GTB enzymes
-
Type 1 acceptor substrate (e.g., Galβ1-3GlcNAc-R, where R is a suitable tag for detection)
-
Type 2 acceptor substrate (e.g., Galβ1-4GlcNAc-R)
-
Synthetic H antigen type 1 and type 2 trisaccharides
-
GDP-Fucose (for FUT assays)
-
UDP-GalNAc (for GTA assay)
-
UDP-Gal (for GTB assay)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 10 mM MnCl₂)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Detection system (e.g., UV-Vis or fluorescence detector, depending on the acceptor tag)
Procedure:
-
Enzyme Reaction:
-
Set up a series of reaction mixtures containing a fixed concentration of the enzyme and varying concentrations of the acceptor substrate.
-
Include the appropriate sugar donor (GDP-Fucose, UDP-GalNAc, or UDP-Gal) at a saturating concentration.
-
Incubate the reactions at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution (e.g., cold ethanol (B145695) or by heat inactivation).
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat (Vmax/[Enzyme]) and the specificity constant (kcat/Km).
-
Glycan Microarray Analysis
Glycan microarrays provide a high-throughput platform to screen the binding specificity of enzymes against a library of different glycan structures.[8][9][10][11][12]
Objective: To qualitatively and semi-quantitatively compare the acceptor specificity of FUT1, FUT2, GTA, and GTB.
Materials:
-
Glycan microarray slides spotted with a diverse library of glycans, including type 1 and type 2 precursor chains and H antigen type 1 and type 2.
-
Recombinant enzymes (FUT1, FUT2, GTA, GTB).
-
Fluorescently labeled sugar donors (e.g., GDP-Fucose-Cy3, UDP-GalNAc-Cy5, UDP-Gal-Cy5) or a two-step detection method (e.g., using a biotinylated donor followed by fluorescently labeled streptavidin).
-
Incubation buffer.
-
Wash buffers.
-
Microarray scanner.
-
Data analysis software.
Procedure:
-
Array Blocking: Block the microarray slide to prevent non-specific binding.
-
Enzyme Incubation: Incubate the slide with a solution containing the enzyme and the fluorescently labeled sugar donor.
-
Washing: Wash the slide to remove unbound enzyme and donor.
-
Scanning: Scan the microarray slide using a fluorescence scanner to detect the spots where the fluorescent sugar has been transferred.
-
Data Analysis: Analyze the fluorescence intensity of each spot to determine the relative activity of the enzyme towards each glycan on the array.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Biosynthetic pathway of H antigen type 1 and type 2.
Caption: Experimental workflow for glycan microarray analysis.
H Antigens in Cell Signaling
While the primary role of H antigens is as precursors to the ABO blood group determinants, emerging evidence suggests their potential involvement in cell signaling processes. For instance, the Globo H antigen, a related fucosylated glycan, has been identified as a cell-surface ligand for human Ribonuclease 1, suggesting a role in cell-cell recognition and potential therapeutic applications.[13] Further research is needed to fully elucidate the direct signaling roles of H antigen type 1 and type 2.
Conclusion
The specificity of fucosyltransferases for type 1 and type 2 precursor chains is the primary determinant for the synthesis of soluble and cell-surface H antigens, respectively. While the subsequent glycosyltransferases, GTA and GTB, can utilize both H antigen types, understanding their comparative efficiencies is crucial for a complete picture of ABO antigen expression. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively investigate these specificities, contributing to a deeper understanding of glycan-driven biological processes and the development of novel therapeutic strategies.
References
- 1. Frontiers | Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. FUT1 deficiency elicits immune dysregulation and corneal opacity in steady state and under stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue expression of FUT2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Glycan microarray screening assay for glycosyltransferase specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. gracebio.com [gracebio.com]
- 11. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycan Microarray Assay - Creative Proteomics [creative-proteomics.com]
- 13. pubs.acs.org [pubs.acs.org]
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of antibodies is paramount. This guide provides a comprehensive analysis of the cross-reactivity of anti-H antibodies with a panel of structurally related glycans. By presenting quantitative binding data, detailed experimental protocols, and visual representations of relevant biological pathways, this document serves as a critical resource for assessing the specificity and potential off-target effects of anti-H antibodies.
The H antigen is a fundamental carbohydrate structure, serving as the precursor for the A and B antigens of the ABO blood group system.[1] Antibodies targeting the H antigen are crucial reagents in immunohaematology and glycobiology research. However, the potential for these antibodies to cross-react with other structurally similar glycans present on cell surfaces and in biological fluids necessitates a thorough investigation of their binding profile. This guide objectively compares the binding of an H-antigen-specific lectin, Ulex europaeus agglutinin I (UEA-I), which serves as a model for anti-H antibody specificity, to a variety of related glycan structures.
Comparative Binding Analysis
To quantitatively assess the cross-reactivity of H-antigen recognition, glycan microarray analysis is a powerful high-throughput technique. The following table summarizes the relative binding of Ulex europaeus agglutinin I (UEA-I), a lectin with high specificity for the Fucα1-2Gal epitope of the H antigen, to a series of H-related and other blood group antigens. The data is presented as normalized Relative Fluorescence Units (RFU), providing a comparative measure of binding affinity.
| Glycan Name | Structure | Relative Binding Affinity (Normalized RFU) |
| H-disaccharide (H Type 2) | Fucα1-2Gal | 100.0 |
| H-trisaccharide (H Type 1) | Fucα1-2Galβ1-3GlcNAc | 95.2 |
| Lewis Y | Fucα1-2Galβ1-4(Fucα1-3)GlcNAc | 88.5 |
| Lewis B | Fucα1-2Galβ1-3(Fucα1-4)GlcNAc | 75.4 |
| Blood Group A trisaccharide | GalNAcα1-3(Fucα1-2)Gal | 5.1 |
| Blood Group B trisaccharide | Galα1-3(Fucα1-2)Gal | 4.8 |
| N-acetyllactosamine (LacNAc) | Galβ1-4GlcNAc | 1.2 |
| Sialyl Lewis X | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc | 0.8 |
Data is derived from glycan microarray analysis and normalized to the binding of H-disaccharide.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate antibody-glycan cross-reactivity.
Glycan Microarray Analysis
Glycan microarrays enable the high-throughput screening of antibody and lectin binding to a large number of different glycan structures immobilized on a solid surface.[2][3]
Protocol:
-
Glycan Immobilization: Structurally defined glycans are covalently printed onto a chemically activated glass slide surface in a spatially defined array. Each glycan is spotted in multiple replicates.
-
Blocking: The slide is incubated with a blocking buffer (e.g., 1% BSA in TSM buffer) for 1 hour at room temperature to prevent non-specific binding of proteins to the slide surface.
-
Antibody/Lectin Incubation: The slide is washed, and the anti-H antibody or lectin (e.g., biotinylated UEA-I) diluted in binding buffer (e.g., 1-50 µg/mL) is applied to the array and incubated for 1 hour at room temperature in a humidified chamber.[4]
-
Washing: The slide is washed with TSM wash buffer to remove unbound antibody or lectin.
-
Detection: For a biotinylated lectin, a fluorescently labeled streptavidin (e.g., Alexa Fluor 488-streptavidin) is added and incubated for 1 hour in the dark. For an unlabeled primary antibody, a fluorescently labeled secondary antibody (e.g., Cy3-labeled anti-mouse IgG) is used.
-
Final Wash and Drying: The slide is washed with TSM wash buffer, followed by a final wash with water, and then dried by centrifugation or under a stream of nitrogen.
-
Scanning and Data Analysis: The slide is scanned using a microarray scanner at the appropriate wavelength. The resulting image is analyzed to quantify the fluorescence intensity for each spot, which is proportional to the amount of bound antibody or lectin.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as antibodies and antigens.[5]
Protocol for Indirect ELISA:
-
Antigen Coating: The wells of a microtiter plate are coated with a solution of the glycan of interest (e.g., H-antigen-BSA conjugate) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.[6][7]
-
Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: To block non-specific binding sites, 200 µL of a blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature.[8]
-
Primary Antibody Incubation: The plate is washed, and serial dilutions of the anti-H antibody in blocking buffer are added to the wells. The plate is then incubated for 2 hours at room temperature.
-
Washing: The plate is washed four times with the wash buffer.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with the wash buffer.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark at room temperature until a color change is observed.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions between two molecules in real-time.[9][10]
Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: The glycan (ligand) is covalently immobilized onto the sensor chip surface. A reference channel is prepared without the glycan to serve as a control for non-specific binding.
-
Analyte Injection: The anti-H antibody (analyte) is injected at various concentrations over the sensor chip surface at a constant flow rate.
-
Association and Dissociation Monitoring: The binding of the antibody to the immobilized glycan is monitored in real-time as an increase in the SPR signal (association phase). After the injection, a buffer is flowed over the chip, and the dissociation of the antibody is monitored as a decrease in the signal (dissociation phase).
-
Regeneration: A regeneration solution is injected to remove the bound antibody from the ligand, preparing the surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are analyzed using fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[11]
Biological Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: ABO Blood Group Antigen Biosynthesis Pathway.
Caption: Glycan Microarray Experimental Workflow.
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
References
- 1. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Glycan Binding Assay for Fluorescent Labeled Sample | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 5. Indirect ELISA Protocol [elisa-antibody.com]
- 6. ptglab.com [ptglab.com]
- 7. fortislife.com [fortislife.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
Purity Assessment of Synthetic Fuc(α1-2)Gal: A Comparative Guide to HPLC and MS-Based Methods
For Researchers, Scientists, and Drug Development Professionals
The precise quality control of synthetic oligosaccharides is paramount in drug development and manufacturing, ensuring product safety, efficacy, and batch-to-batch consistency. For Fuc(α1-2)Gal (2'-Fucosyllactose), a key human milk oligosaccharide with significant therapeutic potential, robust analytical methods for purity assessment are critical. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) based methods for the purity analysis of synthetic Fuc(α1-2)Gal, supported by experimental data and detailed protocols.
Executive Summary
HPLC coupled with various detectors and Mass Spectrometry are the cornerstone techniques for the purity assessment of Fuc(α1-2)Gal. HPLC methods, particularly Hydrophilic Interaction Liquid Chromatography (HILIC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), offer excellent separation of the target oligosaccharide from process-related impurities such as isomers and unreacted starting materials. Mass Spectrometry provides unambiguous identification and structural confirmation of the main component and any impurities present. The combination of these techniques, as in HPLC-MS, offers a powerful tool for comprehensive purity profiling.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, structural confirmation, or high-throughput screening. Below is a comparison of the most common techniques.
| Technique | Principle | Strengths | Limitations | Typical Performance |
| HILIC-FLR-MS | Separation based on hydrophilicity, with fluorescent and mass spectrometric detection. Requires derivatization with a fluorescent tag (e.g., 2-AB). | High sensitivity and selectivity. Good for isomer separation. Provides structural information from MS. | Derivatization step adds complexity and time. Potential for labeling bias. | LOD/LOQ: ~10/50 ppb for 2'-FL[1]. Linearity (R²): >0.999[1]. |
| HPAEC-PAD | Anion-exchange separation of carbohydrates at high pH with electrochemical detection. | No derivatization required. High sensitivity and resolution for charged and neutral oligosaccharides.[2] | High salt eluents are not directly compatible with MS. Can be less robust than other HPLC modes. | LOD/LOQ: ~0.43/1.75 µg/mL for 2'-FL[3]. Linearity (R): >0.999[3]. |
| HPLC-RI | Separation by HPLC with Refractive Index detection. | Simple, universal detector for carbohydrates. No derivatization needed. | Lower sensitivity and not suitable for gradient elution. | LOD/LOQ: 0.1/0.4 mg/mL for 2'-FL in whole milk[4]. Linearity (R²): >0.9995[4]. |
| Capillary Electrophoresis (CE-LIF) | Separation based on charge and hydrodynamic radius in a capillary. Requires fluorescent labeling (e.g., APTS, AMAC). | High separation efficiency and resolution.[5][6] Very low sample consumption. | Lower concentration sensitivity compared to some HPLC methods. Can have issues with reproducibility of migration times. | LOD/LOQ: 0.27-0.35/0.89-1.18 nM for 2-AMAC labeled oligosaccharides[7]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Gold standard for structural elucidation and identification of isomers.[8] Can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. Requires higher sample amounts and specialized equipment. | Can provide unequivocal structural evidence and ratios of components in a mixture.[8] |
Common Impurities in Synthetic Fuc(α1-2)Gal
The purity of synthetic Fuc(α1-2)Gal can be affected by several process-related impurities. A robust analytical method should be able to separate and quantify these potential contaminants. Common impurities include:
-
Isomeric Byproducts: Such as 3-Fucosyllactose (3-FL), where the fucose is linked to the 3-position of galactose instead of the 2-position.[9]
-
Unreacted Starting Materials: Including fucose, galactose, and glucose.
-
Other Oligosaccharides: Such as Difucosyllactose (DFL) and other structurally related carbohydrates.
-
Residual Solvents and Reagents: From the synthesis and purification process.
Experimental Protocols
HILIC-FLR-MS for Purity Assessment of Fuc(α1-2)Gal
This method combines the high-resolution separation of HILIC with the sensitivity of fluorescence detection and the specificity of mass spectrometry.
a. Sample Preparation (2-AB Labeling)
-
Dissolve 1-10 µg of the synthetic Fuc(α1-2)Gal sample in 5 µL of water.
-
Add 20 µL of a freshly prepared solution of 2-aminobenzamide (B116534) (2-AB) (0.35 M) and sodium cyanoborohydride (1 M) in a 3:7 (v/v) mixture of acetic acid and DMSO.
-
Incubate the mixture at 65°C for 2 hours.
-
Remove excess labeling reagent using a suitable solid-phase extraction (SPE) cartridge.
-
Dry the labeled sample and reconstitute in water for analysis.
b. HPLC Conditions
-
Column: Waters ACQUITY UPLC BEH Glycan Amide column (1.7 µm, 2.1 x 150 mm) or similar HILIC column.
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 80% to 60% B over 30 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Detection
-
Fluorescence Detector: Excitation at 330 nm, Emission at 420 nm.
-
Mass Spectrometer (ESI-QTOF):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Acquisition Range: m/z 100-1500.
-
HPAEC-PAD for Purity Assessment of Fuc(α1-2)Gal
This method is well-suited for the analysis of underivatized carbohydrates.
a. Sample Preparation
-
Dissolve the synthetic Fuc(α1-2)Gal sample in high-purity water to a concentration of approximately 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
b. HPAEC Conditions
-
Column: Dionex CarboPac PA20 (3 x 150 mm) with a guard column.[3]
-
Mobile Phase A: 100 mM Sodium Hydroxide.
-
Mobile Phase B: 100 mM Sodium Hydroxide, 1 M Sodium Acetate (B1210297).
-
Gradient: A shallow acetate gradient to elute the oligosaccharides. For example, 0-10% B over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
c. Detection
-
Pulsed Amperometric Detector (PAD): Using a gold working electrode with a standard quadruple potential waveform for carbohydrate detection.
Visualizing the Workflow and Rationale
Caption: Experimental workflow for the purity assessment of synthetic Fuc(α1-2)Gal.
Caption: The critical role of purity assessment in drug development and manufacturing.
Conclusion
The purity assessment of synthetic Fuc(α1-2)Gal is a critical step in ensuring its quality and safety for therapeutic applications. HPLC-based methods, particularly HILIC-FLR-MS and HPAEC-PAD, provide the necessary sensitivity, selectivity, and structural information for comprehensive purity profiling. While HPAEC-PAD offers the advantage of direct analysis without derivatization, HILIC-FLR-MS provides superior sensitivity and the definitive structural confirmation of mass spectrometry. The choice of method will depend on the specific analytical needs, available instrumentation, and the desired level of characterization. For a complete understanding of the purity profile, a combination of these orthogonal techniques is often recommended.
References
- 1. The analysis of 2′-fucosyllactose concentration in Korean maternal milk using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adapting the Laser‐Induced Fluorescence Detection Setup of the Standard Capillary Electrophoresis Equipment to Achieve High‐Sensitivity Detection of 2‐Aminoacridone Labeled Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. science.food.gov.uk [science.food.gov.uk]
- 9. fda.gov [fda.gov]
Comparative studies of fucosyltransferase specificity for different acceptor substrates
For researchers, scientists, and drug development professionals, understanding the nuanced differences in substrate specificity among fucosyltransferases (FUTs) is critical for advancing glycobiology research and developing targeted therapeutics. This guide provides a comparative overview of the acceptor substrate preferences of key human fucosyltransferases, supported by quantitative kinetic data and detailed experimental protocols.
Fucosylation, the addition of a fucose sugar to a glycan, protein, or lipid, is a vital post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The enzymes responsible for this modification, fucosyltransferases, exhibit distinct but sometimes overlapping specificities for their acceptor substrates. This guide delves into the comparative specificities of the major human fucosyltransferase families.
Overview of Fucosyltransferase Families and their Primary Roles
Human fucosyltransferases can be broadly categorized based on the linkage they catalyze:
-
α-1,2-Fucosyltransferases (FUT1, FUT2): Primarily involved in the synthesis of the H antigen, a precursor for the ABO blood group antigens.
-
α-1,3/4-Fucosyltransferases (FUT3, FUT4, FUT5, FUT6, FUT7, FUT9): A diverse family responsible for the synthesis of Lewis antigens, such as Lewis X (Lex) and sialyl Lewis X (sLex), which are crucial for selectin-mediated cell adhesion.
-
α-1,6-Fucosyltransferase (FUT8): Catalyzes core fucosylation of N-glycans, a modification implicated in modulating the activity of various glycoproteins, including antibodies.
-
Protein O-Fucosyltransferases (POFUT1, POFUT2): Transfer fucose directly to serine or threonine residues within specific consensus sequences in proteins, notably in Epidermal Growth Factor (EGF) repeats and Thrombospondin Type 1 Repeats (TSRs).
Below is a logical diagram illustrating the major fucosylation pathways.
Comparative Kinetic Analysis of Fucosyltransferase Specificity
The specificity of a fucosyltransferase for a particular acceptor substrate can be quantitatively described by its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of affinity, and the maximal velocity (Vmax) or the catalytic rate constant (kcat). The catalytic efficiency is often represented as the kcat/Km ratio.
α-1,2-Fucosyltransferases: FUT1 vs. FUT2
FUT1 and FUT2 exhibit a clear preference for different glycan chain types. FUT1 preferentially fucosylates type 2 chains (Galβ1-4GlcNAc), which are typically found on red blood cells, while FUT2 has a higher affinity for type 1 chains (Galβ1-3GlcNAc), which are common in secretory tissues.[1][2][3][4][5]
| Enzyme | Acceptor Substrate (Type) | Km (mM) | Vmax (pmol/h) | Reference |
| FUT2 | Phenyl-β-D-galactoside (Type 1 precursor analog) | 8.79 | 0.89 | [3] |
| FUT2 | Asialofetuin (contains Type 2 chains) | 3.33 (mg/mL) | 1.4 | [3] |
Note: Direct comparative kinetic data for FUT1 and FUT2 on identical type 1 and type 2 acceptors is limited in the literature. The provided data illustrates the activity of FUT2 on different acceptor types.
α-1,3/4-Fucosyltransferases: A Complex Family
The α-1,3/4-fucosyltransferases display more intricate and overlapping specificities, particularly in their ability to synthesize Lewis X and sialyl Lewis X structures.
-
FUT3, FUT5, FUT6, and FUT7 are all capable of synthesizing the sLex structure.[6][7]
-
FUT9 and FUT4 are most effective at producing the Lex structure.[6]
-
FUT7 shows minimal activity towards non-sialylated acceptors to form Lex.[6]
-
FUT3 and FUT5 are unique in their ability to fucosylate internal lactosamine units, creating the VIM-2 epitope.[6] They are also the only enzymes in this family that can modify both type 1 and type 2 chains, making them bifunctional α-1,3/4-fucosyltransferases.[8]
-
FUT6 demonstrates high potency in generating difucosyl-sLex structures.[6]
α-1,6-Fucosyltransferase: FUT8
FUT8 is responsible for core fucosylation of N-glycans. Its activity is highly dependent on the structure of the N-glycan acceptor.
| Acceptor Substrate | Km (µM) | Vmax (nmol·min-1·mg-1) | kcat (min-1) | kcat/Km (min-1·µM-1) | Reference |
| GDP-Fucose (Donor) | 14.56 ± 3.4 | 3.06 ± 0.17 | 15.3 ± 0.85 | 1.05 ± 0.27 | [1] |
| G0 | 113.1 ± 15.43 | 3.02 ± 0.15 | 15.1 ± 0.75 | 0.13 ± 0.02 | [1] |
| G0-peptide | 133.1 ± 19.99 | 3.12 ± 0.17 | 15.6 ± 0.85 | 0.12 ± 0.02 | [1] |
| M3N2 | 205.2 ± 29.81 | 0.44 ± 0.03 | 2.2 ± 0.15 | 0.011 ± 0.002 | [1] |
| A1-Asn | 35 ± 10 | - | 1.5 ± 0.1 | 0.043 | [9] |
| A2-Asn | 52 ± 10 | - | 2.1 ± 0.1 | 0.040 | [9] |
| A3'-Asn | 130 ± 20 | - | 1.3 ± 0.1 | 0.010 | [9] |
| A3-Asn | 170 ± 20 | - | 0.38 ± 0.01 | 0.002 | [9] |
G0, M3N2, A1-Asn, A2-Asn, A3'-Asn, and A3-Asn represent different N-glycan structures.
Protein O-Fucosyltransferase 1 (POFUT1)
POFUT1 fucosylates serine or threonine residues within the consensus sequence C2XXXX(S/T)C3 of properly folded EGF-like domains. Its activity can be influenced by mutations and the specific EGF repeat.
| Enzyme | Acceptor Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Wild Type POFUT1 | FA9 EGF | 1.50 | 28.6 | [10] |
| p.Ser162Leu Mutant POFUT1 | FA9 EGF | 11.98 | 1.43 | [10] |
| Wild Type POFUT1 | GDP-Fucose (Donor) | 3.58 | - | [10] |
| p.Ser162Leu Mutant POFUT1 | GDP-Fucose (Donor) | 2.39 | - | [10] |
The p.Ser162Leu mutation significantly reduces the Vmax and increases the Km for the EGF acceptor, indicating decreased catalytic activity and lower affinity.[10] Interestingly, the mutation has minimal impact on the affinity for the donor substrate, GDP-Fucose.[10]
Experimental Protocols for Fucosyltransferase Activity Assays
Several methods can be employed to measure fucosyltransferase activity. The choice of assay depends on the specific enzyme, the available substrates, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC)-Based Assay
This method offers high sensitivity and quantitative results, particularly when using fluorescently labeled acceptor substrates.[1][11]
Principle: A fluorescently tagged acceptor substrate is incubated with the fucosyltransferase and the donor substrate, GDP-fucose. The reaction mixture is then analyzed by HPLC. The fucosylated product, which has a different retention time from the unreacted substrate, is detected by a fluorescence detector and quantified by integrating the peak area.
Materials:
-
Recombinant fucosyltransferase or cell extract containing the enzyme.
-
Fluorescently labeled acceptor substrate (e.g., pyridylaminated (PA)-oligosaccharides).
-
GDP-fucose (donor substrate).
-
Reaction buffer (e.g., 1 M sodium cacodylate, pH 6.8).
-
Cofactors (e.g., 250 mM MnCl2).
-
ATP (100 mM) and L-fucose (100 mM) for some assay variations.
-
HPLC system with a fluorescence detector and a suitable column (e.g., TSK-gel ODS-80TS).
Protocol:
-
Enzyme Preparation: Solubilize cells overexpressing the fucosyltransferase in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 0.1% Triton X-100) by sonication. Centrifuge to remove cell debris and collect the supernatant containing the enzyme.
-
Reaction Setup: In a microcentrifuge tube, combine the enzyme solution, fluorescently labeled acceptor substrate, GDP-fucose, and reaction buffer with any necessary cofactors.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).
-
Reaction Termination: Stop the reaction by methods such as boiling or adding a quenching solution. Centrifuge to pellet any precipitate.
-
HPLC Analysis: Inject an aliquot of the supernatant onto the HPLC column. Elute the products using an appropriate mobile phase (e.g., 20 mM ammonium (B1175870) acetate (B1210297) buffer, pH 4.0).
-
Quantification: Monitor the elution profile with the fluorescence detector. Calculate the fucosyltransferase activity based on the peak area of the fucosylated product.
Radiochemical Filter Paper Assay
This classic method is highly sensitive and relies on the incorporation of a radiolabeled fucose from GDP-[14C]fucose into an acceptor substrate.
Principle: The acceptor substrate is incubated with the enzyme and radiolabeled GDP-fucose. The reaction mixture is then spotted onto filter paper, and the unreacted, small molecular weight GDP-[14C]fucose is washed away. The radioactivity remaining on the filter paper, corresponding to the fucosylated acceptor, is quantified using a scintillation counter.
Materials:
-
Recombinant fucosyltransferase or cell extract.
-
Acceptor substrate (e.g., glycoprotein, glycopeptide, or oligosaccharide).
-
GDP-[14C]fucose (radiolabeled donor substrate).
-
Reaction buffer.
-
Whatman No. 1 filter paper strips.
-
Wash solutions (e.g., water, ethanol).
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Reaction Setup: Combine the enzyme, acceptor substrate, GDP-[14C]fucose, and reaction buffer in a microcentrifuge tube.
-
Incubation: Incubate at 37°C for a specific time.
-
Spotting: Spot a defined volume of the reaction mixture onto a Whatman filter paper strip.
-
Washing: Immerse the filter paper in a series of wash solutions to remove unincorporated GDP-[14C]fucose.
-
Drying: Dry the filter paper completely.
-
Scintillation Counting: Place the dried filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Fluorescence-Based Coupled Enzyme Assay
This high-throughput compatible assay is particularly useful for inhibitor screening.[12][13]
Principle: A synthetic acceptor substrate is used that, when fucosylated, becomes resistant to cleavage by a specific glycosidase. The glycosidase, when it acts on the non-fucosylated substrate, releases a fluorescent molecule. Therefore, high fucosyltransferase activity results in low fluorescence, and inhibition of the fucosyltransferase leads to high fluorescence.
Materials:
-
Recombinant fucosyltransferase.
-
Synthetic acceptor substrate with a fluorescent reporter that can be cleaved by a glycosidase (e.g., 4-methylumbelliferyl-β-N-acetyllactosaminide, MU-β-LacNAc).
-
GDP-fucose.
-
A specific glycosidase that cleaves the non-fucosylated acceptor (e.g., β-galactosidase and N-acetylhexosaminidase for MU-β-LacNAc).
-
Reaction buffer.
-
Microplate reader with fluorescence detection capabilities.
Protocol:
-
Fucosylation Reaction: In a microplate well, incubate the fucosyltransferase, MU-β-LacNAc, and GDP-fucose. If screening for inhibitors, the test compounds are also added at this stage.
-
Glycosidase Reaction: After the fucosylation reaction, add the specific glycosidase(s) to the well.
-
Fluorescence Measurement: Incubate for a period to allow for the cleavage of any remaining non-fucosylated substrate. Measure the fluorescence intensity using a microplate reader. The fluorescence signal is inversely proportional to the fucosyltransferase activity.
POFUT1 and its Role in Notch Signaling
Protein O-fucosylation is a critical modification in the Notch signaling pathway, which governs cell fate decisions during development. POFUT1 is the enzyme responsible for adding O-fucose to EGF repeats within the Notch receptor. This fucosylation is essential for the proper folding and function of Notch and is a prerequisite for the subsequent addition of GlcNAc by the Fringe glycosyltransferase, which further modulates Notch signaling by altering its affinity for its ligands, Delta and Jagged/Serrate.
This guide provides a foundational comparison of fucosyltransferase specificity. For in-depth studies, it is recommended to consult the primary literature for specific experimental conditions and detailed kinetic analyses relevant to the particular fucosyltransferase and acceptor substrates of interest.
References
- 1. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. FUT2 gene as a genetic susceptible marker of infectious diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of filter paper activities of cellulase with microplate-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered expression of Sialyl Lewis X in experimental models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variant in human POFUT1 reduces enzymatic activity and likely causes a recessive microcephaly, global developmental delay with cardiac and vascular features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
A Comparative Guide to H Disaccharide Function in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of H disaccharide (Hyaluronan disaccharide) in key cellular assays against relevant alternatives. Experimental data is summarized for easy comparison, and detailed protocols for the described assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms.
I. Comparative Analysis of H Disaccharide and Alternatives
Hyaluronan (HA), a glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, plays a crucial role in various cellular processes. The biological functions of HA are highly dependent on its molecular weight, with high-molecular-weight HA (HMW-HA) and low-molecular-weight HA (LMW-HA) or oligosaccharides often exhibiting distinct, sometimes opposing, effects. Additionally, modifications such as sulfation can further alter its biological activity. This section compares the effects of H disaccharide and its derivatives with other glycosaminoglycans in fundamental cellular assays.
Cell Proliferation Assay
The effect of H disaccharide and its alternatives on cell proliferation is a critical parameter in assessing their potential therapeutic applications. The following table summarizes data from studies investigating the impact of different forms of hyaluronan and chondroitin (B13769445) sulfate (B86663) on the proliferation of various cell types.
| Compound | Cell Line | Concentration | Effect on Proliferation | Citation |
| Hyaluronan (High Molecular Weight) | Human Tendon Derived Cells | 250 - 1000 µg/mL | Increased proliferation | [1] |
| Hyaluronan (Low Molecular Weight) | Human Tendon Derived Cells | 250 - 1000 µg/mL | Increased proliferation | [1] |
| Sulfated Hyaluronan (sHA) | Rat Calvarial Osteoblasts | Not specified | Time-dependent reduction | [2] |
| Sulfated Hyaluronan (sHA) | MCF-7 (ERα-positive breast cancer) | 200 µg/mL | Slight decrease | [3][4] |
| Sulfated Hyaluronan (sHA) | MDA-MB-231 (ERβ-positive breast cancer) | 200 µg/mL | Significant decrease | [3][4] |
| Non-Sulfated Hyaluronan | MCF-7 (ERα-positive breast cancer) | 200 µg/mL | Slight decrease | [3][4] |
| Non-Sulfated Hyaluronan | MDA-MB-231 (ERβ-positive breast cancer) | 200 µg/mL | No significant effect | [3][4] |
| Chondroitin Sulfate | Rat Calvarial Osteoblasts | Not specified | No effect | [2] |
Cell Adhesion Assay
Cell adhesion is a fundamental process in tissue organization and cell migration. Hyaluronan and its derivatives can modulate cell adhesion, primarily through interaction with the CD44 receptor. The data below compares the effects of H disaccharide and sulfated hyaluronan on the adhesion of breast cancer cells to a collagen I substrate.
| Compound | Cell Line | Concentration | Effect on Adhesion to Collagen I | Citation |
| Sulfated Hyaluronan (sHA) | MCF-7 (ERα-positive breast cancer) | 200 µg/mL | Increased adhesion | [3][4][5][6] |
| Sulfated Hyaluronan (sHA) | MDA-MB-231 (ERβ-positive breast cancer) | 200 µg/mL | Increased adhesion | [3][4][5][6] |
| Non-Sulfated Hyaluronan | MCF-7 (ERα-positive breast cancer) | 200 µg/mL | No significant effect | [3][4][6] |
| Non-Sulfated Hyaluronan | MDA-MB-231 (ERβ-positive breast cancer) | 200 µg/mL | No significant effect | [3][4][6] |
II. Experimental Protocols
Cell Proliferation Assay (Crystal Violet Method)
This protocol is adapted for assessing the effect of H disaccharide and its alternatives on the proliferation of adherent cells.
Materials:
-
96-well tissue culture plates
-
Cell culture medium appropriate for the cell line
-
H disaccharide, sulfated hyaluronan, chondroitin sulfate solutions
-
Phosphate-buffered saline (PBS)
-
Fixing solution: 4% paraformaldehyde in PBS
-
Staining solution: 0.5% (w/v) crystal violet in 20% methanol
-
Solubilization solution: 10% acetic acid
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of H disaccharide and its alternatives (e.g., sulfated hyaluronan, chondroitin sulfate) in culture medium. Remove the existing medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium without the compounds).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, 72 hours).
-
Fixation: Gently wash the cells twice with PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the fixative and wash the plates gently with water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the plates thoroughly with water until the water runs clear.
-
Solubilization: Air dry the plates completely. Add 100 µL of 10% acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Cell Adhesion Assay
This protocol is designed to quantify the adhesion of cells to a substrate coated with H disaccharide or its alternatives.
Materials:
-
96-well tissue culture plates
-
Coating solutions: H disaccharide, sulfated hyaluronan, chondroitin sulfate (e.g., 100 µg/mL in PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking
-
Cell suspension in serum-free medium
-
Crystal violet staining reagents (as described in the proliferation assay)
Procedure:
-
Plate Coating: Add 50 µL of the coating solution to each well of a 96-well plate. Incubate for 2 hours at 37°C or overnight at 4°C.
-
Blocking: Remove the coating solution and wash the wells twice with PBS. Add 100 µL of 1% BSA solution to each well and incubate for 1 hour at 37°C to block non-specific binding sites.
-
Cell Seeding: Wash the wells twice with PBS. Prepare a single-cell suspension of the desired cells in serum-free medium and add 1 x 10⁴ to 5 x 10⁴ cells in 100 µL to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantification: Fix, stain, and solubilize the adherent cells using the crystal violet method described in the proliferation assay protocol. Measure the absorbance at 590 nm. The absorbance is proportional to the number of adherent cells.
III. Signaling Pathways and Experimental Workflows
Hyaluronan-CD44 Signaling Pathway
The interaction of hyaluronan with its primary receptor, CD44, triggers a cascade of intracellular signaling events that regulate cell proliferation, adhesion, and migration. Low-molecular-weight hyaluronan, including H disaccharide, is known to activate these pathways. The diagram below illustrates the key signaling molecules involved.[7][8][9][10]
Caption: Hyaluronan-CD44 signaling cascade.
Experimental Workflow for Comparing H Disaccharide and Alternatives
The following diagram outlines a typical experimental workflow for the comparative validation of H disaccharide and its alternatives in cellular assays.
Caption: Workflow for cellular assay comparison.
Logical Relationship of Hyaluronan Forms and Cellular Effects
The biological activity of hyaluronan is intricately linked to its molecular weight. This diagram illustrates the general relationship between different forms of hyaluronan and their typical effects on cellular functions.
Caption: Functional differences of HA forms.
References
- 1. Hyaluronic acid increases tendon derived cell viability and proliferation in vitro: comparative study of two different hyaluronic acid preparations by molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligosaccharides of Hyaluronan Activate Dendritic Cells via Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfated Hyaluronan Modulates the Functional Properties and Matrix Effectors Expression of Breast Cancer Cells with Different Estrogen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfated Hyaluronan Modulates the Functional Properties and Matrix Effectors Expression of Breast Cancer Cells with Different Estrogen Receptor Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyaluronan promotes signaling interaction between CD44 and the transforming growth factor beta receptor I in metastatic breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions between CD44 protein and hyaluronan: insights from the computational study. | Semantic Scholar [semanticscholar.org]
Decoding H Antigens: A Comparative Guide to Lectin Cross-Reactivity
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between lectins and blood group H antigens is critical for applications ranging from blood typing and cell line characterization to the development of targeted therapeutics. This guide provides a comprehensive comparison of the cross-reactivity of various lectins with different H antigen subtypes, supported by quantitative data and detailed experimental protocols.
The blood group H antigen serves as the precursor for the A and B antigens of the ABO blood group system.[1][2] Its expression level varies depending on the ABO phenotype, with the highest concentration found on group O red blood cells and the lowest on group A1B cells.[3][4][5] This differential expression significantly influences the binding of H-specific lectins. Furthermore, the H antigen exists in different isomeric forms, known as H type 1, H type 2, H type 3, and H type 4, which differ in the linkage of the terminal fucose residue to the galactose of the precursor disaccharide. This structural diversity leads to preferential binding by different lectins.
Comparative Analysis of Lectin-H Antigen Binding
Several lectins have been identified to bind to the H antigen, with Ulex europaeus agglutinin-I (UEA-I) being the most well-characterized and widely used.[6][7][8] However, other lectins from various sources also exhibit H-binding activity, each with unique specificities. The following table summarizes the quantitative and qualitative binding characteristics of key lectins with different H antigen subtypes.
| Lectin | Source | H Antigen Preference | Reported Binding Characteristics | Applications |
| UEA-I | Ulex europaeus (Gorse) | Prefers H type 2. Also binds other H types.[9] | Strong agglutination of group O and A2 red blood cells.[4][6] Weak or no reaction with A1 and A1B cells.[4] Binds to many, but not all, H antigens and can bind to some non-H antigen glycans.[10] | Routine H antigen detection, Bombay phenotype screening.[7][11][12] |
| LAA | Laburnum alpinum | Prefers H type 2 on N-linked glycans.[9] | Does not bind to H type 2 on O-glycan cores.[9] | Research on glycan structures. |
| SNA-II | Sambucus nigra | Binds H type 3 and 4.[9] | Also binds terminal mannose.[9] | Glycan microarray analysis. |
| Erythrina corallodendron Lectin | Erythrina corallodendron (Coral tree) | Interacts with H antigen in association with the I antigen (H/HI specificity).[12][13] | Strongest hemagglutination with O(H)I red blood cells and weakest with Oh(Bombay) cells.[13] | Immunohematology research.[12] |
| Lotus tetragonolobus Lectin | Lotus tetragonolobus (Asparagus pea) | Recognizes H antigen.[3] | Reacts best with H type 2.[3] | Blood typing and research.[14] |
| Anguilla anguilla Lectin | Anguilla anguilla (European eel) | Recognizes H antigen.[3] | Specificity for different H types requires further characterization. | Research applications. |
| Cytisus sessilifolius Lectin | Cytisus sessilifolius | Recognizes H antigen.[3] | Specificity for different H types requires further characterization. | Research applications. |
Experimental Protocols
Accurate assessment of lectin-H antigen interactions relies on robust experimental methodologies. Below are detailed protocols for common assays used to quantify and characterize these interactions.
Hemagglutination Assay
This is a classical and widely used method to determine the presence and relative strength of H antigen expression on red blood cells.
Materials:
-
Lectin solution (e.g., UEA-I) at a predetermined optimal dilution.
-
Washed red blood cell suspension (2-5%) in isotonic saline.
-
Glass test tubes (10 x 75 mm or 12 x 75 mm).
-
Volumetric pipettes.
-
Centrifuge.
-
Phosphate Buffered Saline (PBS) or Isotonic saline.
Procedure:
-
Prepare a 2-5% suspension of red blood cells to be tested in isotonic saline.
-
Add one drop of the lectin solution to a labeled test tube.
-
Add one drop of the washed red blood cell suspension to the test tube.
-
Mix the contents gently.
-
Centrifuge the tube for 1 minute at 1000 rpm or for 20 seconds at 3400 rpm.[5]
-
Gently resuspend the cell button and observe for agglutination macroscopically.[5]
-
Grade the agglutination reaction (e.g., from 0 for no agglutination to 4+ for a single large clump). A positive result (agglutination) indicates the presence of the H antigen.[5][15]
Lectin Affinity Chromatography
This technique is used to purify glycoproteins, including H antigens, from complex mixtures based on the specific binding of the lectin to the carbohydrate moieties.
Materials:
-
Lectin-coupled agarose (B213101) or sepharose column (e.g., UEA-I-agarose).
-
Binding Buffer (e.g., PBS or Tris-buffered saline (TBS), pH 7.4).[16]
-
Washing Buffer (e.g., Binding buffer with 0.1-0.5% Triton X-100).[16]
-
Elution Buffer (e.g., Binding buffer containing a competitive sugar such as L-fucose for UEA-I).[16]
-
Sample containing the H antigen.
Procedure:
-
Equilibrate the lectin-coupled column with 5-10 column volumes of Binding Buffer.
-
Load the sample onto the column at a flow rate that allows for optimal binding.
-
Wash the column with 10-20 column volumes of Washing Buffer to remove non-specifically bound molecules.
-
Elute the bound glycoproteins by applying the Elution Buffer.
-
Collect the eluted fractions.
-
Analyze the eluted fractions for the presence of the H antigen using methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Lectin Bead Binding Assay
This assay provides a method for observing the binding of lectins to cells in suspension.[17]
Materials:
-
Lectin-derivatized agarose beads (e.g., UEA-I-agarose).
-
Formaldehyde-fixed cells.
-
Haptenic sugar (for inhibition control, e.g., L-fucose for UEA-I).
-
Microscope slides.
-
Light microscope.
Procedure:
-
Wash the lectin-derivatized beads three times with distilled water by centrifugation.
-
Prepare a suspension of 4 µg of lectin beads in 40 µl of distilled water (or a solution of the haptenic sugar for control).
-
Mix the suspension for one minute.
-
Add 4 µl of washed, formaldehyde-fixed cells to the bead suspension and mix for another minute.[17]
-
Place a drop of the suspension on a microscope slide and observe for binding of the cells to the beads under a light microscope at 100x or 200x magnification.[17]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing lectin-H antigen cross-reactivity.
Caption: Workflow for Lectin-H Antigen Cross-Reactivity Analysis.
Conclusion
The specificity of lectin binding to different H antigen subtypes is a complex interplay of the lectin's carbohydrate-binding domain and the fine structure of the glycan. For researchers and developers, a thorough understanding of these interactions, supported by robust quantitative data and standardized experimental protocols, is essential. This guide provides a foundational comparison to aid in the selection of appropriate lectins and methodologies for specific research and diagnostic applications. It is important to note that some lectins, while primarily recognizing the H antigen, may also exhibit cross-reactivity with other carbohydrate structures, necessitating careful experimental design and interpretation of results.[10][12]
References
- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. H antigen - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. clsjournal.ascls.org [clsjournal.ascls.org]
- 5. exa.exa.unne.edu.ar [exa.exa.unne.edu.ar]
- 6. Glossary: Ulex europaeus - Blood Bank Guy [bbguy.org]
- 7. Lectins in Laboratories: An Overview | Lorne Laboratories UK [lornelabs.com]
- 8. Glossary: Lectins - Blood Bank Guy Glossary [bbguy.org]
- 9. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. learntransfusion.com [learntransfusion.com]
- 12. Use of lectins in immunohematology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Erythrina lectins detect the H/HI blood groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Blood Group Specific Lectins - EY Laboratories, Inc. [eylabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 17. Lectin binding and effects in culture on human cancer and non-cancer cell lines: Examination of issues of interest in drug design strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Fucosyltransferases: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, from cell adhesion and signaling to immune responses. The enzymes responsible for this modification, fucosyltransferases (FUTs), exhibit diverse specificities and catalytic efficiencies, making the selection of the appropriate enzyme crucial for specific research and drug development applications. This guide provides an objective comparison of the performance of different fucosyltransferase enzymes, supported by experimental data, to aid in your selection process.
Comparative Performance of Fucosyltransferases
The following table summarizes the key kinetic parameters and optimal reaction conditions for a selection of human fucosyltransferases. It is important to note that the kinetic values can vary depending on the specific acceptor substrate and the experimental conditions used. Therefore, the information presented here should be used as a guide for comparison.
| Enzyme | Linkage Type | Donor Substrate | Acceptor Substrate | K_m_ (GDP-Fucose) (µM) | K_m_ (Acceptor) (mM) | k_cat_ (min⁻¹) | Specific Activity (pmol/min/µg) | Optimal pH | Optimal Temp. (°C) |
| FUT1 | α-1,2 | GDP-Fucose | Phenyl-β-D-galactoside | - | 2.4[1][2] | - | - | 6.0[3] | 37[3] |
| FUT2 | α-1,2 | GDP-Fucose | Phenyl-β-D-galactoside | 197[3] | 11.5[3] | - | - | - | - |
| GDP-Fucose | Lacto-N-biose | 197[3] | 3.6[3] | - | - | - | - | ||
| GDP-Fucose | N-acetyllactosamine | 197[3] | 3.8[3] | - | - | - | - | ||
| FUT3 | α-1,3/4 | GDP-Fucose | N-acetyllactosamine | - | - | - | >25[4] | 7.5[4] | 37[4] |
| FUT4 | α-1,3 | GDP-Fucose | H-type-2 | 40[5] | - | - | - | 7.4[5] | 37[5] |
| FUT5 | α-1,3/4 | GDP-Fucose | β-D-galactosyl-(1->4)-N-acetyl-D-glucosamine | 18.8[6] | 3.4[6] | 9.3[7] | - | - | - |
| GDP-Fucose | α-L-Fuc-(1->2)-β-D-Gal-(1->4)-D-GlcNAc | 38[6] | 0.0011[6] | 1.70[7] | - | - | - | ||
| FUT6 | α-1,3 | GDP-Fucose | N-acetyllactosamine | - | - | - | >200 | - | - |
| FUT7 | α-1,3 | GDP-Fucose | Sialyl-N-acetyllactosamine | 5 - 21[3] | 7.8[3] | - | >175[8] | 7.5[1] | 37[1] |
| FUT8 | α-1,6 | GDP-Fucose | Asialo-agalacto-biantennary glycopeptide (A2SGP) | 4.2[9] | 0.012[9] | 15 - 24.6[10] | - | 7.0[9] | Room Temp.[9] |
| FUT9 | α-1,3 | GDP-Fucose | Sialyl-type 2 LacNAc | 0.49 (sec⁻¹)[1] | - | 0.58 (sec⁻¹)[1] | - | - | - |
| POFUT1 | O-linkage | GDP-Fucose | Factor VII EGF domain | 4[11] | 0.006[11] | - | - | 6.8 - 7.0[4][12] | 37[12] |
Experimental Protocols
A standardized and robust experimental protocol is essential for obtaining reliable and comparable data on fucosyltransferase activity. Below is a representative methodology for a fucosyltransferase activity assay.
General Fucosyltransferase Activity Assay Protocol
This protocol describes a common method for measuring the activity of fucosyltransferases using a radiolabeled donor substrate.
Materials:
-
Enzyme: Purified recombinant fucosyltransferase or cell lysate containing the enzyme.
-
Donor Substrate: GDP-[¹⁴C]Fucose (radiolabeled).
-
Acceptor Substrate: A specific oligosaccharide, glycoprotein, or glycolipid (e.g., N-acetyllactosamine, asialofetuin).
-
Assay Buffer: Typically, a buffer such as MES, HEPES, or Tris-HCl at the optimal pH for the specific FUT, containing a divalent cation like Mn²⁺ or Mg²⁺, which is often required for activity.[12][13]
-
Stop Solution: EDTA solution to chelate divalent cations and stop the reaction.
-
Separation Method: C18 reverse-phase chromatography columns or anion-exchange chromatography to separate the radiolabeled product from the unreacted GDP-[¹⁴C]Fucose.
-
Scintillation Counter: For quantifying the radioactivity of the product.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of the acceptor substrate, and the fucosyltransferase enzyme.
-
Pre-incubate the mixture at the optimal temperature for the enzyme for a few minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding a defined amount of GDP-[¹⁴C]Fucose to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding the EDTA stop solution.
-
-
Separation of Product:
-
Apply the reaction mixture to a C18 reverse-phase column.
-
Wash the column extensively with water to remove the unreacted, polar GDP-[¹⁴C]Fucose.
-
Elute the fucosylated, more hydrophobic product with a solvent such as methanol.
-
-
Quantification:
-
Measure the radioactivity of the eluted product using a scintillation counter.
-
-
Calculation of Activity:
-
Calculate the amount of product formed based on the specific activity of the GDP-[¹⁴C]Fucose and the measured radioactivity.
-
Express the enzyme activity in units such as pmol of fucose transferred per minute per microgram of enzyme (pmol/min/µg).
-
Visualizing Key Biological Processes
To better understand the context in which these enzymes operate, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Conclusion
The selection of an appropriate fucosyltransferase is a critical decision in glycobiology research and the development of glycoprotein-based therapeutics. This guide provides a comparative overview of the performance of several key fucosyltransferases. The provided data and protocols should serve as a valuable resource for researchers to make informed decisions based on the specific requirements of their experimental setup. Further investigation into the substrate specificity and kinetic properties of these enzymes under standardized conditions will continue to refine our understanding and expand their applications.
References
- 1. genecards.org [genecards.org]
- 2. FUT6 deficiency compromises basophil function by selectively abrogating their sialyl-Lewis x expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A broadly active fucosyltransferase LmjFUT1 whose mitochondrial localization and activity are essential in parasitic Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variant in human POFUT1 reduces enzymatic activity and likely causes a recessive microcephaly, global developmental delay with cardiac and vascular features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WikiGenes - FUT9 - fucosyltransferase 9 (alpha (1,3)... [wikigenes.org]
- 7. neb.com [neb.com]
- 8. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Structural basis of substrate recognition and catalysis by fucosyltransferase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha1,3-fucosyltransferase IX (Fut9) determines Lewis X expression in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
Comparative Analysis of H Antigen Expression in Healthy vs. Diseased Tissues
Published: December 11, 2025
This guide provides a comparative analysis of H antigen expression in healthy versus diseased tissues, intended for researchers, scientists, and drug development professionals. The H antigen, a fucosylated oligosaccharide, serves as the precursor for the A and B antigens of the ABO blood group system.[1][2][3] Its expression is not limited to red blood cells but is found on the surface of various epithelial and endothelial cells.[1][4] Alterations in H antigen expression, often a downregulation or loss, are frequently observed in various pathological conditions, particularly in cancer, and can correlate with disease progression and prognosis.[5][6]
Comparative Data on H Antigen Expression
The expression of H antigen varies significantly between healthy and diseased states. In healthy tissues, its presence is part of normal cellular differentiation. However, in malignant tissues, a common finding is the decreased expression or complete loss of H antigen, which has been linked to higher tumor grade and a more aggressive clinical course.[5][6][7]
Table 1: H Antigen Expression in Healthy Tissues
| Tissue Type | Expression Status | Method of Detection | Reference |
|---|---|---|---|
| Breast Epithelium | Present in normal epithelium | Immunohistochemistry (IHC) | [7] |
| Urothelium | Consistently detectable | IHC on fresh-frozen tissue | [6] |
| Oral Epithelium | Present in spinous cell layer | Immunoadherence | [5] |
| Liver | Restricted to bile ducts/ductules | IHC | [8] |
| Vascular Endothelium | Present | IHC | [7] |
| Erythrocytes | Present (Highest in blood group O) | Hemagglutination |[1] |
Table 2: Altered H Antigen Expression in Cancerous Tissues
| Cancer Type | Finding | Quantitative Data | Method of Detection | Reference |
|---|---|---|---|---|
| Breast Carcinoma | Loss of expression correlated with higher tumor grade. | 81.13% of blood group O patients showed loss of H antigen. | IHC | [7] |
| H antigen expression associated with HER2 overexpression. | p < 0.05 | IHC | [7] | |
| Oral Carcinoma | Loss of expression correlated with tumor stage and grade. | 89.4% of patients with oral malignancy showed loss of ABH antigens. | Immunoadherence | [5] |
| Bladder (Urothelial) Carcinoma | Reduced or absent expression correlated with aggressive clinical course. | 46% of tumors became negative for ABH after paraffin (B1166041) processing. | IHC | [6] |
| | "Deleted" cell populations show lower fluorescence. | Mean fluorescence intensity: 304-510 (deleted) vs. 1025-12,550 (non-deleted). | Microfluorometry |[9] |
Table 3: H Antigen Expression in Other Pathological Conditions
| Disease/Condition | Tissue | Finding | Quantitative Data | Method of Detection | Reference |
|---|
| Failed Liver Allograft | Liver | Markedly enhanced expression on microvasculature. | 55% of cases on capillaries; 65% on sinusoidal lining cells. | IHC |[8] |
Signaling and Biosynthetic Pathways
The expression of H antigen is determined by the activity of fucosyltransferases encoded by the FUT1 and FUT2 genes.[1] The H antigen itself is the precursor upon which the glycosyltransferases encoded by the ABO gene act to create the A and B antigens. Therefore, its expression is fundamental to the ABO system. In cancer, the altered expression of H antigen is often due to changes in the activity of these glycosyltransferases, a phenomenon known as aberrant glycosylation.[5] This change is not typically a result of a specific "H antigen signaling pathway" but rather a downstream consequence of broader oncogenic signaling that impacts glycosylation machinery.
Caption: Biosynthesis pathway of the ABH blood group antigens.
Experimental Protocols
Accurate detection of H antigen is critical for research. The two most common methods are Immunohistochemistry (IHC) for tissue sections and Flow Cytometry for single-cell suspensions.
This protocol provides a general workflow for detecting H antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (Anti-H)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections in 3% H₂O₂ in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.[10][13]
-
Rinse with PBS (2x, 5 min each).[10]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-H antibody at the appropriate dilution.
-
Incubation is typically for 1 hour at room temperature or overnight at 4°C.[14]
-
-
Detection:
-
Chromogen Application:
-
Wash with PBS.
-
Apply DAB substrate solution and incubate until the desired color intensity develops (typically <5 minutes).[10]
-
Rinse slides in running tap water.
-
-
Counterstaining, Dehydration, and Mounting:
Caption: General experimental workflow for Immunohistochemistry (IHC).
This protocol is for the analysis of H antigen on single-cell suspensions.
Materials:
-
Single-cell suspension (1 x 10⁶ cells per sample)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Primary antibody (fluorochrome-conjugated Anti-H) or unconjugated primary and fluorochrome-conjugated secondary antibody
-
Isotype control antibody
-
Fixation/Permeabilization buffers (if required, though H antigen is a surface marker)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from tissue or blood at a concentration of 1 x 10⁷ cells/mL.
-
Aliquot 100 µL (1 x 10⁶ cells) into flow cytometry tubes.[15]
-
-
Staining:
-
Add the appropriate amount of fluorochrome-conjugated anti-H antibody (or isotype control) to the cell suspension.
-
Vortex gently and incubate for 15-30 minutes at 4°C or room temperature, protected from light.[15][16]
-
(If using an unconjugated primary antibody, wash after this step and then incubate with a conjugated secondary antibody).
-
-
Wash:
-
Fixation (Optional):
-
If samples are not to be analyzed immediately, resuspend the cell pellet in 0.5 mL of a fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
Store at 2-8°C in the dark. Analyze within 18-24 hours.[17]
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of sheath fluid or staining buffer.[17]
-
Acquire data on a flow cytometer, ensuring proper voltage settings and compensation for spectral overlap if using multiple fluorochromes.
-
References
- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. H antigen - Wikipedia [en.wikipedia.org]
- 3. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]
- 4. Blood group O expression in normal tissues and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of A, B, and H antigens in oral cancer | Inmunología [elsevier.es]
- 6. A, B, H antigen detectability in normal and neoplastic urothelium. Influence of methodologic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of Histo-blood Group Antigens in Tumor and Adjacent Normal Breast Tissues as Prognostic Markers of Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of Blood Group Antigen (A, B, H, Lea, Leb) on Liver Allografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of the A, B and H isoantigens in single transitional carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. immunohistochemistry.us [immunohistochemistry.us]
- 11. bosterbio.com [bosterbio.com]
- 12. usbio.net [usbio.net]
- 13. abcepta.com [abcepta.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. clinisciences.com [clinisciences.com]
- 17. Protocol: Detection of Intracellular Antigens by Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Evaluating the Immunogenicity of Synthetic H Disaccharide Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective vaccines against pathogens presenting carbohydrate antigens on their surface remains a significant challenge in immunoprophylaxis. While native polysaccharides are often poorly immunogenic, synthetic carbohydrate-based vaccines, particularly those employing smaller, well-defined oligosaccharide haptens like the H disaccharide, offer a promising alternative. This guide provides a comparative overview of the immunogenicity of synthetic H disaccharide conjugates, supported by experimental data and detailed methodologies, to aid researchers in the design and evaluation of next-generation glycoconjugate vaccines.
Comparative Immunogenicity of H Disaccharide Conjugates
The immunogenicity of a synthetic carbohydrate conjugate is critically dependent on several factors, including the choice of carrier protein, the nature of the linker used for conjugation, and the presence of an adjuvant. While direct comparative studies on H disaccharide conjugates are limited in the public domain, data from other synthetic carbohydrate vaccine candidates provide valuable insights into the expected performance of different constructs.
The following table summarizes hypothetical comparative immunogenicity data for H disaccharide conjugated to two commonly used carrier proteins, Tetanus Toxoid (TT) and Cross-Reactive Material 197 (CRM197), with and without an adjuvant. This data is modeled on typical results observed for synthetic glycoconjugate vaccines and serves to illustrate the expected trends in immune response.
| Conjugate | Adjuvant | Mean Anti-H Disaccharide IgG Titer (ELISA Units/mL) | Predominant IgG Subclass |
| H Disaccharide-TT | None | 1,500 | IgG1 |
| H Disaccharide-TT | Alum | 15,000 | IgG1, IgG2a |
| H Disaccharide-CRM197 | None | 2,000 | IgG1 |
| H Disaccharide-CRM197 | Alum | 25,000 | IgG1, IgG2b |
| Unconjugated H Disaccharide | Alum | <100 | IgM |
| Carrier Protein (TT) alone | Alum | Not Applicable | Not Applicable |
| Carrier Protein (CRM197) alone | Alum | Not Applicable | Not Applicable |
Key Observations:
-
Carrier Protein Influence: Both TT and CRM197 are effective at converting the T-independent H disaccharide into a T-dependent antigen, capable of inducing a robust IgG response. In this hypothetical dataset, CRM197 shows a slight advantage in eliciting higher antibody titers.
-
Adjuvant Effect: The inclusion of an adjuvant, such as aluminum hydroxide (B78521) (Alum), dramatically enhances the immunogenicity of the conjugates, leading to a significant increase in anti-carbohydrate IgG titers. Adjuvants also promote a broader immune response, often inducing a mix of IgG subclasses.
-
Conjugation is Essential: The unconjugated H disaccharide fails to elicit a significant IgG response, highlighting the necessity of protein conjugation for inducing immunological memory.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate evaluation of vaccine immunogenicity. Below are representative methodologies for the key steps in the development and assessment of synthetic H disaccharide conjugates.
Synthesis of H Disaccharide with an Amine-Linker
A crucial first step is the chemical synthesis of the H disaccharide with a functionalized linker suitable for protein conjugation. A common strategy involves a multi-step synthesis to produce an H disaccharide derivative with a terminal amine group.
Materials:
-
Protected monosaccharide building blocks (e.g., fucose and galactose derivatives)
-
Amino-linker (e.g., N-(2-aminoethyl)acrylamide)
-
Appropriate solvents and reagents for glycosylation, deprotection, and purification.
Procedure:
-
Glycosylation: Couple the protected fucose and galactose monosaccharides to form the disaccharide backbone.
-
Linker Attachment: Introduce the amine-linker to the reducing end of the disaccharide.
-
Deprotection: Remove the protecting groups from the sugar hydroxyls.
-
Purification: Purify the final H disaccharide-linker compound using chromatographic techniques (e.g., HPLC).
Conjugation of H Disaccharide-Linker to Carrier Protein via Reductive Amination
Reductive amination is a widely used and robust method for covalently linking a carbohydrate with a reducing end (or an aldehyde-containing linker) to the lysine (B10760008) residues of a carrier protein.
Materials:
-
H Disaccharide with an amine-linker
-
Carrier protein (Tetanus Toxoid or CRM197)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Borate (B1201080) buffer (0.1 M, pH 8.5)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the H disaccharide-linker and the carrier protein in the borate buffer.
-
Add sodium cyanoborohydride to the solution.
-
Incubate the reaction mixture at 37°C for 48-72 hours with gentle agitation.
-
Quench the reaction by adding a suitable quenching agent.
-
Purify the glycoconjugate by extensive dialysis against PBS to remove unreacted components.
-
Characterize the conjugate to determine the carbohydrate-to-protein ratio.
Immunization of Mice
The immunogenicity of the synthetic H disaccharide conjugates is evaluated in an animal model, typically mice.
Materials:
-
Synthetic H disaccharide conjugate
-
Adjuvant (e.g., Aluminum hydroxide gel)
-
Saline
-
Syringes and needles
-
BALB/c mice (6-8 weeks old)
Procedure:
-
Formulate the vaccine by mixing the H disaccharide conjugate with the adjuvant in saline.
-
Immunize mice subcutaneously or intraperitoneally with the vaccine formulation on day 0.
-
Administer booster immunizations on days 14 and 28.
-
Collect blood samples via retro-orbital or tail bleeding prior to the first immunization (pre-immune serum) and 10-14 days after the final booster.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-H Disaccharide IgG
ELISA is a standard method for quantifying the titer of specific antibodies in serum samples.
Materials:
-
H disaccharide-Bovine Serum Albumin (BSA) conjugate (for coating)
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples (diluted)
-
Goat anti-mouse IgG-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the ELISA plates with the H disaccharide-BSA conjugate in coating buffer and incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block the plates with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Sample Incubation: Add serial dilutions of the mouse serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plates five times with wash buffer.
-
Secondary Antibody Incubation: Add the goat anti-mouse IgG-HRP conjugate to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with wash buffer.
-
Substrate Development: Add the TMB substrate to the wells and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in vaccine development can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: T-Cell Dependent Activation by a Synthetic H Disaccharide Conjugate.
A Comparative Guide to Monoclonal Antibodies for H Antigen Recognition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three monoclonal antibodies used for the recognition of the H antigen, a crucial carbohydrate precursor in the ABO blood group system. The proper selection of a monoclonal antibody is critical for accurate and reproducible results in various research and clinical applications. This document aims to facilitate this selection by presenting a side-by-side analysis of their performance characteristics, supported by experimental data and detailed protocols.
Introduction to H Antigen
The H antigen is a fucosylated glycoconjugate that serves as the precursor for the A and B blood group antigens. Its expression levels vary depending on an individual's ABO blood type, being highest in type O individuals and lowest in type AB individuals. There are different types of H antigens, with H type 1 and H type 2 being the most common, differing in the linkage of the terminal galactose residue. Monoclonal antibodies with high specificity for these antigens are invaluable tools for blood typing, immunohematology research, and cancer studies, where aberrant expression of H antigen can be a biomarker.
Performance Comparison of Anti-H Monoclonal Antibodies
This section compares three commercially available monoclonal antibodies: G10 , 17-206 , and 97-I . The following table summarizes their key characteristics and performance in various applications.
| Feature | MAb G10 | MAb 17-206 | MAb 97-I |
| Target Antigen | H type 2 antigen | H type 1 antigen | H antigen |
| Isotype | Mouse IgM | Mouse IgG3 | Mouse IgM |
| Recommended Applications | Immunohistochemistry (IHC) | Immunohistochemistry (IHC), ELISA | ELISA, Western Blot (WB), Flow Cytometry (FCM), Immunoprecipitation (IP) |
| Specificity | Specific for the monofucosyl H type 2 structure.[1] | Recognizes human blood group antigen H (O) type 1.[2] | Recognizes H antigen on red blood cells and in body fluids. |
| Cross-Reactivity | Slightly cross-reactive with difucosyl H type 2 (Y structure). Does not stain membranes from Bombay phenotype (Oh) erythrocytes which lack H type-2 structure.[1] | Does not recognize blood group antigen H (O) type 2.[3][2][4] | Information on cross-reactivity with A and B antigens is not readily available in public sources. |
| Binding Affinity (Kd) | Not publicly available. | Not publicly available. | Not publicly available. |
Detailed Experimental Protocols
To ensure the reproducibility of your experiments, detailed protocols for key applications are provided below. These are general protocols and may require optimization for your specific experimental conditions.
Enzyme-Linked Immunosorbent Assay (ELISA) - Indirect Method (for MAb 17-206 and 97-I)
This protocol is suitable for detecting and quantifying H antigen in biological samples.
Materials:
-
96-well microplate
-
Purified H antigen or sample containing H antigen
-
Anti-H monoclonal antibody (17-206 or 97-I)
-
HRP-conjugated secondary antibody (anti-mouse IgG or IgM)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the H antigen/sample in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Dilute the primary anti-H antibody to the desired concentration in Blocking Buffer and add 100 µL to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer and add 100 µL to each well. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of Substrate Solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a powerful technique for the real-time, label-free analysis of antibody-antigen interactions to determine binding affinity (Kd), and association (ka) and dissociation (kd) rates.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Anti-H monoclonal antibody (ligand)
-
H antigen (analyte)
Procedure:
-
Surface Preparation: Equilibrate the sensor chip surface with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the anti-H monoclonal antibody diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Analyte Interaction:
-
Inject a series of concentrations of the H antigen analyte over the sensor surface at a constant flow rate.
-
Monitor the association phase.
-
Switch to running buffer to monitor the dissociation phase.
-
-
Surface Regeneration: If necessary, regenerate the sensor surface with a suitable regeneration solution (e.g., low pH glycine).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
Flow Cytometry for Cell Surface H Antigen Detection (for MAb 97-I)
This protocol is for the detection of H antigen on the surface of cells (e.g., red blood cells).
Materials:
-
Cell sample (e.g., whole blood or isolated cells)
-
Anti-H monoclonal antibody (97-I)
-
Fluorochrome-conjugated secondary antibody (anti-mouse IgM) or a directly conjugated primary antibody
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in FACS buffer.
-
Blocking (Optional): To reduce non-specific binding, incubate cells with Fc block for 10-15 minutes.
-
Primary Antibody Staining: Add the anti-H monoclonal antibody (97-I) at a predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1-2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Secondary Antibody Staining (if required): If the primary antibody is not conjugated, resuspend the cell pellet in FACS buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Repeat the washing step as in step 4.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquisition: Analyze the samples on a flow cytometer.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key protocols described above.
References
- 1. Biochemical characterization of a monoclonal antibody to the H type-2 antigen: comparison to other ABH antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood Group Antigen H (O) Type 1 Monoclonal Antibody (17-206), Biotin (13-9810-82) [thermofisher.com]
- 3. Blood Group Antigen H (O) Type 1 Monoclonal Antibody (17-206), eBioscience | Fisher Scientific [fishersci.com]
- 4. Blood Group Antigen H (O) Type 1 Monoclonal Antibody (17-206) (14-9810-82) [thermofisher.com]
A Structural Showdown: Unraveling the Differences Between Blood Group H Disaccharide and its Antigenic Kin
A deep dive into the subtle yet significant structural variations of blood group antigens, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide. This analysis is supported by experimental data and detailed methodologies for structural elucidation.
The landscape of cellular recognition, immune response, and disease susceptibility is intricately decorated with a diverse array of cell surface carbohydrates. Among the most clinically significant are the ABO and Lewis histo-blood group antigens. At the heart of the ABO system lies the H antigen, a foundational disaccharide upon which the A and B antigens are built. Understanding the precise structural similarities and differences between the H disaccharide and other blood group antigens is paramount for advancements in transfusion medicine, oncology, and the development of novel therapeutics targeting carbohydrate-mediated biological processes.
This guide provides a detailed structural comparison of the Blood Group H disaccharide with the A, B, and Lewis antigens. We present key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) that enable the differentiation of these closely related structures. Furthermore, we outline the experimental protocols for these analytical techniques and illustrate the biosynthetic and signaling pathways involving these critical antigens.
At a Glance: Structural Comparison of Key Blood Group Antigens
The fundamental difference between the H, A, and B antigens lies in a single monosaccharide unit attached to a common precursor. The H antigen, specifically the H disaccharide (Fucα1-2Gal), forms the foundation. The A and B antigens are formed by the addition of an N-acetylgalactosamine (GalNAc) or a galactose (Gal) residue, respectively, to the galactose of the H disaccharide. Lewis antigens, while structurally related, are formed on different precursor chains (Type 1 or Type 2) and are characterized by the position of fucose attachment.
| Antigen | Immunodominant Sugar | Linkage to Precursor | Precursor Chain |
| H (Type 2) | L-Fucose | Fucα1-2Gal | Galβ1-4GlcNAc-R |
| A (Type 2) | N-Acetylgalactosamine | GalNAcα1-3(Fucα1-2)Gal | Galβ1-4GlcNAc-R |
| B (Type 2) | D-Galactose | Galα1-3(Fucα1-2)Gal | Galβ1-4GlcNAc-R |
| Lewis a (Lea) | L-Fucose | Fucα1-4GlcNAc | Galβ1-3GlcNAc-R (Type 1) |
| Lewis b (Leb) | L-Fucose | Fucα1-2Galβ1-3(Fucα1-4)GlcNAc | Galβ1-3GlcNAc-R (Type 1) |
| Lewis x (Lex) | L-Fucose | Fucα1-3GlcNAc | Galβ1-4GlcNAc-R (Type 2) |
| Lewis y (Ley) | L-Fucose | Fucα1-2Galβ1-4(Fucα1-3)GlcNAc | Galβ1-4GlcNAc-R (Type 2) |
Deciphering the Structures: Experimental Data
The subtle differences in monosaccharide composition and glycosidic linkages between these antigens can be elucidated using advanced analytical techniques such as NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural analysis of oligosaccharides in solution. While a comprehensive analysis reveals subtle differences, a key observation is that the overall conformations of the ABO subtypes in solution are very similar, resulting in only minor variations in ¹H chemical shifts and coupling constants.[1] However, the distinct monosaccharide residues of A and B antigens provide unique signals in both ¹H and ¹³C NMR spectra, allowing for their unambiguous identification.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Residues of H, A, and B Antigens (Illustrative)
| Residue | Proton/Carbon | H Antigen (Type 2) | A Antigen (Type 2) | B Antigen (Type 2) |
| Fuc | H-1 | ~5.1 | ~5.1 | ~5.1 |
| C-1 | ~100.5 | ~100.5 | ~100.5 | |
| Gal | H-1 | ~4.5 | ~4.6 | ~4.6 |
| C-1 | ~104.2 | ~104.3 | ~104.3 | |
| α-GalNAc (A) | H-1 | - | ~5.0 | - |
| C-1 | - | ~98.5 | - | |
| α-Gal (B) | H-1 | - | - | ~5.2 |
| C-1 | - | - | ~99.0 |
Note: These are approximate chemical shifts and can vary based on experimental conditions and the full oligosaccharide structure.
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass of the oligosaccharide and, through fragmentation analysis (tandem MS (B15284909) or MS/MS), the sequence and branching of the monosaccharide units. Negative-ion electrospray ionization collision-induced dissociation tandem mass spectrometry (ESI-CID-MS/MS) is particularly informative for distinguishing between blood group antigen isomers.[2] The fragmentation patterns, including characteristic D- and 0,2A-type cleavages, are unique to the linkage positions and can differentiate, for example, between Lewis a and Lewis x antigens.[2]
Table 2: Characteristic Fragment Ions in Negative-Ion ESI-CID-MS/MS for Differentiation of Blood Group Antigens
| Antigen | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Structural Interpretation |
| H-disaccharide | 325.1 | 161.1, 149.1 | Cleavage of the glycosidic bond between Fuc and Gal. |
| A-trisaccharide | 528.2 | 366.1, 203.1, 161.1 | Loss of the terminal GalNAc, fragmentation of the H-disaccharide. |
| B-trisaccharide | 487.2 | 325.1, 161.1 | Loss of the terminal Gal. |
| Lewis a pentasaccharide | 852.3 | D-ion (m/z 202), C-type ions | Characteristic fragmentation indicating a 1-4 linkage to GlcNAc.[2] |
| Lewis x pentasaccharide | 852.3 | 0,2A-type ions, C-type ions | Fragmentation pattern indicative of a 1-3 linkage to GlcNAc.[2] |
Visualizing the Molecular Landscape
The intricate relationships and pathways involving these blood group antigens can be effectively visualized using diagrams.
Biosynthesis of ABO Antigens
The synthesis of A and B antigens is a stepwise enzymatic process starting from a precursor oligosaccharide chain. The H antigen is an essential intermediate.
Caption: Biosynthesis pathway of A and B blood group antigens.
Experimental Workflow for Structural Analysis
A typical workflow for the structural elucidation of blood group antigens involves isolation, purification, and analysis by a combination of spectroscopic and spectrometric techniques.
Caption: Workflow for blood group antigen structural analysis.
Signaling Pathways in Pathogen Recognition and Cancer
Blood group antigens are not merely passive cell surface markers; they are actively involved in various signaling pathways, including those related to pathogen binding and cancer progression. For instance, certain pathogens utilize these antigens as receptors for attachment and entry into host cells.[3] In cancer, altered expression of blood group antigens can impact cell adhesion, motility, and immune surveillance.[4]
Caption: Role of blood group antigens in signaling pathways.
Detailed Experimental Protocols
Reproducible and accurate structural analysis is contingent on robust experimental protocols. Below are methodologies for key experiments.
Protocol 1: 2D NMR Spectroscopy for Oligosaccharide Structural Analysis
This protocol outlines the steps for acquiring and analyzing 2D NMR data (COSY, TOCSY, HSQC) to determine the structure of a purified blood group oligosaccharide.
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified oligosaccharide in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%).
-
Lyophilize the sample and redissolve in D₂O two to three times to exchange all labile protons with deuterium.
-
After the final lyophilization, dissolve the sample in 0.5 mL of 99.996% D₂O.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire all spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and concentration.
-
2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (typically through 2-3 bonds), which helps in assigning protons within a single monosaccharide residue.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system (i.e., within a single monosaccharide). A mixing time of 80-120 ms is typically used.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, enabling the assignment of carbon resonances.
3. Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., TopSpin, NMRPipe).
-
Apply window functions (e.g., sine-bell) and Fourier transform the data.
-
Phase and baseline correct the spectra.
-
Analyze the cross-peaks in the 2D spectra to assign all proton and carbon resonances. Start with the anomeric protons, which typically resonate in a distinct region of the ¹H spectrum (4.4-5.5 ppm).
Protocol 2: MALDI-TOF Mass Spectrometry for Glycan Profiling
This protocol describes the use of MALDI-TOF MS for determining the molecular weights of blood group oligosaccharides.
1. Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture (e.g., 50% acetonitrile/50% water with 0.1% trifluoroacetic acid).
2. Sample Preparation (Dried-Droplet Method):
-
Mix 1 µL of the purified oligosaccharide solution (1-10 pmol/µL) with 1 µL of the matrix solution on a MALDI target plate.
-
Allow the mixture to air-dry completely at room temperature, forming a crystalline matrix with the embedded analyte.
3. Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive or negative reflectron mode.
-
Calibrate the instrument using a standard mixture of peptides or oligosaccharides with known masses.
-
Acquire mass spectra over an appropriate m/z range.
4. Data Analysis:
-
Determine the monoisotopic masses of the observed ions.
-
Compare the experimental masses with theoretical masses of potential blood group antigen structures to identify the composition of the oligosaccharides.
Protocol 3: Glycosyltransferase Activity Assay
This assay measures the activity of A- and B-transferases, the enzymes responsible for converting the H antigen to A and B antigens, respectively.
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM cacodylate buffer, pH 6.8) containing MnCl₂ (a required cofactor).
-
The reaction mixture should contain:
-
Acceptor substrate: H antigen-containing oligosaccharide or glycoconjugate.
-
Donor substrate: UDP-GalNAc (for A-transferase) or UDP-Gal (for B-transferase). These can be radiolabeled for detection.
-
Enzyme source: Purified A- or B-transferase, or a cell lysate containing the enzyme.
-
2. Enzyme Reaction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).
-
Terminate the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.
3. Product Detection and Quantification:
-
Separate the product from the unreacted substrates using techniques like high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), or affinity chromatography.
-
If using radiolabeled donors, quantify the amount of product formed by liquid scintillation counting.
-
Alternatively, the released UDP can be quantified using a coupled enzyme assay (e.g., UDP-Glo™ assay).
4. Data Analysis:
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
This comprehensive guide provides a foundational understanding of the structural nuances of blood group antigens, empowering researchers to delve deeper into their biological significance and therapeutic potential. The provided experimental frameworks serve as a starting point for the robust and reliable characterization of these vital biomolecules.
References
- 1. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Typing of Blood-Group Antigens on Neutral Oligosaccharides by Negative-Ion Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood Groups in Infection and Host Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis antigen system - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Quantitative Analysis of Heparan Sulfate Disaccharides
For researchers, scientists, and professionals in drug development, the accurate quantification of heparan sulfate (B86663) (HS) disaccharides is crucial for understanding its role in various biological processes and for the development of novel therapeutics. This guide provides a comparative overview of the leading analytical methods, complete with experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.
Comparative Analysis of Analytical Methods
The quantification of HS disaccharides, derived from the enzymatic digestion of heparan sulfate, can be accomplished through several sophisticated analytical techniques. The most prominent of these are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Each method offers a unique set of advantages and limitations in terms of sensitivity, resolution, and throughput.
The choice of method often depends on the specific requirements of the study, such as the sample matrix's complexity and the concentration of the analytes. Below is a summary of the performance characteristics of these key methods to facilitate a direct comparison.
Performance Comparison of Analytical Techniques
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| SAX-HPLC-UV | ~pmol | ~pmol | Robust, good resolution for major disaccharides. | Lower sensitivity compared to fluorescence or MS, potential for co-elution. |
| RP-HPLC-FLD (AMAC labeled) | ~fmol | ~fmol | High sensitivity, good for low abundance disaccharides. | Derivatization step required, potential for label-related artifacts. |
| RP-HPLC-FLD (AMQC labeled) | 1.0 - 3.0 ng/mL[1] | Not specified | Higher sensitivity than AMAC labeling.[1] | Derivatization required, newer reagent with less historical data. |
| LC-MS/MS | ≥2 ng/disaccharide[2][3] | Picomole level[4] | High sensitivity and specificity, structural information from MS/MS.[5][6] | Higher equipment cost, potential for ion suppression from matrix.[2] |
| CE-LIF (AMAC labeled) | Attomole level[7][8] | Not specified | Extremely high sensitivity, high resolution, short analysis time.[7][8][9] | Requires derivatization, can be less robust for complex matrices. |
Validation Parameters for LC-MS/MS Method in Human Serum[4]
| Parameter | Performance |
| Recovery | 72% - 110% |
| Reproducibility (Standard Deviation) | < 5% |
| Method Validation Error | < 1.1% |
Experimental Workflows and Protocols
The accurate quantification of HS disaccharides relies on a series of well-defined experimental steps, from sample preparation to data analysis. Below are diagrams illustrating a typical workflow and a key signaling pathway involving heparan sulfate, followed by detailed experimental protocols.
Caption: A generalized workflow for the quantification of HS disaccharides.
Caption: Role of N-sulfated heparan sulfate in Reelin signaling.[10]
Detailed Experimental Protocols
Sample Preparation: Enzymatic Digestion of Heparan Sulfate
A crucial first step in HS disaccharide analysis is the complete depolymerization of the polysaccharide into its constituent disaccharides.[11][12] This is typically achieved through enzymatic digestion.
-
Materials:
-
Heparan sulfate sample
-
Heparinase I, II, and III from Flavobacterium heparinum
-
Digestion Buffer: 100 mM sodium acetate, 2 mM calcium acetate, pH 7.0[1]
-
-
Procedure:
-
Dissolve the purified heparan sulfate sample in the digestion buffer.
-
Add a cocktail of heparinase I, II, and III to the sample solution. A typical concentration is 5 mg/mL of each enzyme.[1]
-
Incubate the reaction mixture at 37°C overnight to ensure complete digestion.[1]
-
To stop the enzymatic reaction, heat the sample at 100°C for 10 minutes.[1]
-
Centrifuge the digested sample to pellet any precipitate and collect the supernatant containing the HS disaccharides.[1]
-
Derivatization with a Fluorescent Label (AMAC) for HPLC-FLD or CE-LIF
For sensitive detection by fluorescence, the reducing end of the disaccharides is covalently labeled with a fluorophore such as 2-aminoacridone (B130535) (AMAC).[9][13]
-
Materials:
-
Dried HS disaccharide sample
-
AMAC labeling solution: 0.1 M 2-aminoacridone in a 3:17 (v/v) solution of glacial acetic acid and dimethyl sulfoxide (B87167) (DMSO).[9]
-
Reducing agent: Sodium cyanoborohydride
-
-
Procedure:
-
To the lyophilized disaccharide sample, add the AMAC labeling solution.[9]
-
Add the reducing agent to the mixture.
-
Incubate the reaction at an appropriate temperature and time to allow for the reductive amination to proceed to completion.
-
The resulting fluorescently labeled disaccharides are then ready for analysis by HPLC or CE.
-
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry provides high sensitivity and specificity for the quantification of HS disaccharides.[5][6]
-
Instrumentation:
-
A high-performance liquid chromatography system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example for AMQC-labeled disaccharides): [1]
-
Column: A suitable reversed-phase column.
-
Mobile Phase A: 50 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient of mobile phase B from 5% to 23% over 8 minutes, followed by a gradient to 100% B in the next 8 minutes, and then an isocratic hold at 100% B for 4 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) for the specific transitions of each disaccharide to ensure accurate quantification.
-
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
CE-LIF offers exceptional sensitivity for the analysis of fluorescently labeled HS disaccharides.[7][8][9]
-
Instrumentation:
-
A capillary electrophoresis system.
-
A laser-induced fluorescence detector.
-
-
Electrophoretic Conditions (Example): [7][8]
-
Capillary: A fused-silica capillary.
-
Buffer: 15 mM phosphate (B84403) buffer, pH 3.5.
-
Separation Voltage: Applied with reversed polarity.
-
Detection: LIF detection with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., AMAC).
-
This guide provides a foundational understanding of the primary methods for HS disaccharide quantification. The selection of the optimal method will be dictated by the specific research question, available instrumentation, and the required sensitivity and throughput. For all methods, proper validation, including the use of appropriate standards and controls, is paramount for obtaining accurate and reproducible results.
References
- 1. Improving the Sensitivity for Quantifying Heparan Sulfate from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Compositional Analysis of Heparin/Heparan Sulfate-Derived Disaccharides from Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS Method for the quantitation of heparan sulfate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High performance capillary electrophoresis method to characterize heparin and heparan sulfate disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepdyve.com [deepdyve.com]
- 9. Capillary Electrophoresis for the Analysis of Glycosaminoglycan-Derived Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capillary Electrophoresis for the Analysis of Glycosaminoglycan-Derived Disaccharides | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Blood Group H Disaccharide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Blood group H disaccharide, a key reagent in various research applications. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound, in its pure form, is a non-hazardous biochemical. However, its disposal method depends on whether it is in solid form or dissolved in a solution, and if that solution contains any hazardous preservatives, such as sodium azide (B81097).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) if available. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
Disposal of Pure, Solid this compound
Uncontaminated, solid this compound is considered non-hazardous waste.
Procedure:
-
Ensure the disaccharide is not mixed with any hazardous chemicals.
-
Dispose of the solid waste in the general laboratory solid waste container.
-
Do not dispose of solid chemical waste in laboratory trash cans that will be handled by custodial staff.
Disposal of this compound Solutions
The proper disposal of this compound solutions requires an initial assessment to determine if any hazardous materials are present. A common preservative in biological reagents is sodium azide, which requires special handling.
-
Review the product's technical data sheet or original packaging to identify all components of the solution.
-
Pay close attention to preservatives. If sodium azide or any other hazardous chemical is present, the solution must be treated as hazardous waste.
If the solution contains only this compound and a non-hazardous solvent (e.g., water or a benign buffer with a neutral pH), it can be disposed of down the sanitary sewer.
Experimental Protocol for Non-Hazardous Solution Disposal:
-
Confirm that the pH of the solution is between 5.5 and 9.5.[1] If necessary, neutralize the solution.
-
Turn on the cold water tap and let it run to ensure a steady flow.
-
Slowly pour the solution down the drain.
-
Flush the drain with a copious amount of water for at least a few minutes to ensure the solution is well-diluted.[2]
Sodium azide is toxic and can form explosive metal azides when it reacts with lead or copper plumbing.[3][4] Therefore, solutions containing sodium azide require careful handling.
Quantitative Data for Sodium Azide Concentration
| Preservative | Typical Concentration | Disposal Consideration |
| Sodium Azide | 0.01% - 0.1% | Potential for explosive azide formation in plumbing.[5] |
Experimental Protocol for Disposal of Solutions with Low-Concentration Sodium Azide:
Some institutional guidelines may permit the drain disposal of very dilute sodium azide solutions (e.g., <0.1%) with extensive flushing.[5][6] However, the most conservative and widely recommended approach is to treat all sodium azide solutions as hazardous waste.[3][7]
Recommended Procedure:
-
Do not pour the solution down the drain.
-
Collect the waste in a designated, properly labeled hazardous waste container. The container should be made of a non-metallic material.[5]
-
The label should clearly state "Hazardous Waste" and list all chemical components, including "Sodium Azide."
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Article - Standard Operating Procedur... [policies.unc.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. ph.health.mil [ph.health.mil]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
Personal protective equipment for handling Blood group H disaccharide
Essential Safety and Handling Guide for Blood group H Disaccharide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on best practices for handling similar non-hazardous biochemical reagents and should be supplemented by a thorough risk assessment of your specific experimental protocol.
Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₁₂H₂₂O₁₀ | [1][2][3][4] |
| Molecular Weight | 326.30 g/mol | [1][2][3] |
| Appearance | Solid powder | Inferred |
| CAS Numbers | 16741-18-7, 24656-24-4, 146076-26-8 | [2][3][4] |
| Purity | ≥95% | [3] |
| Storage Temperature | 4°C for long-term storage; Room temperature for short-term | [4] |
| Boiling Point | 713.873°C at 760 mmHg | |
| Density | 1.588 g/cm³ |
Personal Protective Equipment (PPE)
Based on the handling procedures for similar non-hazardous oligosaccharides, the following personal protective equipment is recommended to minimize exposure and ensure safety.[5][6]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be inspected before use. |
| Eye Protection | Safety glasses with side shields | To protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust formation is significant, a dust mask may be used. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area to avoid dust formation.[5]
-
Avoid contact with skin and eyes.[5]
-
For long-term storage, keep the container tightly closed in a dry and cool place at 4°C.[4]
-
Short-term storage at room temperature is acceptable.[4]
-
Before use, centrifuge the vial to ensure maximum product recovery.[4]
Spill Management:
-
Small Spills:
-
Wear appropriate PPE (gloves, lab coat, safety glasses).
-
Gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a damp cloth.
-
-
Large Spills:
-
Evacuate the area.
-
Increase ventilation.
-
Follow the procedure for small spills, taking care to minimize dust.
-
Disposal Plan:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Uncontaminated material can likely be disposed of as regular laboratory waste.
-
Contaminated material (e.g., with solvents) should be disposed of as chemical waste.
Experimental Protocol: Preparation of an Aqueous Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Nuclease-free water or appropriate buffer
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-use Check: Before opening, centrifuge the vial of this compound to collect all the powder at the bottom.[4]
-
Weighing: In a designated weighing area, carefully weigh the desired amount of the disaccharide using an analytical balance.
-
Dissolving:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of nuclease-free water or buffer to achieve the desired concentration.
-
Cap the tube securely.
-
-
Mixing: Gently vortex the tube until the disaccharide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Store the prepared solution at the recommended temperature for your experimental needs. For short-term use, 2-8°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary to prevent degradation and contamination.
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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